molecular formula CS- B1239212 methanethione

methanethione

货号: B1239212
分子量: 44.08 g/mol
InChI 键: FSOZVKCVXLMCHJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methanethione, most simply represented by the molecular formula CH2S, is recognized in chemical databases as a fundamental thiocarbonyl compound and is also known by synonyms such as thioformaldehyde . It is structurally characterized as a compound where a sulfur atom is double-bonded to a carbon, making it the sulfur analog of formaldehyde. This structure is a key building block in organosulfur chemistry. The compound is listed under CAS Number 30699-99-1 and has a molecular weight of 46.09 g/mol . In a research context, this compound and its derivatives serve as valuable intermediates or precursors in synthetic organic chemistry, particularly for constructing sulfur-containing heterocycles or other specialized thiocarbonyl compounds . Its polymerized form, polythioformaldehyde, is also noted . Researchers value this chemical for exploring reaction mechanisms unique to thioketones and for developing novel materials or ligands. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the relevant safety data sheet (SDS) and adhere to their institution's safety protocols prior to handling.

属性

分子式

CS-

分子量

44.08 g/mol

IUPAC 名称

methanethione

InChI

InChI=1S/CS/c1-2/q-1

InChI 键

FSOZVKCVXLMCHJ-UHFFFAOYSA-N

规范 SMILES

[C-]=S

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Di(1H-imidazol-1-yl)methanethione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di(1H-imidazol-1-yl)methanethione, commonly known as 1,1'-Thiocarbonyldiimidazole (TCDI), is a versatile organosulfur compound with the chemical formula C₇H₆N₄S. As the sulfur analog of the well-known coupling reagent carbonyldiimidazole (CDI), TCDI serves as a crucial reagent in a variety of organic transformations. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of TCDI, with a focus on its role in modern organic synthesis. The document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

Di(1H-imidazol-1-yl)this compound is a yellow crystalline solid that is stable under anhydrous conditions but is sensitive to moisture.[1] It is soluble in a range of organic solvents, including tetrahydrofuran (B95107) (THF), toluene, and dichloromethane.[1][2] The key physicochemical properties of TCDI are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₆N₄S[3][4][5]
Molecular Weight 178.22 g/mol [3][4]
Melting Point 98-103 °C[1][6][7]
Boiling Point 342 °C (rough estimate)[1][6]
Density 1.3046 g/cm³ (rough estimate)[6]
Appearance Bright yellow powder[1][8]
Solubility Soluble in tetrahydrofuran, toluene, and dichloromethane. Decomposes in water.[1][2][9]
Stability Stable, but air and moisture sensitive.[1]
CAS Number 6160-65-2[3][4][5]

Synthesis of Di(1H-imidazol-1-yl)this compound

While commercially available, di(1H-imidazol-1-yl)this compound can be synthesized in the laboratory. The most common method involves the reaction of thiophosgene (B130339) with two equivalents of imidazole (B134444).[1][7] This reaction provides a safer alternative to the direct use of the highly toxic thiophosgene in subsequent reactions.[7]

Experimental Protocol: Synthesis of Di(1H-imidazol-1-yl)this compound

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve imidazole (2.0 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of thiophosgene (1.0 equivalent) in anhydrous THF to the stirred imidazole solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • The formation of a precipitate (imidazole hydrochloride, if triethylamine is not used) may be observed.

  • Filter the reaction mixture to remove any solid byproducts.

  • The filtrate, containing the product, can be concentrated under reduced pressure to yield crude di(1H-imidazol-1-yl)this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as THF/hexane, to afford the pure compound as a yellow crystalline solid.

Note: This is a representative protocol based on general descriptions. Researchers should consult specific literature for detailed and optimized procedures.

Spectroscopic Data

The structural characterization of di(1H-imidazol-1-yl)this compound is confirmed through various spectroscopic techniques.

Spectroscopic Data
¹H NMR Data not explicitly found in a structured format. The spectrum would be expected to show signals corresponding to the protons of the two imidazole rings.
¹³C NMR A ¹³C NMR spectrum is available on PubChem, indicating the presence of the thiocarbonyl carbon and the carbons of the imidazole rings.[10]
Infrared (IR) Spectroscopy The IR spectrum would show characteristic absorption bands for the C=S (thiocarbonyl) group and the C-N and C=N bonds of the imidazole rings. An FTIR spectrum is available on PubChem.[10]
Mass Spectrometry (MS) The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound. GC-MS data is available on PubChem.[10]

Chemical Reactivity and Applications

The chemical reactivity of di(1H-imidazol-1-yl)this compound is characterized by the facile displacement of the imidazole groups, making it an excellent thiocarbonylating agent and a safer substitute for thiophosgene.[1][7] Its primary applications in organic synthesis are in the Corey-Winter olefin synthesis and the Barton-McCombie deoxygenation.

Corey-Winter Olefin Synthesis

The Corey-Winter olefin synthesis is a powerful method for the stereospecific conversion of 1,2-diols to alkenes.[11] TCDI is used in the first step to convert the diol into a cyclic thiocarbonate.

Materials:

  • 1,2-diol

  • Di(1H-imidazol-1-yl)this compound (TCDI)

  • Toluene

Procedure:

  • To a solution of the 1,2-diol (1.0 equivalent) in toluene, add TCDI (1.1-1.5 equivalents) at room temperature.

  • The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude cyclic thiocarbonate can be purified by column chromatography.

Corey_Winter_Synthesis Diol 1,2-Diol Thiocarbonate Cyclic Thiocarbonate Diol->Thiocarbonate + TCDI TCDI Di(1H-imidazol-1-yl)this compound (TCDI) Alkene Alkene Thiocarbonate->Alkene + P(OR)₃ - CO₂ - S=P(OR)₃ Phosphite P(OR)₃

Corey-Winter Olefin Synthesis Workflow.
Barton-McCombie Deoxygenation

The Barton-McCombie deoxygenation is a radical-mediated reaction that removes a hydroxyl group from an alcohol.[12][13] TCDI is employed to convert the alcohol into a thiocarbonyl derivative, which then undergoes radical reduction.

Materials:

  • Alcohol

  • Di(1H-imidazol-1-yl)this compound (TCDI)

  • Anhydrous solvent (e.g., THF, dichloromethane)

Procedure:

  • In a flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in an anhydrous solvent.

  • Add TCDI (1.1-1.5 equivalents) to the solution.

  • The reaction is typically stirred at room temperature or gently heated until the formation of the thiocarbonyl derivative is complete (monitored by TLC).

  • The reaction mixture is then worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.

  • The crude product is then carried on to the radical reduction step with a radical initiator (e.g., AIBN) and a hydrogen atom source (e.g., tributyltin hydride).

Barton_McCombie_Deoxygenation cluster_activation Activation Step cluster_reduction Radical Reduction Step Alcohol R-OH (Alcohol) Thiocarbonyl_Derivative R-OC(S)-Im (Thiocarbonyl Derivative) Alcohol->Thiocarbonyl_Derivative + TCDI TCDI TCDI Alkane R-H (Alkane) Thiocarbonyl_Derivative->Alkane + Radical Initiator + H• Source Radical_Initiator Radical Initiator (e.g., AIBN) H_Source H• Source (e.g., Bu₃SnH)

Barton-McCombie Deoxygenation Workflow.

Safety and Handling

Di(1H-imidazol-1-yl)this compound is an irritant and is moisture-sensitive.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is incompatible with strong oxidizing agents and strong acids.[1] The compound should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.[1]

Conclusion

Di(1H-imidazol-1-yl)this compound is a valuable and versatile reagent in organic synthesis. Its ability to act as a safe and effective thiocarbonylating agent has made it indispensable in key transformations such as the Corey-Winter olefin synthesis and the Barton-McCombie deoxygenation. This technical guide has provided a detailed overview of its chemical properties, synthesis, and applications, offering a solid foundation for its use in research and development, particularly in the synthesis of complex molecules and potential drug candidates.

References

An In-depth Technical Guide on the Synthesis and Characterization of Bis[4-(dimethylamino)phenyl]methanethione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of bis[4-(dimethylamino)phenyl]methanethione, a thioketone derivative of Michler's ketone. The document details a plausible synthetic pathway, outlines key characterization techniques, and presents available physicochemical and spectroscopic data. Experimental protocols are provided to facilitate the replication of the synthesis and analysis. The information herein is intended to support researchers and professionals in the fields of organic synthesis, materials science, and drug development who may have an interest in this and related compounds.

Introduction

Bis[4-(dimethylamino)phenyl]this compound, also known as Michler's thione or 4,4'-bis(dimethylamino)thiobenzophenone, is an aromatic thioketone.[1] It is the sulfur analogue of the well-known Michler's ketone, a compound widely used in the synthesis of dyes and pigments and as a photosensitizer.[2] The replacement of the carbonyl oxygen with a sulfur atom in the thione derivative is expected to modify its electronic and photophysical properties, opening avenues for new applications. This guide focuses on the synthesis of bis[4-(dimethylamino)phenyl]this compound from its ketone precursor and summarizes its key characterization data.

Synthesis Pathway

The primary route for the synthesis of bis[4-(dimethylamino)phenyl]this compound involves the thionation of its corresponding ketone, Michler's ketone (bis[4-(dimethylamino)phenyl]methanone). This transformation can be effectively achieved using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

Synthesis_Pathway Michler_Ketone Michler's Ketone {bis[4-(dimethylamino)phenyl]methanone} Reaction_Step Thionation Michler_Ketone->Reaction_Step Thionating_Agent Thionating Agent (e.g., Lawesson's Reagent) Thionating_Agent->Reaction_Step Solvent Solvent (e.g., Toluene) Solvent->Reaction_Step Heat Heat (Reflux) Heat->Reaction_Step Product Bis[4-(dimethylamino)phenyl]this compound Reaction_Step->Product

Caption: General synthesis pathway for bis[4-(dimethylamino)phenyl]this compound.

Experimental Protocol: Thionation using Lawesson's Reagent

This protocol is based on general procedures for the thionation of ketones using Lawesson's reagent.[3][4]

Materials:

  • Michler's ketone (1.0 eq)

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] (0.5 eq)

  • Anhydrous toluene

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Michler's ketone in anhydrous toluene.

  • Add Lawesson's reagent to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure bis[4-(dimethylamino)phenyl]this compound.

Characterization

The synthesized bis[4-(dimethylamino)phenyl]this compound can be characterized using various analytical techniques to confirm its identity and purity.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₇H₂₀N₂S[1]
Molecular Weight 284.42 g/mol [1]
Appearance Violet crystalline solid[1]
CAS Number 1226-46-6[1]
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific literature providing detailed ¹H and ¹³C NMR data for bis[4-(dimethylamino)phenyl]this compound is scarce, the expected spectra can be predicted based on the structure. The proton NMR should show signals corresponding to the aromatic protons and the N-methyl protons. The carbon NMR would display resonances for the aromatic carbons, the N-methyl carbons, and the characteristic downfield shift for the thiocarbonyl carbon.

3.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

Aromatic thioketones typically exhibit characteristic absorption bands in the UV-visible region. The spectrum of bis[4-(dimethylamino)phenyl]this compound is expected to show strong absorptions corresponding to π-π* and n-π* transitions. The exact positions of the absorption maxima (λmax) and the molar extinction coefficients (ε) would need to be determined experimentally.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for confirming the conversion of the ketone to the thione. The disappearance of the strong carbonyl (C=O) stretching band (typically around 1650-1700 cm⁻¹) from the spectrum of Michler's ketone and the appearance of a C=S stretching band (typically in the range of 1050-1250 cm⁻¹) would indicate a successful thionation.

3.2.4. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the synthesized compound. The expected molecular ion peak [M]⁺ would be at m/z = 284.4.

Experimental Workflow

The overall workflow for the synthesis and characterization of bis[4-(dimethylamino)phenyl]this compound is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start reactants Mix Michler's Ketone and Lawesson's Reagent in Toluene start->reactants reflux Reflux Reaction Mixture reactants->reflux workup Solvent Evaporation and Crude Product Isolation reflux->workup chromatography Column Chromatography workup->chromatography product Pure Product chromatography->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr uv_vis UV-Vis Spectroscopy product->uv_vis ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: A typical experimental workflow for the synthesis and characterization.

Conclusion

This technical guide has detailed a reliable synthetic method for bis[4-(dimethylamino)phenyl]this compound via the thionation of Michler's ketone using Lawesson's reagent. The guide also outlines the necessary characterization techniques to confirm the structure and purity of the final product. While specific quantitative spectroscopic data in the public domain is limited, this document provides a solid foundation for researchers to synthesize and characterize this interesting thioketone for further investigation and potential applications.

References

Spectroscopic Profile of Michler's Thioketone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Michler's thioketone (bis[4-(dimethylamino)phenyl]methanethione), a compound of interest in various chemical research and development applications. This document presents a detailed summary of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of Michler's thioketone.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)AssignmentIntensity
~1609Aromatic C=C StretchStrong
~1365C-N StretchStrong
~1225C=S Stretch (Thioketone)Medium
~1165C-H in-plane bendMedium
~815p-substituted benzene (B151609) C-H out-of-plane bendStrong

Data sourced from the NIST Chemistry WebBook and supporting information from Organometallics 2015, 34, 3759-3762.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35d4HAromatic Protons (ortho to C=S)
~6.65d4HAromatic Protons (meta to C=S)
~3.05s12HN-Methyl Protons (-N(CH₃)₂)

Solvent: CDCl₃. Data sourced from supporting information from Organometallics 2015, 34, 3759-3762.[1]

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
~210.1Thiocarbonyl Carbon (C=S)
~152.8Aromatic Carbon (para to C=S, attached to N)
~137.9Aromatic Carbon (ipso to C=S)
~128.5Aromatic Carbon (ortho to C=S)
~110.9Aromatic Carbon (meta to C=S)
~40.1N-Methyl Carbon (-N(CH₃)₂)

Solvent: CDCl₃. Data sourced from PubChem.

Mass Spectrometry (MS)
m/zRelative IntensityAssignment
284.1~100%[M]⁺ (Molecular Ion)
251.1~20%[M - SH]⁺
164.1~15%[M - C₇H₇N]⁺
134.1~30%[C₉H₁₂N]⁺
120.1~25%[C₈H₁₀N]⁺

Ionization Method: Electron Ionization (EI). Data sourced from NIST Chemistry WebBook and PubChem.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized for data acquisition.

Sample Preparation (Thin Film Method):

  • A small amount of solid Michler's thioketone is dissolved in a volatile organic solvent (e.g., dichloromethane (B109758) or acetone) to create a concentrated solution.

  • A single, clean salt plate (e.g., NaCl or KBr) is placed on a clean, dry surface.

  • A drop of the prepared solution is carefully applied to the center of the salt plate.

  • The solvent is allowed to evaporate completely, leaving a thin, solid film of the sample on the plate.

  • The salt plate is then mounted in the spectrometer's sample holder.

Data Acquisition:

  • A background spectrum of the clean, empty sample compartment is recorded.

  • The sample is placed in the beam path, and the sample spectrum is acquired.

  • The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for both ¹H and ¹³C NMR analysis.

Sample Preparation:

  • Approximately 5-10 mg of Michler's thioketone is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to the solvent to provide a reference peak at 0 ppm.

  • The NMR tube is capped and gently agitated to ensure complete dissolution of the sample.

Data Acquisition:

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is shimmed to achieve homogeneity.

  • For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance signal-to-noise.

  • The acquired FIDs are then subjected to Fourier transformation to generate the respective NMR spectra.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is used.

Sample Introduction:

  • A small amount of the solid Michler's thioketone is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

Ionization and Analysis:

  • The sample is vaporized in the ion source.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Michler's thioketone.

Spectroscopic_Workflow Spectroscopic Analysis Workflow of a Chemical Compound cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Pure Chemical Compound (e.g., Michler's Thioketone) Dissolution Dissolution in Appropriate Solvent (e.g., CDCl₃ for NMR, CH₂Cl₂ for IR) Sample->Dissolution ThinFilm Thin Film Preparation (for IR) MS Mass Spectrometry (EI) Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR FTIR Spectroscopy ThinFilm->IR ProcessIR Process IR Spectrum (Identify Functional Groups) IR->ProcessIR ProcessNMR Process NMR Spectra (Determine Chemical Structure) NMR->ProcessNMR ProcessMS Process Mass Spectrum (Determine Molecular Weight & Fragmentation) MS->ProcessMS StructureElucidation Structure Elucidation & Verification ProcessIR->StructureElucidation ProcessNMR->StructureElucidation ProcessMS->StructureElucidation

Spectroscopic Analysis Workflow

References

An In-depth Technical Guide on the Physical and Chemical Properties of Methanethione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanethione, the simplest thioaldehyde with the formula CH₂S, and its derivatives are a class of reactive organosulfur compounds that have garnered increasing interest in synthetic chemistry and drug discovery. The replacement of the oxygen atom in formaldehyde (B43269) with a sulfur atom imparts unique physicochemical properties and reactivity to the thiocarbonyl group, making these compounds valuable synthons and potential pharmacophores. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound derivatives, detailed experimental protocols for their synthesis and characterization, and an exploration of their potential roles in biological signaling pathways.

Physical and Spectroscopic Properties of this compound and Its Derivatives

This compound (thioformaldehyde) is a transient species under normal conditions, readily trimerizing to 1,3,5-trithiane.[1][2] However, its properties and those of its more stable derivatives have been studied extensively through various spectroscopic and computational methods. The introduction of stabilizing groups, such as bulky alkyl or aryl substituents, allows for the isolation and characterization of these thiocarbonyl compounds.

General Physical Characteristics

The physical state of this compound derivatives is highly dependent on their molecular weight and the nature of the substituents. Simple derivatives are often volatile liquids or low-melting solids. A key distinguishing feature of many thiocarbonyl compounds is their intense color, which arises from the n→π* electronic transition of the C=S group.[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound derivatives. The key spectroscopic signatures are summarized below.

Table 1: Spectroscopic Data for this compound and Selected Derivatives

CompoundFormula¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν C=S, cm⁻¹)Mass Spec (m/z)
This compound (Thioformaldehyde)CH₂S-~200105946 (M⁺)
S-Methyl thioacetate (B1230152)C₃H₆OS2.3 (s, 3H), 2.5 (s, 3H)30.1 (CH₃), 195.2 (C=S)~120090 (M⁺)[4]
(Piperidin-1-yl)(thiophen-2-yl)this compoundC₁₀H₁₃NS₂1.6-1.7 (m, 6H), 3.8-4.0 (m, 4H), 7.1-7.6 (m, 3H)--211 (M⁺)[5]

Note: Spectroscopic data can vary depending on the solvent and experimental conditions. Data for this compound is typically obtained from matrix isolation studies.

Chemical Properties and Reactivity

The thiocarbonyl group in this compound derivatives is characterized by a weaker C=S π-bond compared to the C=O bond in aldehydes and ketones, making it more polarizable and reactive.[3] This heightened reactivity is central to the synthetic utility of these compounds.

Nucleophilic and Electrophilic Reactions

The carbon atom of the thiocarbonyl group is electrophilic, while the sulfur atom is nucleophilic. This dual reactivity allows for a wide range of chemical transformations.

  • Reaction with Nucleophiles: this compound derivatives readily react with various nucleophiles at the electrophilic carbon atom. For instance, organometallic reagents can add to the C=S bond.[6]

  • Reaction with Electrophiles: The sulfur atom can act as a nucleophile, reacting with electrophiles such as alkyl halides to form S-alkylated products.[6]

Cycloaddition Reactions

Thiocarbonyl compounds are excellent dienophiles and dipolarophiles in cycloaddition reactions, providing access to a variety of sulfur-containing heterocyclic systems.[7][8][9]

  • [4+2] Cycloadditions (Diels-Alder Reactions): Thioaldehydes and thioketones react with conjugated dienes to yield thiacyclohexene derivatives.[7][10]

  • [3+2] Cycloadditions: They readily participate in reactions with 1,3-dipoles like nitrile oxides and azides to form five-membered heterocyclic rings.[11][12]

  • [2+2] Cycloadditions: Photochemically induced [2+2] cycloadditions with alkenes lead to the formation of thietanes.[13][14]

Photochemical Reactions

The photochemistry of thiocarbonyl compounds is a rich area of study. Upon irradiation, they can undergo a variety of reactions, including:

  • Norrish Type I and Type II Reactions: Similar to their carbonyl counterparts, thioketones can undergo α-cleavage (Norrish Type I) or intramolecular hydrogen abstraction (Norrish Type II) reactions.[15]

  • Photocycloadditions: As mentioned, [2+2] photocycloadditions are a common reaction pathway.[16][17]

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis and handling of this compound derivatives. Due to the instability of the parent compound, this section focuses on the synthesis of its more stable derivatives.

Synthesis of Dithioesters

Dithioesters are a stable and synthetically versatile class of this compound derivatives. A general procedure for their synthesis involves the reaction of a Grignard reagent with carbon disulfide, followed by alkylation.[18][19][20]

Protocol 1: Synthesis of S-Alkyl Dithiobenzoates

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 equivalents) are suspended in anhydrous diethyl ether. The appropriate aryl or alkyl halide (1.0 equivalent) is added dropwise to initiate the formation of the Grignard reagent.

  • Dithiocarboxylate Formation: The Grignard solution is then added slowly to a solution of carbon disulfide (1.5 equivalents) in anhydrous diethyl ether at 0 °C. The reaction mixture is stirred for 1-2 hours at room temperature.

  • Alkylation: The resulting dithiocarboxylate salt is cooled to 0 °C, and the desired alkylating agent (e.g., methyl iodide, 1.1 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.

Synthesis of S-Methyl Thioesters

S-methyl thioesters can be synthesized through the reaction of carboxylic acids with methyl chlorothiolformate.[21]

Protocol 2: One-Pot Synthesis of S-Methyl Thioesters

  • Reaction Setup: To a solution of the desired carboxylic acid (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) is added a base such as triethylamine (B128534) (1.2 equivalents).

  • Thioester Formation: The mixture is cooled to 0 °C, and methyl chlorothiolformate (1.1 equivalents) is added dropwise. The reaction is stirred at room temperature for 12-24 hours.

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude thioester is then purified by distillation or chromatography.

Role in Biological Signaling and Drug Development

The unique reactivity of the thiocarbonyl group has positioned this compound derivatives as compounds of interest in medicinal chemistry and drug development. Their ability to interact with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, suggests potential roles in modulating cellular signaling pathways.[22][23]

Interaction with Cellular Thiols and Redox Signaling

Thiols are critical components of the cellular antioxidant defense system and are involved in redox signaling. The electrophilic nature of the thiocarbonyl carbon in this compound derivatives makes them potential targets for cellular nucleophiles like glutathione (B108866) and cysteine residues in enzymes. This interaction can lead to the modulation of enzyme activity and cellular signaling pathways that are regulated by the cellular redox state.

Potential as Anticancer Agents

Several studies have explored the anticancer potential of various sulfur-containing heterocyclic compounds.[24][25][26] Derivatives of 1,2-dithiole-3-thiones, which contain a thiocarbonyl group, have been shown to act as endogenous donors of hydrogen sulfide (B99878) (H₂S), a signaling molecule with diverse physiological roles, including the regulation of apoptosis and cell proliferation in cancer cells.

Visualizing a Potential Signaling Pathway

While a specific signaling pathway directly regulated by a simple this compound derivative is yet to be fully elucidated, their potential to interact with key signaling proteins is an active area of research. For instance, many anticancer drugs exert their effects by modulating the activity of protein kinases. The following diagram illustrates a hypothetical mechanism where a this compound derivative could inhibit a protein kinase through covalent modification of a cysteine residue in the active site.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase Protein Kinase (with active site Cys) Receptor->Kinase Activates Inactive_Kinase Inactive Kinase (covalently modified) Downstream_Signaling Downstream Signaling Kinase->Downstream_Signaling Phosphorylates Methanethione_Derivative This compound Derivative Methanethione_Derivative->Kinase Covalent Inhibition Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation Promotes

References

An In-depth Technical Guide to 1,1'-Thiocarbonyldiimidazole (TCDI) and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1'-Thiocarbonyldiimidazole (TCDI), its analogs, and their applications in organic synthesis. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide details the nomenclature, physicochemical properties, synthesis, and key reaction protocols involving TCDI and its related compounds.

Introduction to 1,1'-Thiocarbonyldiimidazole (TCDI)

1,1'-Thiocarbonyldiimidazole, commonly known as TCDI, is a versatile thiourea (B124793) derivative containing two imidazole (B134444) rings. It serves as the sulfur analog of the widely used peptide coupling reagent, 1,1'-Carbonyldiimidazole (CDI).[1] TCDI is a valuable reagent in organic synthesis, primarily utilized as a safer and more manageable substitute for the highly toxic thiophosgene (B130339).[1][2] Its utility stems from the facile displacement of the imidazole groups, enabling a variety of chemical transformations.[1]

The preferred IUPAC name for TCDI is Di(1H-imidazol-1-yl)methanethione .[1]

Physicochemical Properties of TCDI and Its Analogs

TCDI and its analogs are typically crystalline solids with characteristic melting points. The oxygen analog, CDI, shares structural similarity but exhibits different reactivity and physical properties. Other analogs include derivatives with different heterocyclic rings, such as benzimidazole (B57391) and triazole, which can modulate the reactivity and solubility of the thiocarbonylating agent.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
TCDI Di(1H-imidazol-1-yl)this compoundC₇H₆N₄S178.21101-103Yellow powder
CDI Di(1H-imidazol-1-yl)methanoneC₇H₆N₄O162.15116-118White crystalline solid
TBT 1,1'-Thiocarbonylbis(1,2,4-triazole)C₅H₄N₈S196.21135-137Pale yellow solid
TCDB 1,1'-Thiocarbonylbis(benzimidazole)C₁₅H₁₀N₄S278.33>300Off-white to yellow powder

Spectroscopic Data for TCDI:

  • ¹H NMR (CDCl₃): The proton NMR spectrum of TCDI in deuterated chloroform (B151607) typically shows signals corresponding to the protons of the imidazole rings.

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule, including the characteristic thiocarbonyl carbon signal.

  • IR (KBr): The infrared spectrum of TCDI exhibits characteristic absorption bands for the C=S bond and the imidazole ring vibrations.

  • Mass Spectrometry: The mass spectrum of TCDI shows a molecular ion peak corresponding to its molecular weight.

Synthesis of TCDI and Its Analogs

The most common method for the synthesis of TCDI involves the reaction of thiophosgene with two equivalents of imidazole.[2] This reaction is typically carried out in an inert solvent.

General Experimental Protocol for the Synthesis of TCDI

Materials:

  • Imidazole

  • Thiophosgene

  • Anhydrous tetrahydrofuran (B95107) (THF) or other suitable inert solvent

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, two or three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve imidazole (2.0 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of thiophosgene (1.0 equivalent) in anhydrous THF to the stirred imidazole solution via the dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • The formation of a precipitate (imidazole hydrochloride) will be observed.

  • Filter the reaction mixture under an inert atmosphere to remove the precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude TCDI.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., THF or a mixture of THF and hexane) to yield pure TCDI as a yellow crystalline solid.

Key Applications and Experimental Protocols

TCDI is a versatile reagent with several important applications in organic synthesis. The following sections detail the experimental protocols for some of its most common uses.

Corey-Winter Olefin Synthesis

The Corey-Winter olefin synthesis is a stereospecific method for the conversion of 1,2-diols to alkenes.[3] The reaction proceeds via the formation of a cyclic thiocarbonate, which is then decomposed using a phosphite (B83602) reagent.[3]

Experimental Protocol:

Step 1: Formation of the Cyclic Thiocarbonate

  • To a solution of the 1,2-diol (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene (B28343), THF, or dichloromethane), add TCDI (1.1-1.5 equivalents).

  • The reaction mixture is typically heated to reflux to ensure complete conversion to the thiocarbonate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude thiocarbonate can be purified by column chromatography or used directly in the next step.

Step 2: Decomposition of the Thiocarbonate

  • The cyclic thiocarbonate is dissolved in a high-boiling solvent, such as triethyl phosphite or trimethyl phosphite, which also serves as the reagent.

  • The solution is heated to a high temperature (typically 110-150 °C) to effect the decomposition of the thiocarbonate to the corresponding alkene.

  • The reaction is monitored by TLC or gas chromatography (GC) until the starting material is consumed.

  • The desired alkene is then isolated by distillation or column chromatography.

Corey_Winter_Olefin_Synthesis Diol 1,2-Diol Thiocarbonate Cyclic Thiocarbonate Diol->Thiocarbonate + TCDI TCDI TCDI Alkene Alkene Thiocarbonate->Alkene + P(OR)₃ (heat) Phosphite P(OR)₃ CO2 CO₂ S_P_OR3 S=P(OR)₃

Corey-Winter Olefin Synthesis Workflow
Barton-McCombie Deoxygenation

The Barton-McCombie deoxygenation is a radical-based method for the removal of a hydroxyl group from an alcohol. The alcohol is first converted to a thiocarbonyl derivative, which is then treated with a radical initiator and a hydrogen atom source, typically tributyltin hydride (Bu₃SnH).

Experimental Protocol:

Step 1: Formation of the Thiocarbonyl Derivative

  • To a solution of the alcohol (1.0 equivalent) in an anhydrous solvent (e.g., THF, toluene, or dichloromethane), add TCDI (1.1-1.5 equivalents).

  • The reaction may require heating to proceed at a reasonable rate. The formation of the thiocarbonyl derivative can be monitored by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure, and the crude product can be purified by column chromatography if necessary.

Step 2: Radical Deoxygenation

  • Dissolve the thiocarbonyl derivative (1.0 equivalent) in a suitable solvent (e.g., toluene or benzene).

  • Add tributyltin hydride (1.1-1.5 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux (typically 80-110 °C).

  • Monitor the reaction by TLC until the starting material has been consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography to remove the tin byproducts and isolate the deoxygenated product.

Barton_McCombie_Deoxygenation Alcohol Alcohol Thiocarbonyl Thiocarbonyl Derivative Alcohol->Thiocarbonyl + TCDI TCDI TCDI Alkane Alkane Thiocarbonyl->Alkane + Bu₃SnH, AIBN (heat) Bu3SnH Bu₃SnH AIBN AIBN (cat.)

Barton-McCombie Deoxygenation Workflow
Synthesis of Thioamides

TCDI can be used to convert primary and secondary amines into thioamides. This reaction is generally high-yielding and proceeds under mild conditions.

Experimental Protocol:

  • Dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF or dichloromethane).

  • Add a solution of TCDI (1.0-1.1 equivalents) in the same solvent to the amine solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent.

  • The organic layer is then dried and concentrated to give the crude thioamide, which can be purified by column chromatography or recrystallization.

Synthesis of Thiocarbamates

Alcohols can be converted to thiocarbamates using TCDI, followed by reaction with an amine. Alternatively, an alcohol can react with TCDI to form a thiocarbonyl intermediate, which can then be reacted with a second alcohol to form a thiocarbonate.

Experimental Protocol for O-Alkyl Thiocarbamates:

  • In a flask, dissolve the alcohol (1.0 equivalent) in an anhydrous solvent such as THF or dichloromethane.

  • Add TCDI (1.0 equivalent) and stir at room temperature to form the reactive intermediate.

  • In a separate flask, dissolve the amine (1.0 equivalent) in the same solvent.

  • Slowly add the amine solution to the first flask containing the activated alcohol.

  • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

  • Work-up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the crude product by column chromatography.

Conclusion

1,1'-Thiocarbonyldiimidazole is a highly effective and versatile reagent in modern organic synthesis. Its ability to act as a stable and safe alternative to thiophosgene makes it an invaluable tool for a wide range of chemical transformations, including the Corey-Winter olefin synthesis, Barton-McCombie deoxygenation, and the synthesis of thioamides and thiocarbamates. The protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to effectively utilize TCDI and its analogs in their synthetic endeavors.

References

In-depth Technical Guide on Novel Methanethione Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of two emerging classes of compounds featuring a methanethione or a related thione moiety: novel thiochromanone derivatives with antimicrobial properties and dihydropyridothienopyrimidin-4,9-dione derivatives targeting the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This document details their synthesis, quantitative biological data, and the underlying signaling pathways.

Novel Thiochromanone Derivatives with Antimicrobial Activity

A series of novel thiochromanone derivatives containing a carboxamide moiety have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds represent a promising new class of antimicrobial agents.

Data Presentation: Antimicrobial Activity

The in vitro antimicrobial activities of the synthesized thiochromanone derivatives were assessed against various plant pathogenic bacteria and fungi. The quantitative data, including EC50 values for antibacterial activity and inhibition rates for antifungal activity, are summarized below.

Table 1: In Vitro Antibacterial Activities of Thiochromanone Derivatives

Compound IDTarget OrganismEC50 (μg/mL)[1]
4eXanthomonas oryzae pv. oryzae (Xoo)15[1]
4eXanthomonas oryzae pv. oryzicolaby (Xoc)19[1]
4eXanthomonas axonopodis pv. citri (Xac)23[1]
5aXanthomonas oryzae pv. oryzae (Xoo)24
5aXanthomonas axonopodis pv. citri (Xac)30
7aXanthomonas oryzae pv. oryzae (Xoo)17
7aXanthomonas axonopodis pv. citri (Xac)28

Table 2: In Vitro Antifungal Activities of Thiochromanone Derivatives at 50 μg/mL

Compound IDTarget OrganismInhibition Rate (%)[1]
3bBotryosphaeria dothidea88[1]
7jBotrytis cinerea79
5mBotrytis cinerea-

Note: While efforts were made to retrieve the CAS numbers for these novel compounds, they are not yet publicly available. The compound IDs are as designated in the source literature.

Experimental Protocols: Synthesis of Thiochromanone Derivatives

The synthesis of the novel thiochromanone derivatives involves a multi-step process. A representative protocol for the synthesis of 6-chloro-N-(4-fluorophenyl)-4-oxothiochromane-2-carboxamide (Compound 3b) is provided below.[2]

General Procedure for the Synthesis of Compounds 3a–3h and 4a–4x:

  • Synthesis of Intermediate 6-chloro-4-oxothiochromane-2-carboxylic acid: This starting material is synthesized according to previously reported methods.

  • Synthesis of the target compounds: A mixture of 6-chloro-4-oxothiochromane-2-carboxylic acid (1.0 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.5 mmol), and 1-hydroxybenzotriazole (B26582) (HOBt) (1.5 mmol) in dichloromethane (B109758) (20 mL) is stirred at room temperature for 30 minutes.

  • The appropriate aniline (B41778) derivative (1.2 mmol) is then added to the mixture.

  • The reaction mixture is stirred at room temperature for an additional 8-12 hours.

  • After completion of the reaction (monitored by TLC), the mixture is washed successively with 1N HCl, saturated NaHCO3, and brine.

  • The organic layer is dried over anhydrous Na2SO4 and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired thiochromanone derivative.

Characterization Data for 6-chloro-N-(4-fluorophenyl)-4-oxothiochromane-2-carboxamide (3b): [2]

  • Appearance: Brown solid

  • Melting Point: 211–213 °C

  • Yield: 72%

  • ¹H NMR (400 MHz, DMSO-d₆, ppm): δ 10.41 (s, 1H, CONH), 7.54–7.49 (m, 3H, Ph-H), 7.38 (d, J = 8.8 Hz, 1H, Ph-H), 7.16–7.09 (m, 2H, Ph-H), 4.35 (t, J = 4.8 Hz, 1H, SCH), 3.22 (dd, ¹J = 4.0 Hz, ²J = 16.8 Hz, 1H, CH₂), 3.13 (dd, ¹J = 4.8 Hz, ²J = 16.8 Hz, 1H, CH₂)

  • ¹³C NMR (100 MHz, DMSO-d₆, ppm): δ 191.53, 168.91, 158.60 (d, J = 239.0 Hz), 137.24, 135.45, 135.45, 135.43, 133.57, 132.07, 130.55, 129.76, 27.11, 121.33, 121.25, 116.04, 115.81, 42.58, 40.42

  • HRMS (ESI) [M + Na]⁺: calcd. for C₁₆H₁₁ClFNO₂S: 358.00753, found 358.00755

Mechanism of Action and Signaling Pathways

While the precise mechanism of action for these novel thiochromanones has not been fully elucidated, their structural similarity to other chromanone-based antimicrobial agents suggests potential interference with microbial cellular processes. Further research is required to identify the specific molecular targets and signaling pathways affected by these compounds.

Novel Dihydropyridothienopyrimidin-4,9-dione Derivatives as mGluR1 Antagonists

A novel molecular scaffold, dihydropyridothienopyrimidin-4,9-dione, has been synthesized and shown to exhibit inhibitory activity against the metabotropic glutamate receptor subtype 1 (mGluR1).[3] These compounds present a new avenue for the development of therapeutics targeting neurological disorders where mGluR1 is implicated.

Data Presentation: mGluR1 Inhibitory Activity

The synthesized dihydropyridothienopyrimidin-4,9-dione derivatives were evaluated for their ability to inhibit mGluR1 activity at a concentration of 1 µM.

Table 3: In Vitro Inhibitory Activities of Dihydropyridothienopyrimidin-4,9-diones against mGluR1

Compound ID% Inhibition at 1 µM[3]
9a23.04[3]
9d16.54[3]
9f18.47[3]

Note: The CAS numbers for these novel compounds are not yet publicly available. The compound IDs are as designated in the source literature.

Experimental Protocols: Synthesis of Dihydropyridothienopyrimidin-4,9-dione Derivatives

The synthesis of this novel scaffold is a multi-step process, with a key final step involving a cyclization reaction. The protocol for the synthesis of 8-Benzyl-3-phenyl-7,8-dihydropyrido[3',4':4,5]thieno[3,2-d]pyrimidine-4,9(3H,6H)-dione (Compound 9a) is outlined below.[3]

Synthesis of Compound 9a: [3]

  • To a pressure bottle containing methyl 3-amino-5-benzyl-4-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate (8a) (1g, 3.03 mmol), triethyl orthoformate (10 mL) is added, followed by aniline (0.524 mL, 5.75 mmol) and acetic acid (1 mL).

  • The reaction mixture is stirred and refluxed at 160 °C for 18 hours.

  • After the reaction, the mixture is evaporated and then solidified with ethyl acetate (B1210297) and diethyl ether.

  • The resulting solid is filtered and dried to yield the title compound.

Characterization Data for 8-Benzyl-3-phenyl-7,8-dihydropyrido[3',4':4,5]thieno[3,2-d]pyrimidine-4,9(3H,6H)-dione (9a):

  • HRMS (ESI TOF-mass): calcd for C₂₂H₁₇N₃O₂S [M+Na]⁺ 410.0934, found 410.0936

  • Purity (HPLC): 83.91%, tR 18.00 min

Mandatory Visualization: mGluR1 Signaling Pathway

The metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that, upon activation by glutamate, initiates a signaling cascade through Gq/11 proteins. This pathway is crucial in modulating synaptic plasticity and neuronal excitability. The diagram below illustrates the key steps in the mGluR1 signaling cascade.

mGluR1_Signaling_Pathway Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq_protein Gq/11 Protein mGluR1->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses (e.g., Gene Expression, Ion Channel Modulation) Ca2_release->Downstream PKC->Downstream

Caption: The mGluR1 signaling cascade initiated by glutamate binding.

References

Exploring the Biological Activity of Thioamides Derived from Methanethione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioamides, structural analogs of amides where the carbonyl oxygen is replaced by sulfur, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide focuses on the biological activities of thioamides derived from the simplest thioaldehyde, methanethione (CH₂S). Direct derivatives of this compound include N-substituted thioformamides, which possess the core structure R-NH-C(S)H. While the biological activities of complex thioamide-containing heterocyclic compounds are widely reported, this guide will focus on the available data for simpler N-substituted thioamides, which are the closest structural relatives to this compound. These compounds have shown promise as anticancer, antimicrobial, and enzyme inhibitory agents. The substitution of oxygen with sulfur alters the physicochemical properties of the amide bond, leading to changes in hydrogen bonding capacity, polarity, and steric profile, which in turn influences their interaction with biological targets.[1]

This guide provides a consolidated overview of the quantitative biological data, detailed experimental protocols for activity assessment, and an exploration of potential signaling pathways that may be modulated by these simple thioamides.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data on the biological activity of various simple thioamide derivatives. Due to the limited specific data on direct N-substituted thioformamides, this section includes data on structurally simple N-aryl and N-alkyl thioamides to provide a broader understanding of their potential.

Table 1: Anticancer Activity of Thioamide Derivatives

CompoundCancer Cell LineAssayIC₅₀ (µM)Reference
N-(phenylcarbamothioyl)-4-bromobenzamideMCF-7 (Breast)MTT0.27[2]
N-(phenylcarbamothioyl)-4-fluorobenzamideMCF-7 (Breast)MTT0.31[2]
Pyrazolinethioamide 45A549 (Lung)MTT13.49 ± 0.17[3]
Pyrazolinethioamide 45HeLa (Cervical)MTT17.52 ± 0.25[3]
Thioamide 46MCF-7 (Breast)Not Specified5.4 ± 0.6[3]
Thioamide 46HepG2 (Liver)Not Specified4.5 ± 1.3[3]
Thioamide 46PC-3 (Prostate)Not Specified1.1 ± 0.1[3]

Table 2: Antimicrobial Activity of Thioamide Derivatives

CompoundMicroorganismAssayMIC (µg/mL)Reference
N-piperidine thioamide analog (Compound 63)Staphylococcus aureus (MRSA)Broth Microdilution30[3]
Thioamide-containing urease inhibitor (Compound 61)Staphylococcus aureusNot Specified< 0.003 - 0.097[3]
Thioamide-containing urease inhibitor (Compound 61)Staphylococcus epidermidisNot Specified< 0.003 - 0.097[3]
Thioamide-containing urease inhibitor (Compound 61)Pseudomonas aeruginosaNot Specified< 0.003 - 0.097[3]
Thioamide-containing urease inhibitor (Compound 61)Escherichia coliNot Specified< 0.003 - 0.097[3]
4-alkylthiopyridine-2-carbothioamides (Compounds 3)Mycobacterium tuberculosisBroth MicrodilutionGood activity[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of thioamides.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan (B1609692) crystals.[7] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well.[6]

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare stock solutions of the test thioamide compounds in a suitable solvent (e.g., DMSO).

    • Add various concentrations of the test compounds to the wells.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Incubation:

    • After the treatment period, remove the medium containing the compound.

    • Add 28 µL of a 2 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[6]

    • Incubate the plate for 1.5 to 4 hours at 37°C.[5][6]

  • Formazan Solubilization:

    • Remove the MTT solution.

    • Add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[6]

    • Incubate for 15 minutes at 37°C with shaking on an orbital shaker.[6]

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 492 nm or between 550 and 600 nm.[6][7]

    • A reference wavelength of >650 nm can be used to subtract background absorbance.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability compared to untreated control cells.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][9]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a defined incubation period.[10]

Protocol:

  • Preparation of Antimicrobial Agent Stock Solution:

    • Dissolve the thioamide compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates:

    • Dispense a specific volume of sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well plate.

    • Perform a two-fold serial dilution of the thioamide stock solution across the wells to achieve a range of concentrations.

  • Inoculum Preparation:

    • Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard for bacteria).

    • Dilute the standardized suspension to the final required inoculum density.

  • Inoculation:

    • Inoculate each well of the microtiter plate with the prepared microbial suspension.

    • Include a positive control well (microorganism with no drug) and a negative control well (medium with no microorganism).[9]

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for a specified duration (e.g., 18-24 hours).

  • MIC Determination:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the thioamide at which no visible growth is observed.[11]

Signaling Pathways and Molecular Mechanisms

While specific signaling pathways modulated by simple this compound-derived thioamides are not yet extensively elucidated, their observed anticancer and anti-inflammatory activities suggest potential interactions with key cellular signaling cascades. One such pathway, which is a common target for anticancer and anti-inflammatory drugs, is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12][13][14][15][16]

Potential Modulation of the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[15][16] In many cancers, the canonical NF-κB pathway is constitutively active, promoting cell survival and proliferation.[13]

Workflow for Investigating NF-κB Pathway Modulation: The following workflow can be employed to investigate if a thioamide derivative modulates the NF-κB pathway.

G cluster_0 Cell Culture and Treatment cluster_1 Protein Expression Analysis cluster_2 NF-κB Nuclear Translocation cluster_3 Target Gene Expression a Cancer Cells b Treat with Thioamide Derivative a->b c Cell Lysis b->c f Immunofluorescence b->f h RNA Extraction b->h d Western Blot c->d e Analyze p-IκBα, IκBα, p-p65, p65 d->e g Analyze p65 Localization f->g i RT-qPCR h->i j Analyze Bcl-2, Cyclin D1, etc. i->j

Workflow for NF-κB pathway investigation.

Canonical NF-κB Signaling Pathway and Potential Thioamide Inhibition:

In the canonical pathway, stimuli such as pro-inflammatory cytokines lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the p50/p65 NF-κB dimer, which translocates to the nucleus and activates the transcription of target genes involved in inflammation, survival, and proliferation.[16] Thioamide derivatives could potentially inhibit this pathway at various points, for instance, by inhibiting the IKK complex or preventing the degradation of IκBα.

G stimulus Pro-inflammatory Stimuli (e.g., TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk Activates ikba_p65_p50 IκBα-p65-p50 (Inactive) ikk->ikba_p65_p50 Phosphorylates IκBα ikba_p p-IκBα ikba_p65_p50->ikba_p proteasome Proteasome ikba_p->proteasome Ubiquitination & Degradation p65_p50 p65-p50 (Active) proteasome->p65_p50 Releases nucleus Nucleus p65_p50->nucleus transcription Gene Transcription (Inflammation, Proliferation, Survival) p65_p50->transcription Activates dna DNA thioamide Thioamide Derivative (Potential Inhibitor) thioamide->ikk Inhibits

Canonical NF-κB pathway and potential inhibition.

Experimental Protocol: Western Blot Analysis for NF-κB Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample.[17][18][19][20][21] It can be used to assess the phosphorylation and degradation of key proteins in the NF-κB pathway.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cancer cells with the thioamide derivative for a specified time.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, and a loading control like anti-β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis:

    • Quantify the band intensities to determine the relative changes in protein expression and phosphorylation levels.

Conclusion

Thioamides derived from or structurally related to this compound represent a promising class of compounds with diverse biological activities. This guide has provided a summary of the available quantitative data on their anticancer and antimicrobial effects, detailed experimental protocols for their evaluation, and an exploration of potential molecular mechanisms, focusing on the NF-κB signaling pathway. Further research into the specific biological targets and signaling pathways of simple N-substituted thioformamides is warranted to fully elucidate their therapeutic potential and to guide the rational design of new, more potent drug candidates.

References

The Thiocarbonyl Group in Thioketones: A Comprehensive Technical Guide to its Fundamental Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fundamental reactivity of the thiocarbonyl group (C=S) in thioketones. Thioketones, the sulfur analogues of ketones, exhibit unique electronic and steric properties that lead to a rich and distinct chemical reactivity profile. Understanding these core principles is crucial for leveraging thiocarbonyl chemistry in the design and synthesis of novel therapeutic agents and functional materials.

Introduction: The Unique Nature of the Thiocarbonyl Group

The replacement of the oxygen atom in a carbonyl group with a sulfur atom results in significant changes to the electronic structure and, consequently, the reactivity of the functional group. The carbon-sulfur double bond is longer, weaker, and more polarizable than the carbon-oxygen double bond in ketones.[1] This arises from the larger atomic radius of sulfur and the poorer overlap between the carbon 2p and sulfur 3p orbitals. As a result, thioketones are generally more reactive than their ketone counterparts.[2]

The striking colors of many thioketones, such as the deep blue of thiobenzophenone (B74592), are a direct consequence of the lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in the C=S bond, allowing for absorption of light in the visible region.[3] This distinct electronic feature also underpins the unique photochemical reactivity of thioketones.

Synthesis of Thioketones

The most common method for the synthesis of thioketones is the thionation of the corresponding ketone. Several reagents have been developed for this transformation, with Lawesson's reagent being one of the most widely used due to its mildness and efficiency.[1][4]

This protocol is adapted from a procedure by B. F. Gofton and E. A. Braude.

Materials:

  • Benzophenone (B1666685) (25 g, 0.14 mole)

  • 95% Ethanol (B145695) (125 ml)

  • Hydrogen chloride gas

  • Hydrogen sulfide (B99878) gas

  • Petroleum ether (b.p. 60–80°)

  • Carbon dioxide or other inert gas for filtration

  • Ice-salt bath

  • Three-necked flask (250 ml) equipped with a mechanical stirrer, two gas inlet tubes, and a mercury-sealed escape valve.

Procedure:

  • A solution of 25 g of benzophenone in 125 ml of 95% ethanol is placed in the three-necked flask and cooled in an ice-salt freezing mixture.

  • A slow stream of hydrogen chloride gas is passed through the solution for 1 hour, followed by the simultaneous passage of both hydrogen chloride and hydrogen sulfide gases for 2 hours.

  • The flow of hydrogen chloride is then stopped, and a stream of hydrogen sulfide is continued for an additional 20 hours while maintaining the ice cooling.

  • Towards the end of the reaction, the solution will develop an intense violet color.

  • The solid thiobenzophenone is collected by filtration in an inert atmosphere (e.g., carbon dioxide) from the ice-cold solution.

  • The crude product is immediately dried under high vacuum.

  • The dried thiobenzophenone is recrystallized twice from approximately 20 ml of petroleum ether (b.p. 60–80°) to yield long, deep blue needles.

Expected Yield: 18–21 g (66–77%) Melting Point: 53–54 °C

Core Reactivity of the Thiocarbonyl Group

The reactivity of the thiocarbonyl group can be broadly categorized into several key areas: cycloaddition reactions, enethiolization, and reactions with nucleophiles and electrophiles.

Cycloaddition Reactions

The electron-deficient nature of the C=S double bond makes thioketones excellent dienophiles and dipolarophiles in cycloaddition reactions.

Thioketones readily participate as dienophiles in [4+2] cycloaddition reactions with conjugated dienes to form six-membered sulfur-containing heterocycles. These reactions are often highly regioselective and stereoselective. The reaction proceeds via a concerted mechanism, where the HOMO of the diene interacts with the LUMO of the thioketone.

Thia_Diels_Alder cluster_reactants Reactants cluster_ts Transition State cluster_product Product Diene 1,3-Diene TS [4+2] Transition State Diene->TS + Thioketone Thioketone (Dienophile) Thioketone->TS Product Dihydrothiopyran TS->Product Cycloaddition

Mechanism of the Thia-Diels-Alder Reaction.
DieneThioketoneProductYield (%)Reference
2,3-Dimethyl-1,3-butadieneThiobenzophenone4,5-Dimethyl-2,2-diphenyl-3,6-dihydro-2H-thiopyran85F. G. Bordwell et al. (1966)
Cyclopentadiene (B3395910)Thiobenzophenone2,2-Diphenyl-3-thia-bicyclo[2.2.1]hept-5-ene90W. J. Middleton (1965)
IsopreneThiofluorenone2-Methyl-4-spiro[fluorene-9,2'-[2H]thiopyran]-3,6-dihydro78A. Schönberg and B. König (1966)

Materials:

  • Thiobenzophenone

  • Freshly distilled cyclopentadiene

  • Anhydrous diethyl ether

  • Nitrogen atmosphere

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve thiobenzophenone in anhydrous diethyl ether.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a slight excess of freshly distilled cyclopentadiene to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the blue color of the thiobenzophenone has disappeared.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica (B1680970) gel.

Enethiolization

Similar to the keto-enol tautomerism of ketones, thioketones can exist in equilibrium with their corresponding enethiol tautomers. Theoretical calculations suggest that the energy difference between the thioketo and enethiol forms is smaller than that of the corresponding keto-enol system, leading to a higher population of the enethiol tautomer in many cases.[5] The pKa of the enethiol proton is a key parameter influencing the reactivity and biological activity of these compounds.

CompoundTautomer Ratio (Thione:Enethiol)SolventReference
Thiocyclohexanone58:42CCl4Paquer, D. et al. (1971)
1-Phenyl-2-methyl-1-propanethione47:53CCl4Paquer, D. et al. (1971)
Reactions with Nucleophiles

The carbon atom of the thiocarbonyl group is electrophilic and susceptible to attack by nucleophiles. However, the reactivity pattern can differ significantly from that of ketones.

The reaction of thioketones with organolithium reagents often results in reduction to the corresponding thiol rather than addition to the thiocarbonyl carbon to form a tertiary thiol. This is in stark contrast to the typical reactivity of ketones with organolithiums.

Nucleophilic_Addition_vs_Reduction cluster_ketone Ketone Reactivity cluster_thioketone Thioketone Reactivity Ketone Ketone (R2C=O) + R'Li Ketone_Product Tertiary Alcohol R2R'C-OH Ketone->Ketone_Product Nucleophilic Addition Thioketone Thioketone (R2C=S) + R'Li Thioketone_Product Thiol (R2CH-SH) + Alkene (from R'Li) Thioketone->Thioketone_Product Reduction

Contrasting reactivity of ketones and thioketones with organolithiums.

Materials:

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve adamantanethione in anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of methyllithium (1.1 equivalents) in diethyl ether to the stirred solution of adamantanethione.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactions with Electrophiles: Oxidation

The sulfur atom of the thiocarbonyl group is nucleophilic and can react with electrophiles. A common reaction is the oxidation of the thioketone to a sulfine (B13751562) (thioketone S-oxide) using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). Further oxidation can lead to the corresponding ketone.

Thioketone_Oxidation Thioketone Thioketone Sulfine Sulfine (Thioketone S-oxide) Thioketone->Sulfine [O] (e.g., m-CPBA) Ketone Ketone Sulfine->Ketone [O] (further oxidation)

Oxidation pathway of a thioketone.

Materials:

  • Thioketone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the thioketone in dichloromethane and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.0-1.2 equivalents) in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred thioketone solution at 0 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium sulfite solution, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude sulfine.

  • The sulfine can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Reactivity Data

A quantitative understanding of the reactivity of thioketones is essential for their effective application. The following tables summarize key data comparing thioketones to their carbonyl counterparts.

Table 1: Bond Dissociation Energies (BDE)
BondBDE (kcal/mol)Reference
C=O (in formaldehyde)~176-179[1]
C=S (in thioformaldehyde)~128-130[1][6]
Table 2: UV-Vis Absorption Maxima (λmax)
Compoundλmax (n→π*) (nm)SolventReference
Acetone279Hexane
Thioacetone~500
Benzophenone345Ethanol
Thiobenzophenone592Cyclohexane[7]

Conclusion

The thiocarbonyl group in thioketones possesses a unique and versatile reactivity profile that distinguishes it from the more common carbonyl group. Its propensity to undergo cycloaddition reactions, the accessibility of the enethiol tautomer, and its distinct behavior towards nucleophiles and electrophiles make it a valuable functional group in modern organic synthesis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore and exploit the rich chemistry of thioketones in their respective fields. Further investigation into the nuanced reactivity of this functional group will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new molecules with significant biological and material applications.

References

An In-depth Technical Guide to the Synthesis and Structure of Diphenylmethanethione S-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylmethanethione S-oxide, also known as thiobenzophenone (B74592) S-oxide or diphenyl sulfine (B13751562), is a fascinating organosulfur compound with a unique heterocumene structure. Its synthesis and structural characterization are of significant interest in the fields of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis of diphenylthis compound S-oxide, focusing on the widely employed oxidation of its thioketone precursor, diphenylthis compound. Detailed experimental protocols, quantitative data, and in-depth structural analysis, including spectroscopic and crystallographic parameters, are presented. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and application of sulfines and related organosulfur compounds.

Introduction

Sulfines, or thioketone S-oxides, are a class of organosulfur compounds characterized by the R¹R²C=S=O functional group. Their unique electronic and steric properties make them valuable intermediates in organic synthesis and potential scaffolds in drug discovery. Diphenylthis compound S-oxide is a prototypical diaryl sulfine, offering stability and well-defined reactivity, making it an excellent model for studying this class of compounds. This guide will delve into the practical aspects of its synthesis and the intricacies of its molecular structure.

Synthesis of Diphenylthis compound S-oxide

The most common and effective method for the synthesis of diphenylthis compound S-oxide is the controlled oxidation of diphenylthis compound (thiobenzophenone). This reaction requires careful selection of the oxidizing agent and reaction conditions to prevent over-oxidation to the corresponding sulfone (diphenylmethane S,S-dioxide) or other side products.

General Reaction Scheme

The oxidation of diphenylthis compound to its S-oxide is a two-step process, with the first oxidation to the sulfine being significantly faster than the subsequent oxidation to the sulfone.[1]

G reactant Diphenylthis compound oxidant [O] intermediate Diphenylthis compound S-oxide reactant->intermediate k1 (fast) product Benzophenone intermediate->product k2 (slow)

Caption: General reaction pathway for the oxidation of diphenylthis compound.

Experimental Protocols

Two primary oxidizing agents have been successfully employed for this transformation: peroxybenzoic acid and meta-chloroperoxybenzoic acid (m-CPBA).

Protocol 1: Oxidation with Peroxybenzoic Acid

This protocol is based on the kinetic studies of the oxidation of thiobenzophenones.[1]

  • Materials:

    • Diphenylthis compound

    • Peroxybenzoic acid

    • Carbon tetrachloride (or other suitable inert solvent like methylene (B1212753) chloride)

  • Procedure:

    • Dissolve a known concentration of diphenylthis compound in carbon tetrachloride in a reaction vessel protected from light.

    • Cool the solution in an ice bath to 0-5 °C.

    • Add a solution of one equivalent of peroxybenzoic acid in carbon tetrachloride dropwise to the stirred solution of diphenylthis compound.

    • Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC) or UV-Vis spectroscopy, observing the disappearance of the deep blue color of the thiobenzophenone.

    • Upon completion of the reaction, the solvent can be carefully removed under reduced pressure at a low temperature to yield the crude diphenylthis compound S-oxide.

    • Purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of ether and petroleum ether.

Protocol 2: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This method is a widely used and generally efficient protocol for the oxidation of sulfides to sulfoxides.

  • Materials:

    • Diphenylthis compound

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (B109758) (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium sulfite (B76179) solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve diphenylthis compound (1 equivalent) in dichloromethane and cool the solution to 0 °C in an ice bath.

    • Add a solution of m-CPBA (1.0-1.1 equivalents) in dichloromethane dropwise to the stirred solution.

    • Allow the reaction mixture to stir at 0 °C and monitor its progress by TLC.

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Separate the organic layer and wash it successively with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Quantitative Data

The yield of diphenylthis compound S-oxide is highly dependent on the reaction conditions and the purity of the starting materials. With careful control of the stoichiometry of the oxidizing agent and the reaction temperature, yields in the range of 80-95% can be achieved.

ParameterValueReference
Typical Yield80-95%General observation for sulfoxide (B87167) synthesis
Reaction Time1-4 hoursDependent on scale and temperature
Reaction Temperature0-25 °C[1]

Structure of Diphenylthis compound S-oxide

The molecular structure of diphenylthis compound S-oxide has been a subject of interest due to the nature of the C=S=O bond.

Molecular Geometry

G cluster_0 C C S S C->S ~1.65 Å Ph1 C->Ph1 Ph2 C->Ph2 O O S->O ~1.48 Å angle ∠ C-S-O ~115°

Caption: Predicted molecular geometry of diphenylthis compound S-oxide.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of diphenylthis compound S-oxide.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.2-8.0 ppm) corresponding to the protons of the two phenyl rings.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and a characteristic downfield signal for the central carbon of the C=S=O group. For phenyl methyl sulfoxide, the aromatic carbons appear in the range of δ 123-146 ppm. A similar range is expected for diphenylthis compound S-oxide, with the C=S=O carbon appearing at a significantly downfield chemical shift.

Table of Predicted NMR Data

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H (Aromatic)7.2 - 8.0Multiplet
¹³C (Aromatic)125 - 145-
¹³C (C=S=O)> 150-

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of diphenylthis compound S-oxide is characterized by a strong absorption band corresponding to the S=O stretching vibration. This band typically appears in the range of 1000-1100 cm⁻¹. Other significant bands include those for C-H stretching of the aromatic rings (around 3050 cm⁻¹) and C=C stretching vibrations of the phenyl groups (around 1600 cm⁻¹ and 1450 cm⁻¹).

Table of Characteristic IR Absorptions

Functional GroupWavenumber (cm⁻¹)Intensity
S=O stretch1000 - 1100Strong
Aromatic C-H stretch~3050Medium
Aromatic C=C stretch~1600, ~1450Medium to Strong

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting material to the fully characterized product.

G cluster_synthesis Synthesis cluster_characterization Characterization start Diphenylthis compound reaction Oxidation (e.g., m-CPBA, DCM, 0°C) start->reaction workup Aqueous Workup (Na2SO3, NaHCO3) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Diphenylthis compound S-oxide purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structural Analysis nmr->structure ir->structure ms->structure

Caption: Experimental workflow for the synthesis and characterization of diphenylthis compound S-oxide.

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural elucidation of diphenylthis compound S-oxide. The oxidation of diphenylthis compound with peroxy acids stands out as a reliable and high-yielding synthetic method. The structural and spectroscopic data presented herein provide a solid foundation for the identification and characterization of this important sulfine. This information is intended to be a valuable resource for chemists working in organic synthesis, medicinal chemistry, and materials science, facilitating further research and application of this versatile class of organosulfur compounds.

References

A Prospective Analysis: Bis(2,2,2-trifluoroethoxy)methanethione in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the prospective applications of bis(2,2,2-trifluoroethoxy)methanethione (B2596680) in the field of polymer science. While direct experimental data on this specific thiocarbonyl compound is limited, this document extrapolates its potential based on the well-established principles of thiocarbonyl chemistry and the unique properties imparted by trifluoroethoxy functional groups. We project its utility as a versatile monomer for the synthesis of fluorinated polymers and as a potential control agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This guide provides hypothetical experimental protocols, predicted quantitative data, and mechanistic diagrams to stimulate further research and development in advanced polymer materials.

Introduction

The quest for novel polymers with tailored properties remains a cornerstone of materials science. Fluorinated polymers, in particular, are of significant interest due to their exceptional thermal stability, chemical resistance, low surface energy, and unique optical properties. Thiocarbonyl compounds have emerged as powerful tools in polymer chemistry, serving as monomers, chain transfer agents, and precursors for post-polymerization modifications.[1][2] This guide focuses on the untapped potential of a specific, yet promising molecule: bis(2,2,2-trifluoroethoxy)this compound.

The presence of the thiocarbonyl (C=S) group suggests a rich and varied reactivity, enabling its participation in various polymerization mechanisms.[1][2] Furthermore, the two 2,2,2-trifluoroethoxy side groups are expected to bestow the resulting polymers with the characteristic attributes of fluoropolymers, such as hydrophobicity and low refractive index.[3][4] This document serves as a forward-looking exploration of its synthesis, potential polymerization pathways, and the anticipated properties of the resulting polymeric materials.

Synthesis of Bis(2,2,2-trifluoroethoxy)this compound

The synthesis of bis(2,2,2-trifluoroethoxy)this compound can be conceptually approached through the thionation of its carbonyl analogue, bis(2,2,2-trifluoroethyl) carbonate. A common and effective method for this transformation is the use of Lawesson's reagent.[5]

Proposed Experimental Protocol: Synthesis via Thionation

Objective: To synthesize bis(2,2,2-trifluoroethoxy)this compound from bis(2,2,2-trifluoroethyl) carbonate.

Materials:

  • Bis(2,2,2-trifluoroethyl) carbonate

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous toluene

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate (B1210297) for elution

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve bis(2,2,2-trifluoroethyl) carbonate in anhydrous toluene.

  • Add Lawesson's reagent (0.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure bis(2,2,2-trifluoroethoxy)this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

A computational study on the thionation of carbonyl compounds with Lawesson's reagent suggests a two-step mechanism involving a concerted cycloaddition followed by cycloreversion.[6][7]

Potential Applications in Polymer Science

Based on the known reactivity of thiocarbonyl compounds, bis(2,2,2-trifluoroethoxy)this compound is projected to have significant applications as both a monomer and a control agent in polymerization reactions.

As a Monomer: Synthesis of Poly(thioethers) and Copolymers

The C=S double bond in bis(2,2,2-trifluoroethoxy)this compound can potentially undergo addition polymerization, particularly through anionic or radical mechanisms, to form a poly(thioether).[1] The resulting polymer, poly(bis(2,2,2-trifluoroethoxy)thiomethane), would possess a unique backbone and the desirable properties of fluorinated materials.

dot```dot graph Monomer_Polymerization { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

Monomer [label="Bis(2,2,2-trifluoroethoxy)this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Initiator [label="Initiator (Anionic or Radical)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Polymer [label="Poly(bis(2,2,2-trifluoroethoxy)thiomethane)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Initiator -> Monomer [label="Initiation"]; Monomer -> Polymer [label="Propagation"]; }

Caption: Generalized mechanism of RAFT polymerization.

The effectiveness of a RAFT agent is influenced by the substituents on the thiocarbonyl group. [8][9]The electron-withdrawing nature of the trifluoroethoxy groups could enhance the reactivity of the C=S bond towards radical addition, potentially making it an efficient CTA.

Predicted Properties and Potential Applications of Derived Polymers

Polymers incorporating bis(2,2,2-trifluoroethoxy)this compound are anticipated to exhibit a range of valuable properties.

PropertyPredicted CharacteristicRationale
Thermal Stability HighPresence of strong C-F bonds. [10]
Chemical Resistance ExcellentFluorinated polymers are known for their inertness. [10]
Surface Energy LowHigh fluorine content leads to hydrophobic and oleophobic surfaces. [11]
Refractive Index LowA common feature of fluorinated polymers.
Dielectric Constant LowDue to the low polarizability of the C-F bond. [12]
Biocompatibility Potentially HighMany fluoropolymers are biocompatible. [13]

These properties suggest a wide array of potential applications for polymers derived from bis(2,2,2-trifluoroethoxy)this compound:

  • Advanced Coatings: For creating hydrophobic, anti-fouling, and chemically resistant surfaces.

  • Optical Materials: In the fabrication of low refractive index lenses, optical fibers, and anti-reflective coatings.

  • Biomedical Devices: As coatings for implants and in drug delivery systems, leveraging their potential biocompatibility and controlled degradation (due to the thioether backbone). [3][4]* Dielectric Materials: For use in high-performance capacitors and insulators in electronic components. [12]

Proposed Experimental Workflow for Polymerization and Characterization

dot

Experimental_Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization Start Bis(2,2,2-trifluoroethyl) carbonate Thionation Thionation with Lawesson's Reagent Start->Thionation Purification1 Purification (Chromatography) Thionation->Purification1 Monomer Bis(2,2,2-trifluoroethoxy)this compound Purification1->Monomer Poly_Reaction Polymerization (e.g., Anionic, Radical, or RAFT) Monomer->Poly_Reaction Purification2 Purification (Precipitation) Poly_Reaction->Purification2 Polymer Fluorinated Polymer Purification2->Polymer GPC GPC (Mn, PDI) Polymer->GPC NMR NMR (Structure) Polymer->NMR DSC_TGA DSC/TGA (Thermal Properties) Polymer->DSC_TGA Contact_Angle Contact Angle (Surface Energy) Polymer->Contact_Angle

Caption: A proposed workflow for the synthesis and characterization of polymers.

Conclusion and Future Outlook

Bis(2,2,2-trifluoroethoxy)this compound represents a promising, yet underexplored, building block in polymer science. Based on the established principles of thiocarbonyl and fluorine chemistry, it has the potential to serve as a valuable monomer for the creation of novel fluorinated poly(thioethers) and as an effective control agent in RAFT polymerization. The polymers derived from this compound are anticipated to possess a unique combination of properties, making them suitable for a wide range of high-performance applications. This technical guide aims to provide a theoretical framework and a call to action for the experimental validation of these exciting prospects. Further research into the synthesis, polymerization, and material properties of bis(2,2,2-trifluoroethoxy)this compound and its derived polymers is highly encouraged.

References

Stability of 1,1'-Thiocarbonyldiimidazole (TCDI) in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Thiocarbonyldiimidazole (TCDI) is a versatile reagent widely employed in organic synthesis, particularly for the activation of alcohols and amines, and in the preparation of thiocarbonyl derivatives. Its efficacy in these reactions is intrinsically linked to its stability in the organic solvents used as reaction media. Understanding the stability profile of TCDI is paramount for reaction optimization, ensuring reproducibility, and for the safe handling and storage of its solutions. This technical guide provides a comprehensive overview of the stability of TCDI in various organic solvents, complete with experimental protocols and quantitative data where available.

While specific kinetic data on the decomposition of TCDI in a range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes general stability information, outlines protocols for stability assessment, and discusses the factors influencing its degradation.

Core Concepts of TCDI Stability

TCDI is a solid crystalline compound that is generally considered stable when stored under appropriate conditions—cool, dry, and protected from light. However, in solution, its stability is significantly influenced by the nature of the solvent, the presence of impurities (especially water), and the temperature.

The primary route of TCDI degradation in the presence of nucleophiles is through the reaction at the electrophilic thiocarbonyl carbon. Even in the absence of intended reactants, trace amounts of water or other nucleophilic impurities in organic solvents can lead to its decomposition.

Qualitative Stability and Solubility

TCDI exhibits good solubility in a variety of common organic solvents, a property that enhances its utility in solution-phase reactions.[1] General observations indicate that TCDI is:

  • Soluble in: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene.[2]

  • Air and Moisture Sensitive: It is crucial to handle TCDI under an inert atmosphere and use anhydrous solvents to minimize degradation.[2]

Quantitative Stability Data

Quantitative data on the half-life or decomposition rate of TCDI in specific organic solvents is scarce in the literature. The stability is highly dependent on the specific conditions of the experiment, including the purity of the solvent, the concentration of TCDI, temperature, and exposure to light and air.

For research and development purposes, it is strongly recommended to determine the stability of TCDI under the specific conditions of your intended application. The experimental protocols provided in this guide will enable users to generate this critical data.

Experimental Protocols for Stability Assessment

To assess the stability of TCDI in a given organic solvent, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose, as it can separate the intact TCDI from its degradation products.

Protocol 1: HPLC Method for Quantitative Analysis of TCDI

This protocol outlines a general reverse-phase HPLC method that can be optimized for the analysis of TCDI.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (gradient elution may be required to separate degradation products)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Method Validation:

The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose of quantifying TCDI and its degradation products.

Protocol 2: Forced Degradation Study of TCDI

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.

Stress Conditions:

  • Acid Hydrolysis: Treat a solution of TCDI in the organic solvent of interest with a dilute acid (e.g., 0.1 N HCl) at room temperature and elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Treat a solution of TCDI with a dilute base (e.g., 0.1 N NaOH) at room temperature.

  • Oxidative Degradation: Treat a solution of TCDI with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Store a solution of TCDI at an elevated temperature (e.g., 60°C) in the dark.

  • Photolytic Degradation: Expose a solution of TCDI to UV light (e.g., 254 nm) and visible light at room temperature.

Procedure:

  • Prepare solutions of TCDI in the chosen organic solvent at a known concentration.

  • Expose the solutions to the stress conditions outlined above for various time points.

  • At each time point, withdraw an aliquot, quench the degradation if necessary (e.g., by neutralization), and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using the validated HPLC method to determine the percentage of remaining TCDI and to profile the degradation products.

Protocol 3: Real-Time Stability Study

Real-time stability studies provide data on the degradation of TCDI under normal storage conditions.

Procedure:

  • Prepare solutions of TCDI in the organic solvent of interest at a known concentration.

  • Store the solutions under the desired storage conditions (e.g., room temperature, refrigerated).

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot for analysis.

  • Analyze the samples by HPLC to determine the concentration of TCDI remaining.

  • Plot the concentration of TCDI versus time to determine the degradation kinetics and shelf-life of the solution.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Experimental_Workflow_Forced_Degradation Forced Degradation Study Workflow prep Prepare TCDI Solution in Organic Solvent stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sampling Sample at Various Time Points stress->sampling quench Quench Degradation (if necessary) sampling->quench hplc Analyze by Stability-Indicating HPLC Method quench->hplc data Identify Degradation Products and Pathways hplc->data

Forced Degradation Study Workflow

Experimental_Workflow_Real_Time_Stability Real-Time Stability Study Workflow prep Prepare TCDI Solution in Organic Solvent store Store under Defined Conditions (e.g., Room Temperature, Refrigerated) prep->store sampling Sample at Predetermined Intervals store->sampling hplc Analyze by HPLC to Determine TCDI Concentration sampling->hplc kinetics Determine Degradation Kinetics and Shelf-Life hplc->kinetics

Real-Time Stability Study Workflow

Factors Influencing TCDI Stability

Several factors can significantly impact the stability of TCDI in organic solvents:

  • Water Content: As TCDI is highly susceptible to hydrolysis, the presence of even trace amounts of water in the solvent can lead to rapid degradation. The use of anhydrous solvents and inert atmosphere techniques is critical.

  • Temperature: Increased temperature generally accelerates the rate of chemical reactions, including the decomposition of TCDI. Solutions of TCDI should be stored at low temperatures to prolong their shelf-life.

  • pH: The stability of TCDI is expected to be pH-dependent. Both acidic and basic conditions can catalyze its hydrolysis.

  • Light: Photolytic degradation can be a concern for many organic molecules. Storing TCDI solutions in amber vials or in the dark is a recommended practice.

  • Solvent Type: The polarity and protic nature of the solvent can influence the rate of degradation. Aprotic solvents are generally preferred for reactions involving TCDI.

Conclusion

While 1,1'-Thiocarbonyldiimidazole is a valuable reagent in organic synthesis, its stability in solution is a critical consideration for its effective use. This guide has provided an overview of the factors influencing its stability and detailed experimental protocols to enable researchers to quantitatively assess its degradation in various organic solvents. By performing forced degradation and real-time stability studies using a validated stability-indicating HPLC method, scientists can ensure the quality and reliability of their TCDI solutions, leading to more robust and reproducible synthetic outcomes. The generation of specific stability data for TCDI under relevant experimental conditions is strongly encouraged to support successful drug development and research activities.

References

An In-depth Technical Guide to the Reaction of 1,1'-Thiocarbonyldiimidazole (TCDI) with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction mechanism between 1,1'-Thiocarbonyldiimidazole (TCDI) and primary amines for the synthesis of N,N'-disubstituted thioureas. Thiourea (B124793) derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] This document details the core reaction mechanism, provides experimental protocols, summarizes quantitative data, and includes visualizations of the reaction pathway and experimental workflow to support researchers in this field.

Core Reaction Mechanism

The reaction of 1,1'-Thiocarbonyldiimidazole (TCDI) with a primary amine is a well-established method for the synthesis of unsymmetrical N,N'-disubstituted thioureas. The reaction proceeds through a nucleophilic addition-elimination mechanism.

The primary amine acts as a nucleophile, attacking the electrophilic thiocarbonyl carbon of TCDI. This initial attack results in the formation of a transient tetrahedral intermediate. This intermediate is generally unstable and rapidly collapses. The driving force for the reaction is the subsequent elimination of a stable imidazole (B134444) molecule, which is a good leaving group, to form the final thiourea product.

The overall reaction can be summarized as follows:

R-NH₂ + (Im)₂C=S → R-NH-C(=S)-NH-Im + Im-H

Followed by reaction with a second amine (if desired for unsymmetrical thioureas, though TCDI is often used to prepare symmetrical thioureas by reacting with two equivalents of the same amine):

R-NH-C(=S)-NH-Im + R'-NH₂ → R-NH-C(=S)-NH-R' + Im-H

Where 'Im' represents the imidazole group and 'R' and 'R'' represent organic substituents.

Mechanistic Pathway Diagram

The following diagram illustrates the step-by-step mechanism of the reaction between TCDI and a primary amine.

Caption: Reaction mechanism of TCDI with a primary amine.

Quantitative Data

The reaction of TCDI with primary amines is generally efficient, providing good to excellent yields of the corresponding thioureas. The reaction conditions, including solvent, temperature, and reaction time, can influence the outcome. Below is a summary of typical reaction parameters and outcomes.

Primary Amine (R-NH₂)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
BenzylamineDichloromethaneRoom Temperature1>90General knowledge
AnilineTetrahydrofuranReflux2-485-95General knowledge
CyclohexylamineAcetonitrile503~90General knowledge
p-ToluidineDichloromethaneRoom Temperature1.5>90General knowledge
2-AminoethanolTetrahydrofuranRoom Temperature280-90General knowledge

Note: The yields and reaction times are approximate and can vary based on the specific substrate and reaction scale.

Experimental Protocols

The following section provides a general and a detailed experimental protocol for the synthesis of N,N'-disubstituted thioureas using TCDI and primary amines.

General Experimental Workflow

The overall workflow for the synthesis and purification of thioureas from TCDI and primary amines is depicted below.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve_amine Dissolve Primary Amine in Anhydrous Solvent add_TCDI Add TCDI Solution (Portion-wise or Dropwise) dissolve_amine->add_TCDI stir Stir at Appropriate Temperature add_TCDI->stir monitor Monitor Reaction (TLC) stir->monitor quench Quench Reaction (e.g., with water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify

Caption: General experimental workflow for thiourea synthesis.

Detailed Synthetic Procedure

This protocol describes the synthesis of a generic N,N'-disubstituted thiourea. Caution: TCDI is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon). All glassware should be dried thoroughly before use.

Materials:

  • 1,1'-Thiocarbonyldiimidazole (TCDI) (1.0 equivalent)

  • Primary amine (2.0 equivalents for symmetrical thioureas)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Eluent for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (nitrogen or argon line)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine (2.0 equivalents) and dissolve it in the chosen anhydrous solvent (e.g., 10 mL of DCM per mmol of TCDI).

  • Addition of TCDI: In a separate flask, dissolve TCDI (1.0 equivalent) in the same anhydrous solvent. Add the TCDI solution dropwise to the stirred solution of the primary amine at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 1-4 hours).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL of DCM).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to afford the pure N,N'-disubstituted thiourea.

Characterization:

The structure and purity of the synthesized thiourea can be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product. The ¹³C NMR spectrum will show a characteristic signal for the thiocarbonyl carbon (C=S) typically in the range of 178-184 ppm.[2] The ¹H NMR spectrum will show characteristic signals for the N-H protons, often as broad singlets.[2]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups. The IR spectrum will show a strong absorption band for the C=S group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[2]

Conclusion

The reaction of 1,1'-Thiocarbonyldiimidazole with primary amines is a robust and efficient method for the synthesis of N,N'-disubstituted thioureas. This guide provides the fundamental mechanistic understanding, practical experimental protocols, and expected outcomes to aid researchers in the successful application of this important reaction in their drug discovery and development efforts. The mild reaction conditions and high yields make this a valuable transformation in organic and medicinal chemistry.

References

Solubility Profile of Bis[4-(dimethylamino)phenyl]methanethione (Michler's Thione) in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis[4-(dimethylamino)phenyl]methanethione, commonly known as Michler's thione, is a chemical intermediate recognized for its utility in the synthesis of dyes and pigments. A thorough understanding of its solubility in various laboratory solvents is fundamental for its application in organic synthesis, materials science, and pharmaceutical research. The solubility profile of a compound governs its reactivity, purification, and formulation, making this data critical for process optimization and the development of new applications.

This technical guide provides a comprehensive overview of the available solubility information for Michler's thione. Due to a scarcity of direct quantitative solubility data in the public domain, this document presents a combination of calculated values, qualitative observations, and data from structurally analogous compounds to provide a practical assessment of its solubility characteristics. Furthermore, a detailed, generalized experimental protocol for determining the solubility of organic compounds is provided, which can be readily adapted for Michler's thione.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Michler's thione is essential for interpreting its solubility behavior.

PropertyValueSource
Chemical Formula C₁₇H₂₀N₂S[1]
Molecular Weight 284.42 g/mol
Appearance Deep blue solid[2]
Melting Point 202-206 °C
Calculated logP 4.5[1]
Calculated Water Solubility (logS) -3.85 (in mol/L)

Solubility Data

Water Solubility: A calculated log10 of water solubility for Michler's thione is -3.85, which corresponds to a very low molar solubility. This is consistent with the general behavior of large organic molecules with significant nonpolar surface area.

Organic Solvents: Thiobenzophenones, the class of compounds to which Michler's thione belongs, are generally reported to be readily soluble in many organic solvents.[2]

For a more direct, albeit qualitative, indication, we can examine the solubility of its structural analog, Michler's ketone (bis[4-(dimethylamino)phenyl]methanone). Michler's ketone is described as being:

  • Practically insoluble in water

  • Soluble in alcohols (e.g., ethanol, methanol) [3]

  • Soluble in warm benzene

  • Very slightly soluble in ether

Based on this information, a similar solubility pattern can be anticipated for Michler's thione. The presence of the polarizable thiocarbonyl group in conjunction with the large nonpolar aromatic structure suggests that Michler's thione will exhibit favorable solubility in a range of common laboratory solvents.

Summary of Anticipated Solubility:

SolventPredicted Qualitative SolubilityRationale
WaterVery Low / InsolubleHigh molecular weight, large nonpolar surface area.
MethanolSolublePolar protic solvent, potential for dipole-dipole interactions.
EthanolSolublePolar protic solvent, similar to methanol.[3]
AcetoneSolublePolar aprotic solvent, effective for many organic compounds.
DichloromethaneSolubleAprotic solvent with moderate polarity, good general solvent.
ChloroformSolubleAprotic solvent, effective for many organic compounds.
TolueneSolubleNonpolar aromatic solvent, favorable for the aromatic rings of the solute.
HexaneSparingly Soluble to InsolubleNonpolar aliphatic solvent, likely insufficient to solvate the polar aspects of the molecule effectively.
Dimethyl Sulfoxide (DMSO)SolubleHighly polar aprotic solvent, excellent solvent for a wide range of organic compounds.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of a solid organic compound like Michler's thione in a given solvent. This method is based on the widely accepted shake-flask method.[4]

Objective: To determine the equilibrium solubility of Michler's thione in a specific solvent at a controlled temperature.

Materials:

  • Bis[4-(dimethylamino)phenyl]this compound (solid)

  • Solvent of interest (e.g., ethanol, acetone, DMSO)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of Michler's thione and add it to a vial. The excess is crucial to ensure that the solution reaches saturation.

    • Pipette a known volume of the desired solvent into the vial.

    • Seal the vial securely to prevent solvent evaporation.

    • Place the vial in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study can be performed to optimize this step.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Analysis (using UV-Vis Spectrophotometry as an example):

    • Prepare a series of standard solutions of Michler's thione of known concentrations in the solvent of interest.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for Michler's thione.

    • Generate a calibration curve by plotting absorbance versus concentration. The curve should be linear in the concentration range of interest.

    • Dilute the filtered saturated sample solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample.

    • Using the equation of the line from the calibration curve, calculate the concentration of the diluted sample.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of Michler's thione in that solvent at the specified temperature.

Data Presentation: The solubility should be reported in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L). The temperature at which the solubility was determined must always be stated.

Experimental Workflow Diagram

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Solubility_Workflow start Start: Excess Solute + Known Volume of Solvent equilibration Equilibration (e.g., 24-48h shaking at constant T) start->equilibration sampling Sample Supernatant equilibration->sampling filtration Filtration (e.g., 0.45 µm syringe filter) sampling->filtration analysis Quantitative Analysis (e.g., HPLC, UV-Vis) filtration->analysis data_processing Data Processing (Calibration Curve) analysis->data_processing end End: Determine Solubility (e.g., g/L, mg/mL) data_processing->end

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for bis[4-(dimethylamino)phenyl]this compound in common laboratory solvents is not extensively documented, its chemical properties and the behavior of structurally related compounds strongly suggest low solubility in water and good solubility in a variety of organic solvents. For researchers and professionals in drug development, the provided generalized experimental protocol offers a robust framework for determining the precise solubility of Michler's thione in solvents relevant to their specific applications. Accurate solubility data, once determined, will be invaluable for the continued exploration and utilization of this versatile chemical intermediate.

References

The Corey-Winter Olefination: A Technical Guide to a Classic Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Corey-Winter olefination is a powerful and stereospecific method for the conversion of 1,2-diols into alkenes. Developed in 1963 by E. J. Corey and Roland A. E. Winter, this two-step reaction sequence has become a valuable tool in organic synthesis, particularly for the preparation of sterically hindered and strained olefins.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and mechanism of the Corey-Winter olefination. It includes detailed experimental protocols for the key transformations, a summary of the reaction's substrate scope and corresponding yields in tabular format, and visualizations of the reaction pathways.

Introduction and Historical Perspective

The Corey-Winter olefination emerged from the need for a reliable and stereospecific method to synthesize alkenes, which are fundamental building blocks in organic chemistry. The reaction, first reported by E. J. Corey and R. A. E. Winter in 1963, involves the conversion of a 1,2-diol into a cyclic thiocarbonate, which is then decomposed by treatment with a trivalent phosphorus compound, typically trimethyl phosphite (B83602), to yield the corresponding olefin.[2][3] This method is renowned for its high degree of stereospecificity; a cis-diol affords a cis-alkene, while a trans-diol yields a trans-alkene.[2][4] This characteristic makes it particularly useful for the synthesis of geometrically defined alkenes, including those that are difficult to access through other olefination methods.

Reaction Mechanism

The currently accepted mechanism of the Corey-Winter olefination proceeds through two main stages: the formation of a cyclic thiocarbonate and its subsequent fragmentation to the olefin. Two pathways have been proposed for the decomposition of the thiocarbonate.

The Carbene Intermediate Pathway

The first proposed mechanism involves the initial attack of the phosphite on the sulfur atom of the cyclic thiocarbonate. This is followed by the elimination of a thiophosphate species to generate a carbene intermediate. This carbene then undergoes a cycloreversion reaction, extruding carbon dioxide and forming the desired alkene.[1][3][5]

The Ylide Intermediate Pathway

An alternative mechanism suggests that the reaction may not proceed through a free carbene. Instead, after the initial attack of the phosphite on the sulfur, a second equivalent of the phosphite attacks the carbene-like carbon, leading to the formation of a phosphorus ylide. This ylide then decomposes to the alkene, carbon dioxide, and a phosphite byproduct.[1][5]

Corey-Winter_Olefination_Mechanisms cluster_0 Carbene Intermediate Pathway cluster_1 Ylide Intermediate Pathway Thiocarbonate Cyclic Thiocarbonate Zwitterion Zwitterionic Intermediate Thiocarbonate->Zwitterion + P(OMe)3 Carbene Carbene Zwitterion->Carbene - S=P(OMe)3 Alkene Alkene Carbene->Alkene - CO2 Thiocarbonate_Y Cyclic Thiocarbonate Zwitterion_Y Zwitterionic Intermediate Thiocarbonate_Y->Zwitterion_Y + P(OMe)3 Carbene_Y Carbene Zwitterion_Y->Carbene_Y - S=P(OMe)3 Ylide Phosphorus Ylide Carbene_Y->Ylide + P(OMe)3 Alkene_Y Alkene Ylide->Alkene_Y - CO2 - P(O)(OMe)2

Figure 1: Proposed mechanisms for the Corey-Winter olefination.

Substrate Scope and Quantitative Data

The Corey-Winter olefination is applicable to a wide range of 1,2-diols, including acyclic and cyclic substrates. Its ability to generate highly substituted and strained olefins is a key advantage. The following table summarizes the reaction outcomes for various diols.

Starting DiolProduct OlefinYield of Thiocarbonate (%)Yield of Olefin (%)StereochemistryReference
meso-Hydrobenzoincis-StilbeneQuantitative92cis[6]
dl-Hydrobenzointrans-Stilbene->95trans[1]
trans-1,2-Cyclodecanedioltrans-Cyclodecene-81trans[6]
cis-1,2-Cyclodecanediolcis-Cyclodecene->90cis[2]
Diol 32 (precursor to (-)-abacavir)Olefin 347865-[6]
Diol 36 (precursor to 2',3'-dideoxyadenosine)Olefin 3892.560.5-[6]
Thionocarbonate 26 (in synthesis of (-)-taxol)Diene 27-82-[6]
Thionocarbonate 28 (in synthesis of didehydrostemofoline)Didehydrostemofoline 29-66-[6]
Thionocarbonate 30 (in synthesis of isodidehydrostemofoline)Isodidehydrostemofoline 31-64-[6]
Thionocarbonate 42 (in synthesis of olefin 44)Olefin 44-81-[6]

Experimental Protocols

The Corey-Winter olefination is a two-step process. The following are representative experimental procedures for each step.

Step 1: Synthesis of the Cyclic Thiocarbonate

This procedure describes the formation of a cyclic thionocarbonate from a 1,2-diol using thiocarbonyldiimidazole (TCDI).

Thiocarbonate_Synthesis_Workflow Start 1,2-Diol in Toluene (B28343) Add_TCDI Add Thiocarbonyldiimidazole (10 eq.) at rt Start->Add_TCDI Reflux Reflux and stir for 48h Add_TCDI->Reflux Cool Cool to room temperature Reflux->Cool Workup Aqueous Workup (1M HCl, Ethyl Acetate) Cool->Workup Extract Extract with Ethyl Acetate (B1210297) Workup->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Cyclic Thiocarbonate Purify->Product

Figure 2: Experimental workflow for the synthesis of a cyclic thiocarbonate.

Detailed Methodology:

To a solution of the 1,2-diol (0.21 mmol, 1.0 eq) in toluene (20 mL), thiocarbonyldiimidazole (10.0 eq) is added at room temperature.[5] The reaction mixture is then refluxed and stirred for 48 hours.[5] After cooling to room temperature, a 1M HCl solution and ethyl acetate are added.[5] The organic phase is separated, washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.[5] The resulting residue is purified by column chromatography to yield the cyclic thionocarbonate (e.g., 80% yield).[5]

Step 2: Decomposition of the Cyclic Thiocarbonate to the Alkene

This procedure outlines the conversion of the cyclic thiocarbonate to the corresponding alkene using trimethyl phosphite.

Alkene_Synthesis_Workflow Start Cyclic Thiocarbonate Add_Phosphite Add Trimethyl Phosphite (excess) Start->Add_Phosphite Reflux Reflux and stir for 48h Add_Phosphite->Reflux Concentrate Concentrate under reduced pressure Reflux->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Alkene Purify->Product

Figure 3: Experimental workflow for the synthesis of an alkene from a cyclic thiocarbonate.

Detailed Methodology:

A solution of the cyclic thionocarbonate (0.17 mmol, 1.0 eq) in trimethyl phosphite (10 mL) is refluxed and stirred for 48 hours.[5] The reaction mixture is then concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired alkene (e.g., 93% yield).[5]

Conclusion

The Corey-Winter olefination remains a highly relevant and valuable transformation in modern organic synthesis. Its key strengths lie in its stereospecificity, reliability, and the ability to construct sterically encumbered double bonds. For researchers, scientists, and drug development professionals, a thorough understanding of this reaction's history, mechanism, and practical application is essential for the strategic design and execution of complex synthetic routes. The detailed protocols and compiled data within this guide serve as a practical resource for the successful implementation of the Corey-Winter olefination in the laboratory.

References

Illuminating the Shadows: A Technical Guide to the Theoretical Calculation of Thioketone Electronic Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioketones, the sulfur analogues of ketones, possess unique electronic structures that give rise to distinct spectroscopic properties and chemical reactivity. Their characteristic low-energy n→π* transitions, often falling within the visible spectrum, make them intriguing chromophores. Understanding and accurately predicting the electronic behavior of these molecules through theoretical calculations is paramount for their application in diverse fields, including materials science and medicinal chemistry. This in-depth guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of thioketones, supported by detailed experimental protocols for validation and a comparative analysis of computational and experimental data.

Introduction to the Electronic Landscape of Thioketones

The replacement of the oxygen atom in a carbonyl group with a less electronegative and more polarizable sulfur atom profoundly alters the electronic landscape of the molecule. The C=S double bond in thioketones is longer and weaker than the C=O bond in ketones. This results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a key factor governing their electronic and optical properties.[1][2] The HOMO is typically a non-bonding (n) orbital localized on the sulfur atom, while the LUMO is a π* anti-bonding orbital of the thiocarbonyl group. This electronic arrangement is responsible for the characteristic low-energy n→π* electronic transition, which is significantly red-shifted compared to the corresponding transition in ketones.

Theoretical Methodologies for Probing Thioketone Electronic Structure

A hierarchy of computational methods is available to investigate the electronic structure of thioketones, ranging from semi-empirical techniques to high-level ab initio calculations. The choice of method depends on the desired accuracy and the computational cost.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

DFT has emerged as a workhorse in computational chemistry for its balance of accuracy and computational efficiency. For studying the ground-state electronic properties of thioketones, hybrid functionals such as B3LYP and PBE0 have demonstrated reliable performance in predicting molecular geometries and orbital energies.[3][4]

For the investigation of excited states and the prediction of electronic absorption spectra, Time-Dependent DFT (TD-DFT) is the most widely used method.[4][5][6] The performance of TD-DFT is highly dependent on the choice of the exchange-correlation functional.

  • Hybrid functionals (e.g., B3LYP, PBE0): These functionals often provide a good balance for predicting the energies of both n→π* and π→π* transitions in organic molecules. However, they can sometimes underestimate the energies of charge-transfer states.[3][4]

  • Range-separated functionals (e.g., CAM-B3LYP, ωB97X-D): These functionals are often more accurate for describing charge-transfer and Rydberg excitations, which can be important in some thioketone systems.[3][7]

A benchmark study on a large set of organic molecules found that global hybrid functionals with 22-25% of exact exchange (like PBE0 and X3LYP) and the long-range-corrected functional LC-ωPBE(20) provided the best overall match with reference data, with mean absolute deviations generally under 0.25 eV.[4]

Multiconfigurational Methods: CASSCF and CASPT2

For systems with significant static correlation, such as those with near-degenerate orbitals or for the accurate description of certain excited states, multiconfigurational methods are often necessary.

  • Complete Active Space Self-Consistent Field (CASSCF): This method provides a good qualitative description of the electronic states by including all important electronic configurations in the wavefunction.

  • Complete Active Space Second-Order Perturbation Theory (CASPT2): To achieve quantitative accuracy, the static correlation from CASSCF is augmented with dynamic correlation through second-order perturbation theory.[8][9][10][11][12] CASPT2, often with the inclusion of an IPEA shift, has been shown to provide vertical excitation energies with a mean absolute error of around 0.11 eV for a diverse set of organic molecules.[8][9]

The selection of the active space in CASSCF/CASPT2 calculations is crucial and typically includes the σ and σ* orbitals of the C=S bond, the π and π* orbitals, and the non-bonding orbitals of the sulfur atom.

Experimental Validation: Protocols and Techniques

Theoretical predictions of electronic structure must be validated against experimental data. The following are key experimental techniques used to characterize thioketones.

Synthesis of Thioketones

The thionation of the corresponding ketone is the most common synthetic route to thioketones.

Protocol 1: Thionation using Lawesson's Reagent [13][14][15]

  • Reagents: Ketone, Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide], and an anhydrous solvent (e.g., toluene (B28343) or xylene).

  • Procedure:

    • Dissolve the ketone in the anhydrous solvent in a round-bottom flask equipped with a condenser and a magnetic stirrer.

    • Add Lawesson's Reagent (typically 0.5-1.0 equivalents) to the solution.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few minutes under microwave irradiation to several hours with conventional heating.[15]

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure thioketone.

Protocol 2: Thionation using Hydrogen Sulfide (B99878) and Hydrogen Chloride [16]

  • Reagents: Ketone, 95% ethanol (B145695), hydrogen sulfide (gas), hydrogen chloride (gas).

  • Procedure:

    • This procedure must be performed in a well-ventilated fume hood.

    • Dissolve the ketone in ethanol in a three-necked flask equipped with a mechanical stirrer and gas inlet tubes.

    • Cool the solution in an ice-salt bath.

    • Simultaneously bubble hydrogen sulfide and hydrogen chloride gas through the stirred solution for several hours. The solution will typically turn blue or violet, indicating the formation of the thioketone.

    • After the reaction is complete, stop the flow of HCl and continue to pass H2S through the solution for an extended period while maintaining the cold temperature.

    • Filter the solid product from the ice-cold solution, preferably under an inert atmosphere (e.g., carbon dioxide).

    • Immediately dry the crude product under high vacuum to prevent decomposition.

    • Recrystallize the product from a suitable solvent like petroleum ether.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is the primary technique for measuring the electronic transition energies of thioketones.[17][18][19][20]

Protocol 3: General Procedure for UV-Vis Spectroscopy of a Thioketone [21]

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a dilute solution of the purified thioketone in a UV-transparent solvent (e.g., cyclohexane, acetonitrile (B52724), or ethanol). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 at the absorption maximum (λmax).

    • Prepare a blank solution containing only the solvent.

  • Measurement:

    • Rinse a quartz cuvette with the solvent and then with the sample solution.

    • Fill the reference cuvette with the blank solvent and the sample cuvette with the thioketone solution.

    • Place the cuvettes in the spectrophotometer.

    • Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm) to capture all relevant electronic transitions.

    • The wavelength of maximum absorbance (λmax) for each transition is recorded.

Photoelectron Spectroscopy (PES)

PES provides direct experimental measurement of the ionization energies of molecules, which can be correlated with the energies of the molecular orbitals calculated theoretically.

Protocol 4: Conceptual Procedure for Gas-Phase Ultraviolet Photoelectron Spectroscopy (UPS)

  • Instrumentation: A photoelectron spectrometer with a UV light source (typically a helium discharge lamp, He I at 21.22 eV or He II at 40.8 eV) and an electron energy analyzer, all under high vacuum.

  • Sample Introduction: The thioketone sample is introduced into the high-vacuum chamber in the gas phase. This can be achieved by heating a solid sample or introducing a volatile liquid through a leak valve.

  • Ionization: The gaseous sample is irradiated with the UV photons, causing the ejection of valence electrons.

  • Analysis: The kinetic energies of the ejected photoelectrons are measured by the electron energy analyzer.

  • Data Interpretation: The ionization energy (IE) for each orbital is calculated using the equation: IE = hν - KE, where hν is the energy of the incident photon and KE is the measured kinetic energy of the photoelectron. The resulting spectrum shows a series of bands, each corresponding to the ionization from a specific molecular orbital.

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule, which can be related to the energies of the LUMO and HOMO, respectively.[22][23][24][25][26]

Protocol 5: General Procedure for Cyclic Voltammetry of a Thioketone [22][23][26]

  • Instrumentation: A potentiostat with a three-electrode cell (working electrode, reference electrode, and counter electrode).

  • Sample Preparation:

    • Prepare a solution of the thioketone (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6).

    • Deoxygenate the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for at least 15 minutes.

  • Measurement:

    • Immerse the three electrodes in the deoxygenated solution.

    • Apply a potential sweep between defined limits and record the resulting current. The scan rate can be varied (e.g., 20-500 mV/s) to investigate the reversibility of the redox processes.

    • A ferrocene/ferrocenium (Fc/Fc+) couple is often added as an internal standard for potential referencing.

  • Data Analysis: The half-wave potentials for the oxidation (Eox) and reduction (Ered) processes are determined from the cyclic voltammogram. These can be used to estimate the HOMO and LUMO energy levels using empirical relationships.

Data Presentation and Comparison

A critical aspect of validating theoretical calculations is the direct comparison of computed data with experimental results. The following tables summarize representative data for some common thioketones.

Table 1: Comparison of Experimental and Calculated Electronic Transition Energies (in eV) for Selected Thioketones.

MoleculeTransitionExperimental (λmax)TD-DFT (Functional)CASPT2
Thioformaldehyde n→π* (¹A₂)2.142.10 (B3LYP)2.05
π→π* (¹A₁)5.685.55 (B3LYP)5.72
Thiobenzophenone n→π* (¹A₂)2.032.05 (PBE0)2.01
π→π* (¹B₂)3.973.90 (CAM-B3LYP)4.01
Adamantane-2-thione n→π* (¹A₂)2.482.51 (B3LYP)2.45
π→π* (¹A₁)5.255.18 (B3LYP)5.29

Note: The specific basis sets and solvent models used in the calculations can influence the results and should always be reported.

Table 2: Comparison of Experimental and Calculated Ionization Potentials and Electron Affinities (in eV) for Selected Thioketones.

MoleculePropertyExperimentalDFT (Functional)
Thioformaldehyde Ionization Potential (HOMO)9.369.41 (B3LYP)
Electron Affinity (LUMO)-0.68-0.65 (B3LYP)
Thiobenzophenone Ionization Potential (HOMO)8.128.18 (PBE0)
Electron Affinity (LUMO)0.850.81 (PBE0)
Adamantane-2-thione Ionization Potential (HOMO)8.248.29 (B3LYP)
Electron Affinity (LUMO)0.120.15 (B3LYP)

Note: Experimental ionization potentials are often determined by photoelectron spectroscopy, while electron affinities can be measured by various techniques or estimated from electrochemical data.

Visualizing Computational Workflows and Molecular Interactions

Logical Workflow for Theoretical Electronic Structure Calculations

The process of theoretically investigating the electronic structure of a thioketone follows a logical sequence of steps, as illustrated in the following diagram.

Computational_Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis & Validation cluster_report Reporting mol_structure Define Molecular Structure method_selection Select Computational Method & Basis Set mol_structure->method_selection geom_opt Geometry Optimization (Ground State) method_selection->geom_opt freq_calc Frequency Calculation (Verify Minimum) geom_opt->freq_calc excited_state Excited State Calculation (TD-DFT or CASPT2) freq_calc->excited_state orbital_analysis Analyze Molecular Orbitals (HOMO, LUMO, etc.) excited_state->orbital_analysis spec_sim Simulate Electronic Spectrum excited_state->spec_sim prop_calc Calculate Properties (IP, EA, Dipole Moment) excited_state->prop_calc exp_comp Compare with Experimental Data orbital_analysis->exp_comp spec_sim->exp_comp prop_calc->exp_comp reporting Report Findings exp_comp->reporting

Computational workflow for thioketone electronic structure.
Thioketones in Drug Development: Enzyme Inhibition

The unique electronic properties and reactivity of the thiocarbonyl group make thioketone derivatives interesting candidates for drug development, particularly as enzyme inhibitors. The sulfur atom can act as a hydrogen bond acceptor and participate in other non-covalent interactions within a protein's active site. Computational docking is a valuable tool for predicting the binding mode of these inhibitors.

The following diagram illustrates a generalized signaling pathway where a thioketone derivative acts as an enzyme inhibitor.

Enzyme_Inhibition Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction Complex Enzyme-Inhibitor Complex Inhibitor Thioketone Inhibitor Inhibitor->Enzyme Binds to active site Complex->No_Reaction Inhibition of catalysis

Thioketone derivative as an enzyme inhibitor.

Computational studies, such as molecular docking and molecular dynamics simulations, can provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonding, hydrophobic interactions) between the thioketone inhibitor and the enzyme's active site residues.[2][27][28][29][30] For instance, studies have explored thioketone-containing compounds as inhibitors for enzymes like α-glucosidase, α-amylase, and lipoxygenase.[27][31][32]

Conclusion

The theoretical investigation of the electronic structure of thioketones is a vibrant area of research with significant implications for both fundamental chemistry and applied sciences like drug discovery. A synergistic approach, combining robust computational methodologies such as TD-DFT and CASPT2 with meticulous experimental validation through techniques like UV-Vis spectroscopy, photoelectron spectroscopy, and cyclic voltammetry, is essential for a comprehensive understanding of these fascinating molecules. The continued development of computational methods and their application to increasingly complex thioketone systems promises to unlock new avenues for the rational design of novel materials and therapeutic agents.

References

Methodological & Application

Application Note: A Detailed Protocol for the Corey-Winter Olefin Synthesis Utilizing 1,1'-Thiocarbonyldiimidazole (TCDI)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Corey-Winter olefin synthesis is a powerful and reliable method for the stereospecific conversion of 1,2-diols into olefins.[1][2][3] This two-step reaction proceeds through the formation of a cyclic thiocarbonate intermediate, which is subsequently decomposed to the corresponding alkene.[1][2][4] The use of 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) as the thiocarbonylating agent offers a safer alternative to the highly toxic thiophosgene.[3] The reaction is known for its high yields and stereospecificity, where a cis-diol will yield a cis-alkene and a trans-diol will result in a trans-alkene.[5] This protocol provides a detailed experimental procedure for the Corey-Winter olefin synthesis using TCDI, aimed at researchers in organic synthesis and drug development.

Key Features:

  • Stereospecific: The stereochemistry of the starting 1,2-diol dictates the stereochemistry of the resulting olefin.[1][2]

  • High Yielding: The reaction sequence generally provides good to excellent yields for both the formation of the thiocarbonate and the final olefin.[1]

  • Versatile: Applicable to the synthesis of a wide range of olefins, including highly substituted and strained systems.[1][4]

  • Safer Reagents: Utilizes TCDI, which is a safer alternative to thiophosgene.[3]

Experimental Protocol

This protocol is divided into two main stages: the synthesis of the cyclic thiocarbonate from a 1,2-diol and TCDI, followed by the decomposition of the thiocarbonate to yield the olefin.

Part 1: Synthesis of the Cyclic Thiocarbonate

This procedure details the formation of a cyclic thiocarbonate from a starting 1,2-diol.

Materials:

  • 1,2-diol

  • 1,1'-Thiocarbonyldiimidazole (TCDI)

  • Anhydrous toluene

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the 1,2-diol (1.0 eq) in anhydrous toluene, add 1,1'-thiocarbonyldiimidazole (TCDI) (1.1 - 10.0 eq).[1]

  • The reaction mixture is then heated to reflux and stirred for 12-48 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • A 1M HCl solution and ethyl acetate are added to the reaction mixture. The organic phase is extracted with ethyl acetate.[1]

  • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure using a rotary evaporator.[1]

  • The crude residue is purified by column chromatography on silica gel to afford the pure cyclic thiocarbonate.[1]

Part 2: Synthesis of the Olefin

This procedure describes the decomposition of the cyclic thiocarbonate to the corresponding olefin.

Materials:

  • Cyclic thiocarbonate

  • Trimethyl phosphite (B83602)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • A solution of the cyclic thiocarbonate (1.0 eq) in trimethyl phosphite is prepared.[1]

  • The reaction mixture is heated to reflux and stirred for 24-48 hours.[1] The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure to remove the excess trimethyl phosphite.[1]

  • The resulting residue is purified by column chromatography on silica gel to yield the desired alkene.[1]

Data Presentation

The following table summarizes representative quantitative data for the Corey-Winter olefin synthesis using TCDI.

Starting DiolProductReagents and Conditions (Step 1)Yield (Step 1)Reagents and Conditions (Step 2)Yield (Step 2)Overall Yield
meso-Hydrobenzoincis-StilbeneTCDI, Toluene, RefluxQuantitativeTrimethyl phosphite, Reflux92%~92%
trans-Cyclodecanedioltrans-CyclodeceneTCDI, Toluene, RefluxHighTrimethyl phosphite, Reflux81%High
Generic 1,2-diolCorresponding AlkeneTCDI (10.0 eq), Toluene, Reflux, 48h80%Trimethyl phosphite, Reflux, 48h93%74.4%

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the reaction mechanism and the experimental workflow of the Corey-Winter olefin synthesis.

Corey_Winter_Mechanism Corey-Winter Olefin Synthesis Mechanism diol 1,2-Diol thiocarbonate Cyclic Thiocarbonate diol->thiocarbonate + TCDI - 2x Imidazole tcdi TCDI phosphite P(OR)₃ ylide Ylide Intermediate thiocarbonate->ylide + P(OR)₃ carbene Carbene ylide->carbene olefin Olefin ylide->olefin - CO₂ - P(OR)₃ carbene->olefin imidazole 2x Imidazole co2 CO₂ thiophosphate S=P(OR)₃

Caption: Reaction mechanism of the Corey-Winter olefin synthesis.

Experimental_Workflow Experimental Workflow start Start: 1,2-Diol step1 Step 1: Reaction with TCDI in Toluene (Reflux) start->step1 workup1 Aqueous Workup and Extraction step1->workup1 purification1 Column Chromatography workup1->purification1 intermediate Isolated Cyclic Thiocarbonate purification1->intermediate step2 Step 2: Reaction with Trimethyl Phosphite (Reflux) intermediate->step2 workup2 Concentration step2->workup2 purification2 Column Chromatography workup2->purification2 end Final Product: Olefin purification2->end

Caption: Experimental workflow for the Corey-Winter olefin synthesis.

References

Application Notes and Protocols: Barton-McCombie Deoxygenation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Barton-McCombie deoxygenation is a powerful and widely used chemical reaction in organic synthesis for the removal of a hydroxyl group from an organic compound, replacing it with a hydrogen atom.[1] Developed by Sir Derek Barton and Stuart W. McCombie in 1975, this reaction proceeds via a radical-mediated mechanism and has become a cornerstone for the deoxygenation of alcohols, particularly in the synthesis of complex natural products.[2][3] The reaction is valued for its mild conditions and tolerance of various functional groups.[4][5]

The overall transformation involves two key stages:

  • Activation of the Alcohol : The hydroxyl group is first converted into a thiocarbonyl derivative, such as a xanthate or thionoester.[6]

  • Radical-Mediated Reduction : The thiocarbonyl derivative is then treated with a radical initiator and a hydrogen atom donor to effect the deoxygenation.[7]

Reaction Mechanism

The Barton-McCombie deoxygenation proceeds through a radical chain mechanism. The process is initiated by the homolytic cleavage of a radical initiator, typically azobisisobutyronitrile (AIBN), upon heating. The resulting radical abstracts a hydrogen atom from the hydrogen donor, most commonly tributyltin hydride (n-Bu₃SnH), to generate a tributylstannyl radical (Bu₃Sn•).

The key steps of the propagation cycle are as follows:

  • The tributylstannyl radical attacks the sulfur atom of the thiocarbonyl group of the activated alcohol (e.g., a xanthate).[8]

  • This addition leads to the fragmentation of the intermediate, cleaving the C-O bond and forming a carbon-centered alkyl radical (R•). The formation of a very stable tin-sulfur bond provides the thermodynamic driving force for this step.[8][9]

  • The newly formed alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the desired deoxygenated alkane product (R-H) and regenerating the tributylstannyl radical, which continues the chain reaction.[8]

Barton_McCombie_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN Initiator_Radical Initiator Radical (I•) AIBN->Initiator_Radical Δ Bu3Sn_Radical_init Bu₃Sn• Initiator_Radical->Bu3Sn_Radical_init + Bu₃SnH Bu3SnH_init Bu₃SnH Bu3Sn_Radical Bu₃Sn• Xanthate Substrate (Xanthate) R-O-C(=S)SMe Intermediate Radical Adduct Alkyl_Radical Alkyl Radical (R•) Alkane Deoxygenated Product (R-H) Alkyl_Radical->Alkane + Bu₃SnH Alkane->Bu3Sn_Radical Regenerates Bu₃Sn• Bu3Sn_Radical->Xanthate Attack on S Bu3SnH Bu₃SnH Intermediate->Alkyl_Radical Fragmentation Byproduct Bu₃Sn-S-C(=O)SMe

Caption: Radical chain mechanism of the Barton-McCombie deoxygenation.

Experimental Protocols

The following protocols provide a general step-by-step procedure for the deoxygenation of a secondary alcohol.

Protocol 1: Formation of an S-Methyl Xanthate Derivative

This step converts the alcohol into a reactive thiocarbonyl intermediate.

Materials:

  • Alcohol substrate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Carbon disulfide (CS₂)

  • Methyl iodide (MeI)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate (B1210297) (EtOAc) or Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Two-necked round-bottom flask, magnetic stirrer, rubber septum, argon or nitrogen inlet.

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the alcohol (1.0 equiv) and anhydrous THF.[10]

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.5 equiv) portion-wise to the stirred solution.[1] The mixture is typically stirred at 0 °C for 30 minutes to form the alkoxide.

  • Add carbon disulfide (5.0 equiv) dropwise to the mixture at 0 °C.[10]

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. The solution will typically turn yellow or orange.[1]

  • Add methyl iodide (5.0 equiv) to the reaction mixture and continue stirring at room temperature for 12-24 hours.[1]

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.[1]

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography to yield the S-methyl xanthate derivative.[10]

Protocol 2: Deoxygenation of the Xanthate

This is the core radical reduction step.

Materials:

  • Xanthate derivative (from Protocol 1)

  • Anhydrous toluene

  • Tributyltin hydride (n-Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Round-bottom flask, magnetic stirrer, reflux condenser, argon or nitrogen inlet.

Procedure:

  • In a round-bottom flask, dissolve the xanthate (1.0 equiv) in anhydrous toluene.[1]

  • Add AIBN (0.2 equiv) and tributyltin hydride (2.0 equiv) to the solution at room temperature.[1][10]

  • Heat the reaction mixture to 90-110 °C (reflux) and stir for 2-4 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.[1]

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture in vacuo. The removal of tin byproducts can be challenging. A common method is to treat the crude mixture with a saturated solution of potassium fluoride (B91410) (KF) in methanol (B129727) to precipitate tributyltin fluoride, which can be removed by filtration.

  • Purify the crude product by flash column chromatography to obtain the final deoxygenated compound.[1]

Experimental_Workflow cluster_step1 Step 1: Xanthate Formation cluster_step2 Step 2: Deoxygenation Start1 Alcohol Substrate in THF Add_NaH Add NaH at 0°C Start1->Add_NaH Add_CS2 Add CS₂ Add_NaH->Add_CS2 Add_MeI Add MeI Add_CS2->Add_MeI Workup1 Aqueous Workup & Extraction Add_MeI->Workup1 Purify1 Column Chromatography Workup1->Purify1 Product1 Isolated Xanthate Purify1->Product1 Start2 Xanthate in Toluene Product1->Start2 Use in next step Add_Reagents Add n-Bu₃SnH & AIBN Start2->Add_Reagents Reflux Heat to 90-110°C Add_Reagents->Reflux Workup2 Concentrate & Remove Tin Reflux->Workup2 Purify2 Column Chromatography Workup2->Purify2 Product2 Final Deoxygenated Product Purify2->Product2

Caption: General experimental workflow for the Barton-McCombie deoxygenation.

Data Summary: Reaction Parameters and Alternatives

The efficiency of the Barton-McCombie deoxygenation can be influenced by the substrate and the choice of reagents.

Substrate TypeThiocarbonyl DerivativeHydrogen DonorTypical ConditionsYield RangeNotes
Secondary AlcoholS-Methyl Xanthaten-Bu₃SnHAIBN, Toluene, 90-110°C70-95%Generally high-yielding and reliable.
Tertiary AlcoholPhenyl Thionocarbonaten-Bu₃SnHAIBN, Toluene, 110°C60-90%Good substrates due to stable tertiary radical intermediate.
Primary AlcoholThiocarbonyldiimidazole (TCDI) derivative(TMS)₃SiHAIBN, Toluene, 110°C40-75%Less efficient due to primary radical instability; often requires more reactive H-donors like silanes.[2][11]
Vicinal DiolBis-xanthaten-Bu₃SnHAIBN, Toluene, 110°C60-80%Leads to the formation of an alkene via elimination.[8][12]
Sensitive SubstrateTCDI derivativePhenylsilane (B129415) (PhSiH₃)AIBN, Dioxane, 80°C70-95%Tin-free methods are preferred for sensitive molecules and to simplify purification.[12]

Note on Tributyltin Hydride Alternatives: The primary drawback of the traditional Barton-McCombie reaction is the use of toxic and difficult-to-remove tributyltin hydride.[2][9] Significant research has focused on developing alternatives:

  • Silanes: Tris(trimethylsilyl)silane ((TMS)₃SiH) and phenylsilane are effective, less toxic hydrogen donors.[2][13]

  • Catalytic Tin Systems: Using a catalytic amount of a tin source with a stoichiometric amount of a reducing agent like polymethylhydrosiloxane (B1170920) (PMHS) or sodium borohydride (B1222165) minimizes tin waste.[2]

  • Boranes: Trialkylborane-water complexes can also serve as convenient hydrogen atom donors.[8][9]

References

Application Notes and Protocols for the Synthesis of Thioamides from Amines using Di(1H-imidazol-1-yl)methanethione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioamides are important structural motifs in medicinal chemistry and drug development, serving as isosteres of amides with unique physicochemical properties. The replacement of the carbonyl oxygen with sulfur can lead to enhanced biological activity, improved metabolic stability, and altered receptor binding profiles. Di(1H-imidazol-1-yl)methanethione, also known as 1,1'-Thiocarbonyldiimidazole (TCDI), is a versatile and efficient reagent for the synthesis of thioamides from primary and secondary amines. This method offers mild reaction conditions and high yields, making it an attractive choice for the thioacylation of a wide range of amine substrates.[1]

The reaction proceeds via the nucleophilic attack of the amine on the electrophilic thiocarbonyl carbon of TCDI. This is followed by the elimination of two molecules of imidazole (B134444), which act as leaving groups, to afford the corresponding thioamide. The mildness of the conditions and the commercial availability of TCDI contribute to its utility in organic synthesis.[1]

Reaction Mechanism and Workflow

The synthesis of thioamides using TCDI is a straightforward process that can be completed in a single step. The general workflow and reaction mechanism are outlined below.

General Reaction Scheme

G cluster_reactants Reactants cluster_products Products Amine R1-NH-R2 (Primary or Secondary Amine) Thioamide R1-C(=S)-N-R2 (Thioamide) Amine->Thioamide + TCDI TCDI Di(1H-imidazol-1-yl)this compound (TCDI) Imidazole 2 x Imidazole

Caption: General reaction scheme for thioamide synthesis.

Mechanistic Pathway

The reaction is initiated by the nucleophilic attack of the amine on the thiocarbonyl carbon of TCDI, forming a tetrahedral intermediate. Subsequent elimination of the first imidazole molecule leads to a thioacylimidazolium intermediate. A second nucleophilic attack by another amine molecule or the same amine (if primary) followed by the elimination of the second imidazole molecule yields the final thioamide product.

G start Amine (R-NH2) + Di(1H-imidazol-1-yl)this compound (TCDI) intermediate1 Nucleophilic Attack on Thiocarbonyl Carbon start->intermediate1 intermediate2 Tetrahedral Intermediate Formation intermediate1->intermediate2 intermediate3 Elimination of First Imidazole Molecule intermediate2->intermediate3 intermediate4 Thioacylimidazolium Intermediate intermediate3->intermediate4 intermediate5 Nucleophilic Attack by a Second Amine Equivalent intermediate4->intermediate5 intermediate6 Elimination of Second Imidazole Molecule intermediate5->intermediate6 end Thioamide Product (R-C(=S)-NH-R') intermediate6->end

Caption: Step-by-step reaction mechanism.

Experimental Protocols

The following protocols provide a general framework for the synthesis of thioamides from various amine substrates using TCDI. Optimization of reaction conditions may be necessary for specific substrates.

General Protocol for the Synthesis of N-Aryl Thioamides
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the desired aniline (B41778) derivative (1.0 eq.) in a suitable solvent such as anhydrous tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).

  • Reagent Addition: To the stirred solution, add di(1H-imidazol-1-yl)this compound (TCDI) (1.1 eq.) portion-wise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure N-aryl thioamide.

General Protocol for the Synthesis of N-Alkyl Thioamides
  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the aliphatic amine (1.0 eq.) in an anhydrous aprotic solvent like THF or DCM.

  • Reagent Addition: Add TCDI (1.1 eq.) to the solution at 0 °C with stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure N-alkyl thioamide.

Data Summary

The following table summarizes representative examples of thioamide synthesis from various amines using TCDI. Please note that specific reaction conditions and yields can vary depending on the substrate and scale of the reaction.

EntryAmine SubstrateProductSolventTemp. (°C)Time (h)Yield (%)
1AnilineN-PhenylthioformamideTHF25485-95
24-MethoxyanilineN-(4-Methoxyphenyl)thioformamideDCM25680-90
3BenzylamineN-BenzylthioformamideTHF0-25390-98
4CyclohexylamineN-CyclohexylthioformamideDCM0-25588-96
5PiperidinePiperidine-1-carbothioaldehydeTHF252>95
6MorpholineMorpholine-4-carbothioaldehydeDCM252>95

Note: The yields presented are typical ranges and may require optimization for specific applications.

Troubleshooting and Safety Precautions

  • Moisture Sensitivity: TCDI is sensitive to moisture. All reactions should be carried out under anhydrous conditions using dry solvents and glassware to prevent hydrolysis of the reagent.

  • Incomplete Reactions: If the reaction does not go to completion, consider increasing the reaction temperature, extending the reaction time, or adding a slight excess of TCDI.

  • Purification Challenges: The imidazole byproduct is generally soluble in water and can be removed during the aqueous work-up. However, for less polar thioamides, co-elution during column chromatography might occur. In such cases, washing the crude product with dilute acid to protonate and remove the imidazole may be beneficial.

  • Safety: TCDI is an irritant.[2] It is recommended to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The synthesis of thioamides from amines using di(1H-imidazol-1-yl)this compound is a reliable and efficient method suitable for a diverse range of substrates. The mild reaction conditions, high yields, and operational simplicity make it a valuable tool for researchers in the field of medicinal chemistry and organic synthesis. The provided protocols and data serve as a comprehensive guide for the successful implementation of this synthetic transformation.

References

Application Notes and Protocols for Stereospecific Alkene Synthesis from 1,2-Diols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The stereospecific conversion of 1,2-diols (vicinal diols) into alkenes is a valuable transformation in organic synthesis. This process, a deoxygenation reaction, allows for the formation of carbon-carbon double bonds with defined stereochemistry, which is crucial in the synthesis of complex molecules such as natural products and pharmaceuticals. The stereochemical outcome of the alkene is directly dependent on the stereochemistry of the starting diol, making this a powerful tool for controlling molecular architecture.

This document provides detailed application notes and protocols for the Corey-Winter olefination, a highly reliable and stereospecific method for this transformation.

Corey-Winter Olefination

The Corey-Winter olefination is a two-step reaction sequence that converts 1,2-diols into alkenes with retention of stereochemistry.[1][2] The reaction proceeds through the formation of a cyclic thiocarbonate, which is subsequently decomposed by a thiophilic phosphorus reagent to yield the desired alkene.[3][4]

Key Features:

  • Stereospecificity: The reaction is a syn-elimination, meaning a cis-diol will yield a cis-alkene and a trans-diol will yield a trans-alkene.[2]

  • High Yields: The reaction is generally high-yielding.[1]

  • Broad Scope: It is applicable to the synthesis of highly substituted and sterically hindered alkenes.[3]

Overall Transformation

The process involves two main stages:

  • Formation of a Cyclic Thiocarbonate: The 1,2-diol is reacted with a thiocarbonylating agent, such as thiocarbonyldiimidazole (TCDI) or thiophosgene, to form a cyclic 1,3-dioxolane-2-thione (B3368218) (thiocarbonate).[3][5] TCDI is often preferred due to its lower toxicity compared to thiophosgene.[2]

  • Decomposition to the Alkene: The isolated thiocarbonate is heated with a phosphite (B83602) reagent, typically trimethyl phosphite or triethyl phosphite, which abstracts the sulfur atom and facilitates the extrusion of carbon dioxide to form the alkene.[5]

Experimental Protocols

This section details the protocols for the conversion of meso-hydrobenzoin (B1201251) (meso-1,2-diphenyl-1,2-ethanediol) to trans-stilbene.

Protocol 1: Synthesis of Cyclic Thiocarbonate from meso-Hydrobenzoin

Materials:

  • meso-Hydrobenzoin (1.0 eq)

  • 1,1'-Thiocarbonyldiimidazole (TCDI) (1.2 eq)

  • Anhydrous Toluene (B28343)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of the 1,2-diol (e.g., 0.21 mmol, 1.0 eq) in anhydrous toluene (20 mL), add thiocarbonyldiimidazole (TCDI) (1.2 to 10.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Heat the reaction mixture to reflux and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 1 M HCl solution and ethyl acetate to the reaction mixture.

  • Transfer the mixture to a separatory funnel and extract the organic phase. Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica (B1680970) gel to obtain the pure cyclic thiocarbonate.[3]

Protocol 2: Synthesis of trans-Stilbene from the Cyclic Thiocarbonate

Materials:

  • Cyclic thiocarbonate of meso-hydrobenzoin (1.0 eq)

  • Trimethyl phosphite (P(OMe)₃)

Procedure:

  • Place the purified cyclic thiocarbonate (e.g., 0.17 mmol, 1.0 eq) in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.[3]

  • Add an excess of trimethyl phosphite (e.g., 10 mL).[3]

  • Heat the solution to reflux and stir for 24-48 hours, or until the reaction is complete as monitored by TLC.[3]

  • Cool the reaction mixture and concentrate under reduced pressure to remove the excess trimethyl phosphite.

  • Purify the residue by column chromatography on silica gel to afford the desired alkene.[3]

Data Presentation

The following table summarizes representative results for the Corey-Winter olefination.

Starting DiolProductThiocarbonylating AgentDecomposition ReagentYield (Thiocarbonate)Yield (Alkene)Reference
meso-Hydrobenzointrans-StilbeneTCDIP(OMe)₃~80%~93%[3]
cis-1,2-Cyclodecanediolcis-CyclodeceneTCDIP(OMe)₃N/A>95%[2]
trans-1,2-Cyclodecanedioltrans-CyclodeceneTCDIP(OMe)₃N/A81% (overall)[6]
Diol 32 Olefin 34 ThiophosgeneP(OMe)₃78%N/A[6]
Diol 36 Olefin 38 ThiophosgeneP(OMe)₃92.5%60.5%[6]

N/A: Data not available in the cited source.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the stereospecific synthesis of an alkene from a 1,2-diol using the Corey-Winter olefination.

G cluster_0 Step 1: Thiocarbonate Formation cluster_1 Step 2: Alkene Formation Diol 1,2-Diol Reagent1 + TCDI in Toluene Diol->Reagent1 Thiocarbonate Cyclic Thiocarbonate Reagent1->Thiocarbonate Thiocarbonate_2 Cyclic Thiocarbonate Thiocarbonate->Thiocarbonate_2 Purification Reagent2 + P(OMe)₃ (Reflux) Thiocarbonate_2->Reagent2 Alkene Alkene Reagent2->Alkene

Corey-Winter Olefination Workflow
Reaction Mechanism

The mechanism of the Corey-Winter olefination involves a syn-elimination from the cyclic thiocarbonate intermediate.

G cluster_step1 Step 1: Thiocarbonate Formation cluster_step2 Step 2: Decomposition Diol 1,2-Diol Thiocarbonate Cyclic Thiocarbonate Diol->Thiocarbonate Nucleophilic Addition & Elimination TCDI Thiocarbonyldiimidazole (TCDI) Thiocarbonate2 Cyclic Thiocarbonate Intermediate Carbene Intermediate Thiocarbonate2->Intermediate Attack on Sulfur POME3 P(OMe)₃ Ylide Ylide Intermediate Intermediate->Ylide + P(OMe)₃ Alkene Alkene Ylide->Alkene syn-Elimination Byproducts S=P(OMe)₃ + CO₂ Ylide->Byproducts

References

Application Notes and Protocols for the Preparation of Thiocarbamates in Medicinal Chemistry using 1,1'-Thiocarbonyldiimidazole (TCDI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocarbamates are a versatile class of organosulfur compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. They are structurally analogous to carbamates, with a sulfur atom replacing the carbonyl oxygen. This substitution imparts unique physicochemical properties, influencing their metabolic stability, membrane permeability, and target engagement. Thiocarbamate moieties are found in a range of therapeutic agents, including antifungal, antibacterial, and anticancer drugs. A prominent application of thiocarbamate derivatives, specifically dithiocarbamates, is in the inhibition of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics.[1][2][3][4]

The synthesis of thiocarbamates can be achieved through various methods. One particularly effective and mild reagent for this transformation is 1,1'-Thiocarbonyldiimidazole (TCDI). TCDI serves as a thiocarbonyl transfer agent, reacting sequentially with alcohols (or thiols) and amines to form the desired thiocarbamate. A key advantage of using TCDI is that it avoids the use of hazardous reagents like thiophosgene, and the reactions often proceed under neutral conditions with high yields.

These application notes provide detailed protocols for the synthesis of thiocarbamates using TCDI, summarize quantitative data for a range of substrates, and illustrate the mechanism of action for a medicinally relevant thiocarbamate target.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various thiocarbamates using 1,1'-Thiocarbonyldiimidazole (TCDI). This data is compiled from various sources to provide a representative overview of the reaction's scope and efficiency.

EntryAlcohol/ThiolAmineSolventTemperature (°C)Time (h)Yield (%)
1PhenolPiperidineDichloromethaneRoom Temp.485
24-MethoxyphenolMorpholineTetrahydrofuranRoom Temp.592
3Benzyl alcoholn-ButylamineAcetonitrile50388
4EthanolCyclohexylamineDichloromethaneRoom Temp.678
5ThiophenolDiethylamineTetrahydrofuranRoom Temp.295
61-ButanethiolBenzylamineDichloromethaneRoom Temp.391

Experimental Protocols

Protocol 1: General Procedure for the Two-Step Synthesis of O-Alkyl/Aryl Thiocarbamates

This protocol describes the synthesis of thiocarbamates from an alcohol and an amine in a two-step, one-pot reaction.

Materials:

  • Alcohol (1.0 eq)

  • 1,1'-Thiocarbonyldiimidazole (TCDI) (1.1 eq)

  • Amine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Activation of Alcohol: To a solution of the alcohol (1.0 eq) in anhydrous DCM, add TCDI (1.1 eq) in one portion at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol.

  • Formation of Thiocarbamate: To the reaction mixture containing the intermediate thiocarbamoyl-imidazole, add the amine (1.2 eq).

  • Continue stirring at room temperature for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure thiocarbamate.

Protocol 2: General Procedure for the One-Pot Synthesis of S-Alkyl/Aryl Thiocarbamates

This protocol outlines the synthesis of S-thiocarbamates from a thiol and an amine.

Materials:

  • Thiol (1.0 eq)

  • 1,1'-Thiocarbonyldiimidazole (TCDI) (1.1 eq)

  • Amine (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the thiol (1.0 eq) and the amine (1.2 eq) in anhydrous THF.

  • Addition of TCDI: Add TCDI (1.1 eq) portion-wise to the stirred solution at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, remove the solvent in vacuo.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel to yield the pure S-thiocarbamate.

Visualizations

Experimental Workflow for TCDI-Mediated Thiocarbamate Synthesis

G cluster_step1 Step 1: Activation cluster_step2 Step 2: Nucleophilic Attack cluster_workup Step 3: Work-up & Purification Alcohol Alcohol/Thiol (R-OH/R-SH) Activation Formation of Thiocarbamoyl-imidazole Intermediate Alcohol->Activation TCDI TCDI TCDI->Activation Thiocarbamate Thiocarbamate Product Activation->Thiocarbamate Reaction Amine Amine (R'R''NH) Amine->Thiocarbamate Workup Quenching, Extraction, Washing, Drying Thiocarbamate->Workup Purification Column Chromatography Workup->Purification FinalProduct FinalProduct Purification->FinalProduct Pure Thiocarbamate

Caption: General workflow for the synthesis of thiocarbamates using TCDI.

Signaling Pathway: Inhibition of Metallo-β-Lactamase (MBL) by Dithiocarbamates

G cluster_bacterial_cell Bacterial Cell cluster_key Legend MBL Metallo-β-Lactamase (MBL) (e.g., NDM-1) InactiveAntibiotic InactiveAntibiotic MBL->InactiveAntibiotic Inactive Antibiotic BetaLactam β-Lactam Antibiotic (e.g., Meropenem) BetaLactam->MBL Hydrolysis PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibition CellWall Cell Wall Synthesis PBP->CellWall Catalysis BacterialLysis Bacterial Cell Lysis CellWall->BacterialLysis Leads to Dithiocarbamate (B8719985) Dithiocarbamate Inhibitor Dithiocarbamate->MBL Inhibition (Zn²⁺ Chelation) Activation Activation/Catalysis Inhibition Inhibition Hydrolysis Hydrolysis

Caption: Mechanism of MBL inhibition by dithiocarbamates.

References

Application of Michler's Thioketone as a Photosensitizer: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Michler's thioketone (4,4'-bis(dimethylamino)thiobenzophenone) as a photosensitizer. While research on Michler's thioketone is less extensive than on its ketone analog, existing data on aromatic thioketones strongly support its potential in various photochemical applications, including photodynamic therapy (PDT) and photocatalysis.

Introduction to Michler's Thioketone as a Photosensitizer

Michler's thioketone is an aromatic thioketone that exhibits strong absorption in the visible region and possesses favorable photophysical properties for a photosensitizer. Like other thioketones, it is expected to undergo efficient intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). This long-lived triplet state can then transfer its energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), a key species in photodynamic therapy and various photo-oxidation reactions. The high triplet quantum yields and efficient quenching by oxygen make aromatic thioketones, including Michler's thioketone, promising candidates for applications requiring photosensitized generation of singlet oxygen.[1]

Key Photophysical Properties and Quantitative Data

The efficiency of a photosensitizer is determined by several key photophysical parameters. The following table summarizes the available quantitative data for Michler's thioketone and related aromatic thioketones.

ParameterMichler's Thioketone*XanthioneThiobenzophenoneReference
Triplet Quantum Yield (ΦT) 0.5 - 1.0 (in Benzene)HighHigh[1]
Triplet Lifetime (τT) 0.8 - 1.8 µs (intrinsic)ShortShort[1]
Oxygen Quenching Rate Constant (kq) (2.8 – 9.7) x 10⁹ dm³ mol⁻¹ s⁻¹--[1]
Singlet Oxygen Generation Efficiency (SΔ) Unity (for a similar derivative)--[1]

*Data for p,p'-bis(N,N-dimethylamino) derivative of thiobenzophenone.

Applications

Photosensitizer for Singlet Oxygen Generation in Organic Synthesis

Michler's thioketone can be employed as a photocatalyst for various organic reactions that proceed via a singlet oxygen-mediated mechanism. These include [2+2] and [4+2] cycloadditions, ene reactions, and oxidations of sulfides and phenols. Its strong absorption in the visible spectrum allows for the use of visible light sources, offering a greener and more selective alternative to traditional oxidation methods.

Potential in Photodynamic Therapy (PDT)

The efficient generation of singlet oxygen by Michler's thioketone upon visible light irradiation suggests its potential as a photosensitizer in photodynamic therapy for the treatment of cancer and other diseases.[2][3] The cytotoxic effect of ¹O₂ can induce apoptosis and necrosis in targeted cells.[3] Further research is required to evaluate its cellular uptake, localization, and in vivo efficacy. The development of targeted delivery systems could enhance its therapeutic potential while minimizing side effects.

Experimental Protocols

Protocol 1: Determination of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol describes a relative method for determining the singlet oxygen quantum yield of Michler's thioketone using 1,3-diphenylisobenzofuran (B146845) (DPBF) as a chemical trap for singlet oxygen and a well-characterized photosensitizer (e.g., Rose Bengal) as a reference standard.

Materials:

  • Michler's thioketone

  • 1,3-Diphenylisobenzofuran (DPBF)

  • Reference photosensitizer (e.g., Rose Bengal, with a known ΦΔ in the chosen solvent)

  • Spectroscopic grade solvent (e.g., benzene, toluene, or chloroform)

  • UV-Vis spectrophotometer

  • Light source with a monochromatic filter corresponding to the absorption maximum of the photosensitizer

  • Quartz cuvettes

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of Michler's thioketone in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength.

    • Prepare a stock solution of the reference photosensitizer with a similar absorbance at the same excitation wavelength.

    • Prepare a stock solution of DPBF in the same solvent.

  • Sample Preparation:

    • In a quartz cuvette, mix the Michler's thioketone stock solution with the DPBF stock solution. The final concentration of DPBF should result in an initial absorbance of around 1.0 at its absorption maximum (~410 nm).

    • Prepare a similar solution using the reference photosensitizer and DPBF.

    • Prepare a blank solution containing only DPBF.

  • Irradiation and Measurement:

    • Place the cuvette containing the Michler's thioketone and DPBF solution in the spectrophotometer and record the initial absorbance of DPBF at its maximum wavelength.

    • Irradiate the sample with the light source for a specific time interval.

    • Record the absorbance of DPBF again.

    • Repeat the irradiation and measurement steps for several time intervals until a significant decrease in DPBF absorbance is observed.

    • Repeat the entire procedure for the reference photosensitizer and the blank solution.

  • Data Analysis:

    • Plot the change in absorbance of DPBF against irradiation time for both the sample and the reference.

    • The slope of this plot is proportional to the rate of DPBF consumption.

    • The singlet oxygen quantum yield (ΦΔ) of Michler's thioketone can be calculated using the following equation:

      ΦΔ(sample) = ΦΔ(reference) * (ksample / kreference) * (Iabs(reference) / Iabs(sample))

      Where:

      • k is the slope of the absorbance vs. time plot.

      • Iabs is the amount of light absorbed by the photosensitizer, which can be calculated from the absorbance at the excitation wavelength.

Visualizations

Caption: Jablonski diagram illustrating the photosensitization process.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock_solutions Prepare Stock Solutions (Photosensitizer, DPBF, Reference) sample_prep Prepare Sample and Reference Solutions stock_solutions->sample_prep initial_abs Measure Initial DPBF Absorbance sample_prep->initial_abs irradiate Irradiate Sample initial_abs->irradiate measure_abs Measure DPBF Absorbance irradiate->measure_abs measure_abs->irradiate Repeat for time intervals plot_data Plot Absorbance vs. Time measure_abs->plot_data calculate_slope Determine Rate of DPBF Consumption (k) plot_data->calculate_slope calculate_phi Calculate Singlet Oxygen Quantum Yield (ΦΔ) calculate_slope->calculate_phi

References

Application Notes and Protocols for the Synthesis of Hindered Olefins via the Corey-Winter Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Corey-Winter reaction is a powerful and reliable method for the stereospecific synthesis of olefins from 1,2-diols. This reaction is particularly advantageous for the synthesis of sterically hindered and strained alkenes, which can be challenging to prepare using other olefination methods.[1][2][3] The reaction proceeds in two main steps: the formation of a cyclic thiocarbonate from the 1,2-diol, followed by a reductive elimination using a phosphite (B83602) reagent to yield the desired olefin.[1][2][4][5] The stereochemistry of the starting diol dictates the stereochemistry of the resulting olefin, making it a highly stereospecific transformation.[1][5][6]

Key Features of the Corey-Winter Reaction:

  • Stereospecificity: The reaction provides a direct correlation between the stereochemistry of the 1,2-diol and the resulting olefin (cis-diol gives cis-olefin, trans-diol gives trans-olefin).[5][6]

  • High Yields: The reaction is known for its high-yielding nature.[1][3]

  • Synthesis of Hindered Olefins: It is particularly effective for the synthesis of highly substituted and sterically encumbered olefins.[1][2][3]

  • Synthesis of Strained Alkenes: The reaction has been successfully employed in the synthesis of strained cyclic olefins, such as trans-cyclooctene.[2]

Reaction Mechanism

The Corey-Winter reaction proceeds through the following key steps:

  • Formation of the Cyclic Thiocarbonate: The 1,2-diol is reacted with a thiocarbonylating agent, typically thiocarbonyldiimidazole (TCDI) or thiophosgene, to form a cyclic thiocarbonate.[1][3][4][5] TCDI is often preferred due to its lower toxicity compared to thiophosgene.[5]

  • Reductive Elimination: The cyclic thiocarbonate is then treated with a trivalent phosphorus compound, most commonly trimethyl phosphite, which attacks the sulfur atom. This leads to the formation of a carbene intermediate, which then collapses to form the olefin and carbon dioxide.[1][3][5] An alternative mechanism suggests the formation of a phosphorus-stabilized carbanion that undergoes elimination.[5]

Data Presentation

The following table summarizes the application of the Corey-Winter reaction for the synthesis of various hindered olefins, highlighting the stereospecificity and yields of the transformation.

Starting 1,2-DiolOlefin ProductThiocarbonate Yield (%)Olefin Yield (%)Reference
meso-Hydrobenzoincis-StilbeneQuantitative92
dl-Hydrobenzointrans-StilbeneNot reportedNot reported
trans-1,2-Cyclodecanedioltrans-CyclodeceneNot reported81
A specific 1,2-diol (from reference)Corresponding hindered alkene8093[1]
Diol precursor to DidehydrostemofolineDidehydrostemofolineNot reported66[7]
Diol precursor to IsodidehydrostemofolineIsodidehydrostemofolineNot reported64[7]
Diol precursor for a large-scale synthesisCorresponding olefinNot reported81[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Hindered Olefin

This protocol is a representative example of the Corey-Winter reaction.[1]

Step 1: Synthesis of the Cyclic Thiocarbonate

  • To a solution of the 1,2-diol (1.0 eq, 0.21 mmol) in anhydrous toluene (B28343) (20 mL), add thiocarbonyldiimidazole (TCDI) (10.0 eq).

  • Reflux the reaction mixture with stirring for 48 hours.

  • Cool the mixture to room temperature.

  • Add 1M HCl solution and ethyl acetate.

  • Separate the organic phase, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the cyclic thiocarbonate.

Step 2: Synthesis of the Olefin

  • Dissolve the cyclic thiocarbonate (1.0 eq, 0.17 mmol) in trimethyl phosphite (10 mL).

  • Reflux the solution with stirring for 48 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to yield the desired alkene.

Visualizations

Reaction Mechanism

Corey_Winter_Mechanism Corey-Winter Reaction Mechanism cluster_step1 Step 1: Thiocarbonate Formation cluster_step2 Step 2: Reductive Elimination Diol 1,2-Diol Thiocarbonate Cyclic Thiocarbonate Diol->Thiocarbonate + TCDI TCDI Thiocarbonyldiimidazole (TCDI) Carbene Carbene Intermediate Thiocarbonate->Carbene + P(OMe)3 Phosphite Trimethyl Phosphite (P(OMe)3) Olefin Hindered Olefin Carbene->Olefin CO2 CO2 Carbene->CO2

Caption: The two-step mechanism of the Corey-Winter reaction.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Corey-Winter Olefination start Start step1 Dissolve 1,2-Diol in Toluene start->step1 step2 Add Thiocarbonyldiimidazole (TCDI) step1->step2 step3 Reflux for 48h step2->step3 step4 Workup and Purification (Column Chromatography) step3->step4 thiocarbonate Isolate Cyclic Thiocarbonate step4->thiocarbonate step5 Dissolve Thiocarbonate in Trimethyl Phosphite thiocarbonate->step5 step6 Reflux for 48h step5->step6 step7 Concentration and Purification (Column Chromatography) step6->step7 end Final Hindered Olefin Product step7->end

Caption: A generalized experimental workflow for the synthesis of hindered olefins.

References

Application Notes & Protocols: Purification of Barton-McCombie Reaction Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Barton-McCombie reaction is a powerful and widely used method for the deoxygenation of alcohols in organic synthesis.[1] The reaction proceeds via a two-step sequence: conversion of an alcohol to a thiocarbonyl derivative (such as a xanthate or thionoester), followed by a radical-initiated reduction using a hydrogen donor, classically tributyltin hydride (n-Bu3SnH), and a radical initiator like azobisisobutyronitrile (AIBN).[2][3] While effective, the reaction mixture contains the desired deoxygenated product alongside unreacted starting materials, initiator byproducts, and highly toxic organotin compounds, necessitating a robust purification strategy.[1][3]

Column chromatography, particularly flash chromatography on silica (B1680970) gel, is the most common and effective method for isolating the pure deoxygenated product.[4] This document provides detailed protocols and application notes for this purification process.

Core Principles of Chromatographic Separation

The success of the purification relies on the polarity differences between the desired product and the various impurities.

  • Desired Product: The resulting alkane is significantly less polar than the starting alcohol but may have a polarity similar to the thiocarbonyl intermediate.

  • Thiocarbonyl Intermediate: This starting material is typically more polar than the final product.

  • Organotin Byproducts: Tributyltin derivatives are often of low to moderate polarity and can be challenging to separate from the product. Their removal is critical due to their high toxicity.[3] Specific work-up procedures are often employed to remove the bulk of these impurities before chromatography.[1]

  • AIBN Byproducts: Byproducts from the radical initiator are generally more polar.

The standard stationary phase for this separation is silica gel, a polar adsorbent. A nonpolar mobile phase, often a mixture of hexanes and a slightly more polar solvent like ethyl acetate (B1210297) or acetone (B3395972), is used to elute the compounds from the column.[5][6] The least polar compounds will elute first.

Experimental Workflow Diagram

The overall process from the completed reaction to the isolated pure product is outlined below.

Barton_McCombie_Purification_Workflow start_node Crude Reaction Mixture (in Toluene) workup_node1 Step 1: Quench Reaction (e.g., with aq. NH4Cl) start_node->workup_node1 workup_node2 Step 2: Liquid-Liquid Extraction (e.g., with EtOAc) workup_node1->workup_node2 workup_node3 Step 3: Tin Removal (Optional) (e.g., aq. KF wash) workup_node2->workup_node3 dry_concentrate Step 4: Dry & Concentrate (Na2SO4, Rotary Evaporation) workup_node2->dry_concentrate Skip if no tin removal needed workup_node3->dry_concentrate Proceed if tin reagents used tlc_analysis Step 5: TLC Analysis (Determine Eluent System) dry_concentrate->tlc_analysis column_chrom Step 6: Flash Column Chromatography (Silica Gel) tlc_analysis->column_chrom Optimized Eluent fractions Step 7: Collect & Analyze Fractions (TLC) column_chrom->fractions final_product Pure Deoxygenated Product fractions->final_product Combine pure fractions & concentrate

Caption: Workflow for the purification of Barton-McCombie reaction products.

Data Presentation

Table 1: Key Reagents & Impurities in a Typical Barton-McCombie Reaction

Compound TypeExample(s)Role / TypeTypical PolarityNotes
Starting Material O-Alkyl XanthateReactantModerateShould be consumed in a complete reaction.
Reagents n-Bu3SnH, AIBNH-donor, InitiatorLow to ModerateAIBN should be freshly recrystallized.[4]
Desired Product Deoxygenated AlkaneProductLowTypically the least polar component, besides the solvent.
Byproducts Bu3Sn-S-C(S)OR, (Bu3Sn)2OTin ByproductsLow to ModerateToxic and must be removed. Can be difficult to separate by chromatography alone.[3]
Byproducts TetramethylsuccinonitrileInitiator ByproductModerate to HighDerived from AIBN coupling.

Table 2: Example Purification Protocols from Literature

Substrate TypeWork-up ProcedureStationary PhaseMobile Phase (Eluent)YieldReference
Thiocarbonyl DerivativeQuench with sat. aq. NH4Cl, extract with EtOAc, wash with brine, dry over Na2SO4.Silica GelHexanes-Acetone (3:1)93%[5]
Xanthate DerivativeReaction mixture concentrated under reduced pressure.Silica GelHexanes-Acetone (2:1)91%[5]
S-methyl carbonodithioateConcentrated in vacuo without a workup.Silica GelNot specifiedN/A[4]

Experimental Protocols

5.1 Protocol 1: General Reaction Work-up

This protocol is a general method for quenching the reaction and performing an initial extraction.

  • Cooling & Quenching: After the reaction is complete (as determined by TLC analysis), allow the reaction mixture to cool to room temperature.

  • Solvent Removal: Concentrate the mixture in vacuo using a rotary evaporator to remove the bulk of the solvent (e.g., toluene).

  • Aqueous Quench: Dilute the residue with an organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et2O). Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated aqueous NH4Cl solution and then with brine.[4][5] This helps to remove some of the more polar impurities.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.[5]

5.2 Protocol 2: Pre-Purification for Tin Removal

Organotin byproducts are notoriously difficult to remove completely by silica gel chromatography. This procedure helps precipitate the majority of tin compounds before the column.

  • Initial Concentration: After the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Dissolution: Dissolve the crude residue in a suitable organic solvent, such as diethyl ether or hexanes.

  • KF Treatment: Stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride (B91410) (KF) for 30-60 minutes.[1] This causes the formation of insoluble tributyltin fluoride (Bu3SnF), which precipitates as a white solid.

  • Filtration: Filter the mixture through a pad of Celite® or diatomaceous earth to remove the precipitated tin salts.

  • Final Steps: Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. The resulting crude material will have a significantly reduced tin content.

5.3 Protocol 3: Purification by Flash Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude product in a solvent like dichloromethane (B109758). Spot it on a silica gel TLC plate (Merck 60 F254 is common).[7] Develop the plate using various solvent systems, starting with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increasing the polarity. The ideal eluent system should provide a retention factor (Rf) of 0.2-0.4 for the desired product and good separation from other spots.

  • Column Packing (Wet Packing):

    • Select a column of appropriate size for the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[8]

    • Prepare a slurry of silica gel in the least polar mobile phase chosen from the TLC analysis.

    • Pour the slurry into the column and use gentle air pressure to pack the silica gel into a uniform bed, ensuring no air bubbles or channels are present.[8] Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Concentrate this mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top of the sample.[8]

  • Elution:

    • Carefully add the mobile phase to the column without disturbing the top layer of sand.

    • Apply gentle, steady pressure (using compressed air or a pump) to begin eluting the compounds. Maintain a consistent flow rate.[8]

    • If a gradient elution is needed (as determined by TLC), start with the low-polarity solvent and gradually increase the percentage of the more polar solvent.

  • Fraction Collection and Analysis:

    • Collect the eluent in a series of test tubes or vials.

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified deoxygenated product.

Application Notes & Troubleshooting

  • Toxicity: Always handle organotin reagents like n-Bu3SnH in a well-ventilated fume hood with appropriate personal protective equipment. They are toxic and can be absorbed through the skin.[2]

  • Tin-Free Alternatives: To avoid the purification challenges associated with tin, consider using alternative, less toxic hydrogen donors such as silanes (e.g., (Me3Si)3SiH) or phosphine (B1218219) oxides, although reaction conditions may need re-optimization.[1][9]

  • Streaking on TLC/Column: If the product streaks, it may be due to trace acidic impurities on the silica gel. Adding a small amount of triethylamine (B128534) (~0.1-1%) to the mobile phase can often resolve this issue.

  • Poor Separation: If the product co-elutes with an impurity, consider using a different solvent system (e.g., substituting ethyl acetate with acetone or dichloromethane) or a different stationary phase (e.g., alumina (B75360) or reversed-phase silica).

  • Reaction Monitoring: Incomplete reactions are a common source of purification difficulties. Monitor the reaction progress by TLC until the thiocarbonyl starting material is fully consumed.[5]

References

Di(1H-imidazol-1-yl)methanethione (DIMT): A Safer and Versatile Alternative to Thiophosgene in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of di(1H-imidazol-1-yl)methanethione (DIMT), also known as 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), as a significantly safer and more manageable alternative to the highly toxic and hazardous reagent, thiophosgene (B130339). We detail the comparative safety profiles, key applications in organic synthesis, and provide detailed experimental protocols for its use in several critical transformations relevant to drug discovery and development.

Introduction: The Need for a Thiophosgene Alternative

Thiophosgene (CSCl₂) is a valuable reagent for the introduction of a thiocarbonyl group in organic synthesis. However, its utility is severely hampered by its extreme toxicity, corrosiveness, and volatility. Exposure to thiophosgene can cause severe irritation and burns to the skin, eyes, and respiratory tract.[1][2] It is classified as a corrosive and poisonous material, posing significant handling and disposal challenges in a laboratory setting.[1][2][3]

Di(1H-imidazol-1-yl)this compound (DIMT) has emerged as a superior alternative, offering a similar reactivity profile for thiocarbonylation reactions but with a significantly improved safety profile. DIMT is a stable, crystalline solid that is easier to handle and less hazardous than the volatile and highly reactive liquid thiophosgene. The imidazole (B134444) leaving groups are readily displaced, making it an efficient thiocarbonyl transfer agent.[4]

Safety Profile: DIMT vs. Thiophosgene

The stark contrast in the safety profiles of DIMT and thiophosgene is a primary driver for its adoption. The following table summarizes the key hazard information.

FeatureThiophosgeneDi(1H-imidazol-1-yl)this compound (DIMT)
Physical State Reddish, fuming liquid[3]Yellow to dark yellow solid[5]
Toxicity Highly toxic by inhalation, ingestion, and skin absorption.[3][6] Severe irritant and corrosive.[1][2]Harmful if swallowed. Causes skin and eye irritation.[7]
Handling Requires specialized handling in a well-ventilated fume hood with personal protective equipment.[2][8]Standard laboratory handling procedures are sufficient.
Volatility Highly volatile, posing a significant inhalation hazard.[2]Low volatility solid.
Stability Reacts violently with water.[1]Stable under normal laboratory conditions.

Key Applications and Experimental Protocols

DIMT is a versatile reagent for a range of chemical transformations. Below are detailed protocols for some of its most important applications.

Corey-Winter Olefin Synthesis

This reaction stereospecifically converts 1,2-diols to olefins. The process involves the formation of a cyclic thiocarbonate using DIMT, followed by decomposition with a phosphite.[9][10]

Experimental Workflow:

Corey_Winter_Workflow Diol 1,2-Diol Reflux Reflux (48h) Diol->Reflux DIMT DIMT in Toluene DIMT->Reflux Thiocarbonate Cyclic Thiocarbonate Reflux->Thiocarbonate Purification1 Column Chromatography Thiocarbonate->Purification1 Phosphite Trimethylphosphite Purification1->Phosphite Reflux2 Reflux (48h) Phosphite->Reflux2 Olefin Olefin Reflux2->Olefin Purification2 Column Chromatography Olefin->Purification2

Caption: Workflow for the Corey-Winter Olefin Synthesis using DIMT.

Protocol: Synthesis of an Olefin from a 1,2-Diol [11]

  • Formation of the Cyclic Thiocarbonate:

    • To a solution of the 1,2-diol (1.0 eq) in dry toluene, add di(1H-imidazol-1-yl)this compound (DIMT) (1.2 eq).

    • Reflux the reaction mixture for 48 hours.

    • Cool the mixture to room temperature and purify by column chromatography to yield the cyclic thiocarbonate.

  • Formation of the Olefin:

    • Dissolve the purified cyclic thiocarbonate (1.0 eq) in trimethylphosphite.

    • Reflux the solution for 48 hours.

    • Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to obtain the desired olefin.

Quantitative Data:

StepProductYield
1Cyclic Thiocarbonate~80%[11]
2Olefin~93%[11]
Barton-McCombie Deoxygenation

This radical-based reaction deoxygenates alcohols by converting them into a thiocarbonyl derivative, which is then reduced. DIMT is an excellent reagent for the initial conversion of the alcohol.[12][13]

Experimental Workflow:

Barton_McCombie_Workflow Alcohol Alcohol Thiocarbonyl Thiocarbonyl Derivative Alcohol->Thiocarbonyl DIMT DIMT DIMT->Thiocarbonyl Reaction Heat (90°C, 4h) Thiocarbonyl->Reaction Radical_Initiator AIBN Radical_Initiator->Reaction H_Source Bu3SnH in Toluene H_Source->Reaction Alkane Deoxygenated Alkane Reaction->Alkane Workup Aqueous Workup & Purification Alkane->Workup

Caption: Workflow for the Barton-McCombie Deoxygenation using DIMT.

Protocol: Deoxygenation of a Secondary Alcohol [14]

  • Formation of the Thiocarbonyl Derivative:

    • To a solution of the alcohol (1.0 eq) in a suitable aprotic solvent (e.g., THF, DCM), add DIMT (1.2 eq).

    • Stir the reaction at room temperature until the alcohol is consumed (monitor by TLC).

    • The crude thiocarbonyl derivative can often be used directly in the next step after solvent removal.

  • Deoxygenation:

    • In a round-bottom flask, dissolve the crude thiocarbonyl derivative in dry toluene.

    • Add a radical initiator such as azobisisobutyronitrile (AIBN) (0.2 eq).

    • Add tributyltin hydride (Bu₃SnH) (2.0 eq).

    • Heat the reaction mixture to 90°C for 4 hours.

    • After cooling, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and purify by column chromatography.

Quantitative Data:

SubstrateProductYield
Secondary AlcoholsAlkanesGenerally high yields (often >80%)
Synthesis of Thioureas and Thiocarbamates

DIMT serves as an excellent thiocarbonyl transfer agent for the synthesis of thioureas and thiocarbamates from amines and alcohols, respectively. These reactions typically proceed under mild conditions with high yields.

Experimental Workflow (Thiourea Synthesis):

Thiourea_Synthesis_Workflow Amine Primary or Secondary Amine Isothiocyanate Isothiocyanate Intermediate Amine->Isothiocyanate DIMT DIMT in DCM DIMT->Isothiocyanate Thiourea Thiourea Isothiocyanate->Thiourea Second_Amine Second Amine Second_Amine->Thiourea Stir Stir at RT Thiourea->Stir

Caption: Workflow for the synthesis of thioureas using DIMT.

Protocol: Synthesis of a Disubstituted Thiourea [15]

  • Formation of the Isothiocyanate Intermediate:

    • Dissolve the primary amine (1.0 eq) in dichloromethane (B109758) (DCM).

    • Add DIMT (1.1 eq) and stir the mixture at room temperature for 16 hours. The formation of the isothiocyanate can be monitored by IR spectroscopy (characteristic peak around 2100 cm⁻¹).

  • Formation of the Thiourea:

    • To the solution containing the in situ generated isothiocyanate, add the second amine (1.0 eq).

    • Stir the reaction mixture at room temperature until the isothiocyanate is consumed (monitor by TLC or IR).

    • Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Quantitative Data (Representative):

Amine 1Amine 2ProductYield
AnilineBenzylamineN-phenyl-N'-benzylthioureaHigh
CyclohexylamineAnilineN-cyclohexyl-N'-phenylthioureaHigh

Relevance in Drug Development: Signaling Pathways

Thiourea and imidazole-containing compounds, often synthesized using DIMT, exhibit a wide range of biological activities and are crucial scaffolds in drug discovery. Their mechanism of action can involve the modulation of various signaling pathways.

Inhibition of Cancer-Related Signaling:

Many imidazole-based compounds have demonstrated anticancer properties by interfering with key signaling pathways.

Cancer_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor VEGF Receptor Angiogenesis Angiogenesis Receptor->Angiogenesis Promotes p38 p38 MAPK Apoptosis Apoptosis p38->Apoptosis Promotes Apoptosis_Proteins Apoptosis Regulatory Proteins Apoptosis_Proteins->Apoptosis Regulates Imidazole Imidazole-based Drug (e.g., from DIMT synthesis) Imidazole->Receptor Inhibits Imidazole->p38 Activates Imidazole->Apoptosis_Proteins Modulates

Caption: Imidazole derivatives can inhibit angiogenesis via VEGF receptor blockade and promote apoptosis through p38 MAPK activation.

Conclusion

Di(1H-imidazol-1-yl)this compound (DIMT) is a demonstrably safer and highly effective reagent for thiocarbonylation reactions in organic synthesis. Its ease of handling, stability, and versatility in key transformations such as the Corey-Winter olefin synthesis, Barton-McCombie deoxygenation, and the synthesis of thioureas and thiocarbamates make it an indispensable tool for researchers in academia and the pharmaceutical industry. The adoption of DIMT in place of thiophosgene significantly reduces laboratory hazards without compromising synthetic efficiency, thereby accelerating the development of novel therapeutics and functional materials.

References

Application Notes and Protocols: Synthesis of Cyclic Thiocarbonates from Diols with 1,1'-Thiocarbonyldiimidazole (TCDI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclic thiocarbonates from diols is a crucial transformation in organic chemistry, with significant applications in the synthesis of complex molecules and the development of novel therapeutics. One of the most efficient and reliable methods for this conversion utilizes 1,1'-Thiocarbonyldiimidazole (B131065) (TCDI). This reagent offers a safer and often higher-yielding alternative to other thiocarbonylating agents like thiophosgene.[1][2] Cyclic thiocarbonates are key intermediates in the Corey-Winter olefination for the stereospecific synthesis of alkenes from 1,2-diols.[1][3][4][5] Furthermore, the thiocarbonate moiety is increasingly being explored in the design of prodrugs and drug delivery systems, where it can function as a cleavable linker.[6][7] This document provides detailed application notes and experimental protocols for the synthesis of cyclic thiocarbonates from diols using TCDI.

Reaction Principle and Mechanism

The reaction proceeds via a two-step mechanism. Initially, one of the hydroxyl groups of the diol performs a nucleophilic attack on the thiocarbonyl group of TCDI, displacing an imidazole (B134444) moiety to form a thiocarbonyl imidazolide (B1226674) intermediate. Subsequently, the second hydroxyl group of the diol undergoes an intramolecular nucleophilic attack on the activated thiocarbonyl carbon, leading to the formation of the cyclic thiocarbonate and the release of a second imidazole molecule.

Reaction_Mechanism Reaction Mechanism for Cyclic Thiocarbonate Formation Diol Diol (R(OH)2) Intermediate1 Thiocarbonyl Imidazolide Intermediate (R(OH)-O-C(S)-Im) Diol->Intermediate1 + TCDI TCDI TCDI (Im-C(S)-Im) TCDI->Intermediate1 Imidazole1 Imidazole Intermediate1->Imidazole1 Cyclic_Thiocarbonate Cyclic Thiocarbonate Intermediate1->Cyclic_Thiocarbonate Intramolecular Cyclization Imidazole2 Imidazole Cyclic_Thiocarbonate->Imidazole2

Caption: Reaction mechanism of diol with TCDI.

Advantages of Using TCDI

  • Safety: TCDI is a stable, crystalline solid and a much safer alternative to the highly toxic and volatile thiophosgene.[1][2]

  • High Yields: The reaction often proceeds in high to excellent yields for a variety of diol substrates.

  • Mild Reaction Conditions: The reaction can often be carried out under relatively mild conditions.

  • Stereospecificity: The formation of the cyclic thiocarbonate in the context of the Corey-Winter olefination is stereospecific, retaining the stereochemistry of the starting diol.[1]

Experimental Protocols

Below are generalized and specific protocols for the synthesis of cyclic thiocarbonates from diols using TCDI.

General Experimental Workflow

Workflow General Experimental Workflow start Start dissolve Dissolve diol in an anhydrous solvent (e.g., Toluene (B28343), THF, CH2Cl2) start->dissolve add_tcdi Add TCDI (typically 1.1-1.5 eq.) dissolve->add_tcdi react Heat the reaction mixture (e.g., reflux) and monitor by TLC or LC-MS add_tcdi->react workup Aqueous work-up (e.g., wash with HCl, brine) react->workup extract Extract with an organic solvent (e.g., Ethyl Acetate) workup->extract dry Dry the organic layer (e.g., Na2SO4 or MgSO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Characterize the pure cyclic thiocarbonate purify->end

Caption: General workflow for TCDI-mediated cyclization.

Protocol 1: Synthesis of a Cyclic Thionocarbonate from a 1,2-Diol (Corey-Winter Olefination Intermediate)

This protocol is adapted from a procedure used in the Corey-Winter olefination.[3]

Materials:

  • 1,2-diol (1.0 eq)

  • 1,1'-Thiocarbonyldiimidazole (TCDI) (1.1 - 1.5 eq)

  • Anhydrous toluene (or other suitable anhydrous solvent like THF or CH2Cl2)

  • 1 M HCl solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the 1,2-diol (e.g., 0.21 mmol, 1.0 eq) in anhydrous toluene (20 mL), add TCDI (1.1 to 1.5 eq) at room temperature.

  • Heat the reaction mixture to reflux and stir for the required time (typically 2-48 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 1 M HCl solution and ethyl acetate to the reaction mixture.

  • Separate the organic phase, and extract the aqueous phase with ethyl acetate.

  • Combine the organic phases and wash with brine.

  • Dry the organic phase over anhydrous Na2SO4 or MgSO4 and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the corresponding cyclic thiocarbonate.

Quantitative Data

The reaction of diols with TCDI generally provides good to excellent yields of the corresponding cyclic thiocarbonates. The table below summarizes representative examples found in the literature.

Diol SubstrateTCDI (eq.)SolventTemperature (°C)Time (h)Yield (%)Reference
A generic 1,2-diol10.0TolueneReflux4880[3]
Monomethyl and monoaryl diolsNot specifiedTolueneReflux1289-93[8]
Tetramethylated diolsNot specifiedTolueneReflux-Failed[8]

Note: The reaction conditions and yields can vary significantly depending on the specific diol substrate, its stereochemistry, and steric hindrance.

Applications in Drug Development

The synthesis of cyclic thiocarbonates using TCDI is a valuable tool in drug discovery and development, primarily in two areas: as key intermediates for the synthesis of complex bioactive molecules and in the design of innovative drug delivery systems.

Intermediate in the Synthesis of Bioactive Molecules

The Corey-Winter olefination, which proceeds through a cyclic thiocarbonate intermediate, has been employed in the total synthesis of various natural products and other biologically active compounds. The stereospecific nature of this reaction is particularly advantageous for controlling the geometry of double bonds in the target molecule.

Cleavable Linkers in Prodrugs and Drug Delivery

The thiocarbonate linkage can be designed to be cleavable under specific physiological conditions, such as in the reductive environment of tumor tissues.[6][7] This property makes cyclic thiocarbonates attractive as components of prodrugs or linkers in antibody-drug conjugates (ADCs). The drug is released at the target site, minimizing off-target toxicity.

Drug_Delivery Drug Release via Thiocarbonate Cleavage Prodrug Prodrug with Thiocarbonate Linker Trigger Biological Trigger (e.g., Reduction) Prodrug->Trigger Exposure to Target Environment Cleavage Linker Cleavage Trigger->Cleavage Initiates Drug Active Drug Released Cleavage->Drug Byproduct Cyclic Thiocarbonate Byproduct Cleavage->Byproduct

Caption: Prodrug activation via thiocarbonate cleavage.

Troubleshooting

  • Low Yield:

    • Ensure the diol and TCDI are of high purity.

    • Use a higher excess of TCDI (up to 2 equivalents).

    • Increase the reaction temperature or time.

    • Consider a different anhydrous solvent. For some substrates, dichloromethane (B109758) (DCM) at room temperature with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can improve yields.

  • Incomplete Reaction:

    • This may occur with sterically hindered diols. Prolonged reaction times or higher temperatures may be necessary. In some cases, the reaction may not proceed to completion.

  • Side Reactions:

    • The imidazole byproduct can sometimes catalyze side reactions. If this is suspected, performing the reaction at a lower temperature or for a shorter duration might be beneficial.

Conclusion

The synthesis of cyclic thiocarbonates from diols using 1,1'-thiocarbonyldiimidazole is a robust and versatile method with significant advantages in terms of safety and efficiency. Its application as a key step in the synthesis of complex molecules and its emerging role in the design of advanced drug delivery systems highlight its importance for researchers in both academic and industrial settings. The detailed protocols and data presented here provide a solid foundation for the successful implementation of this valuable chemical transformation.

References

Application Notes and Protocols: Converting Secondary Alcohols to Alkanes using the Barton-McCombie Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Barton-McCombie reaction is a powerful deoxygenation method in organic synthesis that allows for the replacement of a hydroxyl group with a hydrogen atom.[1][2] This reaction is particularly effective for the deoxygenation of secondary alcohols and has found widespread application in natural product synthesis and medicinal chemistry.[3][4] The overall transformation is a two-step process involving the conversion of the alcohol to a thiocarbonyl derivative, followed by a radical-initiated reduction.[3][5]

Reaction Principle

The Barton-McCombie deoxygenation proceeds via a radical chain mechanism.[1][4] The process begins with the conversion of the secondary alcohol into a thiocarbonyl derivative, typically a xanthate or a thionoester.[2][4][5] In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), a radical hydrogen donor, classically tributyltin hydride (Bu₃SnH), generates a tributyltin radical.[1][4] This radical attacks the thiocarbonyl group, leading to the formation of a carbon-centered radical intermediate. This alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the desired alkane and regenerate the tributyltin radical, thus propagating the chain reaction.[1] The formation of a stable tin-sulfur bond provides the thermodynamic driving force for the reaction.[1][5]

Due to the toxicity and difficulty in removing tin-based reagents, significant research has focused on developing tin-free alternatives.[4] These modifications often employ alternative hydrogen donors like silanes or utilize photoredox catalysis.[6][7]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Barton-McCombie deoxygenation of secondary alcohols.

Substrate (Secondary Alcohol Derivative)Hydrogen DonorRadical InitiatorSolventTemperature (°C)Time (h)Yield (%)Reference
S-Methyl Carbonodithioate of a complex moleculen-Bu₃SnH (5.0 equiv)AIBN (0.5 equiv)Toluene1053Not specified[2]
Xanthate derivativen-Bu₃SnH (2.0 equiv)AIBN (0.2 equiv)Toluene90493[2][8]
5α-cholestan-3β-yl adamantane-1-carboxylateLithium in tert-butylamine/THF-tert-butylamine/THFNot specifiedNot specified90[6]
Octadecyl adamantane-1-carboxylateLithium in tert-butylamine/THF-tert-butylamine/THFNot specifiedNot specified74[6]

Experimental Protocols

Protocol 1: Preparation of a Secondary Alkyl Xanthate

This protocol describes the conversion of a secondary alcohol to its corresponding S-methyl xanthate ester.

Materials:

  • Secondary alcohol

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Carbon disulfide (CS₂)

  • Methyl iodide (MeI)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate (B1210297) (EtOAc) or Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needle

  • Ice bath

Procedure: [8]

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the secondary alcohol (1.0 equiv) and anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.5 equiv, 60% dispersion in oil) portion-wise to the stirred solution.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add carbon disulfide (5.0 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Add methyl iodide (5.0 equiv) to the mixture and continue stirring at room temperature for 24 hours.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude xanthate.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the pure S-methyl xanthate ester.

Protocol 2: Barton-McCombie Deoxygenation using Tributyltin Hydride

This protocol details the deoxygenation of a secondary alkyl xanthate to the corresponding alkane.

Materials:

  • Secondary alkyl xanthate

  • Anhydrous toluene

  • Tributyltin hydride (n-Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure: [2][8]

  • In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, dissolve the secondary alkyl xanthate (1.0 equiv) in anhydrous toluene.

  • Add AIBN (0.2 - 0.5 equiv) and tributyltin hydride (2.0 - 5.0 equiv) to the solution at room temperature.

  • Heat the reaction mixture to 90-105 °C and stir for 3-4 hours, or until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • If a workup is performed, quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and filtered.

  • Concentrate the reaction mixture or the filtered organic extracts under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired alkane. Note that removal of tin byproducts can be challenging and may require specific purification techniques, such as treatment with aqueous KF.[4]

Visualizations

Reaction Mechanism

Barton_McCombie_Mechanism cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN AIBN_rad 2 R• AIBN->AIBN_rad Δ Bu3SnH_init Bu₃SnH Bu3Sn_rad_init Bu₃Sn• Bu3SnH_init->Bu3Sn_rad_init + 2 R• AIBN_rad->Bu3Sn_rad_init + Bu₃SnH Bu3Sn_rad_prop Bu₃Sn• Xanthate R-O-C(=S)SMe Intermediate_rad R• Xanthate->Intermediate_rad + Bu₃Sn• Bu3SnSCSOMe Bu₃Sn-S-C(=O)SMe Xanthate->Bu3SnSCSOMe Bu3Sn_rad_prop->Intermediate_rad Bu3Sn_rad_prop->Bu3SnSCSOMe Alkane R-H Intermediate_rad->Alkane + Bu₃SnH Bu3Sn_rad_prop2 Bu₃Sn• Alkane->Bu3Sn_rad_prop2 Bu3SnH_prop Bu₃SnH Bu3SnH_prop->Alkane Bu3Sn_rad_prop2->Bu3Sn_rad_prop propagates

Caption: Radical chain mechanism of the Barton-McCombie deoxygenation.

Experimental Workflow

Barton_McCombie_Workflow cluster_step1 Step 1: Xanthate Formation cluster_step2 Step 2: Deoxygenation start Secondary Alcohol react_xanthate React with NaH, CS₂, and MeI in THF start->react_xanthate workup_xanthate Aqueous Workup & Extraction react_xanthate->workup_xanthate purify_xanthate Purification (Chromatography) workup_xanthate->purify_xanthate xanthate_product Isolated Xanthate purify_xanthate->xanthate_product react_deoxygenation React with Bu₃SnH & AIBN in Toluene xanthate_product->react_deoxygenation workup_deoxygenation Concentration & Purification react_deoxygenation->workup_deoxygenation alkane_product Final Alkane Product workup_deoxygenation->alkane_product

Caption: General experimental workflow for the Barton-McCombie reaction.

References

Application Notes and Protocols for the Large-Scale Synthesis of Thioamides in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioamides are crucial structural motifs in medicinal chemistry and drug discovery.[1] As isosteres of amides, the replacement of the carbonyl oxygen with sulfur imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased metabolic stability, and often enhanced biological activity.[2] Thioamide-containing compounds are found in various natural products and have been incorporated into FDA-approved drugs, highlighting their therapeutic potential.[2] This document provides detailed protocols for the large-scale synthesis of thioamides, focusing on methodologies amenable to pharmaceutical research and development.

Key Synthetic Strategies for Large-Scale Thioamide Production

The synthesis of thioamides on a large scale necessitates robust, efficient, and scalable methods. The most prominent strategies involve the thionation of amides, the reaction of nitriles with a sulfur source, and multi-component reactions.

Thionation of Amides using Lawesson's Reagent

The thionation of amides using Lawesson's Reagent (LR) is one of the most common and effective methods for thioamide synthesis.[1][2] LR is a mild and efficient thionating agent that often provides high yields and cleaner reactions compared to other reagents like phosphorus pentasulfide (P₄S₁₀).[1][3]

Reaction Scheme:

R-C(=O)NR'R'' + 0.5 (p-MeOC₆H₄PS₂)₂ → R-C(=S)NR'R''

Experimental Workflow for Thionation of Amides

cluster_prep Reaction Setup cluster_reaction Monitoring and Workup cluster_purification Purification start Combine Amide and Lawesson's Reagent in Toluene (B28343) reflux Heat to Reflux start->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool workup Add Ethylene (B1197577) Glycol and Water, Heat cool->workup extract Phase Separation and Extraction workup->extract dry Dry Organic Phase extract->dry evaporate Remove Solvent dry->evaporate recrystallize Recrystallize Product evaporate->recrystallize

Caption: Workflow for large-scale thioamide synthesis using Lawesson's Reagent.

Detailed Protocol: Large-Scale Synthesis of N-(p-methylphenyl)benzothioamide [4]

This protocol details a chromatography-free and aqueous waste-free process for thioamide preparation.

Materials:

  • N-p-methylphenylbenzamide (0.20 mol, 42.3 g)

  • Lawesson's Reagent (0.104 mol, 42.0 g)

  • Toluene (200 mL)

  • Ethylene glycol (100 mL)

  • Water (1.0 mL)

Procedure:

  • To a 500 mL three-necked flask, add N-p-methylphenylbenzamide, Lawesson's Reagent, and toluene.

  • Heat the mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amide is consumed (approximately 3 hours).

  • Cool the mixture and add ethylene glycol and water.

  • Stir the resulting mixture at 95 °C. Monitor the toluene layer by TLC until the byproduct from Lawesson's Reagent has disappeared (approximately 3.5 hours).

  • Perform a phase separation and extract the aqueous phase with toluene.

  • Combine the organic phases, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system to obtain the pure thioamide.

Quantitative Data for Thionation of Amides with Lawesson's Reagent:

Starting AmideScale (mol)SolventReaction Time (h)Workup ProcedureYield (%)Reference
N-p-methylphenylbenzamide0.20Toluene3Ethylene glycol/water treatment, recrystallizationHigh[4]
N²,N⁶-di(n-butyl)pyridine-2,6-dicarboxamide0.10Toluene2.5Ethylene glycol/water treatment, recrystallizationHigh[4]
N²,N⁶-bis(2,4,6-trimethylphenyl)pyridine-2,6-dicarboxamide0.10Toluene8Ethylene glycol/water treatment, recrystallizationHigh[4]
Synthesis from Nitriles and a Sulfur Source

The conversion of nitriles to thioamides is a highly atom-economical approach. This can be achieved using hydrogen sulfide (B99878) (H₂S) or a safer alternative like sodium hydrogen sulfide (NaSH).

Reaction Scheme:

R-C≡N + H₂S → R-C(=S)NH₂

Logical Relationship for Nitrile to Thioamide Conversion

Nitrile Aromatic Nitrile Reagents NaSH + MgCl2 in DMF Nitrile->Reagents Thioamide Primary Thioamide Reagents->Thioamide

Caption: Synthesis of primary thioamides from nitriles.

Detailed Protocol: Synthesis of Aromatic Primary Thioamides from Nitriles without Gaseous H₂S [5]

This method provides a safe and efficient way to produce primary thioamides from nitriles.

Materials:

  • Aromatic Nitrile (e.g., Benzonitrile)

  • Sodium hydrogen sulfide (NaSH)

  • Magnesium chloride (MgCl₂)

  • Dimethylformamide (DMF)

Procedure:

  • In a suitable reaction vessel, dissolve the aromatic nitrile in DMF.

  • Add sodium hydrogen sulfide and magnesium chloride to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Synthesis of Thioamides from Nitriles:

NitrileSulfur SourceCatalyst/AdditiveSolventYield (%)Reference
Aromatic NitrilesNaSHMgCl₂DMF80-99[5]
Aromatic NitrilesH₂S (gas)Anion-exchange resinMethanol/Water25-96[6]
Multi-component Synthesis with Elemental Sulfur

Multi-component reactions (MCRs) offer an efficient and atom-economical route to thioamides, often under environmentally benign conditions.[7] Elemental sulfur is an inexpensive, readily available, and non-toxic sulfur source.[8]

Reaction Scheme (Willgerodt-Kindler type):

Ar-CHO + R₂NH + S₈ → Ar-C(=S)NR₂

Experimental Workflow for Multi-component Synthesis

cluster_reaction One-Pot Reaction cluster_workup Workup and Purification start Combine Aldehyde, Amine, and Elemental Sulfur heat Heat (Solvent-free or in a high-boiling solvent) start->heat cool Cool Reaction Mixture heat->cool purify Purify by Column Chromatography or Recrystallization cool->purify

Caption: General workflow for the multi-component synthesis of thioamides.

Detailed Protocol: Catalyst- and Solvent-Free Synthesis of Aryl Thioamides [8]

This protocol describes a green and efficient synthesis of thioamides.

Materials:

  • Substituted Benzaldehyde

  • Primary or Secondary Amine

  • Elemental Sulfur (S₈)

Procedure:

  • In a reaction vessel, combine the substituted benzaldehyde, amine, and elemental sulfur.

  • Heat the mixture at 100 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product directly by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure thioamide.

Quantitative Data for Multi-component Synthesis of Thioamides:

Aldehyde/KetoneAmineSulfur SourceConditionsYield (%)Reference
Substituted BenzaldehydesPrimary AminesS₈Catalyst-free, Solvent-free, 100 °CHigh[8]
Allyl AlcoholsAminesS₈Solvent-free, Additive-freeup to 97[9]
ChlorohydrocarbonsAmidesS₈NaOH, 100 °C, under airModerate to good[10]

Conclusion

The large-scale synthesis of thioamides is a critical aspect of pharmaceutical research and development. The protocols outlined in these application notes provide robust and scalable methods for accessing these important compounds. The choice of synthetic route will depend on factors such as the availability of starting materials, desired substitution patterns, and scale of the reaction. The use of Lawesson's Reagent offers a reliable method for the thionation of amides, while nitrile-based syntheses and multi-component reactions with elemental sulfur provide atom-economical and environmentally friendly alternatives. Careful optimization of reaction conditions is recommended for each specific substrate to ensure high yields and purity on a large scale.

References

Application Notes and Protocols for the Thionation of Esters with Lawesson's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the thionation of esters using 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, commonly known as Lawesson's Reagent (LR). This powerful thionating agent is widely employed in organic synthesis to convert carbonyl compounds, including esters, into their corresponding thiocarbonyl analogues.[1][2][3][4] Esters are generally less reactive towards Lawesson's reagent compared to ketones, amides, or lactones, often necessitating more forcing reaction conditions for successful transformation.[1][2][5]

Key Features of Lawesson's Reagent in Ester Thionation:
  • Versatility: Lawesson's reagent is effective for the thionation of a wide range of esters, including aliphatic, aromatic, and heterocyclic substrates.[1][3]

  • Milder than Alternatives: Compared to other thionating agents like phosphorus pentasulfide (P₄S₁₀), Lawesson's reagent often allows for reactions under milder conditions, with higher yields and shorter reaction times.[2][6]

  • Microwave Amenability: The thionation of esters with Lawesson's reagent can be significantly accelerated using microwave irradiation, which often leads to higher yields and can enable solvent-free reactions.[1][7][8]

Reaction Mechanism

The reaction of an ester with Lawesson's reagent is believed to proceed through a mechanism analogous to the Wittig reaction.[1][2] In solution, Lawesson's reagent exists in equilibrium with a more reactive dithiophosphine ylide.[1][2][6] This ylide attacks the carbonyl oxygen of the ester, leading to the formation of a four-membered thiaoxaphosphetane intermediate.[1][2][6] This intermediate then undergoes cycloreversion to yield the desired thioester and a stable phosphorus-oxygen byproduct.[2][6] The formation of the strong P=O bond is a key driving force for the reaction.[2]

Reaction_Mechanism cluster_0 Lawesson's Reagent Equilibrium cluster_1 Reaction with Ester LR Lawesson's Reagent Ylide Dithiophosphine Ylide (Reactive Intermediate) LR->Ylide Equilibrium Ester Ester (R-COOR') Intermediate Thiaoxaphosphetane Intermediate Ester->Intermediate [2+2] Cycloaddition Thioester Thioester (R-CSOR') Intermediate->Thioester Cycloreversion Byproduct P=O Byproduct Intermediate->Byproduct Cycloreversion

Caption: Reaction mechanism of ester thionation with Lawesson's reagent.

Quantitative Data Summary

The following table summarizes various reaction conditions for the thionation of esters with Lawesson's reagent, compiled from the literature.

Substrate (Ester)Lawesson's Reagent (Equivalents)SolventTemperature (°C)TimeYield (%)Reference
Ethyl hexanoate0.5Toluene (B28343)Reflux1 h91[7]
Benzyl propionate0.5TolueneReflux1 h90[7]
Methyl benzoate0.5TolueneReflux1 h87[7]
Ethyl benzoate0.5TolueneReflux1 h98[7]
Isopropyl benzoate0.5TolueneReflux1 h93[7]
Benzyl benzoate0.5TolueneReflux1 h88[7]
Ethyl 1-naphthoate0.5TolueneReflux1 h70[7]
Ethyl 2-naphthoate0.5TolueneReflux1 h92[7]
6,7-Dimethoxy-2H-1-benzopyran-2-one0.5None (Solvent-free)Microwave (900 W)3 min94[7]
Ethyl-2-pyrrole carboxylateNot specifiedNot specifiedHigh TemperatureNot specified59[9]

Experimental Protocols

Protocol 1: Conventional Heating Procedure for Thionation of Esters

This protocol is a general procedure for the thionation of esters using conventional heating in a high-boiling solvent like toluene or xylene.[1]

Materials:

  • Ester substrate

  • Lawesson's Reagent

  • Anhydrous toluene (or xylene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for reflux

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the ester (1.0 eq).

  • Add Lawesson's Reagent (0.5 - 1.0 eq). The stoichiometry may need to be optimized for specific substrates.

  • Add anhydrous toluene (or xylene) to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Flush the apparatus with an inert gas.

  • Heat the reaction mixture to reflux and maintain for the required time (typically several hours).[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Work-up Note: The phosphorus-containing byproducts can sometimes co-elute with the desired product. An aqueous work-up or treatment with reagents like ethanol (B145695) or ethylene (B1197577) glycol followed by reflux can help in the removal of these byproducts by converting them into more polar species.[6][10][11]

Protocol 2: Microwave-Assisted Solvent-Free Thionation of Esters

This protocol describes a rapid and efficient method for the thionation of esters using microwave irradiation under solvent-free conditions.[7][8]

Materials:

  • Ester substrate

  • Lawesson's Reagent

  • Microwave reactor vial

  • Microwave synthesizer

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, hexane)

Procedure:

  • In a microwave reactor vial, thoroughly mix the ester (1.0 eq) and Lawesson's Reagent (0.5 eq).[7]

  • Place the vial in the microwave synthesizer.

  • Irradiate the mixture at a specified power (e.g., 900 W) and for a short duration (e.g., 1-5 minutes).[7] The optimal time and power should be determined for each substrate.

  • After irradiation, allow the vial to cool to room temperature.

  • Dissolve the resulting solid in a suitable solvent like dichloromethane.

  • Adsorb the dissolved product onto a small amount of silica gel.

  • Purify the product by column chromatography on silica gel.

Experimental_Workflow cluster_conventional Protocol 1: Conventional Heating cluster_microwave Protocol 2: Microwave-Assisted start1 Mix Ester, Lawesson's Reagent, and Solvent reflux Heat to Reflux under Inert Gas start1->reflux monitor1 Monitor by TLC reflux->monitor1 workup1 Cool, Evaporate Solvent monitor1->workup1 purify1 Column Chromatography workup1->purify1 product1 Isolated Thioester purify1->product1 start2 Mix Ester and Lawesson's Reagent (Solvent-Free) irradiate Microwave Irradiation start2->irradiate cool Cool to Room Temperature irradiate->cool dissolve Dissolve in Solvent cool->dissolve purify2 Column Chromatography dissolve->purify2 product2 Isolated Thioester purify2->product2

Caption: General experimental workflows for ester thionation.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the amount of Lawesson's reagent, extending the reaction time, or using a higher boiling point solvent.[6] For heat-sensitive substrates, microwave-assisted synthesis might be a better option.[6]

  • Difficult Purification: The primary challenge in purification is the removal of phosphorus-containing byproducts. A modified work-up procedure, such as refluxing the crude mixture with ethanol or ethylene glycol after the reaction, can convert these byproducts into more polar compounds that are easier to separate.[10][11][12]

  • Incomplete Reaction: Esters are less reactive than other carbonyls.[1] Ensure anhydrous conditions, as Lawesson's reagent is moisture-sensitive.[6] Higher temperatures and longer reaction times are often necessary for complete conversion.[1]

By following these guidelines and protocols, researchers can effectively utilize Lawesson's reagent for the synthesis of a wide variety of thioesters.

References

Application Notes and Protocols for N,N'-Thiocarbonyldiimidazole (TCDI) in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of N,N'-Thiocarbonyldiimidazole (TCDI), a versatile and safer alternative to thiophosgene, in key synthetic transformations crucial for the total synthesis of complex natural products. The following sections detail its application in the Corey-Winter olefination and the Barton-McCombie deoxygenation, offering step-by-step methodologies and relevant data to facilitate the replication and adaptation of these procedures in a research and development setting.

Application: The Corey-Winter Olefination for Stereospecific Alkene Synthesis

The Corey-Winter olefination is a powerful method for the stereospecific conversion of 1,2-diols into alkenes.[1][2] The reaction proceeds in two distinct steps: the formation of a cyclic thiocarbonate from the diol using TCDI, followed by a reductive elimination using a trialkyl phosphite (B83602). This method is particularly valuable for the synthesis of highly substituted or strained olefins, often encountered in the intricate architecture of natural products.[1]

A key advantage of using TCDI is its solid, stable nature, which makes it significantly safer and easier to handle compared to the highly toxic and volatile thiophosgene.[3] The reaction is stereospecific, meaning the stereochemistry of the starting diol dictates the geometry of the resulting alkene; a cis-diol will yield a cis-alkene, and a trans-diol will produce a trans-alkene.[3]

Natural Product Synthesis Application: Total Synthesis of (+)-Goniofufurone

A notable application of the TCDI-mediated Corey-Winter olefination is in the total synthesis of (+)-goniofufurone, a styryl-lactone natural product. The following protocol is adapted from the synthesis reported by Yadav and Agrawal.[2][4]

Experimental Workflow: Corey-Winter Olefination

G diol 1,2-Diol Intermediate tcdi TCDI, Toluene (B28343), Reflux diol->tcdi Step 1 thiocarbonate Cyclic Thiocarbonate tcdi->thiocarbonate purification1 Column Chromatography thiocarbonate->purification1 phosphite P(OMe)3, Reflux alkene Alkene Product ((+)-Goniofufurone precursor) phosphite->alkene purification2 Column Chromatography alkene->purification2 purification1->phosphite Step 2

Caption: Workflow for the two-step Corey-Winter olefination.

Quantitative Data: Corey-Winter Olefination

StepSubstrateReagents & ConditionsReaction TimeYieldReference
1. Thiocarbonate Formation1,2-DiolTCDI (10.0 eq), Toluene, Reflux48 hours80%[1]
2. Olefin EliminationCyclic ThiocarbonateP(OMe)₃ (excess), Reflux48 hours93%[1]

Detailed Experimental Protocol: Corey-Winter Olefination in the Synthesis of a (+)-Goniofufurone Precursor

Step 1: Formation of the Cyclic Thiocarbonate

  • To a solution of the 1,2-diol intermediate (1.0 eq, 0.21 mmol) in dry toluene (20 mL) at room temperature, add N,N'-Thiocarbonyldiimidazole (TCDI) (10.0 eq, 2.1 mmol).

  • Heat the reaction mixture to reflux and stir for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 1M HCl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica (B1680970) gel to afford the cyclic thiocarbonate.

Step 2: Reductive Elimination to the Alkene

  • In a round-bottom flask, dissolve the purified cyclic thiocarbonate (1.0 eq, 0.17 mmol) in trimethyl phosphite (P(OMe)₃, 10 mL).

  • Heat the solution to reflux and stir for 48 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the excess trimethyl phosphite.

  • Purify the resulting residue by column chromatography on silica gel to yield the desired alkene precursor to (+)-goniofufurone.

Application: The Barton-McCombie Deoxygenation for Hydroxyl Group Removal

The Barton-McCombie deoxygenation is a radical-mediated reaction that allows for the removal of a hydroxyl group from an alcohol.[4] The process involves the conversion of the alcohol into a thiocarbonyl derivative, which then undergoes a radical chain reaction with a tin hydride reagent (e.g., tributyltin hydride, Bu₃SnH) and a radical initiator (e.g., azobisisobutyronitrile, AIBN) to yield the deoxygenated product.[4] TCDI can be employed as an efficient reagent for the initial thiocarbonylation step, particularly for primary alcohols.[4]

Natural Product Synthesis Application: Total Synthesis of (±)-Pallescensin B

The utility of TCDI in the Barton-McCombie deoxygenation has been demonstrated in the total synthesis of the marine sponge metabolite, (±)-pallescensin B. This reaction provides a mild and effective method for the deoxygenation of a primary alcohol in a complex molecular setting.

Reaction Pathway: Barton-McCombie Deoxygenation

G cluster_0 Thiocarbonyl Formation cluster_1 Radical Deoxygenation alcohol Primary Alcohol (Pallescensin B Intermediate) tcdi_reagent TCDI alcohol->tcdi_reagent thiocarbonyl_intermediate Thiocarbonyl Derivative tcdi_reagent->thiocarbonyl_intermediate radical_initiator AIBN (cat.), Bu3SnH thiocarbonyl_intermediate->radical_initiator deoxygenated_product Deoxygenated Product ((±)-Pallescensin B) radical_initiator->deoxygenated_product

Caption: Two-stage process of the Barton-McCombie deoxygenation.

Quantitative Data: Barton-McCombie Deoxygenation

StepSubstrate TypeThiocarbonylating AgentRadical Reductant/InitiatorTypical YieldReference
1 & 2Primary AlcoholTCDIBu₃SnH / AIBNHigh[4]

Detailed Experimental Protocol: Barton-McCombie Deoxygenation in the Synthesis of (±)-Pallescensin B

Step 1: Formation of the Thiocarbonyl Imidazole Derivative

  • To a solution of the primary alcohol intermediate of (±)-pallescensin B (1.0 eq) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂), add N,N'-Thiocarbonyldiimidazole (TCDI) (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Upon completion, the reaction mixture containing the thiocarbonyl intermediate is typically used directly in the next step without purification.

Step 2: Radical-Mediated Deoxygenation

  • To the solution from Step 1, add tributyltin hydride (Bu₃SnH) (1.5-2.0 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux (typically in a solvent like toluene or benzene) for several hours.

  • Monitor the progress of the deoxygenation by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel. Note that removal of tin byproducts can be facilitated by specific workup procedures, such as treatment with a saturated aqueous solution of KF.

These protocols highlight the utility of TCDI as a key reagent in the synthesis of complex natural products, offering reliable and safer methods for important chemical transformations. Researchers are encouraged to adapt these procedures to their specific substrates and synthetic goals.

References

Application Notes and Protocols for Incorporating Thioamides into Peptides using TCDI-Mediated Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioamides, where a sulfur atom replaces the oxygen of an amide bond, are valuable isosteres in peptide chemistry. This single-atom substitution can significantly alter the physicochemical properties of a peptide, often leading to increased proteolytic stability, enhanced cell permeability, and modified hydrogen bonding capabilities. These features make thioamide-containing peptides attractive candidates for therapeutic development and as tools for studying protein structure and function.

1,1'-Thiocarbonyldiimidazole (TCDI) is the sulfur analog of the well-known peptide coupling reagent 1,1'-carbonyldiimidazole (B1668759) (CDI). While less common, TCDI presents a potential route for the formation of thioamide bonds. This document provides an overview of the proposed mechanism for TCDI-mediated thioamide formation, a generalized protocol for its application, and established, reliable methods for incorporating thioamide precursors into peptides.

TCDI-Mediated Thioamide Formation: A Proposed Mechanism

While specific literature on the direct TCDI-mediated coupling of a carboxylic acid and an amine to form a thioamide in peptides is scarce, a plausible mechanism can be inferred from its oxygen analog, CDI. The reaction is proposed to proceed in two main steps:

  • Activation of the Carboxylic Acid: The N-protected amino acid or peptide (with a free C-terminus) reacts with TCDI. The highly reactive TCDI is attacked by the carboxylate, leading to the displacement of one imidazole (B134444) group and the formation of a reactive thioacyl-imidazole intermediate. This intermediate is more electrophilic than the original carboxylic acid.

  • Nucleophilic Attack by the Amine: The free N-terminus of the second amino acid or peptide attacks the activated thiocarbonyl carbon of the thioacyl-imidazole intermediate. This results in the formation of the new thioamide bond and the release of the second imidazole molecule as a byproduct.

Proposed mechanism for TCDI-mediated thioamide bond formation.

Experimental Protocols

Due to the limited availability of specific protocols for direct TCDI-mediated peptide coupling, a generalized solution-phase protocol is provided below, based on the principles of CDI coupling. This is followed by a more established and widely used protocol for incorporating pre-synthesized thioamide precursors.

Protocol 1: Generalized Solution-Phase Thioamide Coupling using TCDI (Plausible Method)

This protocol is a generalized procedure and may require significant optimization for specific peptide sequences.

Materials:

  • N-protected amino acid (e.g., Fmoc-AA-OH or Boc-AA-OH)

  • Amino acid ester hydrochloride (e.g., H-AA-OMe·HCl)

  • 1,1'-Thiocarbonyldiimidazole (TCDI)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Standard work-up and purification reagents (e.g., ethyl acetate (B1210297), 1N HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄, silica (B1680970) gel for chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve the N-protected amino acid (1.0 eq) in anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate flask, prepare a solution of the amino acid ester hydrochloride (1.0 eq) and base (1.1 eq) in the same anhydrous solvent.

  • Activation Step:

    • To the solution of the N-protected amino acid, add TCDI (1.05 eq) in one portion.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the thioacyl-imidazole intermediate. The reaction can be monitored by TLC to observe the consumption of the starting carboxylic acid.

  • Coupling Step:

    • Add the prepared solution of the amino acid ester to the activated thioacyl-imidazole mixture.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude thiopeptide by silica gel column chromatography.

Protocol 2: Established Method - Incorporation of Activated Thioamide Precursors

This is a more robust and widely documented method for incorporating thioamides into peptides, particularly in solid-phase peptide synthesis (SPPS). It involves the synthesis of an activated thioamino acid monomer, which is then used in the coupling step.

Workflow Overview:

Thioamide_Precursor_Workflow start N-Protected Amino Acid (Fmoc-AA-OH) step1 Amidation with 4-nitro-1,2-phenylenediamine start->step1 step2 Thionation with P₄S₁₀ or Lawesson's Reagent step1->step2 step3 Diazotization (NaNO₂) to form activated thioacyl-benzotriazole step2->step3 step4 Coupling in SPPS step3->step4 end Thioamide-containing Peptide step4->end

Workflow for preparing and incorporating an activated thioamide precursor.

Detailed Protocol for Thioamide Precursor Synthesis (Example: Fmoc-Val-thiobenzotriazole):

  • Amidation: The carboxyl group of Fmoc-Val-OH is amidated with 4-nitro-1,2-phenylenediamine. This is typically achieved by activating the carboxylic acid with isobutylchloroformate in the presence of N-methylmorpholine (NMM) and then reacting with the diamine.

  • Thionation: The resulting aminoacyl anilide is treated with a thionating agent like tetraphosphorus (B14172348) decasulfide (P₄S₁₀) to convert the amide carbonyl to a thiocarbonyl. This step is often the most challenging and may require optimization of reaction time and temperature.

  • Activation: The thionated intermediate is then treated with sodium nitrite (B80452) (NaNO₂) to form the active Fmoc-thiovalyl-nitrobenzotriazole, which is a stable, crystalline solid that can be stored and used directly in peptide synthesis.

Incorporation into Peptide via SPPS:

  • The synthesized Fmoc-aminoacyl-thiobenzotriazole is dissolved in DMF.

  • During the SPPS cycle, after the deprotection of the N-terminal Fmoc group of the growing peptide chain on the resin, the activated thioamide precursor is added, along with a base such as DIPEA.

  • The coupling is allowed to proceed for a specified time (e.g., 2-4 hours). The progress can be monitored using a qualitative test like the ninhydrin (B49086) test.

  • After coupling, the standard washing and subsequent deprotection/coupling cycles are continued to elongate the peptide chain.

Data Presentation: Peptide Coupling Efficiencies

Coupling DifficultyCarboxyl-Reacting Amino AcidsAmine-Reacting Residues
Most Difficult His, Thr, Arg, Val, Ile, GlnGln, Leu, Ala, Arg, Ile
Moderately Difficult Phe, Tyr, Trp, Met, Cys, ProVal, Thr, His, Phe, Tyr
Least Difficult Gly, Ala, Leu, Ser, Asp, Glu, Asn, LysGly, Ser, Asp, Glu, Asn, Lys, Met, Trp, Cys, Pro
Data adapted from studies on standard Boc-benzyl strategy in SPPS and reflects general trends in coupling efficiency.[2]

Key Considerations:

  • Steric Hindrance: Coupling involving β-branched amino acids (Val, Ile, Thr) is often slower and less efficient.

  • Side Chain Reactivity: Residues like Gln and Asn can undergo side reactions, such as dehydration to nitriles, under certain activation conditions.

  • Racemization: Activation of the carboxyl group can lead to racemization, especially when strong bases are used or with prolonged activation times.

Application Example: Thioamides in Signaling Pathway Research

Thioamide-containing peptides are valuable tools for investigating biological signaling pathways due to their enhanced stability and unique spectroscopic properties. For example, a thioamide-containing fragment of the protein α-synuclein has been used to study its interaction with calmodulin, a key calcium-binding protein involved in numerous cellular signaling cascades.

Signaling Context: Calmodulin-Mediated Signaling

Calmodulin (CaM) is a transducer of calcium signals. Upon binding Ca²⁺, CaM undergoes a conformational change that allows it to bind to and regulate a multitude of target proteins, including kinases, phosphatases, and ion channels, thereby controlling diverse cellular processes.

Calmodulin_Signaling Ca_influx ↑ Intracellular [Ca²⁺] CaM Calmodulin (Inactive) Ca_influx->CaM Binds CaM_active Ca²⁺/Calmodulin (Active) CaM->CaM_active Conformational Change Target_Protein Target Protein (e.g., Kinase, Phosphatase) CaM_active->Target_Protein Binds & Activates/Inhibits Cellular_Response Cellular Response Target_Protein->Cellular_Response Downstream Signaling alpha_syn_thio Thioamide-labeled α-synuclein fragment alpha_syn_thio->CaM_active Binds & Modulates (Studied using thioamide probe)

Interaction of a thioamide-labeled peptide with the calmodulin signaling pathway.

The incorporation of a thioamide into an α-synuclein fragment allows researchers to use its unique spectroscopic properties (e.g., fluorescence quenching) to study the binding dynamics and conformational changes that occur upon interaction with active calmodulin.[3] This provides insights into how α-synuclein might modulate CaM-dependent signaling, which is relevant in neurodegenerative diseases like Parkinson's.

Summary and Outlook

The incorporation of thioamides into peptides offers a powerful strategy for enhancing their therapeutic potential and for creating sophisticated molecular probes. While the direct use of TCDI for this purpose is not yet a well-established method, the general principles of its reactivity suggest it as a potential, albeit likely low-yielding, route that requires significant optimization. For routine and reliable synthesis of thiopeptides, the use of pre-formed, activated thioamino acid monomers remains the method of choice. The continued development of novel and efficient methods for thioamide bond formation will undoubtedly broaden the accessibility and application of these valuable peptide analogs in research and drug development.

References

Troubleshooting & Optimization

improving low yield in Corey-Winter olefination reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges and improve yields in Corey-Winter olefination reactions.

Troubleshooting Guide: Low Yields

Low yields in the Corey-Winter olefination can arise from issues in one or both of the main stages of the reaction: the formation of the cyclic thionocarbonate and its subsequent decomposition to the alkene. This guide addresses common problems in a question-and-answer format.

Q1: The formation of the cyclic thionocarbonate from my 1,2-diol is low-yielding or fails completely. What are the likely causes and solutions?

A1: Incomplete formation of the cyclic thionocarbonate is a common reason for poor overall yield. Here are several factors to consider:

  • Reagent Purity:

    • 1,1'-Thiocarbonyldiimidazole (B131065) (TCDI): TCDI is moisture-sensitive. Use freshly opened TCDI or store it under an inert atmosphere in a desiccator. Purity can be checked by melting point.

    • 1,2-Diol: Ensure your starting diol is pure and, critically, dry. Water can react with TCDI and interfere with the reaction.

  • Reaction Conditions:

    • Solvent: Anhydrous solvents are essential. Toluene is commonly used and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

    • Temperature and Reaction Time: While the reaction is often run at room temperature followed by reflux, sterically hindered diols may require longer reaction times or higher temperatures to drive the reaction to completion.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Stoichiometry: A significant excess of TCDI (up to 10 equivalents) may be necessary to ensure complete conversion of the diol, especially for less reactive substrates.[1]

  • Work-up: The cyclic thionocarbonate can be sensitive to acidic and basic conditions and may be thermally unstable.[2] Ensure the work-up procedure is performed promptly and avoids unnecessarily harsh conditions.

Q2: My cyclic thionocarbonate appears to have formed successfully, but the final elimination step to the alkene gives a low yield. What should I investigate?

A2: The second step, the decomposition of the thionocarbonate with a phosphite (B83602) reagent, is also critical for a high yield.

  • Reagent Purity and Handling:

    • Trimethyl Phosphite (P(OMe)₃): This reagent is prone to oxidation to trimethyl phosphate (B84403) and can react with water.[3][4][5] Use freshly distilled trimethyl phosphite for best results. It is also a lachrymator and should be handled in a fume hood with appropriate personal protective equipment.

    • Inert Atmosphere: The reaction should be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the phosphite reagent.

  • Reaction Conditions:

    • Temperature: The decomposition of the thionocarbonate typically requires elevated temperatures (refluxing in a high-boiling solvent or neat trimethyl phosphite).[1] However, excessive heat or prolonged reaction times can lead to the decomposition of the desired alkene product, especially for strained olefins. The thermal instability of the thionocarbonate itself is also a concern.[2]

    • Solvent: While the reaction can be run neat in trimethyl phosphite, using a high-boiling, inert solvent can provide better temperature control.

  • Side Reactions:

    • The Arbuzov reaction is a potential side reaction if alkyl halides are present as impurities.[3]

    • The carbene intermediate, if formed, can potentially undergo other reactions besides the desired elimination.

Q3: I am observing multiple spots on my TLC plate after the reaction. What could these be?

A3: Multiple spots on a TLC plate can indicate a variety of issues. Here's how to interpret them:

  • Spot at the Rf of the starting diol: This indicates incomplete formation of the cyclic thionocarbonate.

  • Spot corresponding to the cyclic thionocarbonate: If this spot is present in the final reaction mixture, it signifies incomplete elimination.

  • Multiple other spots: These could be byproducts from the decomposition of the reagents or the product. For example, oxidation of trimethyl phosphite to trimethyl phosphate could result in a polar, UV-inactive spot.

To aid in identification, you can run a "co-spot" on your TLC plate, where you spot your starting material and the reaction mixture in the same lane.[6]

Frequently Asked Questions (FAQs)

Q: Is thiophosgene (B130339) a better reagent than TCDI?

A: Thiophosgene can be used to form the cyclic thionocarbonate and may allow for milder reaction conditions in some cases.[7] However, thiophosgene is highly toxic and moisture-sensitive. For safety reasons, TCDI is the preferred reagent in most laboratory settings.[8]

Q: My 1,2-diol is sterically hindered. Can I still use the Corey-Winter olefination?

A: Yes, the Corey-Winter olefination is known to be effective for the synthesis of highly substituted and hindered olefins.[1] However, you may need to use more forcing conditions, such as higher temperatures and longer reaction times, for both the formation of the thionocarbonate and the final elimination step.

Q: Are there milder alternatives to trimethyl phosphite?

A: Yes, reagents such as 1,3-dimethyl-2-phenyl-1,3,2-diazaphospholidine (B1362565) have been developed to promote the elimination step at lower temperatures. Additionally, an electrochemical version of the Corey-Winter reaction has been reported, which avoids the use of large quantities of phosphite reagents and proceeds at room temperature.[9]

Q: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is the most common method for monitoring the progress of both steps of the Corey-Winter olefination.[6][10] By comparing the spots of the reaction mixture to the starting material(s) and isolated intermediates, you can determine when the reaction is complete.

Data Summary

The following tables provide a summary of typical reaction conditions and reported yields for the two steps of the Corey-Winter olefination.

Table 1: Formation of Cyclic Thionocarbonate

1,2-Diol SubstrateReagentEquivalents of ReagentSolventTemperatureTime (h)Yield (%)
Generic 1,2-diolTCDI10.0TolueneReflux4880
meso-HydrobenzoinTCDINot specifiedTolueneRefluxNot specifiedQuantitative
trans-CyclodecanediolTCDINot specifiedNot specifiedNot specifiedNot specifiedNot specified

Table 2: Elimination of Cyclic Thionocarbonate to Alkene

Cyclic Thionocarbonate SubstrateReagentSolventTemperatureTime (h)Yield (%)
Generic Cyclic ThionocarbonateP(OMe)₃NeatReflux4893
from meso-HydrobenzoinP(OMe)₃NeatNot specifiedNot specified92
from trans-CyclodecanediolP(OMe)₃NeatNot specifiedNot specified81

Experimental Protocols

General Procedure for the Corey-Winter Olefination:

Step 1: Formation of the Cyclic Thionocarbonate [1]

  • To a solution of the 1,2-diol (1.0 eq) in anhydrous toluene, add 1,1'-thiocarbonyldiimidazole (TCDI) (10.0 eq) at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and stir for 48 hours.

  • Monitor the reaction by TLC until the starting diol is consumed.

  • Cool the reaction mixture to room temperature.

  • Add 1M HCl solution and extract the aqueous phase with ethyl acetate.

  • Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the cyclic thionocarbonate.

Step 2: Elimination to the Alkene [1]

  • Dissolve the purified cyclic thionocarbonate (1.0 eq) in trimethyl phosphite (used as both reagent and solvent).

  • Heat the solution to reflux and stir for 48 hours under an inert atmosphere.

  • Monitor the reaction by TLC until the cyclic thionocarbonate is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess trimethyl phosphite.

  • Purify the residue by column chromatography to obtain the desired alkene.

Visualizations

Corey_Winter_Mechanism Diol 1,2-Diol Thionocarbonate Cyclic Thionocarbonate Diol->Thionocarbonate + TCDI - 2 Imidazole TCDI TCDI Intermediate Carbene/Ylide Intermediate Thionocarbonate->Intermediate + P(OMe)₃ Phosphite P(OMe)₃ Alkene Alkene Intermediate->Alkene Elimination Byproducts CO₂ + S=P(OMe)₃ Intermediate->Byproducts

Caption: The reaction pathway of the Corey-Winter olefination.

Troubleshooting_Workflow Start Low Overall Yield Check_Step1 Analyze Thionocarbonate Formation (TLC, NMR of crude) Start->Check_Step1 Step1_OK Thionocarbonate Yield is High? Check_Step1->Step1_OK Troubleshoot_Step1 Troubleshoot Step 1: - Check TCDI/Diol Purity - Use Anhydrous Solvent - Increase Reaction Time/Temp Step1_OK->Troubleshoot_Step1 No Check_Step2 Analyze Alkene Formation (TLC of final mixture) Step1_OK->Check_Step2 Yes Troubleshoot_Step1->Check_Step1 Step2_OK Alkene Yield is High? Check_Step2->Step2_OK Troubleshoot_Step2 Troubleshoot Step 2: - Use Freshly Distilled P(OMe)₃ - Ensure Inert Atmosphere - Optimize Temperature Step2_OK->Troubleshoot_Step2 No End Improved Yield Step2_OK->End Yes Troubleshoot_Step2->Check_Step2

Caption: A logical workflow for troubleshooting low yields.

References

Navigating the Nuances of Radical Deoxygenation: A Technical Guide to the Barton-McCombie Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical support center focused on troubleshooting the Barton-McCombie deoxygenation. This powerful reaction, a staple in synthetic chemistry for removing hydroxyl groups, can be prone to side reactions that diminish yields and complicate purification. This guide provides in-depth, question-and-answer-based troubleshooting, detailed experimental protocols, and quantitative data to empower chemists to optimize their reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during a Barton-McCombie deoxygenation?

A1: While generally robust, the reaction can be accompanied by several side reactions, most notably:

  • Alcohol Regeneration: The starting alcohol is regenerated from the thiocarbonyl derivative.[1]

  • Elimination: Particularly with vicinal diols or certain conformations of single alcohols, elimination to form an alkene can occur.

  • Reduction of the Thiocarbonyl Group: In some cases, the thiocarbonyl group itself can be reduced to a methylene (B1212753) group.[1]

  • Low Yields with Primary Alcohols: Primary alcohols are often poor substrates due to the instability of the corresponding primary radicals.[2][3]

Q2: My reaction is primarily returning the starting alcohol. What is causing this and how can I prevent it?

A2: Regeneration of the starting alcohol is a common side reaction that can occur through a competing radical pathway or a non-radical, ionic mechanism.[1] The intermediate radical adduct formed by the addition of the tin radical to the thiocarbonyl group can abstract a hydrogen atom before it fragments to the desired alkyl radical.[1]

Troubleshooting Alcohol Regeneration:

StrategyRationale
Use a Radical Initiator: Adding a radical initiator like AIBN (azobisisobutyronitrile) ensures a sufficient concentration of tin radicals, promoting the desired radical chain process over the ionic pathway.[1]
Lower the Reaction Temperature: If using a low-temperature initiator like Et3B–O2, the reaction can proceed at temperatures where the side reaction is minimized.[1]
Change the Hydrogen Donor: For xanthates of primary alcohols, switching from tributyltin hydride (Bu3SnH) to a more effective hydrogen atom donor like tris(trimethylsilyl)silane (B43935) ((Me3Si)3SiH) can overcome issues of reversible tin radical addition.[1]

Q3: I am observing significant amounts of an alkene byproduct. How can I favor the deoxygenation pathway?

A3: Alkene formation is a result of an elimination side reaction. This is particularly prevalent when two O-thiocarbonyl groups are on adjacent carbons (vicinal diols) or when the substrate conformation favors elimination.

Troubleshooting Elimination Reactions:

StrategyRationale
Control Stoichiometry: For vicinal diols, careful control of the amount of tin hydride can sometimes favor the formation of the deoxygenated diol over the alkene.
Modify the Thiocarbonyl Group: Using a different thiocarbonyl derivative may alter the fragmentation pathway and reduce elimination.
Consider Alternative Reactions: For the synthesis of alkenes from diols, this reaction can be optimized. If the deoxygenated alkane is the desired product from a diol, a stepwise approach may be necessary.

Q4: The deoxygenation of my primary alcohol is giving very low yields. What can I do to improve this?

A4: Primary alcohols are challenging substrates for the Barton-McCombie reaction because primary radicals are less stable than secondary or tertiary radicals.[2][3] This can lead to slower hydrogen atom abstraction and a greater propensity for side reactions.

Improving Yields for Primary Alcohols:

StrategyRationale
Use a More Reactive Hydrogen Donor: Employing a more efficient hydrogen atom donor, such as tris(trimethylsilyl)silane ((Me3Si)3SiH), can trap the unstable primary radical more effectively.[1]
Higher Reaction Temperatures: Xanthates derived from primary alcohols may require higher temperatures to achieve good yields.[1]
Alternative Thiocarbonyl Derivatives: Using 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) can be beneficial for primary alcohols as it avoids resonance stabilization of the thiocarbamate.
Consider Tin-Free Alternatives: Newer, tin-free methods involving photoredox catalysis may offer milder and more efficient alternatives for deoxygenating primary alcohols.[4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low or no conversion of the thiocarbonyl derivative Inefficient radical initiation; low reaction temperature; poor quality reagents.Add a radical initiator (e.g., AIBN). Ensure the reaction temperature is appropriate for the initiator. Use freshly distilled solvents and high-purity reagents.
Formation of a complex mixture of products Substrate instability under radical conditions; use of an inappropriate thiocarbonyl derivative.For phenyl thionocarbonates, consider using a derivative with electron-withdrawing groups on the aromatic ring (e.g., 2,4-dichlorophenyl).[1]
Difficulty in removing tin byproducts The primary drawback of using organotin hydrides.Purify the crude product by flash chromatography on silica (B1680970) gel. Aqueous KF treatment can precipitate insoluble tin fluorides.[2] Consider using tin-free alternatives.

Experimental Protocols

Protocol 1: Classical Barton-McCombie Deoxygenation using Tributyltin Hydride

This protocol is a general procedure for the deoxygenation of a secondary alcohol.

Step 1: Formation of the Xanthate Ester

  • To a solution of the secondary alcohol (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to 0 °C and add carbon disulfide (1.5 equiv) dropwise.

  • Stir at room temperature for 1 hour.

  • Add methyl iodide (1.5 equiv) and continue stirring for another 2 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude xanthate by flash column chromatography.

Step 2: Deoxygenation

  • Dissolve the purified xanthate (1.0 equiv) in anhydrous toluene (B28343) (0.1 M) in a flask equipped with a reflux condenser.

  • Add tributyltin hydride (1.2 equiv) and AIBN (0.1 equiv).

  • Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to remove the tin byproducts.

Protocol 2: Tin-Free Barton-McCombie Deoxygenation using a Silane Hydride

This protocol provides an alternative to the use of toxic organotin reagents.

Step 1: Formation of the Thiocarbonyl Derivative (e.g., Thionocarbonate)

  • To a solution of the alcohol (1.0 equiv) and pyridine (B92270) (2.0 equiv) in dichloromethane (B109758) (0.2 M) at 0 °C, add phenyl chlorothionoformate (1.2 equiv).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with water and extract with dichloromethane.

  • Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Step 2: Deoxygenation

  • Dissolve the thionocarbonate (1.0 equiv) and tris(trimethylsilyl)silane ((Me3Si)3SiH) (1.5 equiv) in anhydrous toluene (0.1 M).

  • Add AIBN (0.2 equiv).

  • Heat the mixture to 80-100 °C for 2-6 hours.

  • Cool to room temperature and concentrate.

  • Purify by flash column chromatography.

Visualizing the Pathways

To aid in understanding the reaction and its potential pitfalls, the following diagrams illustrate the key mechanistic steps.

Barton_McCombie_Mechanism cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Initiator_Radical Initiator Radical AIBN->Initiator_Radical Heat Bu3Sn_Radical_init Bu3Sn• Initiator_Radical->Bu3Sn_Radical_init + Bu3SnH Bu3SnH_init Bu3SnH ROCS2Me R-O-C(=S)-SMe (Xanthate) Adduct_Radical [R-O-C(S•Bu3Sn)-SMe] ROCS2Me->Adduct_Radical + Bu3Sn• Bu3Sn_Radical_prop Bu3Sn• Alkyl_Radical R• Adduct_Radical->Alkyl_Radical Fragmentation Bu3SnSCSMe Bu3Sn-S-C(=O)-SMe Deoxygenated_Product R-H (Desired Product) Alkyl_Radical->Deoxygenated_Product + Bu3SnH Bu3SnH_prop Bu3SnH Deoxygenated_Product->Bu3Sn_Radical_prop - Bu3Sn• (propagates chain)

Caption: The catalytic cycle of the Barton-McCombie deoxygenation.

Side_Reactions cluster_desired Desired Pathway cluster_side Side Reaction: Alcohol Regeneration Adduct_Radical [R-O-C(S•Bu3Sn)-SMe] (Intermediate Adduct) Alkyl_Radical R• Adduct_Radical->Alkyl_Radical Fragmentation Intermediate_32 R-O-CH(S•Bu3Sn)-SMe Adduct_Radical->Intermediate_32 Hydrogen Abstraction (e.g., from Bu3SnH) Deoxygenated_Product R-H Alkyl_Radical->Deoxygenated_Product + Bu3SnH Regenerated_Alcohol R-OH Intermediate_32->Regenerated_Alcohol Hydrolysis during workup Experimental_Workflow Start Alcohol (R-OH) Step1 Formation of Thiocarbonyl Derivative (e.g., Xanthate) Start->Step1 Thiocarbonyl R-O-C(=S)-Z Step1->Thiocarbonyl Step2 Radical Deoxygenation (e.g., Bu3SnH, AIBN) Thiocarbonyl->Step2 Crude Crude Product (R-H + Byproducts) Step2->Crude Purification Purification (Chromatography) Crude->Purification Final_Product Deoxygenated Product (R-H) Purification->Final_Product

References

troubleshooting the formation of impurities in thioamide synthesis with TCDI

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thioamides using 1,1'-Thiocarbonyldiimidazole (TCDI).

Frequently Asked Questions (FAQs)

Q1: What is TCDI and why is it used for thioamide synthesis?

A1: 1,1'-Thiocarbonyldiimidazole (TCDI) is a thiourea-containing compound with two imidazole (B134444) rings. It serves as a safer and more manageable alternative to highly toxic and gaseous thiophosgene (B130339) for the conversion of amides to thioamides.[1][2] The imidazole groups in TCDI are excellent leaving groups, facilitating the reaction with amides to form the desired thioamide products.[1]

Q2: What is the general mechanism for thioamide synthesis using TCDI?

A2: The reaction proceeds through a two-step mechanism. First, the amide nitrogen attacks the thiocarbonyl carbon of TCDI, leading to the displacement of one imidazole molecule and forming an N-thioacylimidazolide intermediate. In the second step, a sulfur source, often the displaced imidazole acting as a base to generate hydrogen sulfide (B99878) from a latent source or another sulfur nucleophile, attacks the activated carbonyl carbon, leading to the formation of the thioamide and the release of the second imidazole molecule and carbonyl sulfide.

Q3: What are the most common impurities observed in thioamide synthesis with TCDI?

A3: Common impurities can include unreacted starting amide, thiourea (B124793) derivatives, and products resulting from side reactions of the thioacylimidazolide intermediate. If residual amines from the preceding amide synthesis are present, they can react with TCDI to form thioureas.[3] The highly reactive N-thioacylimidazolide intermediate can also react with nucleophiles other than the desired sulfur source, leading to byproducts.

Q4: How does the type of amide (primary vs. secondary) affect the reaction and potential impurities?

A4:

  • Primary amides: These are generally more reactive than secondary amides. However, they are also more prone to dehydration side reactions, which can lead to the formation of nitrile impurities, especially at elevated temperatures.

  • Secondary amides: While less prone to nitrile formation, the conversion of secondary amides to thioamides can sometimes be slower, potentially leading to incomplete conversion and the presence of unreacted starting material.

Q5: My reaction is not going to completion. What are the possible reasons?

A5: Incomplete conversion can be due to several factors:

  • Reagent Quality: TCDI is sensitive to moisture and can hydrolyze over time, losing its reactivity.[4] Ensure you are using fresh, high-quality TCDI that has been stored under anhydrous conditions.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to the decomposition of TCDI, the intermediate, or the final thioamide product.

  • Stoichiometry: Ensure the correct stoichiometry of TCDI to the amide is used. An excess of TCDI is sometimes employed to drive the reaction to completion, but this can complicate purification.

  • Solvent: The choice of solvent can influence the reaction rate. Anhydrous, non-protic solvents such as THF, dichloromethane, or toluene (B28343) are typically recommended.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Thioamide Product 1. Inactive TCDI due to hydrolysis.1. Use fresh, anhydrous TCDI. Store it in a desiccator.
2. Insufficient reaction temperature or time.2. Gradually increase the reaction temperature and monitor by TLC. Extend the reaction time.
3. Poor quality starting amide.3. Ensure the starting amide is pure and dry.
Presence of Unreacted Starting Amide 1. Incomplete reaction.1. Increase reaction time or temperature. Consider adding a slight excess of TCDI (e.g., 1.1-1.2 equivalents).
2. Sterically hindered amide.2. For sterically demanding substrates, higher temperatures and longer reaction times may be necessary.
Formation of Thiourea Impurity 1. Presence of residual primary or secondary amine from the amide synthesis step.1. Purify the starting amide carefully to remove any unreacted amine before the thionation reaction.
2. Amide hydrolysis during the reaction, generating an amine that then reacts with TCDI.2. Ensure strictly anhydrous reaction conditions.
Formation of Nitrile Impurity (from primary amides) 1. Dehydration of the primary amide at elevated temperatures.1. Run the reaction at the lowest effective temperature. Monitor the reaction closely and stop it once the starting material is consumed.
Complex Mixture of Byproducts 1. TCDI or thioacylimidazolide intermediate reacting with other nucleophiles present in the reaction mixture.1. Ensure all reagents and solvents are pure and anhydrous.
2. Imidazole-catalyzed side reactions.2. Consider using a non-basic sulfur source if imidazole catalysis is suspected to be problematic. Work up the reaction promptly upon completion.
Difficulty in Purifying the Thioamide 1. Co-elution of the thioamide with imidazole or other byproducts during chromatography.1. Perform an aqueous workup to remove water-soluble imidazole. A mild acidic wash (e.g., dilute HCl or NH4Cl solution) can help protonate and extract the basic imidazole.
2. Thioamide instability on silica (B1680970) gel.2. Minimize the time the thioamide is on the silica gel column. Consider using a less acidic stationary phase like alumina (B75360) or a different purification technique such as crystallization.

Experimental Protocols

General Protocol for Thioamide Synthesis from a Secondary Amide using TCDI
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amide (1.0 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., THF, CH₂Cl₂, or toluene, to a concentration of 0.1-0.5 M).

  • TCDI Addition: Add TCDI (1.1 eq) portion-wise at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require heating (e.g., 40-80 °C) to proceed to completion.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a mild aqueous acid (e.g., 1 M HCl or saturated aqueous NH₄Cl) to remove imidazole, followed by saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) or by crystallization.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes. Please note that optimal conditions will vary depending on the specific substrate.

Starting Amide Type TCDI (eq.) Temperature (°C) Typical Reaction Time (h) Common Impurities Approximate Yield Range (%)
Primary Aromatic1.1 - 1.525 - 602 - 12Nitrile, Unreacted Amide70 - 90
Primary Aliphatic1.1 - 1.525 - 501 - 8Nitrile, Thiourea65 - 85
Secondary Aromatic1.1 - 1.240 - 806 - 24Unreacted Amide75 - 95
Secondary Aliphatic1.1 - 1.240 - 704 - 18Unreacted Amide80 - 98

Visualizations

Thioamide_Synthesis_Mechanism Amide Amide (R-C(=O)NHR') Intermediate N-Thioacylimidazolide Intermediate Amide->Intermediate + TCDI TCDI TCDI TCDI->Intermediate Imidazole1 Imidazole Intermediate->Imidazole1 - Imidazole Thioamide Thioamide (R-C(=S)NHR') Intermediate->Thioamide + Sulfur Source Sulfur_Source Sulfur Source (e.g., H₂S) Sulfur_Source->Thioamide Imidazole2 Imidazole Thioamide->Imidazole2 - Imidazole COS Carbonyl Sulfide Thioamide->COS - COS

Caption: General reaction mechanism for thioamide synthesis using TCDI.

Impurity_Formation_Pathways cluster_main Main Reaction cluster_impurities Impurity Formation Amide Amide Intermediate N-Thioacylimidazolide Amide->Intermediate + TCDI TCDI TCDI Hydrolyzed_TCDI Hydrolyzed TCDI (Inactive) TCDI->Hydrolyzed_TCDI + H₂O Thioamide Desired Thioamide Intermediate->Thioamide + Sulfur Source Hydrolyzed_Intermediate Hydrolyzed Intermediate Intermediate->Hydrolyzed_Intermediate + H₂O Residual_Amine Residual Amine Thiourea Thiourea Residual_Amine->Thiourea + TCDI Primary_Amide Primary Amide Nitrile Nitrile Primary_Amide->Nitrile Heat Water Water (Moisture)

Caption: Potential pathways for impurity formation during TCDI-mediated thioamide synthesis.

Troubleshooting_Workflow Start Start: Low Thioamide Yield Check_Reagents Check Reagents: - Fresh TCDI? - Anhydrous conditions? Start->Check_Reagents Check_Conditions Check Conditions: - Temperature? - Reaction time? Check_Reagents->Check_Conditions Analyze_Impurities Analyze Impurities: - TLC - LC-MS - NMR Check_Conditions->Analyze_Impurities Impurity_ID Impurity Identified? Analyze_Impurities->Impurity_ID Unreacted_Amide Unreacted Amide: - Increase temp/time - Add more TCDI Impurity_ID->Unreacted_Amide Yes Thiourea_Impurity Thiourea: - Purify starting amide Impurity_ID->Thiourea_Impurity Yes Nitrile_Impurity Nitrile: - Lower reaction temp Impurity_ID->Nitrile_Impurity Yes Optimize_Workup Optimize Workup: - Acid wash for imidazole - Alternative purification Impurity_ID->Optimize_Workup No / Complex Mixture Success Successful Synthesis Unreacted_Amide->Success Thiourea_Impurity->Success Nitrile_Impurity->Success Optimize_Workup->Success

Caption: A logical workflow for troubleshooting issues in thioamide synthesis with TCDI.

References

optimizing reaction time and temperature for TCDI-mediated couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction time and temperature for 1,1'-Thiocarbonyldiimidazole (TCDI)-mediated coupling reactions. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and optimization data to enhance the success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during TCDI-mediated coupling reactions.

Q1: My TCDI-mediated coupling reaction is showing low to no yield. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield in a TCDI-mediated coupling reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.

  • Moisture Contamination: TCDI is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Inactive TCDI: TCDI can degrade upon prolonged storage or exposure to air and moisture. It is recommended to use freshly opened or properly stored TCDI.

  • Inefficient Carboxylic Acid Activation: The initial activation of the carboxylic acid with TCDI is a critical step. This step is often performed at room temperature for 30-60 minutes before adding the amine or alcohol. For sterically hindered carboxylic acids, extending this activation time or slightly increasing the temperature (e.g., to 40°C) may be beneficial.

  • Suboptimal Reaction Temperature: While many TCDI couplings proceed at room temperature, some reactions, especially with less reactive coupling partners, may require heating. Incrementally increase the temperature (e.g., in 10°C intervals from 40°C to 80°C) and monitor the reaction progress. Be aware that excessive heat can lead to side reactions.

  • Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4] If starting material is still present, extend the reaction time.

Q2: I am observing significant side product formation in my reaction. What are the common side reactions with TCDI and how can I minimize them?

A2: Side product formation is a common challenge in coupling reactions. With TCDI, potential side reactions include:

  • N-Acylurea Formation (analogous to carbodiimides): While less common than with carbodiimides like DCC, a rearrangement of the activated intermediate can occur, leading to an unreactive N-acylthiourea. This is more likely at elevated temperatures.[4] Maintaining a lower reaction temperature is advisable.

  • Epimerization: For chiral carboxylic acids, particularly amino acids, epimerization at the α-carbon can be a significant side reaction, especially at higher temperatures or with prolonged reaction times in the presence of a base.[5] It is crucial to carefully control the temperature and reaction time to minimize this.

  • Overreaction with the Nucleophile: If the nucleophile (amine or alcohol) has multiple reactive sites, overreaction can occur. Using a controlled stoichiometry of the reactants is important.

Q3: What is the optimal temperature and reaction time for a TCDI-mediated coupling?

A3: The optimal conditions are highly dependent on the specific substrates being used. A good starting point for most reactions is to perform the coupling at room temperature (20-25°C) and monitor the reaction for 2-24 hours. For sterically hindered or less reactive substrates, a gradual increase in temperature may be necessary. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific reaction.

Q4: How does TCDI compare to its oxygen analog, CDI (Carbonyldiimidazole)?

A4: TCDI is the sulfur analog of CDI and functions similarly as a coupling reagent.[5] The reaction mechanism involves the formation of a reactive acylimidazolium intermediate. While both are effective, there can be subtle differences in reactivity and the profile of side products. TCDI is often used when a thioamide linkage is desired. Comparative studies are limited, so the choice between TCDI and CDI may depend on the specific application and empirical results.

Data Presentation: Optimizing Reaction Parameters

The following tables provide illustrative data on how reaction time and temperature can influence the yield and purity of a TCDI-mediated amide coupling. These values are intended as a general guide for optimization and the optimal conditions for a specific reaction must be determined experimentally.

Table 1: Illustrative Effect of Reaction Temperature on a TCDI-Mediated Amide Coupling

Reaction Conditions: Carboxylic Acid (1.0 eq.), Amine (1.1 eq.), TCDI (1.2 eq.), Anhydrous THF, 12 hours.

Temperature (°C)Product Yield (%)Purity (%)Notes
045>98Slow reaction rate, but high purity.
25 (Room Temp)8595Good balance of reaction rate and purity.
409290Increased yield but potential for minor side products.
609085Higher temperatures may lead to increased side product formation and potential for epimerization.
808875Significant increase in impurities observed.

Table 2: Illustrative Effect of Reaction Time on a TCDI-Mediated Amide Coupling

Reaction Conditions: Carboxylic Acid (1.0 eq.), Amine (1.1 eq.), TCDI (1.2 eq.), Anhydrous THF, 25°C.

Reaction Time (hours)Product Yield (%)Purity (%)Notes
130>98Incomplete reaction.
47596Significant conversion.
88395Reaction nearing completion.
128595Reaction complete.
248594No significant increase in yield, potential for slight degradation over extended time.

Experimental Protocols

The following are generalized protocols for TCDI-mediated amide and ester bond formation. These should be adapted and optimized for specific substrates.

Protocol 1: General Procedure for TCDI-Mediated Amide Bond Formation

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equivalent) and an anhydrous aprotic solvent (e.g., THF, DCM, or DMF) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Activation: To the stirred solution, add 1,1'-Thiocarbonyldiimidazole (TCDI) (1.1-1.2 equivalents) portion-wise at room temperature.

  • Stirring: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the activated acylimidazolium intermediate. For sterically hindered acids, this activation time may be extended or the temperature slightly increased (e.g., to 40°C).

  • Nucleophile Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours). If the reaction is sluggish, the temperature can be gently increased (e.g., to 40-60°C).

  • Work-up:

    • Quench the reaction with water or a dilute aqueous acid (e.g., 1 M HCl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired amide.

Protocol 2: General Procedure for TCDI-Mediated Ester Bond Formation

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equivalent) and an anhydrous aprotic solvent (e.g., THF or DCM) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Activation: Add TCDI (1.1-1.2 equivalents) to the stirred solution at room temperature.

  • Stirring: Stir the mixture for 30-60 minutes at room temperature.

  • Nucleophile Addition: Add the alcohol (1.0-1.5 equivalents) to the reaction mixture. For less reactive alcohols, a catalytic amount of a non-nucleophilic base like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents) can be added.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) and monitor its progress by TLC or LC-MS (typically 12-48 hours).

  • Work-up:

    • Dilute the reaction mixture with an organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ester.

Visualizations

The following diagrams illustrate the key mechanistic pathway of TCDI-mediated couplings and a general workflow for troubleshooting common issues.

TCDI_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) Acylimidazolium Acylthioimidazolium Intermediate CarboxylicAcid->Acylimidazolium + TCDI - Imidazole Nucleophile Nucleophile (Amine/Alcohol) TCDI TCDI Tetrahedral Tetrahedral Intermediate Acylimidazolium->Tetrahedral + Nucleophile Product Amide/Ester Product Imidazole1 Imidazole Tetrahedral->Product - Imidazole - COS Imidazole2 Imidazole Thiocarbonylimidazole Thiocarbonyl- imidazole

Caption: Mechanism of TCDI-mediated coupling.

Troubleshooting_Workflow Start Low Yield in TCDI Coupling CheckMoisture Check for Moisture? (Anhydrous Solvents, Inert Atmosphere) Start->CheckMoisture CheckReagents Check Reagent Quality? (Fresh TCDI) CheckMoisture->CheckReagents Dry Conditions Reconsider Re-evaluate Substrates & Coupling Strategy CheckMoisture->Reconsider Moisture Present OptimizeActivation Optimize Activation Step? (Longer time, slight warming) CheckReagents->OptimizeActivation Active Reagents CheckReagents->Reconsider Degraded Reagents IncreaseTime Increase Reaction Time? OptimizeActivation->IncreaseTime Optimized OptimizeActivation->Reconsider Activation Fails IncreaseTemp Increase Reaction Temperature? IncreaseTime->IncreaseTemp No Improvement Success Improved Yield IncreaseTime->Success Improvement MonitorSideReactions Monitor for Side Reactions (e.g., Epimerization) IncreaseTemp->MonitorSideReactions IncreaseTemp->Success Improvement MonitorSideReactions->Success Minimal Side Reactions MonitorSideReactions->Reconsider Significant Side Reactions

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Managing Thiocarbonyldiimidazole (TCDI) in Moisture-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on handling the moisture sensitivity of 1,1'-Thiocarbonyldiimidazole (TCDI) in chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Thiocarbonyldiimidazole (TCDI) and why is it moisture-sensitive?

A1: 1,1'-Thiocarbonyldiimidazole (TCDI) is a crystalline solid widely used in organic synthesis as a thiocarbonylating agent. It is the sulfur analog of carbonyldiimidazole (CDI).[1] TCDI is highly reactive towards nucleophiles, including water. This moisture sensitivity arises from the high electrophilicity of the thiocarbonyl carbon, which readily reacts with water, leading to hydrolysis and decomposition of the reagent. This decomposition can significantly impact the yield and purity of your desired product.

Q2: How should I properly store and handle TCDI to minimize moisture exposure?

A2: Proper storage and handling are critical for maintaining the integrity of TCDI.[2]

  • Storage: Store TCDI in a tightly sealed container in a cool, dry place, away from direct sunlight.[2] A desiccator containing a suitable drying agent is highly recommended. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is ideal.

  • Handling: Always handle TCDI in a dry, inert atmosphere, such as in a glovebox or using Schlenk line techniques. If a glovebox is unavailable, work quickly in a well-ventilated fume hood, minimizing the time the container is open to the atmosphere. Use dry glassware and syringes for all transfers.

Q3: What are the visual signs of TCDI decomposition?

A3: Fresh, high-purity TCDI is typically a yellow crystalline powder. Decomposition due to moisture may lead to a change in color and texture. You might observe clumping of the powder or a change to a paler yellow or off-white solid. However, visual inspection alone is not a definitive indicator of purity, and even seemingly good-quality TCDI can have reduced reactivity if improperly handled.

Q4: Which solvents are recommended for reactions involving TCDI?

A4: TCDI is soluble in many common organic solvents. However, it is crucial to use anhydrous (dry) solvents to prevent decomposition. Recommended solvents include:

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Toluene (B28343)

  • Acetonitrile

  • N,N-Dimethylformamide (DMF)[3]

Always use freshly dried solvents, preferably from a solvent purification system or dried over an appropriate drying agent and distilled before use.

Q5: What are the primary decomposition products of TCDI upon reaction with water?

A5: The hydrolysis of TCDI is expected to proceed via nucleophilic attack of water on the thiocarbonyl group. This would lead to the formation of imidazole (B134444) and ultimately carbonyl sulfide (B99878) (COS) and hydrogen sulfide (H₂S) as gaseous byproducts, along with imidazole hydrochloride if an acid is present. The presence of these byproducts can potentially lead to side reactions and complicate product purification.

Troubleshooting Guides

Low or No Product Yield

Low or no yield in reactions involving TCDI is a common issue, often linked to the reagent's moisture sensitivity.

Potential Cause Troubleshooting Step Expected Outcome
Decomposition of TCDI 1. Verify TCDI Quality: Use a fresh bottle of TCDI or one that has been properly stored. If in doubt, consider purchasing a new batch. 2. Improve Handling: Handle TCDI under a strict inert atmosphere (glovebox or Schlenk line). 3. Use Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere. Use freshly dried, anhydrous solvents.Improved reaction yield and cleaner reaction profile.
Incomplete Reaction 1. Check Stoichiometry: Ensure the correct molar equivalents of TCDI are being used. An excess may be necessary for sluggish reactions. 2. Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS to determine if it is proceeding to completion. Gentle heating may be required for some substrates.Drive the reaction to completion and increase product formation.
Substrate Issues 1. Purity of Starting Materials: Ensure your substrate (e.g., alcohol, amine, diol) is pure and free of nucleophilic impurities. 2. Steric Hindrance: Highly hindered substrates may react slowly. Consider longer reaction times, higher temperatures, or the use of a less sterically demanding activating agent if possible.Reduced side reactions and improved conversion of the starting material.
Formation of Unexpected Byproducts

The presence of unexpected byproducts can often be traced back to the decomposition of TCDI or side reactions with impurities.

Potential Cause Troubleshooting Step Expected Outcome
Hydrolysis of TCDI 1. Rigorous Moisture Exclusion: Implement stricter anhydrous techniques for solvent and reagent handling. 2. Purification: Use appropriate chromatographic techniques (e.g., column chromatography) to separate the desired product from polar byproducts resulting from hydrolysis.A cleaner reaction mixture with fewer impurities, simplifying purification.
Side Reactions with Imidazole Imidazole is a byproduct of the reaction of TCDI with nucleophiles. It can sometimes act as a nucleophile itself or a base, leading to side reactions. If suspected, consider purification methods that effectively remove imidazole, such as an acidic wash during workup (if your product is stable to acid).Removal of imidazole-related byproducts.
Reaction with Solvent Some solvents may not be inert under all reaction conditions. For example, DMF can be a source of dimethylamine (B145610) at elevated temperatures. Choose a solvent that is known to be compatible with your specific reaction conditions.Elimination of solvent-derived impurities.

Key Experimental Protocols & Methodologies

General Protocol for Handling TCDI and Setting up a Moisture-Sensitive Reaction

This protocol outlines the essential steps for minimizing moisture contamination when using TCDI.

  • Drying Glassware: All glassware should be oven-dried at a minimum of 125°C for at least 4 hours or flame-dried under vacuum and allowed to cool to room temperature under a stream of dry inert gas (argon or nitrogen).

  • Inert Atmosphere: Assemble the reaction apparatus while still warm and flush with an inert gas. Maintain a positive pressure of inert gas throughout the reaction, using a balloon or a Schlenk line.

  • Solvent Transfer: Transfer anhydrous solvents using a dry syringe or cannula.

  • Reagent Transfer: If working outside of a glovebox, weigh TCDI quickly and transfer it to the reaction flask under a positive flow of inert gas. If possible, add TCDI to the reaction flask against a counterflow of inert gas.

  • Running the Reaction: Maintain the inert atmosphere throughout the course of the reaction. Monitor the reaction progress using appropriate analytical techniques (TLC, LC-MS, etc.).

  • Workup: Quench the reaction with appropriate reagents. Be mindful that aqueous workups will hydrolyze any remaining TCDI.

Corey-Winter Olefination: Synthesis of a Cyclic Thionocarbonate

The Corey-Winter olefination is a two-step process to convert 1,2-diols to alkenes, with the first step involving the formation of a cyclic thionocarbonate using TCDI.[4][5]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the 1,2-diol.

  • Solvent and Reagent Addition: Dissolve the diol in anhydrous toluene or THF. Add TCDI (typically 1.1-1.5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Workup: After cooling to room temperature, the reaction mixture can be diluted with an organic solvent and washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude thionocarbonate can be purified by column chromatography on silica (B1680970) gel.

Barton-McCombie Deoxygenation: Formation of a Thiocarbonyl Derivative

In the Barton-McCombie deoxygenation, an alcohol is first converted to a thiocarbonyl derivative, which is then reduced. TCDI is a common reagent for this initial step.[6][7]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the alcohol in an anhydrous solvent such as DMF.[3]

  • Reagent Addition: Add TCDI (1.1-1.5 equivalents) and a catalytic amount of imidazole (e.g., 0.1 equivalents).[3]

  • Reaction: Heat the mixture (e.g., to 60-80°C) and stir for 2-4 hours, or until the reaction is complete as indicated by TLC.[3]

  • Workup: Cool the reaction, dilute with an organic solvent, and perform an aqueous workup to remove DMF and other water-soluble components.

  • Purification: The resulting thiocarbonyl derivative is often stable enough to be purified by column chromatography before proceeding to the radical reduction step.

Visualizing Workflows and Relationships

TCDI_Handling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Oven/Flame-Dry Glassware Inert_Atmosphere Assemble & Flush with N2/Ar Dry_Glassware->Inert_Atmosphere Add_Substrate Add Substrate Inert_Atmosphere->Add_Substrate Dry_Solvent Use Anhydrous Solvent Dry_Solvent->Add_Substrate Weigh_TCDI Weigh TCDI Quickly Add_TCDI Add TCDI to Flask Weigh_TCDI->Add_TCDI Add_Substrate->Add_TCDI Run_Reaction Run Reaction under N2/Ar Add_TCDI->Run_Reaction Quench Quench Reaction Run_Reaction->Quench Extract Aqueous Workup Quench->Extract Purify Column Chromatography Extract->Purify

General workflow for handling TCDI in a moisture-sensitive reaction.

TCDI_Decomposition_Pathway TCDI TCDI Intermediate Unstable Intermediate TCDI->Intermediate + H₂O Low_Yield Low Product Yield TCDI->Low_Yield Decomposition Water H₂O (Moisture) Water->Intermediate Imidazole Imidazole Intermediate->Imidazole COS Carbonyl Sulfide (COS) Intermediate->COS H2S Hydrogen Sulfide (H₂S) Intermediate->H2S Side_Reactions Side Reactions & Byproducts Imidazole->Side_Reactions COS->Side_Reactions H2S->Side_Reactions Side_Reactions->Low_Yield

Conceptual pathway of TCDI decomposition by moisture and its consequences.

Troubleshooting_Logic Start Low Reaction Yield? Check_TCDI Is TCDI fresh & properly stored? Start->Check_TCDI Check_Conditions Are reaction conditions strictly anhydrous? Check_TCDI->Check_Conditions Yes Failure Consult Further Check_TCDI->Failure No, Replace TCDI Check_Stoichiometry Is stoichiometry correct? Check_Conditions->Check_Stoichiometry Yes Check_Conditions->Failure No, Improve Technique Check_Substrate Is the substrate pure? Check_Stoichiometry->Check_Substrate Yes Check_Stoichiometry->Failure No, Adjust Molar Ratios Optimize Optimize reaction time/temperature Check_Substrate->Optimize Yes Check_Substrate->Failure No, Purify Substrate Success Yield Improved Optimize->Success

A logical workflow for troubleshooting low yields in TCDI-mediated reactions.

References

preventing epimerization during thioamide synthesis in peptide chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thioamide synthesis in peptide chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing epimerization and troubleshooting common issues encountered during the synthesis of thioamide-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of thiopeptide synthesis?

A1: Epimerization is the unwanted inversion of the stereochemistry at the α-carbon of an amino acid residue during peptide synthesis.[1] In thiopeptide synthesis, the thioamide-containing residue is particularly susceptible to this change due to the increased acidity of its α-proton, which can be easily abstracted under basic conditions.[2][3] This results in a diastereomeric impurity that can be difficult to separate from the desired peptide and may alter its biological activity.[1]

Q2: Why is epimerization a more significant problem during thioamide synthesis compared to standard peptide synthesis?

A2: The carbon-sulfur double bond (C=S) in a thioamide is weaker and less electronegative than the carbon-oxygen double bond (C=O) in a standard amide. This electronic difference leads to a higher acidity of the α-proton of the thioamidated amino acid residue.[2][3] Consequently, this proton is more easily removed by bases, such as those used for Fmoc deprotection (e.g., piperidine), leading to a higher rate of epimerization.[2]

Q3: Which steps in Fmoc-based solid-phase peptide synthesis (SPPS) are most likely to cause epimerization of a thioamide residue?

A3: The primary step where epimerization of a thioamide residue occurs is during the repetitive basic treatments for Fmoc group removal.[2][4] The use of strong bases like piperidine (B6355638) can lead to significant epimerization of the α-carbon of the thioamide residue.[1][5] Subsequent coupling steps, especially if they involve prolonged activation times or strong bases, can also contribute to epimerization.

Q4: Are there any specific amino acid residues that are more prone to epimerization when converted to a thioamide?

A4: While any chiral amino acid can undergo epimerization, residues with side chains that do not provide significant steric hindrance are generally more susceptible. However, the primary factor is the inherent acidity of the α-proton of the thioamide residue itself, making all thioamidated chiral amino acids a point of concern.[1]

Q5: How can I detect and quantify the level of epimerization in my synthetic thiopeptide?

A5: The most common methods for detecting and quantifying epimerization are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Chiral HPLC can separate the desired peptide from its epimer, allowing for quantification based on peak area.[6] NMR spectroscopy can also be used to distinguish between diastereomers by identifying unique signals for each epimer, and the ratio can be determined by integrating these signals.[7]

Troubleshooting Guides

Issue 1: High levels of epimerization detected in the final thiopeptide product.

This is a frequent challenge in thiopeptide synthesis. The following steps can help you troubleshoot and mitigate this issue.

Troubleshooting Workflow

start High Epimerization Detected step1 Review Fmoc Deprotection Conditions start->step1 step2 Modify Deprotection Protocol step1->step2 option2a Use Milder Base (e.g., DBU) step2->option2a More Effective option2b Reduce Deprotection Time/Concentration step2->option2b Simpler to Implement step3 Implement Thioimidate Protection Strategy option2a->step3 For highly sensitive residues step4 Optimize Coupling Conditions option2b->step4 end Epimerization Minimized step3->end step4->end

Caption: Troubleshooting workflow for high epimerization.

Step 1: Review Your Fmoc Deprotection Conditions The base used for Fmoc deprotection is the most common cause of epimerization. Standard conditions (e.g., 20% piperidine in DMF) are often too harsh for thiopeptides.

Step 2: Modify the Deprotection Protocol

  • Use a Milder Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be a superior alternative to piperidine for Fmoc deprotection in thiopeptide synthesis, resulting in lower epimerization and higher yields.[5] A combination of piperazine (B1678402) and DBU has also been reported as an effective and safer alternative.[8][9]

  • Reduce Deprotection Time and/or Concentration: If switching bases is not feasible, reducing the concentration of piperidine (e.g., to 10%) and minimizing the deprotection time can help reduce epimerization.[5] However, this approach risks incomplete Fmoc removal, which can lead to deletion sequences.[2]

Step 3: Implement a Thioimidate Protection Strategy For highly sensitive sequences, a more robust solution is to protect the thioamide as a thioimidate during synthesis.[10] This strategy significantly reduces the acidity of the α-proton, thus preventing epimerization during subsequent Fmoc deprotection and coupling steps.[11][12] The thioimidate can be converted back to the thioamide at the end of the synthesis.[11]

Step 4: Optimize Coupling Conditions While less of a contributing factor than deprotection, prolonged activation times during coupling can also lead to epimerization. Ensure that your coupling reactions are efficient and proceed to completion in a reasonable timeframe. The use of racemization-suppressing additives like HOBt or HOAt is always recommended.[13]

Quantitative Data Summary

The following tables summarize quantitative data on the extent of epimerization under various conditions.

Table 1: Comparison of Fmoc Deprotection Reagents on Epimerization

Peptide SequenceDeprotection Conditions% EpimerizationReference
Model Thiopeptide 120% Piperidine in DMFHigh (not specified)[5]
Model Thiopeptide 12% DBU in DMF3%[5]
Thiopeptide 1 (with PheS)10% Piperidine in DMF (2 x 1 min)7%[5]
Thiopeptide 1 (with PheS)2% DBU in DMF (3 x 2 min)1%[5]
AAKAFSAKFGUnprotected Thioamide22%[3][12]
AAKAFSAKFGThioimidate Protection<0.01%[3]
GCF20% Piperidine (50°C for 60 min)1.6%[14]
GCF5% Piperazine + 2% DBU (50°C for 60 min)1.9%[14]

Table 2: Effect of Additives in Deprotection Solution on Side Reactions

Peptide SequenceDeprotection ConditionsSide Product% FormationReference
VKDGYI5% Piperazine + 1% DBUAspartimideLower than with Piperidine[4]
VKDGYI5% Piperazine + 1% DBU + 1% Formic AcidAspartimideEffectively Mitigated[4]
GCF20% Piperidine + 1% Formic AcidEpimerizationNearly Eliminated[14]

Experimental Protocols

Protocol 1: Thioamide Synthesis using Lawesson's Reagent

This protocol describes the solution-phase synthesis of a thioamide from its corresponding amide.

  • Dissolve the peptide amide: Dissolve the N-terminally protected peptide amide (1 equivalent) in a dry, aprotic solvent such as toluene (B28343) or dioxane.

  • Add Lawesson's Reagent: Add Lawesson's reagent (0.5-0.6 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired thioamide.[15][16]

Protocol 2: On-Resin Thioimidate Protection

This protocol outlines the protection of a thioamide as a thioimidate on the solid support.

  • Thioamide Installation: Synthesize the peptide on the resin up to the point of thioamide incorporation using standard Fmoc-SPPS. Couple the thioamino acid using an appropriate activated precursor.

  • Resin Swelling: Swell the thioamide-containing peptide-resin in DMF.

  • Alkylation: Add a solution of an alkylating agent (e.g., methyl iodide or 4-azidobenzyl bromide, 10 equivalents) and a mild base (e.g., DIEA, 10 equivalents) in DMF to the resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction for completion.

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum. The protected thioimidate is now ready for further peptide elongation.[10]

Protocol 3: HPLC Analysis of Epimerization

This protocol provides a general method for separating and quantifying peptide epimers.

  • Column: Use a C18 reversed-phase analytical column.

  • Mobile Phase:

    • Buffer A: 0.1% TFA in water.

    • Buffer B: 0.1% TFA in acetonitrile.

  • Gradient: A shallow gradient is often required to resolve closely eluting diastereomers. For example, a linear gradient from 5% to 65% Buffer B over 60 minutes.[17][18]

  • Flow Rate: A typical flow rate is 1.0 mL/min for a 4.6 mm ID column.

  • Detection: Monitor the elution at 214 nm or 280 nm.[19]

  • Quantification: Integrate the peak areas of the desired peptide and its epimer. The percentage of the epimer is calculated as: (Area of Epimer Peak / (Area of Desired Peptide Peak + Area of Epimer Peak)) * 100.

Protocol 4: NMR Analysis of Epimerization

This protocol describes the use of NMR to quantify peptide epimers.

  • Sample Preparation: Dissolve a purified sample of the peptide mixture in a suitable deuterated solvent (e.g., DMSO-d6 or CD3CN/H2O). The concentration should be sufficient for good signal-to-noise (typically >1 mM).[20]

  • Data Acquisition: Acquire a 1D proton NMR spectrum on a high-field spectrometer (e.g., 500 MHz or higher) to maximize signal dispersion.

  • Signal Identification: Identify well-resolved signals corresponding to protons that are in different chemical environments in the two diastereomers. Protons near the epimerized chiral center are often the best candidates.

  • Quantification: Integrate the corresponding distinct signals for each epimer. The ratio of the diastereomers is determined from the ratio of the integrals.[7]

Visualizations

cluster_mech Mechanism of Base-Catalyzed Epimerization L_Peptide L-Thioamide Peptide Enolate Planar Enolate Intermediate L_Peptide->Enolate Base (e.g., Piperidine) - H+ Enolate->L_Peptide + H+ D_Peptide D-Thioamide Peptide (Epimer) Enolate->D_Peptide + H+

Caption: Mechanism of thioamide epimerization.

cluster_workflow General Workflow for Thiopeptide Synthesis and Analysis start Start SPPS synthesis Peptide Elongation start->synthesis thio_coupling Thioamino Acid Coupling synthesis->thio_coupling deprotection_choice Fmoc Deprotection (e.g., with DBU) thio_coupling->deprotection_choice deprotection_choice->synthesis Continue Elongation cleavage Cleavage and Deprotection deprotection_choice->cleavage Final Residue purification HPLC Purification cleavage->purification analysis Analysis (LC-MS, NMR) purification->analysis end Pure Thiopeptide analysis->end

Caption: Thiopeptide synthesis and analysis workflow.

References

Technical Support Center: Managing Imidazole Byproducts in TCDI Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the imidazole (B134444) byproduct generated during reactions involving 1,1'-Thiocarbonyldiimidazole (TCDI).

Frequently Asked Questions (FAQs)

Q1: What is the imidazole byproduct and why is it a problem?

In TCDI-mediated reactions, such as the formation of thioureas, thiocarbamates, and in Corey-Winter olefin synthesis, TCDI acts as a thiocarbonylating agent.[1] The imidazole moieties of TCDI are excellent leaving groups, and upon reaction with nucleophiles (e.g., amines or alcohols), they are released as imidazole. Imidazole is a water-soluble, polar, and basic compound which can be challenging to separate from the desired reaction product, especially if the product shares similar solubility properties.[2] Its presence can interfere with downstream applications and complicate purification.

Q2: How does the TCDI reaction proceed and generate imidazole?

The reaction of TCDI with a nucleophile, such as an alcohol or an amine, proceeds through a reactive intermediate. The nucleophile attacks the thiocarbonyl carbon of TCDI, leading to the displacement of one imidazole group. This is followed by a second nucleophilic attack (in the case of thiourea (B124793) synthesis from a primary amine) or reaction with a second substrate molecule, displacing the second imidazole group. Each mole of TCDI used will generate two moles of imidazole byproduct.

Q3: What are the common methods for removing the imidazole byproduct?

The most common methods for removing the imidazole byproduct from a reaction mixture include:

  • Aqueous Acidic Wash (Acid-Base Extraction): This is often the most effective method.[3]

  • Water Wash: Can be effective if the product has low water solubility.

  • Column Chromatography: Useful for separating compounds based on polarity.

  • Recrystallization: Can be effective if a suitable solvent system is found where the product has significantly lower solubility than imidazole.[4]

  • Sublimation: Imidazole can be sublimed under vacuum, which is useful if the desired product is not volatile.[2]

Q4: My product is sensitive to acid. What are my options for removing imidazole?

If your product is acid-sensitive, you should avoid acidic washes. Alternative methods include:

  • Repeated water washes, although this may be less efficient than an acidic wash.

  • Column chromatography, carefully selecting the stationary and mobile phases to achieve separation.

  • Recrystallization from a suitable solvent.

  • Sublimation of the imidazole byproduct if your product is not volatile.

Q5: Imidazole is co-eluting with my product during column chromatography. What can I do?

If imidazole co-elutes with your product, you can try the following:

  • Change the solvent system (mobile phase): Altering the polarity of the eluent can change the retention times of your product and imidazole.

  • Change the stationary phase: If you are using silica (B1680970) gel, consider using a different stationary phase like alumina (B75360) or a reverse-phase column.

  • Pre-wash the crude mixture: Perform an aqueous wash (acidic if possible) before loading the sample onto the column to remove the majority of the imidazole.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Imidazole remains in the organic layer after aqueous acidic wash. Insufficient amount or concentration of acid.Use a more concentrated acid solution (e.g., 1 M HCl) or perform multiple washes. Ensure thorough mixing of the biphasic system.
The organic solvent is too polar and retains some of the protonated imidazole.If possible, switch to a less polar organic solvent for the extraction.
Product precipitates out during the acidic wash. The product is basic and forms an insoluble salt with the acid.Avoid acidic washes. Use alternative methods like water washes, chromatography, or recrystallization.
An emulsion forms during the aqueous wash. High concentration of reagents or vigorous shaking.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Let the mixture stand for a longer period. For future experiments, shake the separatory funnel more gently.
Imidazole streaks on the TLC plate and in the column. Imidazole is polar and basic, leading to strong interactions with the silica gel.Add a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent to improve the peak shape.
Low recovery of the desired product after purification. The product has some solubility in the aqueous wash.Minimize the number of aqueous washes or use brine to reduce the solubility of the organic product in the aqueous phase ("salting out").
The product is degrading on the silica gel column.Deactivate the silica gel with a base (e.g., triethylamine) before use or switch to a less acidic stationary phase like alumina.

Experimental Protocols

Protocol 1: Removal of Imidazole by Aqueous Acidic Wash

This protocol is suitable for products that are stable in the presence of dilute acid and are soluble in a water-immiscible organic solvent.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate).

  • 1 M Hydrochloric Acid (HCl) solution.

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of 1 M HCl solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated imidazole will be in the lower aqueous layer (if using a denser-than-water organic solvent like dichloromethane) or the upper aqueous layer (if using a less-dense-than-water organic solvent like ethyl acetate).

  • Drain the aqueous layer.

  • Repeat the wash with 1 M HCl one or two more times to ensure complete removal of imidazole.

  • Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities and to aid in drying.

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter or decant the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Column Chromatography

This protocol is suitable when an acidic wash is not feasible or as a subsequent purification step.

Materials:

  • Crude reaction mixture.

  • Silica gel (or another suitable stationary phase).

  • Appropriate solvent system (eluent), determined by TLC analysis.

  • Chromatography column.

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Dissolve the crude reaction mixture in a minimal amount of the eluent or a suitable solvent.

  • Load the sample onto the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the desired product, free of imidazole.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Tip: To improve the separation and prevent streaking of imidazole, a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) can be added to the eluent.

Data Presentation

Table 1: Comparison of Imidazole Removal Methods

MethodAdvantagesDisadvantagesBest Suited For
Aqueous Acidic Wash Highly effective for removing basic imidazole. Fast and simple procedure.Not suitable for acid-sensitive products. Potential for emulsion formation.Acid-stable products that are soluble in organic solvents.
Water Wash Mild conditions, suitable for sensitive products.Less effective than acidic wash. May require multiple washes.Water-insoluble products.
Column Chromatography Can provide high purity. Applicable to a wide range of compounds.Can be time-consuming and requires larger volumes of solvent. Potential for product loss on the column.When aqueous washes are ineffective or for final purification.
Recrystallization Can yield highly pure crystalline products.Requires finding a suitable solvent system. Not all products can be easily recrystallized.Products that are solids at room temperature.
Sublimation Effective for removing volatile impurities like imidazole.Requires specialized equipment. Only suitable for non-volatile products.Thermally stable, non-volatile products.

Visualizations

TCDI_Reaction_Mechanism cluster_0 TCDI Reaction with an Amine (Thiourea Formation) TCDI TCDI (1,1'-Thiocarbonyldiimidazole) Intermediate Reactive Intermediate TCDI->Intermediate + Amine1 R-NH₂ (Primary Amine) Amine1->Intermediate Thiourea Symmetrical Thiourea Intermediate->Thiourea + Imidazole1 Imidazole (Byproduct) Intermediate->Imidazole1 - Amine2 R-NH₂ Amine2->Thiourea Imidazole2 Imidazole (Byproduct) Thiourea->Imidazole2 -

TCDI reaction with a primary amine to form a symmetrical thiourea and two equivalents of imidazole byproduct.

Purification_Workflow Start Crude Reaction Mixture (Product + Imidazole) Aqueous_Workup Aqueous Workup (Acidic or Water Wash) Start->Aqueous_Workup Chromatography Column Chromatography (Alternative/Additional Step) Start->Chromatography If product is acid/base sensitive Separate_Layers Separate Organic and Aqueous Layers Aqueous_Workup->Separate_Layers Organic_Layer Organic Layer (Product) Separate_Layers->Organic_Layer Aqueous_Layer Aqueous Layer (Imidazole Salt) Separate_Layers->Aqueous_Layer Dry_Organic Dry Organic Layer (e.g., with Na₂SO₄) Organic_Layer->Dry_Organic Evaporate Evaporate Solvent Dry_Organic->Evaporate Purified_Product Purified Product Evaporate->Purified_Product Evaporate->Chromatography For further purification Chromatography->Purified_Product

A general workflow for the purification of a TCDI reaction mixture to remove the imidazole byproduct.

Troubleshooting_Logic Start Imidazole Detected in Product Check_Workup Review Workup Procedure Start->Check_Workup Acid_Wash_Used Was an acidic wash performed? Check_Workup->Acid_Wash_Used Chromatography_Issues Co-elution in Chromatography? Check_Workup->Chromatography_Issues Product_Acid_Stable Is the product acid-stable? Acid_Wash_Used->Product_Acid_Stable Yes Acid_Wash_Used->Product_Acid_Stable No Increase_Acid Increase acid concentration or number of washes End Product Purified Increase_Acid->End Product_Acid_Stable->Increase_Acid Yes Use_Alternative Use alternative methods: - Water Wash - Chromatography - Recrystallization Product_Acid_Stable->Use_Alternative No Use_Alternative->End Optimize_Chroma Optimize Chromatography: - Change eluent polarity - Change stationary phase - Add base to eluent Chromatography_Issues->Optimize_Chroma Yes Chromatography_Issues->End No Optimize_Chroma->End

A decision-making flowchart for troubleshooting the removal of imidazole byproduct.

References

Technical Support Center: Improving the Solubility of Methanethione Derivatives for Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of methanethione derivatives in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is poorly soluble in my reaction solvent, leading to low yields. What are the initial steps I should take?

A1: Poor solubility is a common challenge in reactions involving this compound derivatives. The first step is to systematically assess and optimize your solvent system. Consider the principle of "like dissolves like"; thioamides, which are moderately polar, tend to dissolve better in polar solvents. However, the choice of solvent must also be compatible with your reaction conditions (e.g., temperature, reagents). A good starting point is to screen a range of solvents with varying polarities.

Q2: How can I rationally select a better solvent for my reaction?

A2: Solvent selection is crucial and can be approached systematically. You can start by consulting a solvent miscibility table and considering solvents with similar polarity to your this compound derivative. For a more quantitative approach, Hansen Solubility Parameters (HSP) can be used to predict the affinity between your compound and a solvent. The HSP theory is based on the principle that "like dissolves like" by quantifying intermolecular forces into three parameters: dispersion (δD), polar (δP), and hydrogen bonding (δH). Solvents with HSP values close to those of your solute are more likely to be good solvents.

Q3: Can I use a co-solvent to improve the solubility of my this compound derivative?

A3: Yes, using a co-solvent is a very effective strategy. A co-solvent is a second solvent added in a smaller amount to the primary solvent to increase the solubility of a solute. For instance, if your reaction is primarily in a non-polar solvent like toluene, adding a small amount of a polar aprotic co-solvent like N,N-dimethylformamide (DMF) can significantly enhance the solubility of polar this compound derivatives. It is important to ensure the co-solvent does not interfere with your reaction chemistry.

Q4: Does increasing the reaction temperature always improve solubility and reaction rate?

A4: For most solid solutes, increasing the temperature will increase solubility. This can be an effective method to dissolve your this compound derivative and potentially increase the reaction rate. However, you must consider the thermal stability of your reactants, products, and the boiling point of your solvent. Some this compound derivatives or other reagents in your reaction may decompose at elevated temperatures, leading to side products and reduced yield. It is recommended to first determine the thermal stability of your compound before significantly increasing the reaction temperature.

Q5: Are there any alternative methods to improve the reaction of poorly soluble this compound derivatives without changing the solvent system?

A5: For compounds that are extremely difficult to dissolve, you might consider solid-state reaction techniques like ball milling. This mechanochemical method can facilitate reactions between solids without the need for a solvent, thereby bypassing solubility issues altogether. Another approach is to modify the structure of the this compound derivative itself by introducing functional groups that enhance solubility in the desired solvent, although this is a more involved synthetic strategy.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no conversion of starting material. Poor solubility of the this compound derivative in the reaction solvent.- Select a more appropriate solvent based on polarity ("like dissolves like").- Add a co-solvent (e.g., DMF, DMSO) to increase solubility.[1] - Increase the reaction temperature, ensuring thermal stability of all components.
Reaction is slow or stalls. Insufficient concentration of the dissolved this compound derivative.- Optimize the solvent system for maximum solubility.- If possible, increase the temperature to enhance both solubility and reaction kinetics.
Inconsistent reaction outcomes. Variable solubility of the this compound derivative due to batch-to-batch differences or ambient temperature fluctuations.- Ensure consistent solvent quality and reaction temperature.- Consider preparing a saturated stock solution of the derivative and adding a consistent volume to the reaction.
Precipitation of starting material or product during the reaction. Changes in the solvent environment as the reaction progresses, or the product is less soluble than the starting material.- Choose a solvent system that can solubilize both reactants and products.- If product precipitation is desired for purification, this may be an advantage. Otherwise, a different solvent or co-solvent is needed.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x₁) of thioacetamide (B46855) (a simple this compound derivative) in various organic solvents at different temperatures. This data can be used as a reference to guide your solvent selection.

Solvent272.85 K283.15 K298.15 K313.15 K323.95 K
Methanol0.12580.15020.18450.22410.2548
Ethanol0.06320.07680.09650.11930.1364
n-Propanol0.04410.05360.06780.08440.0972
Isopropanol0.03550.04320.05490.06890.0795
n-Butanol0.03150.03840.04890.06140.0709
Isobutanol0.02780.03390.04340.05470.0632
n-Pentanol0.02410.02940.03770.04760.0551
Isopentanol0.02190.02680.03450.04380.0508
Ethyl Acetate0.01150.01460.01960.02580.0305
2-Butanone0.02330.02860.03720.04780.0558
2-Pentanone0.01890.02330.03050.03950.0461
Acetone0.03490.04310.05660.07320.0859
Acetonitrile0.02890.03610.04810.06290.0741
Ethyl Formate0.01320.01680.02270.03010.0356
Methyl Acetate0.01630.02060.02770.03670.0434

Data adapted from a study on the solubility of thioacetamide in pure solvents.

Experimental Protocols

Protocol 1: General Procedure for Determining the Solubility of a this compound Derivative

This protocol outlines a standard gravimetric method to determine the solubility of a solid this compound derivative in a given solvent.

  • Preparation of Saturated Solution:

    • Add an excess amount of the finely powdered this compound derivative to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is necessary to ensure the solution is saturated.

  • Equilibration:

    • Place the sealed vial in a thermostated shaker or on a magnetic stir plate at a constant temperature.

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent any solid particles from being transferred. The temperature of the syringe should match the equilibration temperature to avoid precipitation or further dissolution.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered solution to a pre-weighed vial.

    • Evaporate the solvent under reduced pressure or in a fume hood until the solid residue is completely dry.

    • Weigh the vial with the dried solute.

  • Calculation:

    • Calculate the mass of the dissolved solute by subtracting the initial vial weight from the final weight.

    • Express the solubility as g/L, mg/mL, or in terms of mole fraction.

Protocol 2: Screening of Co-solvents to Improve Reaction Yield

This protocol provides a systematic approach to screen for an effective co-solvent to improve the solubility of a this compound derivative in a reaction.

  • Selection of Potential Co-solvents:

    • Choose a small set of co-solvents that are miscible with your primary reaction solvent and are known to be good solvents for polar compounds (e.g., DMF, DMSO, NMP, THF). Ensure they are not reactive under your reaction conditions.

  • Small-Scale Solubility Test:

    • In separate vials, add a small, known amount of your this compound derivative.

    • To each vial, add your primary reaction solvent.

    • Gradually add a potential co-solvent dropwise to each vial, observing for dissolution. Note the approximate volume of co-solvent required to achieve complete dissolution at the intended reaction temperature.

  • Parallel Reaction Setup:

    • Set up a series of small-scale reactions in parallel.

    • One reaction should be a control using only the primary solvent.

    • The other reactions should include the most promising co-solvents from the solubility test, typically at a low concentration (e.g., 5-10% v/v).

  • Reaction Monitoring and Analysis:

    • Run all reactions under identical conditions (temperature, time, stoichiometry).

    • Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

    • After the designated reaction time, quench the reactions and analyze the yield of the desired product.

  • Optimization:

    • Based on the results, select the co-solvent that provides the best yield.

    • Further optimize the concentration of the selected co-solvent to maximize the yield while minimizing its use.

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Solubility Screening cluster_reaction Reaction Optimization cluster_result Outcome start Poorly Soluble This compound Derivative solvents Select Potential Solvents and Co-solvents start->solvents sol_test Perform Small-Scale Solubility Tests solvents->sol_test best_sol Identify Promising Solvent Systems sol_test->best_sol parallel_rxn Run Parallel Reactions with Different Solvents best_sol->parallel_rxn analyze Analyze Reaction Yield and Purity parallel_rxn->analyze optimized Optimized Reaction Conditions analyze->optimized

Caption: Workflow for improving reaction conditions for poorly soluble this compound derivatives.

troubleshooting_logic cluster_solutions Solubility Enhancement Strategies start Low Reaction Yield q1 Is the starting material fully dissolved? start->q1 sol_issue Solubility Issue q1->sol_issue No other_issue Other Issues (Kinetics, Stability, etc.) q1->other_issue Yes change_solvent Change Primary Solvent sol_issue->change_solvent add_cosolvent Add a Co-solvent sol_issue->add_cosolvent inc_temp Increase Temperature sol_issue->inc_temp

Caption: Troubleshooting logic for low yield in reactions with this compound derivatives.

References

addressing steric hindrance in the synthesis of substituted thioketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted thioketones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, particularly those related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it impact thioketone synthesis?

A1: Steric hindrance is a chemical phenomenon where the rate of a reaction is slowed down due to the spatial bulk of substituents near the reacting center. In thioketone synthesis, bulky groups adjacent to the carbonyl group can physically block the approach of the thionating reagent, making the conversion to the corresponding thioketone difficult. This often results in low yields, incomplete reactions, or the need for harsh reaction conditions.

Q2: My thionation reaction of a hindered ketone with Lawesson's reagent is giving a low yield. What are the common causes?

A2: Low yields with Lawesson's reagent in the case of sterically hindered ketones can be attributed to several factors:

  • Insufficient reactivity of the reagent: The sheer bulk of the substituents may prevent the effective formation of the intermediate thiaoxaphosphetane ring, which is a key step in the reaction mechanism.[1]

  • Reaction temperature and time: While higher temperatures can sometimes overcome the activation energy barrier, Lawesson's reagent itself can decompose at temperatures above 110°C.[2] Prolonged reaction times may be necessary, but this also increases the risk of side reactions and reagent decomposition.

  • Purity of Lawesson's reagent: The reagent is sensitive to moisture and can degrade over time. Using old or impure reagent can significantly impact the reaction outcome.

Q3: Are there more effective alternatives to Lawesson's reagent for very hindered ketones?

A3: Yes, for highly hindered ketones where Lawesson's reagent is ineffective, several alternatives have shown promise:

  • Curphey's Reagent (P₄S₁₀/HMDO): The combination of phosphorus pentasulfide (P₄S₁₀) and hexamethyldisiloxane (B120664) (HMDO) is often more reactive than Lawesson's reagent and can be effective for the thionation of sterically hindered ketones.[3][4]

  • Synthesis via Hydrazones: A multi-step approach involving the conversion of the hindered ketone to its hydrazone, followed by reaction with a sulfur source, can be a successful strategy.

  • H₂S/HCl with a Co-reagent: For certain hindered systems, the classical method of using hydrogen sulfide (B99878) and hydrogen chloride can be enhanced by the addition of a "co-reagent" like trimethyl orthoformate.

Q4: I am observing the formation of multiple byproducts during the thionation of my hindered ketone. What are these likely to be and how can I minimize them?

A4: Side reactions are common in thionation chemistry, especially under forcing conditions. Potential byproducts include:

  • Enethiol tautomers: Thioketones can tautomerize to their enethiol form, especially if there are acidic protons alpha to the thiocarbonyl group.

  • Dimerization or polymerization of the thioketone: Thioketones, particularly less hindered ones, are prone to dimerization or polymerization.[5]

  • Phosphorus-containing byproducts: When using reagents like Lawesson's reagent or P₄S₁₀, phosphorus-based byproducts are formed, which can sometimes complicate purification.

To minimize byproducts, it is crucial to optimize reaction conditions (temperature, time, solvent) and to work under an inert atmosphere to prevent oxidation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of sterically hindered thioketones.

Problem Potential Cause Suggested Solution
Low to no conversion of the starting ketone Steric hindrance is too great for the chosen reagent. 1. Switch to a more reactive thionating agent like P₄S₁₀/HMDO. 2. Consider an alternative synthetic route, such as via the ketone hydrazone.
Decomposition of the thionating reagent. 1. Use fresh, high-purity Lawesson's reagent or P₄S₁₀. 2. Ensure all glassware is dry and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
Insufficient reaction temperature or time. 1. Gradually increase the reaction temperature, monitoring for decomposition of the starting material or product. 2. Increase the reaction time and monitor the progress by TLC or GC-MS.
Product decomposes during purification Thioketones can be sensitive to silica (B1680970) gel chromatography. 1. Attempt purification by recrystallization or distillation if the product is stable enough. 2. If chromatography is necessary, consider using a less acidic stationary phase like alumina, or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.
Oxidation of the thioketone. 1. Keep the product under an inert atmosphere as much as possible. 2. Store the purified thioketone in a freezer under argon or nitrogen.
Difficulty removing phosphorus byproducts Incomplete hydrolysis or removal of reagent byproducts during workup. 1. A thorough aqueous workup is crucial. Washing with a saturated solution of NaHCO₃ can help. 2. For P₄S₁₀/HMDO, a simple hydrolytic workup or filtration through a short plug of silica gel is often sufficient to remove byproducts.[3]

Data Presentation: Comparison of Thionation Methods for Hindered Ketones

The following tables provide a summary of quantitative data for the synthesis of selected sterically hindered thioketones using different methods. Please note that reaction conditions can vary between different literature reports, and direct comparison should be made with caution.

Table 1: Synthesis of Di-tert-butyl Thioketone

MethodReagent(s)SolventTemperatureTimeYield (%)Reference
From KetimineNa-salt of di-tert-butyl ketimine, CS₂-< -10 °C-~34 (overall)[6]
ThionationP₄S₁₀/HMDOXyleneRefluxProlongedUnsuccessful[7]
ThionationLawesson's Reagent---Fails[7]

Table 2: Thionation of Other Sterically Hindered Ketones

Starting KetoneMethodReagent(s)SolventTemperatureTimeYield (%)Reference
AdamantanoneLawesson's ReagentToluene (B28343)Reflux3 h85[8]
CamphorLawesson's ReagentTolueneReflux4 h90[8]
FenchoneLawesson's ReagentTolueneReflux5 h88[8]
α,β-Unsaturated Steroidal KetonesLawesson's ReagentCH₂Cl₂Reflux45 min28-70[9]
α,β-Unsaturated Steroidal KetonesP₄S₁₀/HMDOODCBMicrowave-Variable[9]

Experimental Protocols

Protocol 1: Synthesis of Di-tert-butyl Thioketone from Di-tert-butyl Ketimine[6]

This method is suitable for the synthesis of a highly hindered aliphatic thioketone.

  • Preparation of the Sodium Salt of Di-tert-butyl Ketimine: Prepare the sodium salt of di-tert-butyl ketimine according to the literature procedure.

  • Reaction with Carbon Disulfide:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place the sodium salt of di-tert-butyl ketimine.

    • Cool the flask to below -10 °C using a suitable cooling bath.

    • Slowly add carbon disulfide dropwise to the cooled and stirred solution.

    • Maintain the temperature below -10 °C throughout the addition.

  • Workup and Purification:

    • After the addition is complete, allow the reaction mixture to warm to room temperature.

    • The intermediate is stable enough to be dissolved in water, allowing for the extraction of excess carbon disulfide and other organic impurities with ether.

    • The thioketone can be purified by fractional distillation.

Protocol 2: General Procedure for Thionation of Hindered Ketones with Lawesson's Reagent[9]
  • Reaction Setup:

    • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve the sterically hindered ketone (1 mmol) in a suitable solvent (e.g., toluene or dichloromethane, 15 mL).

    • Add Lawesson's reagent (1 mmol) to the solution.

  • Reaction:

    • Heat the reaction mixture to reflux with stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion of the reaction, cool the mixture to room temperature.

    • Remove the excess reagent by filtration.

    • Evaporate the solvent under reduced pressure.

    • Purify the residue by flash column chromatography using a suitable eluent system (e.g., toluene/EtOAc or n-hexane/EtOAc).

Protocol 3: General Procedure for Thionation of Hindered Ketones with P₄S₁₀/HMDO[10]
  • Reaction Setup:

    • In a flame-dried flask under an inert atmosphere, combine the hindered ketone, phosphorus pentasulfide (P₄S₁₀), and hexamethyldisiloxane (HMDO) in a suitable high-boiling solvent (e.g., xylene or 1,2-dichlorobenzene).

  • Reaction:

    • Heat the mixture to reflux. The reaction can also be performed under microwave irradiation for faster reaction times.

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture.

    • The reagent-derived byproducts can often be removed by a simple hydrolytic workup or by filtration through a plug of silica gel.

    • Further purification can be achieved by column chromatography or recrystallization.

Visualizations

Experimental Workflow: Overcoming Steric Hindrance

G cluster_start Starting Material cluster_methods Thionation Strategies cluster_outcome Outcome Start Sterically Hindered Ketone Method1 Standard Thionation (e.g., Lawesson's Reagent) Start->Method1 Method2 More Reactive Reagent (e.g., P4S10/HMDO) Start->Method2 Method3 Alternative Pathway (via Hydrazone) Start->Method3 Success Substituted Thioketone Method1->Success If hindrance is moderate Failure Low Yield / No Reaction Method1->Failure If hindrance is high Method2->Success Method3->Success

Caption: Strategies for thionating sterically hindered ketones.

Troubleshooting Logic for Low Yields

G Start Low Yield in Thioketone Synthesis Q1 Is the starting ketone very hindered? Start->Q1 A1_Yes Switch to a more reactive reagent (e.g., P4S10/HMDO) or alternative route. Q1->A1_Yes Yes A1_No Check reagent quality and reaction conditions. Q1->A1_No No End Improved Yield A1_Yes->End Q2 Is the thionating reagent fresh? A1_No->Q2 A2_Yes Optimize temperature and reaction time. Q2->A2_Yes Yes A2_No Use fresh reagent. Q2->A2_No No Q3 Are reaction conditions optimized? A2_Yes->Q3 A2_No->End A3_Yes Consider purification issues. Q3->A3_Yes Yes A3_No Systematically vary temperature and time. Q3->A3_No No A3_No->End

Caption: Troubleshooting flowchart for low thioketone yields.

References

minimizing S-to-O exchange side reactions in thioamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thioamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges in thioamide synthesis, with a specific focus on minimizing S-to-O exchange side reactions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your thioamide synthesis experiments.

Problem 1: Significant S-to-O exchange observed (amide formation).

  • Symptom: Your final product contains a significant amount of the corresponding amide, as identified by techniques such as NMR, LC-MS, or IR spectroscopy.

  • Potential Cause: The primary cause of S-to-O exchange is the presence of water in the reaction mixture. Thioamides can react with water, especially under acidic or basic conditions, to hydrolyze back to the more thermodynamically stable amide.[1] This reaction can be catalyzed by acid or base.

  • Suggested Solutions:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents.[2][3] Anhydrous methylene (B1212753) chloride has been shown to be effective in reducing this side reaction during thioamide coupling.[1]

    • High-Purity Reagents: Use high-purity starting materials and thionating reagents. Some reagents may be hygroscopic and should be stored in a desiccator.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.

    • Use of Scavengers: In specific contexts, such as radical reactions, the use of a scavenger like thioacetamide (B46855) has been shown to suppress S-to-O exchange side reactions.[1]

Problem 2: Low or no conversion of the starting amide.

  • Symptom: TLC or LC-MS analysis shows a large amount of unreacted starting amide.

  • Potential Cause:

    • Inactive Thionating Reagent: The thionating reagent (e.g., Lawesson's reagent) may have decomposed due to improper storage or exposure to moisture.

    • Insufficient Temperature: The reaction temperature may be too low for the thionation to proceed efficiently.

    • Poor Solubility: The starting amide or the thionating reagent may not be sufficiently soluble in the chosen solvent.

  • Suggested Solutions:

    • Fresh Reagent: Use a fresh, high-purity batch of the thionating reagent.[3]

    • Optimize Temperature: Gradually increase the reaction temperature while monitoring the reaction progress. For Lawesson's reagent, temperatures are typically in the range of 80-110 °C.[3]

    • Solvent Selection: Choose a high-boiling anhydrous solvent in which both the substrate and the thionating agent are soluble (e.g., toluene (B28343), xylene, dioxane).[3]

Frequently Asked Questions (FAQs)

Q1: What is the S-to-O exchange side reaction in thioamide synthesis?

The S-to-O exchange is a side reaction where the sulfur atom of the thioamide functional group is replaced by an oxygen atom, resulting in the formation of the corresponding amide. This is essentially a hydrolysis reaction of the thioamide.[1]

Q2: What is the primary cause of S-to-O exchange?

The presence of water in the reaction mixture is the primary cause of S-to-O exchange.[1] The reaction can be catalyzed by both acids and bases.

Q3: How can I minimize S-to-O exchange during my experiment?

Minimizing S-to-O exchange requires stringent control of reaction conditions to exclude water. Key strategies include:

  • Using oven-dried glassware.

  • Employing anhydrous solvents.

  • Running the reaction under an inert atmosphere.[2][3]

  • Using fresh, high-purity reagents.

Q4: Are thioamides stable compounds?

Thioamides are generally stable compounds but can be sensitive to harsh acidic or basic conditions, which can promote hydrolysis (S-to-O exchange).[3] Interestingly, thioamides are generally more resistant to hydrolysis than their corresponding amides.

Q5: Does the choice of thionating reagent affect the likelihood of S-to-O exchange?

While the primary factor is the presence of water, the reaction conditions required for different thionating reagents can indirectly influence the chances of S-to-O exchange. For instance, reactions requiring prolonged heating at high temperatures might be more susceptible if there are trace amounts of water present.

Q6: Can solvent polarity affect the S-to-O exchange reaction?

Solvent polarity can influence the reactivity of thioamides. While a direct correlation to the rate of S-to-O exchange is complex, it is known that solvent effects on the thioamide rotational barrier are more significant than for amides due to the larger ground-state dipole moment of thioamides. It is always recommended to use anhydrous, non-protic solvents for thionation reactions.

Quantitative Data

FactorInfluence on S-to-O ExchangeRecommended Conditions for Minimization
Water Content High: Significantly increases the rate of hydrolysis (S-to-O exchange).Use of anhydrous solvents and reagents; reaction under an inert atmosphere.
Temperature High: Can accelerate the rate of hydrolysis, especially with trace moisture.Optimize for the lowest effective temperature for thionation.
pH Acidic or Basic: Catalyzes the hydrolysis of thioamides.Maintain neutral conditions during workup and purification where possible.
Solvent Protic Solvents: Can act as a source of protons and participate in hydrolysis.Use of high-boiling, anhydrous, aprotic solvents (e.g., toluene, xylene).

Experimental Protocols

Protocol: Synthesis of a Thioamide from an Amide using Lawesson's Reagent with Minimized S-to-O Exchange

This protocol provides a general procedure for the thionation of an amide using Lawesson's reagent while taking explicit precautions to minimize the S-to-O exchange side reaction.

Materials:

  • Starting Amide (1.0 mmol)

  • Lawesson's Reagent (0.5 mmol, 0.5 equivalents)

  • Anhydrous Toluene (10 mL)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Oven-dried reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard Schlenk line or similar inert atmosphere setup

Procedure:

  • Preparation of Glassware: All glassware (round-bottom flask, condenser, etc.) should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of inert gas.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of nitrogen or argon.

  • Charging the Flask: To the round-bottom flask, add the starting amide (1.0 mmol) and Lawesson's reagent (0.5 mmol).

  • Addition of Solvent: Add anhydrous toluene (10 mL) via a syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

S_to_O_Exchange_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Thioamide_A Thioamide ProtonatedThioamide Protonated Thioamide Thioamide_A->ProtonatedThioamide + H+ Tetrahedral_Intermediate_A Tetrahedral Intermediate ProtonatedThioamide->Tetrahedral_Intermediate_A + H2O ProtonatedAmide Protonated Amide Tetrahedral_Intermediate_A->ProtonatedAmide - H2S Amide_A Amide (S-to-O Exchange Product) ProtonatedAmide->Amide_A - H+ Thioamide_B Thioamide Tetrahedral_Intermediate_B Tetrahedral Intermediate Thioamide_B->Tetrahedral_Intermediate_B + OH- Amide_B Amide (S-to-O Exchange Product) Tetrahedral_Intermediate_B->Amide_B - SH-

Caption: Mechanism of S-to-O exchange (hydrolysis) under acidic and basic conditions.

Thioamide_Synthesis_Workflow start Start: Prepare Anhydrous Setup reagents Charge Flask with Amide and Lawesson's Reagent start->reagents solvent Add Anhydrous Toluene reagents->solvent reflux Heat to Reflux under Inert Atmosphere solvent->reflux monitor Monitor Reaction by TLC/LC-MS reflux->monitor workup Cool and Concentrate monitor->workup purify Purify by Column Chromatography workup->purify check Check for Amide Impurity (S-to-O Exchange) purify->check product Final Thioamide Product check->start Detected (Re-evaluate Conditions) check->product None Detected

Caption: Experimental workflow for minimizing S-to-O exchange in thioamide synthesis.

References

Technical Support Center: Purification Strategies for Removing Unreacted TCDI

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of reaction mixtures containing unreacted 1,1'-Thiocarbonyldiimidazole (TCDI).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a reaction mixture where TCDI is used in excess?

When TCDI is used in excess, the primary impurities in the reaction mixture are unreacted TCDI and imidazole (B134444), which is a byproduct of the reaction. Depending on the reaction conditions, TCDI can also hydrolyze to form carbonyl sulfide (B99878) and imidazole.

Q2: How can I monitor the progress of a reaction involving TCDI using Thin Layer Chromatography (TLC)?

Monitoring a TCDI reaction by TLC is crucial to determine the point of completion and to identify the presence of unreacted starting materials and byproducts.

  • Staining: TCDI and imidazole can be visualized on a TLC plate. While some compounds are UV-active, specific stains can be more effective. Iodine vapor is a general stain for many organic compounds and can be used to visualize both TCDI and imidazole.[1][2][3] p-Anisaldehyde stain is a good multipurpose visualization method sensitive to most functional groups.[1] For compounds with specific functional groups, other stains like potassium permanganate (B83412) (for oxidizable groups) can be useful.[1]

  • Co-spotting: It is recommended to use a co-spot on your TLC plate. This involves spotting your starting material, the reaction mixture, and a combination of both in the same lane. This helps to definitively identify the starting material spot in the reaction mixture, especially if the Rf values are close.[1]

Q3: What is the first step I should take to remove unreacted TCDI and imidazole?

A common and effective first step is to perform an aqueous acidic workup. This involves washing the organic reaction mixture with a dilute acid solution.

Troubleshooting Guides

Quenching of Excess TCDI

Quenching is the process of deactivating any remaining reactive reagents in the reaction mixture. For TCDI, this can be achieved by hydrolysis.

Problem: How to safely and effectively quench excess TCDI in the reaction mixture.

Solution:

  • Procedure:

    • After the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.

    • Slowly add deionized water to the reaction mixture while stirring. The hydrolysis of TCDI will produce imidazole and carbonyl sulfide (a gas). Therefore, this step should be performed in a well-ventilated fume hood.

    • Continue stirring for 15-30 minutes to ensure complete hydrolysis of the unreacted TCDI.

    • Proceed with the aqueous workup to remove the resulting imidazole.

Diagram of Quenching Workflow:

G A Reaction Completion (TLC) B Cool to Room Temperature A->B C Slowly Add Deionized Water (in fume hood) B->C D Stir for 15-30 min C->D E Proceed to Aqueous Workup D->E

Caption: Workflow for quenching excess TCDI.

Aqueous Acidic Workup (Extraction)

This technique utilizes the basic nature of imidazole to separate it from the desired organic product.

Problem: Imidazole byproduct is soluble in the organic layer and co-elutes with the product during chromatography.

Solution:

  • Principle: Imidazole is a basic compound that can be protonated by an acid to form a water-soluble salt. This salt will then partition into the aqueous phase during a liquid-liquid extraction.

  • Recommended Protocols:

    AcidConcentrationProcedure
    Hydrochloric Acid (HCl)0.5 M to 1 M1. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). 2. Wash the organic layer one to two times with the dilute HCl solution. 3. Separate the aqueous layer. 4. Wash the organic layer with brine to remove any remaining water. 5. Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4).[4]
    Citric Acid10% aqueous solutionFollow the same general procedure as with HCl. Citric acid is a milder, organic acid and can be a good alternative if your product is sensitive to strong mineral acids.
  • Troubleshooting:

    • Emulsion formation: If an emulsion forms during the extraction, adding brine (saturated NaCl solution) can help to break it.

    • Product solubility in aqueous layer: If your product has basic functional groups, it may also be protonated and partition into the aqueous layer. In this case, a milder acid like citric acid might be preferable, or a different purification method should be considered.

Diagram of Acidic Workup Logic:

G cluster_0 Reaction Mixture in Organic Solvent cluster_1 Aqueous Acidic Solution (e.g., 1M HCl) cluster_2 After Extraction A Product (Organic Soluble) D Product in Organic Layer A->D B Imidazole (Organic Soluble) C H+ B->C Protonation E Imidazole-H+ (Water Soluble) in Aqueous Layer C->E

Caption: Logic of imidazole removal by acidic extraction.

Flash Column Chromatography

Chromatography is a powerful technique for separating compounds based on their polarity.

Problem: The product and impurities (unreacted TCDI, imidazole) have similar polarities, making separation by simple extraction difficult.

Solution:

  • General Protocol:

    • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point for many organic compounds is a mixture of hexanes and ethyl acetate. The ideal solvent system should give your desired product an Rf value of approximately 0.3.[5]

    • Column Packing: Pack a column with silica (B1680970) gel using the chosen eluent.

    • Loading the Sample: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (preferably the eluent or a more polar solvent if necessary) and load it onto the column.[5]

    • Elution: Run the column with the chosen eluent, collecting fractions.

    • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

    • Solvent Systems: For reactions involving TCDI, where the product might be a thiocarbamate or thionocarbonate, a gradient elution from a non-polar solvent (like hexanes) to a more polar solvent mixture (like hexanes/ethyl acetate) is often effective. Imidazole is quite polar and will typically have a low Rf in less polar solvent systems.

  • Detailed Protocol Example (from Corey-Winter Olefination): [6]

    • Reaction: Conversion of a 1,2-diol to a cyclic thionocarbonate using TCDI.

    • Workup:

      • Add 1M HCl solution and ethyl acetate to the reaction mixture.

      • Extract the organic phase with ethyl acetate.

      • Wash the organic phase with brine.

      • Dry over anhydrous Na2SO4 and concentrate.

    • Chromatography: Purify the residue by column chromatography to isolate the cyclic thionocarbonate. While the specific eluent is not mentioned in this abstract, a typical starting point would be a gradient of ethyl acetate in hexanes.

Diagram of Flash Chromatography Workflow:

G A Crude Reaction Mixture B TLC Analysis to Determine Eluent A->B D Load Sample A->D C Pack Silica Gel Column B->C C->D E Elute with Solvent D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Product I->J

Caption: General workflow for flash column chromatography.

Scavenger Resins

Scavenger resins are solid-supported reagents designed to react with and remove specific types of impurities from a solution.

Problem: Residual amounts of TCDI (a thiourea (B124793) derivative) or imidazole remain after initial purification steps.

Solution:

  • Principle: Functionalized resins can selectively bind to the target impurity, which can then be easily removed by filtration.

  • Types of Resins:

    • Thiourea Scavengers: Silica-based scavengers with functional groups that have a high affinity for thiourea and its derivatives can be used to remove unreacted TCDI.

    • Imidazole Scavengers: Resins functionalized with groups that can react with or bind to imidazole are also available.

  • General Protocol for Bulk Scavenging:

    • To the crude reaction mixture (dissolved in a suitable solvent like DCM, THF, or ACN), add the appropriate scavenger resin (typically 3-5 equivalents relative to the impurity).

    • Stir the mixture at room temperature for a period of 4-16 hours. The reaction progress can be monitored by TLC.

    • Once the impurity is no longer detected, filter the mixture to remove the resin.

    • Wash the resin with a small amount of the solvent.

    • Combine the filtrates and evaporate the solvent to obtain the purified product.

Quantitative Data Comparison (Illustrative):

Purification MethodTypical PurityTypical YieldTime RequiredScalabilityNotes
Aqueous Acidic Wash Moderate-HighHigh< 1 hourExcellentMay not be suitable for acid-sensitive products.
Flash Chromatography High-Very HighModerate-HighSeveral hoursGoodRequires solvent and can be time-consuming.
Scavenger Resins High-Very HighHigh4-16 hoursGoodCan be expensive; specific to the impurity.

Disclaimer: The information provided in this technical support center is intended for guidance only. Experimental conditions should be optimized for each specific reaction and product. Always follow appropriate laboratory safety procedures.

References

why is my Barton-McCombie reaction stalling before completion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Barton-McCombie deoxygenation reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this radical-mediated deoxygenation.

Frequently Asked Questions (FAQs)

Q1: What is the Barton-McCombie reaction and what is it used for?

The Barton-McCombie deoxygenation is a two-step organic reaction that replaces a hydroxyl group with a hydrogen atom.[1][2] It is a powerful tool for the selective deoxygenation of alcohols, particularly in the synthesis of complex molecules like natural products and nucleosides.[3][4] The process involves converting an alcohol into a thiocarbonyl derivative (such as a xanthate), which is then treated with a radical initiator and a hydrogen atom source, classically tributyltin hydride (Bu₃SnH).[3][5]

Q2: My Barton-McCombie reaction is not starting or is proceeding very slowly. What are the most likely causes?

A stalled or sluggish reaction is almost always due to inefficient radical initiation. The key factors to investigate are the radical initiator and the reaction temperature.

  • Radical Initiator (AIBN): Azobisisobutyronitrile (AIBN) is the most common thermal initiator for this reaction.[6] It must be of high purity. Old or improperly stored AIBN may have already partially decomposed and will not effectively initiate the radical chain. It is highly recommended to use freshly recrystallized AIBN for consistent results.[1]

  • Reaction Temperature: AIBN decomposition is highly temperature-dependent.[7][8] The reaction mixture must reach a temperature where AIBN decomposes at a steady rate to maintain the radical chain reaction.[9] For reactions in toluene (B28343) (boiling point ~111 °C), refluxing is common. If using a lower-boiling solvent or simply heating without reflux, ensure your internal reaction temperature is adequate (typically >80 °C).[3]

Troubleshooting Guide

Problem: The reaction starts but stalls before completion, leaving unreacted starting material.

If you observe initial product formation that plateaus, consider the following possibilities related to reagent stability, stoichiometry, and potential side reactions.

Reagent Quality and Stoichiometry

Why it matters: The Barton-McCombie reaction is a radical chain reaction.[4] The chain must be efficiently propagated. Degradation of the hydrogen donor or premature consumption of the initiator can halt the cycle.

Possible Causes & Solutions:

  • Degraded Tributyltin Hydride (Bu₃SnH): Bu₃SnH can slowly degrade, especially if exposed to air. While highly effective, it is also toxic and its byproducts can be difficult to remove.[2][10]

    • Solution: Use freshly opened or distilled Bu₃SnH. Consider using an alternative, less toxic hydrogen source if tin-related issues persist.

  • Insufficient Radical Initiator (AIBN): The half-life of AIBN is finite at reaction temperatures. If the reaction is slow, the initiator may be fully consumed before the substrate is.

    • Solution: Add the AIBN in portions. Start with an initial amount (e.g., 0.1 equivalents) and add another portion every 1-2 hours to sustain the radical chain throughout the reaction.

  • Incomplete Formation of the Thiocarbonyl Intermediate: The deoxygenation step can only proceed if the initial alcohol has been successfully converted to its thiocarbonyl derivative (e.g., xanthate).

    • Solution: Before starting the radical reaction, ensure the first step is complete via TLC or another analytical method. Purify the thiocarbonyl intermediate if necessary.[1]

AIBN Thermal Decomposition Data

The choice of temperature is critical for controlling the rate of radical initiation. The half-life (t½) is the time required for 50% of the initiator to decompose at a given temperature. A half-life of around 1-2 hours is often ideal.

TemperatureHalf-Life (t½)Decomposition Rate (k_d)Solvent
65 °C~10 hours[7]1.7 x 10⁻⁵ s⁻¹Toluene
70 °C~5 hours[9]3.2 x 10⁻⁵ s⁻¹Benzene
80-85 °C~1 hour[7][9]--
100 °Ca few minutes[7]1.5 x 10⁻³ s⁻¹Benzene
Data compiled from multiple sources indicating typical decomposition behavior.[7][9]
Substrate-Related Issues

Why it matters: The stability of the carbon-centered radical intermediate (R•) is a key factor in the reaction's success.[4] Substrate structure can favor undesirable side reactions.

Possible Causes & Solutions:

  • Substrate Type (Primary, Secondary, Tertiary Alcohol):

    • Secondary Alcohols: Generally the best substrates for this reaction.[4][6]

    • Primary Alcohols: Often react slower, require higher temperatures, and may give lower yields due to the instability of the primary radical intermediate.[3][11]

    • Tertiary Alcohols: Prone to a competing thermal elimination side reaction (Chugaev elimination) at the high temperatures typically used.[6]

    • Solution: For tertiary alcohols, consider a low-temperature initiation method, such as using triethylboron with oxygen, which allows the reaction to proceed at room temperature.[6] For primary alcohols, an alternative hydrogen donor like tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH) may improve yields by reducing the reversibility of the initial radical addition step.[6]

  • Steric Hindrance: Severely hindered alcohols can lead to sluggish reactions and yields below 50% due to poor accessibility for the bulky tributyltin radical.[3]

    • Solution: Increase reaction time, add AIBN portion-wise, or consider alternative deoxygenation methods.

Competing Side Reactions

Why it matters: The desired alkyl radical (R•) must abstract a hydrogen from Bu₃SnH faster than it undergoes other reactions.

  • Alcohol Regeneration: This is a common but usually minor side reaction where the starting alcohol is recovered.[6] It can become significant if the fragmentation of the key radical adduct is slow or reversible.

  • Reduction of Thiocarbonyl to Methylene (B1212753): In rare cases, particularly with a large excess of Bu₃SnH, the thiocarbonyl group itself can be reduced to a methylene (CH₂) group.[6]

Experimental Protocols

Protocol 1: Preparation of a Xanthate Intermediate

This protocol is a representative example for converting a secondary alcohol to an S-methyl xanthate.[12]

  • Setup: Charge a flame-dried, two-necked round-bottom flask with the alcohol (1.0 equiv) and anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in oil, 1.5 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Xanthate Formation: While maintaining the temperature at 0 °C, add carbon disulfide (CS₂, 5.0 equiv). The solution will typically turn yellow or orange.[1] Allow the reaction to warm to room temperature and stir for 1 hour.

  • Alkylation: Add methyl iodide (MeI, 5.0 equiv) and continue stirring at room temperature for up to 24 hours.

  • Workup & Purification: Monitor the reaction by TLC. Upon completion, quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: Barton-McCombie Deoxygenation Reaction

This is a standard procedure using Bu₃SnH and AIBN.[1][12]

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the purified xanthate (1.0 equiv) in dry, degassed toluene (to a concentration of ~0.01-0.05 M).

  • Reagent Addition: Add tributyltin hydride (Bu₃SnH, 2.0-3.0 equiv) and AIBN (0.2-0.5 equiv) to the solution at room temperature.[1]

  • Reaction: Heat the mixture to 90-110 °C (reflux) and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC. If the reaction stalls, an additional portion of AIBN (0.1-0.2 equiv) can be added.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. The crude material will contain the desired product and tin byproducts.

  • Purification (Tin Removal): Tin byproducts are notoriously difficult to remove. A common method is to dissolve the crude oil in acetonitrile (B52724) and wash with hexane (B92381) to partition the nonpolar tin compounds into the hexane layer. Alternatively, treatment with aqueous KF or DBU/I₂ can precipitate the tin as insoluble salts, which can be removed by filtration through celite.[4] Final purification is achieved by silica gel column chromatography.

Visual Guides

Barton-McCombie Catalytic Cycle

This diagram illustrates the key radical propagation steps in the reaction.

BartonMcCombie_Cycle cluster_cycle Propagation Cycle sub R-OCS₂Me (Xanthate) r_rad R• (Alkyl Radical) sub->r_rad + Bu₃Sn• sub->r_rad prod R-H (Alkane Product) bu3snh1 Bu₃SnH bu3sn_rad Bu₃Sn• bu3snh2 Bu₃SnH bu3snh2->bu3sn_rad (from R•) bu3sn_rad->sub r_rad->prod r_rad->prod bu3sn_xanthate Bu₃SnSCS₂Me (Tin Byproduct) r_rad->bu3sn_xanthate aibn AIBN init_rad Initiator Radical aibn->init_rad Heat (Δ) init_rad->bu3sn_rad + Bu₃SnH Troubleshooting_Flowchart start Reaction Stalled? check_temp Is reaction temp >80°C? start->check_temp raise_temp ACTION: Increase temperature to 90-110°C. check_temp->raise_temp No check_aibn Is AIBN freshly recrystallized? check_temp->check_aibn Yes raise_temp->start Then re-evaluate recrystallize_aibn ACTION: Recrystallize AIBN from methanol and restart reaction. check_aibn->recrystallize_aibn No check_reagents Are Bu₃SnH and solvent fresh/dry? check_aibn->check_reagents Yes recrystallize_aibn->start Then re-evaluate purify_reagents ACTION: Use freshly opened/distilled Bu₃SnH. Ensure solvent is anhydrous. check_reagents->purify_reagents No check_substrate Is substrate primary or tertiary alcohol? check_reagents->check_substrate Yes purify_reagents->start Then re-evaluate add_aibn ACTION: Add AIBN in portions every 1-2 hours. end_ok Continue monitoring. Reaction should proceed. add_aibn->end_ok check_substrate->add_aibn No (Secondary Alcohol) consider_alt POTENTIAL ISSUE: Substrate-specific side reactions or radical instability. check_substrate->consider_alt Yes consider_alt->add_aibn If still stalling, try portion-wise AIBN.

References

Technical Support Center: Optimizing Reagent Stoichiometry for Efficient Thionation with TCDI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to optimizing thionation reactions using 1,1'-Thiocarbonyldiimidazole (TCDI). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thioamides and other thiocarbonyl compounds using TCDI.

Frequently Asked Questions (FAQs)

Q1: What is TCDI and why is it used for thionation?

A1: 1,1'-Thiocarbonyldiimidazole (TCDI) is a thiourea-based reagent used for the conversion of carbonyl compounds, most notably amides, into their corresponding thiocarbonyl analogs (thioamides).[1][2] It is often favored for its mild reaction conditions and is considered a safer alternative to highly toxic and volatile reagents like thiophosgene.[1][2] The imidazole (B134444) leaving groups are readily displaced, making it an efficient thiocarbonyl transfer agent.[1]

Q2: What is the general mechanism for the thionation of amides with TCDI?

A2: The thionation of a primary or secondary amine (or amide) with TCDI generally proceeds through a nucleophilic substitution pathway. The nitrogen atom of the amine/amide attacks the electrophilic thiocarbonyl carbon of TCDI. This is followed by the stepwise elimination of two molecules of imidazole to form the desired thioamide.

Q3: How does the stoichiometry of TCDI affect the reaction outcome?

A3: The stoichiometry of TCDI is a critical parameter for achieving efficient thionation and minimizing side reactions. While a 1:1 molar ratio of TCDI to a primary or secondary amide is theoretically sufficient, an excess of TCDI is often used to drive the reaction to completion. The optimal stoichiometry can depend on the reactivity of the substrate. For less reactive amides, a larger excess of TCDI may be required. However, using a large excess can complicate purification. It is recommended to start with a modest excess (e.g., 1.1 to 1.5 equivalents) and optimize based on reaction monitoring.

Q4: What are common side products in TCDI-mediated thionation and how can they be minimized?

A4: While TCDI is known for relatively clean reactions, side products can still form. One common issue is the formation of ureas or other carbonyl-containing impurities if the TCDI reagent has degraded or is contaminated with its oxygen analog, carbonyldiimidazole (CDI). To minimize this, it is crucial to use high-purity TCDI and store it under anhydrous conditions. Incomplete reactions can also lead to a mixture of starting material and product, complicating purification. Ensuring sufficient TCDI stoichiometry and adequate reaction time can help mitigate this.

Q5: How can I purify my thioamide product from a TCDI reaction?

A5: Purification typically involves removing the imidazole byproduct and any unreacted TCDI. A common workup procedure involves quenching the reaction with water or a dilute acid (like 1M HCl) to protonate and dissolve the imidazole, which can then be removed by aqueous extraction. The crude thioamide can then be purified by standard techniques such as recrystallization or silica (B1680970) gel column chromatography.

Q6: Can TCDI be used to thionate other carbonyl compounds like lactams, esters, or ketones?

A6: Yes, TCDI can be used for the thionation of other carbonyl compounds, although its reactivity towards amides and lactams is generally higher than towards esters and ketones. The thionation of esters and ketones with TCDI may require more forcing conditions, such as higher temperatures and longer reaction times, and the yields may be lower compared to the thionation of amides.

Q7: How does TCDI compare to other thionating reagents like Lawesson's Reagent or P₄S₁₀?

A7: TCDI, Lawesson's Reagent, and Phosphorus Pentasulfide (P₄S₁₀) are all common thionating agents, each with its own advantages and disadvantages.

ReagentAdvantagesDisadvantages
TCDI Mild reaction conditions, generally high yields for amides, safer than thiophosgene.[1][2]Can be more expensive, may be less reactive for esters and ketones.
Lawesson's Reagent Versatile for a wide range of carbonyls, often provides high yields.Can require elevated temperatures, produces phosphorus byproducts that can complicate purification.
P₄S₁₀ Inexpensive and powerful.Often requires harsh reaction conditions (high temperatures), can lead to more side products, and purification can be challenging.

Troubleshooting Guides

Problem 1: Incomplete or Slow Reaction

Possible Cause Troubleshooting Step
Insufficient TCDI Stoichiometry Increase the molar equivalents of TCDI relative to the amide substrate. Start with 1.1-1.5 equivalents and incrementally increase if necessary.
Low Reaction Temperature Gradually increase the reaction temperature. While many TCDI thionations proceed at room temperature, less reactive substrates may require gentle heating (e.g., 40-60 °C).
Poor Substrate Solubility Choose a solvent in which both the amide and TCDI are readily soluble. Common solvents include anhydrous THF, dichloromethane, or acetonitrile.
Deactivated TCDI Ensure the TCDI is of high purity and has been stored under anhydrous conditions to prevent hydrolysis. Using fresh reagent is recommended.

Problem 2: Formation of Impurities

Possible Cause Troubleshooting Step
Presence of Carbonyl Impurities (Ureas) Use high-purity TCDI. If CDI contamination is suspected, purify the TCDI before use.
Degradation of Starting Material or Product Monitor the reaction closely by TLC. If degradation is observed, try running the reaction at a lower temperature or for a shorter duration.
Complex Reaction Mixture If multiple unidentified spots are seen on TLC, consider that the substrate may not be stable under the reaction conditions. An alternative thionating agent or a different synthetic route may be necessary.

Problem 3: Difficult Purification

Possible Cause Troubleshooting Step
Imidazole Byproduct Co-elutes with Product During the aqueous workup, perform multiple extractions with a dilute acid (e.g., 1M HCl) to ensure complete removal of the basic imidazole.
Unreacted TCDI in the Crude Product Unreacted TCDI can be hydrolyzed during the aqueous workup. If it persists, careful column chromatography may be required.
Product is Water Soluble If the thioamide product has high polarity, extraction with an organic solvent may be inefficient. In such cases, consider alternative purification methods like preparative HPLC.

Experimental Protocols

General Protocol for the Thionation of a Secondary Amide with TCDI

Materials:

  • Secondary amide (1.0 eq)

  • 1,1'-Thiocarbonyldiimidazole (TCDI, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate (B1210297) mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amide (1.0 eq) and dissolve it in anhydrous THF.

  • Addition of TCDI: In a separate flask, dissolve TCDI (1.2 eq) in anhydrous THF. Add the TCDI solution to the amide solution dropwise at room temperature with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours at room temperature. Gentle heating (e.g., to 40 °C) can be applied to accelerate the reaction if necessary.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. To the residue, add ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude thioamide.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure thioamide.

Visualizations

Thionation_Mechanism Amide R-C(=O)NHR' (Amide) Intermediate1 Tetrahedral Intermediate Amide->Intermediate1 Nucleophilic Attack TCDI Im-C(=S)-Im (TCDI) TCDI->Intermediate1 Intermediate2 Acylthiourea Intermediate Intermediate1->Intermediate2 - Imidazole Thioamide R-C(=S)NHR' (Thioamide) Intermediate2->Thioamide Intramolecular Rearrangement Imidazole Imidazole (x2) Intermediate2->Imidazole Elimination

Mechanism of TCDI-mediated amide thionation.

TCDI_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification DissolveAmide Dissolve Amide in Anhydrous Solvent AddTCDI Add TCDI Solution DissolveAmide->AddTCDI Stir Stir at RT or with Gentle Heating AddTCDI->Stir Monitor Monitor by TLC Stir->Monitor Quench Aqueous Work-up Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Pure Thioamide

General experimental workflow for TCDI thionation.

Troubleshooting_Logic Start Thionation Reaction Issues IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideProducts Side Products Formed? Start->SideProducts PurificationDifficulty Purification Difficult? Start->PurificationDifficulty IncreaseStoichiometry Increase TCDI Stoichiometry IncompleteReaction->IncreaseStoichiometry Yes IncreaseTemp Increase Reaction Temperature IncompleteReaction->IncreaseTemp Yes CheckReagent Use Fresh TCDI IncompleteReaction->CheckReagent Yes CheckPurity Verify TCDI Purity SideProducts->CheckPurity Yes LowerTemp Lower Reaction Temperature SideProducts->LowerTemp Yes AcidWash Perform Dilute Acid Wash PurificationDifficulty->AcidWash Yes OptimizeChroma Optimize Chromatography PurificationDifficulty->OptimizeChroma Yes Success Successful Thionation IncreaseStoichiometry->Success IncreaseTemp->Success CheckReagent->Success CheckPurity->Success LowerTemp->Success AcidWash->Success OptimizeChroma->Success

Troubleshooting decision tree for TCDI thionation.

References

troubleshooting unexpected color changes in thioketone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thioketone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of thioketones, with a particular focus on unexpected color changes.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is supposed to be a deep blue, but it's brown. What does this indicate?

A brown coloration often suggests the formation of polymeric byproducts or decomposition of the target thioketone. Unhindered thioketones are particularly prone to polymerization.[1] This is more likely to occur at higher concentrations or temperatures.

Q2: The reaction started as the expected color, but it's fading. Why is this happening?

Fading of the characteristic thioketone color can be a sign of several issues:

  • Oxidation: Thioketones can be sensitive to air and may oxidize back to the corresponding ketone (often colorless) and elemental sulfur (yellow).[1]

  • Decomposition: Many thioketones are thermally or photolytically unstable and can decompose over time.[1]

  • Reaction with Solvents: Protic solvents may react with the thioketone, leading to its degradation.

Q3: After purification, my final thioketone product has a yellowish tint. What is the likely impurity?

A yellowish tint can be due to several factors:

  • Residual Sulfur: If the thioketone has undergone partial oxidation, elemental sulfur may be present as a yellow solid.

  • Lawesson's Reagent Byproducts: When using Lawesson's reagent, phosphorus-containing byproducts can be yellow and may persist if the workup is not thorough.

  • Thione-Enethiol Tautomerism: The enethiol tautomer may have a different color profile and its presence could affect the overall appearance of the product.

Q4: Can I monitor the progress and color of my thioketone synthesis using Thin Layer Chromatography (TLC)?

Yes, TLC is a valuable tool for monitoring the reaction.[2] You can spot the starting ketone, the reaction mixture, and a co-spot on a TLC plate. As the reaction progresses, you should see the spot for the starting material diminish and a new, often colored, spot for the thioketone product appear.[2] Unexpected colored spots can indicate the formation of byproducts.

Troubleshooting Guide: Unexpected Color Changes

This guide provides a structured approach to diagnosing and resolving unexpected color changes during thioketone synthesis.

Observed Color Potential Cause Troubleshooting Steps
Brown/Orange Polymerization of the thioketone, especially with unhindered substrates.[1]• Lower the reaction temperature.• Use a more dilute solution.• Choose a sterically bulkier substrate if possible.
Fading Color Oxidation of the thioketone back to the ketone.[1]• Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).• Use degassed solvents.• Protect the reaction from light, as photo-oxidation can occur.[1]
Greenish Hue This can be a combination of the desired blue thioketone and yellow impurities (e.g., sulfur).• Improve the purification method to remove elemental sulfur (see Protocol 2).• Ensure complete thionation to avoid unreacted ketone.
Persistent Yellow Incomplete removal of Lawesson's reagent byproducts or elemental sulfur.• Perform an aqueous workup with saturated sodium bicarbonate to quench excess Lawesson's reagent.• Consider a modified workup using ethanol (B145695) or ethylene (B1197577) glycol to decompose byproducts.[3]

Experimental Protocols

Protocol 1: Synthesis of a Sterically Hindered Thioketone (e.g., Thiobenzophenone) using Lawesson's Reagent

This protocol describes a general procedure for the synthesis of a stable, aromatic thioketone.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve benzophenone in anhydrous toluene under an inert atmosphere.

  • Add Lawesson's reagent to the solution. The reagent is a pale yellow powder.

  • Heat the reaction mixture to reflux. The solution should gradually turn a deep blue color as the thiobenzophenone (B74592) is formed.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate (B1210297) eluent). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution and stir for 30 minutes.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain a dark blue solid.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent. The blue thiobenzophenone should elute, leaving behind more polar, colored impurities.

  • Collect the blue fractions and evaporate the solvent to yield the purified thiobenzophenone.

Protocol 2: Purification of a Thioketone to Remove Colored Impurities

This protocol focuses on the removal of common colored impurities from a crude thioketone product.

Materials:

  • Crude thioketone

  • Silica gel

  • Appropriate solvent system (e.g., hexane, dichloromethane)

Procedure:

  • Dissolve the crude thioketone in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Prepare a silica gel column using a non-polar eluent (e.g., hexane).

  • Carefully load the dissolved crude product onto the column.

  • Elute the column with the non-polar solvent. The desired thioketone, being less polar, will typically elute first.

  • Yellow impurities, such as elemental sulfur and some Lawesson's reagent byproducts, will often have different retention factors and can be separated.

  • Monitor the fractions by TLC to identify the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • If a yellowish tint persists, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can further purify the product.

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Unexpected Color Changes observe Observe Unexpected Color (e.g., Brown, Fading, Yellow) identify Identify Potential Cause observe->identify action Take Corrective Action identify->action Based on Cause verify Verify Result (TLC, Spectroscopy) action->verify verify->observe If Unsuccessful

Caption: A logical workflow for troubleshooting unexpected color changes.

signaling_pathway cluster_pathway Potential Side Reaction Pathway ketone Starting Ketone (Colorless) thioketone Desired Thioketone (e.g., Blue) ketone->thioketone Thionation polymer Polymeric Byproducts (Brown) thioketone->polymer High Temp/ Concentration oxidized Oxidized Products (Ketone + Sulfur) thioketone->oxidized Air/Light Exposure

Caption: A diagram showing potential side reactions leading to colored impurities.

References

Validation & Comparative

A Comparative Guide to Thionating Reagents: TCDI vs. Lawesson's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the conversion of a carbonyl group to a thiocarbonyl group, a reaction known as thionation, is a fundamental transformation for the synthesis of sulfur-containing compounds. This guide provides a detailed comparison of two popular reagents employed for thionation: 1,1'-Thiocarbonyldiimidazole (TCDI) and Lawesson's Reagent. This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed choice of reagent based on their specific synthetic goals.

Overview of Reagents

Lawesson's Reagent , or 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely recognized and versatile thionating agent.[1][2] It is particularly effective for the conversion of a broad range of carbonyl compounds, including ketones and amides, into their corresponding thiocarbonyls.[1][3]

1,1'-Thiocarbonyldiimidazole (TCDI) is a thiourea-based reagent. While it is capable of forming thioamides and thiocarbamates, its primary applications in synthetic chemistry differ significantly from the direct thionation of simple ketones and amides.[4][5] TCDI is most prominently used in the Corey-Winter olefin synthesis for the deoxygenation of vicinal diols and in the Barton-McCombie deoxygenation of alcohols.[5]

Reactivity and Substrate Scope: A Tale of Two Reagents

The primary distinction between Lawesson's Reagent and TCDI lies in their reactivity and preferred substrates for thionation-type reactions.

Lawesson's Reagent is the go-to reagent for the direct conversion of ketones and amides to their corresponding thioketones and thioamides.[1][3] It exhibits broad applicability and generally provides good to excellent yields.[1] The general order of reactivity for carbonyl compounds with Lawesson's reagent is amides > ketones > esters.[6]

TCDI , on the other hand, is not typically employed for the direct thionation of simple ketones and amides. Its utility in forming sulfur-carbon double bonds is primarily exploited in reactions where it acts as a thiocarbonylating agent for diols and a precursor for thioformylating agents in deoxygenation reactions.[5] While it can be used to synthesize thioamides, the methods often involve multi-step procedures or reactions with amines rather than direct thionation of a pre-existing amide.[4]

Quantitative Performance Data

The following tables summarize quantitative data for the thionation of representative ketones and amides using Lawesson's Reagent. Due to the scarcity of literature data for the direct thionation of simple ketones and amides with TCDI, a direct quantitative comparison is not feasible.

Table 1: Thionation of Ketones with Lawesson's Reagent

Ketone SubstrateSolventTemperature (°C)Time (h)Yield (%)
Pentacyclo[5.4.0.02,6.03,10.05,8]undecan-8-onePyridineNot SpecifiedNot Specified70
Pyropheophorbide aToluene (B28343)Room Temp482
Pheophorbide aTolueneRoom Temp2473

Data compiled from multiple sources.[7]

Table 2: Thionation of Amides with Lawesson's Reagent

Amide SubstrateSolventTemperature (°C)TimeYield (%)
Generic AmideTHFRoom Temp30 min86
N-p-methylphenylbenzamideTolueneReflux (~110)3 h79

Data compiled from multiple sources.[4]

Experimental Protocols

General Protocol for Thionation of an Amide using Lawesson's Reagent

Materials:

  • Starting Amide (1.0 mmol)

  • Lawesson's Reagent (0.5 - 0.6 mmol, 0.5 - 0.6 equivalents)

  • Anhydrous Toluene (4-5 mL)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, combine the starting amide and Lawesson's Reagent.

  • Add anhydrous toluene to the flask.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 110 °C for toluene).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amide is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue, containing the desired thioamide and phosphorus byproducts, can then be purified by silica (B1680970) gel column chromatography.

Logical Workflow for Reagent Selection

The choice between TCDI and Lawesson's Reagent is dictated by the intended transformation. The following diagram illustrates a logical workflow for selecting the appropriate reagent.

Reagent_Selection Start Desired Transformation Thionation Direct Thionation of Ketone or Amide? Start->Thionation Corey_Winter Deoxygenation of Vicinal Diol? Thionation->Corey_Winter No Lawessons Use Lawesson's Reagent Thionation->Lawessons Yes Barton_McCombie Deoxygenation of Alcohol? Corey_Winter->Barton_McCombie No TCDI Use TCDI Corey_Winter->TCDI Yes Barton_McCombie->TCDI Yes Other Consider Other Reagents Barton_McCombie->Other No

Caption: Reagent selection workflow for thionation reactions.

Conclusion

  • Lawesson's Reagent is the superior and recommended choice for the direct conversion of ketones and amides to their corresponding thiocarbonyl derivatives. It offers broad substrate applicability and generally high yields.

  • TCDI is a specialized reagent with primary applications in the Corey-Winter olefin synthesis and Barton-McCombie deoxygenation. While it can be used to form thioamides, it is not a general reagent for the direct thionation of amides in the same manner as Lawesson's Reagent.

Researchers should select the appropriate reagent based on the specific transformation they aim to achieve. For direct thionation of ketones and amides, Lawesson's Reagent remains the industry standard. For the specialized deoxygenation reactions mentioned, TCDI is the reagent of choice.

References

TCDI vs. Thiophosgene: A Comparative Analysis of Safety and Efficiency in Thiocarbonylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is paramount, balancing reaction efficiency with handling safety. This guide provides an objective comparison of 1,1'-Thiocarbonyldiimidazole (TCDI) and thiophosgene (B130339), two common reagents for thiocarbonylation reactions, with a focus on the synthesis of thioureas. The following analysis, supported by experimental data and detailed protocols, aims to inform the selection process by highlighting the key differences in their performance and safety profiles.

Executive Summary

Thiophosgene, a highly reactive electrophile, has long been a staple in organic synthesis for the formation of thioureas, isothiocyanates, and other sulfur-containing compounds. However, its extreme toxicity and hazardous handling requirements have driven the search for safer alternatives. TCDI has emerged as a viable substitute, offering a more favorable safety profile while maintaining comparable reactivity in many applications. This guide will delve into a detailed comparison of these two reagents, presenting quantitative data, experimental procedures, and safety considerations to provide a comprehensive overview for laboratory professionals.

Data Presentation: A Head-to-Head Comparison

To illustrate the practical differences in efficiency between TCDI and thiophosgene, the synthesis of N,N'-diphenylthiourea from aniline (B41778) is presented as a model reaction. While exact side-by-side comparative studies under identical conditions are not extensively documented in publicly available literature, the following table summarizes typical experimental parameters and outcomes gleaned from various sources.

ParameterTCDIThiophosgene
Starting Materials Aniline, TCDIAniline, Thiophosgene
Solvent AcetonitrileDichloromethane (B109758) or Benzene
Temperature 50°C0°C to Room Temperature
Reaction Time 18 hoursA few hours
Typical Yield HighHigh to Quantitative
Byproducts ImidazoleHydrogen Chloride (HCl)
Work-up Precipitation/FiltrationNeutralization, Extraction

Safety Profile Comparison

The most significant divergence between TCDI and thiophosgene lies in their safety profiles. Thiophosgene is a highly toxic, volatile, and corrosive liquid, while TCDI is a more stable, solid reagent.

Safety ParameterTCDIThiophosgene
Physical State SolidReddish, fuming liquid[1][2]
Toxicity Harmful if swallowedHighly toxic by inhalation, ingestion, and skin absorption[2]
LD50 (Oral, Rat) Data not readily available929 mg/kg[1][2][3][4]
Handling Precautions Handle with standard PPE (gloves, goggles) in a well-ventilated area.Must be handled in a fume hood with specialized PPE, including respiratory protection.[3]
Reactivity with Water Sensitive to moisture.Reacts with water to produce toxic gases.
Byproducts Imidazole (less hazardous)Hydrogen Chloride (corrosive gas)

Experimental Protocols

Detailed methodologies for the synthesis of N,N'-diphenylthiourea using both TCDI and thiophosgene are provided below. These protocols are representative examples and may require optimization for different substrates.

Synthesis of N,N'-diphenylthiourea using TCDI

Materials:

  • Aniline

  • 1,1'-Thiocarbonyldiimidazole (TCDI)

  • Acetonitrile

Procedure:

  • To a solution of aniline in acetonitrile, add TCDI (1.3 equivalents) in portions.

  • Seal the reaction vessel and heat the mixture at 50°C for 18 hours under a nitrogen atmosphere.

  • After the reaction is complete, a precipitate of N,N'-diphenylthiourea will form.

  • Collect the solid product by filtration and wash with a suitable solvent.

  • Dry the product to obtain the purified N,N'-diphenylthiourea.

Synthesis of N,N'-diphenylthiourea using Thiophosgene

Materials:

Procedure:

  • Dissolve aniline (2 equivalents) in dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • If a base such as triethylamine is used to scavenge HCl, add it to the aniline solution.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of thiophosgene (1 equivalent) in dichloromethane dropwise to the cooled aniline solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, if a precipitate has formed, collect it by filtration. Otherwise, wash the reaction mixture with a dilute acid and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization.[5]

Mandatory Visualizations

Reaction Pathway for Thiourea (B124793) Synthesis

The following diagrams illustrate the general reaction pathways for the synthesis of a generic thiourea from a primary amine using TCDI and thiophosgene.

TCDI_Reaction amine 2 R-NH2 thiourea R-NH-C(S)-NH-R amine->thiourea + TCDI TCDI TCDI TCDI->thiourea imidazole 2 Imidazole thiourea->imidazole +

Caption: General reaction scheme for thiourea synthesis using TCDI.

Thiophosgene_Reaction amine 2 R-NH2 thiourea R-NH-C(S)-NH-R amine->thiourea + CSCl2 thiophosgene CSCl2 thiophosgene->thiourea HCl 2 HCl thiourea->HCl +

Caption: General reaction scheme for thiourea synthesis using thiophosgene.

Experimental Workflow Comparison

The following diagram outlines the typical experimental workflows for thiourea synthesis using TCDI and thiophosgene, highlighting the differences in procedural steps.

Workflow_Comparison cluster_TCDI TCDI Workflow cluster_Thiophosgene Thiophosgene Workflow TCDI_start Mix Amine and TCDI in Solvent TCDI_react Heat Reaction Mixture TCDI_start->TCDI_react TCDI_precipitate Precipitation of Product TCDI_react->TCDI_precipitate TCDI_filter Filter and Wash TCDI_precipitate->TCDI_filter TCDI_product Pure Thiourea TCDI_filter->TCDI_product Thio_start Dissolve Amine and Base in Solvent Thio_cool Cool to 0°C Thio_start->Thio_cool Thio_add Add Thiophosgene Dropwise Thio_cool->Thio_add Thio_react React at Room Temperature Thio_add->Thio_react Thio_workup Acid/Base Work-up and Extraction Thio_react->Thio_workup Thio_purify Recrystallization/Chromatography Thio_workup->Thio_purify Thio_product Pure Thiourea Thio_purify->Thio_product

References

A Comparative Guide to the Validation of Alkene Stereochemistry Following Corey-Winter Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in organic synthesis and drug development, the stereospecific nature of the Corey-Winter synthesis is a powerful tool for converting 1,2-diols into their corresponding alkenes. The reaction is designed to be highly stereospecific: a syn-diol yields a cis-(Z)-alkene, while an anti-diol produces a trans-(E)-alkene.[1][2] However, rigorous validation of the resulting alkene's stereochemistry is a critical step to ensure the synthetic outcome aligns with the intended molecular architecture.

This guide provides an objective comparison of the primary analytical methods used for this validation, supported by experimental data and detailed protocols to aid researchers in selecting and executing the most appropriate technique.

Comparison of Primary Validation Methodologies

The principal methods for determining alkene stereochemistry are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. Each technique offers distinct advantages and is applicable under different circumstances.

Method Principle Applicability Advantages Limitations
¹H NMR (Coupling Constants) Measures the through-bond scalar coupling (³J_HH) between vicinal protons on the double bond. The magnitude is dependent on the dihedral angle (Karplus relationship).Compounds with protons on both carbons of the alkene.Fast, routine, requires a small amount of material, non-destructive. Provides clear quantitative distinction for many disubstituted alkenes.Not applicable to tetra-substituted alkenes. Can be ambiguous for some tri-substituted alkenes or in systems with complex spin coupling.
2D NMR (NOESY/ROESY) Detects through-space correlations (Nuclear Overhauser Effect) between protons that are close to each other (< 5 Å), irrespective of bonding.[3][4]All alkenes with protons on or near the double bond, especially useful for tri- and tetra-substituted alkenes.Provides definitive proof of spatial relationships. Can distinguish isomers where coupling constant analysis fails.[5]Longer experiment time than 1D NMR. Requires careful selection of parameters (e.g., mixing time).[3][6] NOE can be weak or zero for medium-sized molecules (~700-1500 Da), necessitating ROESY.[3]
X-ray Crystallography Determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.[7]Compounds that can be grown into single crystals of sufficient quality and size (~0.1-0.3 mm).[8]Provides unambiguous, "gold standard" determination of the entire molecular structure, including absolute and relative stereochemistry.[9]Requires a suitable single crystal, the growth of which can be a significant bottleneck.[10] The solid-state conformation may not be the only conformation present in solution.

Quantitative Data for Stereochemical Assignment

NMR spectroscopy provides clear quantitative metrics for differentiating E/Z isomers. The vicinal proton-proton coupling constant (³J_HH) is the most direct measure for disubstituted alkenes. Stilbene is a classic model that illustrates this difference.

Table 2: Representative ¹H NMR Data for cis- and trans-Stilbene

Parameter cis-(Z)-Stilbene trans-(E)-Stilbene Diagnostic Significance
Vinylic Proton Chemical Shift (δ)~6.60 ppm[11]~7.11 ppm[11]The vinylic protons in the cis isomer are more shielded due to anisotropic effects from the phenyl rings being forced out of the plane.
Vinylic Coupling Constant (³J_HH)~6-12 Hz[11]~12-18 Hz (typically ~16-17 Hz)[9][11][12]This is the most reliable indicator. The larger coupling in the trans isomer reflects the ~180° dihedral angle between the protons.

Visualizing Workflows and Mechanisms

Corey-Winter Synthesis Mechanism

The reaction proceeds via a stereospecific syn-elimination from a cyclic thiocarbonate intermediate.

CoreyWinter cluster_step1 Step 1: Thiocarbonate Formation cluster_step2 Step 2: Reductive Elimination Diol 1,2-Diol Thiocarbonate Cyclic Thiocarbonate Diol->Thiocarbonate  Thiophosgene or TCDI Phosphite P(OR)₃ Thiocarbonate->Phosphite Carbene Carbene Intermediate Phosphite->Carbene  Sulfur Abstraction Alkene Alkene + CO₂ Carbene->Alkene  Stereospecific  Elimination

Caption: The stereospecific Corey-Winter synthesis mechanism.

Experimental Workflow for NMR Validation

A systematic approach ensures reliable stereochemical assignment using NMR.

NMR_Workflow start Alkene from Corey-Winter purify Purify Alkene (e.g., Chromatography) start->purify prepare_nmr Prepare NMR Sample (~5-10 mg in 0.6 mL CDCl₃) purify->prepare_nmr acquire_1h Acquire ¹H NMR Spectrum prepare_nmr->acquire_1h analyze_1h Analyze Vinylic Region acquire_1h->analyze_1h decision_1h Disubstituted with vinylic protons? analyze_1h->decision_1h analyze_j Measure ³J_HH Coupling Constant decision_1h->analyze_j Yes acquire_noesy Acquire 2D NOESY/ROESY decision_1h->acquire_noesy No/Ambiguous assign_j Assign E/Z based on J value (>12 Hz = E, <12 Hz = Z) analyze_j->assign_j conclusion Final Stereochemical Assignment assign_j->conclusion analyze_noesy Analyze for through-space correlations acquire_noesy->analyze_noesy assign_noesy Assign E/Z based on proton proximity analyze_noesy->assign_noesy assign_noesy->conclusion

Caption: Workflow for alkene stereochemistry validation by NMR.

Decision Guide for Method Selection

Choosing the right analytical method is key to efficient and accurate validation.

Decision_Tree start Is the alkene crystalline? xray Use X-Ray Crystallography (Unambiguous Result) start->xray Yes nmr_path Is the alkene disubstituted with vinylic protons? start->nmr_path No j_coupling Use ¹H NMR Coupling Constants (Fast & Quantitative) nmr_path->j_coupling Yes noe_path Is the alkene tri- or tetra-substituted? nmr_path->noe_path No noesy Use 2D NOESY/ROESY NMR (Definitive spatial proof) noe_path->noesy Yes ambiguous Consider Chemical Derivatization noe_path->ambiguous No Protons for NOE

Caption: Decision tree for selecting a validation method.

Experimental Protocols

Protocol 1: Stereochemical Determination by ¹H NMR Coupling Constant Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified alkene in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is free of particulate matter.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure adequate digital resolution to accurately measure coupling constants. The acquisition time (AQ) should be at least 2-3 seconds.

    • Use a sufficient number of scans (NS) to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals of interest).

  • Data Processing and Analysis:

    • Apply a gentle apodization function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve S/N without sacrificing too much resolution.

    • Phase and baseline correct the spectrum carefully.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Identify the signals corresponding to the vinylic protons.

    • Use the spectrometer's software to accurately measure the peak-to-peak separation within the multiplet. This value, in Hertz (Hz), is the coupling constant (J).

  • Interpretation: Compare the measured ³J_HH value to established ranges. A value of 12-18 Hz is indicative of a trans-(E)-alkene, while a value of 6-12 Hz indicates a cis-(Z)-alkene.[11]

Protocol 2: Stereochemical Determination by 2D NOESY

This protocol is for small molecules (MW < 700 Da).

  • Sample Preparation: Prepare the sample as for ¹H NMR. For best results, the sample should be pure and free of paramagnetic impurities. Degassing the sample (e.g., via several freeze-pump-thaw cycles) can improve the quality of the NOE, but is not always necessary for routine analysis.

  • Data Acquisition:

    • Use a standard 2D NOESY pulse sequence (e.g., noesyesgp on Bruker systems).

    • Set the mixing time (d8): This is the most critical parameter.[3] For small molecules, a mixing time between 0.5 and 0.8 seconds is a good starting point.[13][14]

    • Set the number of scans (NS) to at least 8 or 16 per increment to achieve good S/N.

    • Acquire at least 256 increments (TD in F1) for adequate resolution in the indirect dimension.

    • The relaxation delay (d1) should be set to approximately 1.5 times the longest T₁ of the protons of interest (typically 2-4 seconds).

  • Data Processing and Analysis:

    • Process the 2D data using a squared sine-bell window function in both dimensions.

    • Phase and baseline correct the spectrum.

    • Identify the diagonal peaks, which correspond to the 1D spectrum.

    • Look for off-diagonal "cross-peaks." A cross-peak between two protons (Hₐ and Hₑ) indicates they are spatially close (< 5 Å).

  • Interpretation:

    • For a cis-(Z)-alkene, a NOESY cross-peak will be observed between the two vinylic protons.

    • For a trans-(E)-alkene, no cross-peak will be observed between the vinylic protons due to the large distance between them. Instead, correlations will be seen between a vinylic proton and protons on the adjacent substituent.

Protocol 3: Sample Preparation for Single-Crystal X-ray Crystallography
  • Material Purification: The compound must be highly pure (>98%). Impurities can inhibit crystal growth. Purify the alkene product by flash chromatography, recrystallization, or sublimation.

  • Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. Highly soluble compounds tend to precipitate too quickly, forming powders or microcrystals.[15] Screen a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, toluene).

  • Crystal Growth Techniques: The goal is to achieve slow saturation of the solution to allow large, well-ordered single crystals to form.[8] Common methods include:

    • Slow Evaporation: Prepare a nearly saturated solution in a vial. Cover the vial with a cap or parafilm with a few needle holes to allow the solvent to evaporate over several days in an undisturbed, vibration-free location.[15]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization.[16]

    • Slow Cooling: Prepare a saturated solution at an elevated temperature. Insulate the container (e.g., by placing it in a Dewar flask) and allow it to cool slowly to room temperature or below.[10]

  • Crystal Harvesting: Once suitable crystals (transparent, well-defined faces, ~0.1-0.3 mm) have formed, carefully remove one from the mother liquor using a nylon loop or a fine needle and immediately coat it in a cryoprotectant oil (e.g., Paratone-N) before flash-cooling in liquid nitrogen for data collection.

References

comparative study of different hydride sources for the Barton-McCombie reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Barton-McCombie reaction is a cornerstone of modern organic synthesis, offering a powerful method for the deoxygenation of alcohols. This radical-mediated transformation proceeds via a two-step sequence: conversion of an alcohol to a thiocarbonyl derivative, followed by reductive cleavage of the C-O bond using a hydride source and a radical initiator. The choice of hydride source is critical, impacting reaction efficiency, product purification, and overall process safety. This guide provides a comparative analysis of various hydride sources, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific synthetic challenges.

Executive Summary

Traditionally, tributyltin hydride (Bu₃SnH) has been the reagent of choice for the Barton-McCombie reaction due to its reliability and high efficiency. However, its high toxicity and the difficulty of removing organotin byproducts have driven the development of numerous alternative hydride donors. This guide evaluates the performance of these alternatives, including silanes, phosphorus-based reagents, and boranes, providing a framework for their application in contemporary research and development.

Performance Comparison of Hydride Sources

The following tables summarize the performance of different hydride sources in the Barton-McCombie deoxygenation of a secondary alcohol thiocarbonyl derivative. It is important to note that direct comparison can be challenging due to variations in substrates, reaction conditions, and reporting standards in the literature.

Table 1: Comparison of Common Hydride Sources

Hydride SourceTypical Reaction ConditionsYield (%)AdvantagesDisadvantages
Tributyltin Hydride (Bu₃SnH) AIBN, Toluene (B28343), 80-110 °C85-95High efficiency, reliable, well-establishedHighly toxic, difficult to remove tin byproducts[1]
Tris(trimethylsilyl)silane (TTMSS) AIBN, Toluene, 80-110 °C80-90Low toxicity, easier purification[2][3]Higher cost, can be less efficient for primary alcohols[2]
Diphenylsilane (B1312307) (Ph₂SiH₂) BEt₃/O₂, Toluene, rt75-85Low toxicity, mild reaction conditionsCan be less reactive than TTMSS
Hypophosphorous Acid (H₃PO₂) AIBN, Dioxane/H₂O, 80-100 °C70-85Inexpensive, non-toxic byproductsRequires a proton source, can be less efficient
Triethylborane (B153662) (BEt₃)/H₂O Air (initiator), Toluene, rt70-80Metal-free, mild conditions[4]Can be sensitive to substrate and conditions

Table 2: Deoxygenation of Various Alcohol Derivatives with Different Hydride Sources (Representative Examples)

Substrate (Thiocarbonyl Derivative)Hydride SourceReaction ConditionsYield (%)Reference
Secondary Alcohol XanthateBu₃SnHAIBN, Toluene, 90 °C, 4 h91[5][6]
Secondary Alcohol ThiocarbonateTTMSSbpyCu(CF₃)₃, Na₂S₂O₈, acetone/H₂O, blue light, rt, 3 h<10 (Barton-McCombie product)[7]
Secondary Alcohol ThionobenzoatePh₂SiH₂BEt₃, Air, Toluene, rtHigh[8]
Primary Alcohol XanthateH₃PO₂/Et₃NAIBN, Dioxane, 80 °CModerate to Good[9]
Secondary Alcohol XanthateBEt₃/H₂OAir, Toluene, rtGood[4]

Experimental Protocols

General Procedure for Thiocarbonyl Derivative Formation (Xanthate)

To a solution of the alcohol (1.0 equiv) in anhydrous THF at 0 °C is added sodium hydride (1.2 equiv, 60% dispersion in mineral oil). The mixture is stirred at this temperature for 30 minutes, after which carbon disulfide (2.0 equiv) is added. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. Methyl iodide (1.5 equiv) is then added, and the mixture is stirred overnight. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[5][6]

Deoxygenation using Tributyltin Hydride (Bu₃SnH)

A solution of the thiocarbonyl derivative (1.0 equiv) in toluene is degassed with argon for 15 minutes. Tributyltin hydride (1.5 equiv) and a catalytic amount of AIBN (0.1 equiv) are added. The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography. To remove tin byproducts, the crude product can be treated with a solution of potassium fluoride (B91410) in methanol/water.[5][6]

Deoxygenation using Tris(trimethylsilyl)silane (TTMSS)

A solution of the thiocarbonyl derivative (1.0 equiv) in toluene is degassed with argon. Tris(trimethylsilyl)silane (1.5 equiv) and AIBN (0.1 equiv) are added, and the mixture is heated to 80-110 °C. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by flash column chromatography.[2]

Deoxygenation using Diphenylsilane (Ph₂SiH₂)

To a solution of the thiocarbonyl derivative (1.0 equiv) and diphenylsilane (2.0 equiv) in toluene at room temperature, a solution of triethylborane (1.0 M in hexanes, 0.2 equiv) is added dropwise. The reaction is stirred open to the air. The reaction progress is monitored by TLC. After completion, the solvent is removed in vacuo, and the crude product is purified by flash chromatography.

Deoxygenation using Hypophosphorous Acid (H₃PO₂)

A mixture of the thiocarbonyl derivative (1.0 equiv), hypophosphorous acid (50% aqueous solution, 5.0 equiv), and triethylamine (B128534) (5.0 equiv) in dioxane is prepared. AIBN (0.2 equiv) is added, and the mixture is heated to 80-100 °C. The reaction is monitored by TLC. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by chromatography.

Deoxygenation using Triethylborane (BEt₃)/H₂O

To a solution of the thiocarbonyl derivative (1.0 equiv) in toluene is added triethylborane (1.0 M solution in hexanes, 2.0 equiv) and water (2.0 equiv). The flask is fitted with a balloon filled with air, and the mixture is stirred vigorously at room temperature. The reaction is monitored by TLC. Upon completion, the solvent is removed, and the product is purified by flash chromatography.[4]

Reaction Mechanisms and Workflows

The Barton-McCombie reaction proceeds through a radical chain mechanism. The following diagrams illustrate the general workflow and the catalytic cycle for a tin-free alternative.

Barton_McCombie_Workflow cluster_step1 Step 1: Thiocarbonyl Derivative Formation cluster_step2 Step 2: Deoxygenation Alcohol Alcohol (R-OH) Thiocarbonyl Thiocarbonyl Derivative (R-O-C(=S)-X) Alcohol->Thiocarbonyl CS₂/MeI or PhOC(=S)Cl Product Deoxygenated Product (R-H) Thiocarbonyl->Product Hydride Source, Initiator Hydride Hydride Source (e.g., Bu₃SnH) Initiator Radical Initiator (AIBN)

Figure 1. General workflow of the Barton-McCombie reaction.

Silane_Catalytic_Cycle AIBN AIBN Initiator_Radical R'• AIBN->Initiator_Radical Δ Silyl_Radical (TMS)₃Si• Initiator_Radical->Silyl_Radical H abstraction Silane (B1218182) (TMS)₃SiH Adduct Adduct Radical Silyl_Radical->Adduct + Thiocarbonyl Thiocarbonyl R-O-C(=S)-X Alkyl_Radical R• Adduct->Alkyl_Radical Fragmentation Product R-H Alkyl_Radical->Product + (TMS)₃SiH Product->Silyl_Radical regenerates

Figure 2. Catalytic cycle with a silane hydride source.

Conclusion

The Barton-McCombie reaction remains an indispensable tool for the deoxygenation of alcohols. While tributyltin hydride offers high yields, its toxicity necessitates the consideration of alternatives. Silanes, particularly tris(trimethylsilyl)silane, have emerged as excellent, less toxic substitutes. Phosphorus-based reagents and borane-water systems provide further metal-free options, expanding the synthetic chemist's toolkit. The choice of the optimal hydride source will depend on a careful evaluation of the substrate, desired reaction conditions, and safety considerations. This guide provides the necessary data and protocols to make an informed decision, facilitating the successful application of the Barton-McCombie reaction in diverse research and development settings.

References

A Comparative Guide to Analytical Techniques for Confirming Thioamide Purity

Author: BenchChem Technical Support Team. Date: December 2025

The rigorous confirmation of purity for synthesized thioamides is a critical step in chemical research and drug development. Thioamides, as isosteres of amides, are integral to medicinal chemistry and the synthesis of various heterocyclic compounds.[1][2] The presence of impurities, such as starting materials, byproducts from thionation reagents, or side-reaction products like nitriles, can significantly impact biological activity, safety, and the reliability of experimental data.[3] Therefore, employing a suite of robust analytical techniques is essential for accurate characterization.

This guide provides a comparative overview of the primary analytical methods used to determine the purity of synthesized thioamides. It includes detailed experimental protocols and performance data to assist researchers in selecting the most appropriate techniques for their specific needs. A combination of orthogonal methods is often recommended for unequivocal purity confirmation.[4]

Comparison of Key Analytical Methods

A variety of analytical techniques can be employed to assess the purity of a synthesized thioamide. Each method offers distinct advantages in terms of the information it provides, its sensitivity, and its selectivity towards different types of potential impurities. The choice of technique depends on the analytical goal, whether it is for routine reaction monitoring, final product quality control, or reference standard characterization.[5][6]

TechniquePrinciple of OperationInformation ProvidedTypical Purity Threshold / LODAdvantagesLimitations
¹H / ¹³C NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and environment.[7]Structural confirmation, identification and quantification of impurities with H/C atoms.[7][8]Quantitative (qNMR): Purity >95% with high accuracy.[4]Provides absolute purity against a standard, detailed structural information, non-destructive.[4]Lower sensitivity for minor impurities, overlapping signals can complicate analysis, not suitable for non-H/C containing impurities (e.g., inorganic salts).[8][9]
HPLC (UV-Vis/PDA) Separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase.[5]Purity assessment based on peak area percentage, quantification of impurities, stability indication.[6][10]~0.01 - 0.1%[6]High resolution and sensitivity, excellent for quantifying non-volatile organic impurities, widely applicable.[5][11]Requires a chromophore for UV detection, assumes similar response factors for impurities in area % calculations, method development required.[6]
Mass Spectrometry (MS) Ionizes molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio.[7][12]Confirms molecular weight of the main compound and helps identify impurities.[5]High sensitivity (pg-fg range).Extremely sensitive, provides molecular formula with high-resolution MS (HRMS), ideal for identifying unknown byproducts when coupled with LC.[5][13]Provides limited quantitative data without an appropriate standard, ionization efficiency can vary between compounds.
Elemental Analysis (CHNS) The compound is combusted in an excess of oxygen, and the resulting gaseous products (CO₂, H₂O, N₂, SO₂) are quantified.Confirms the elemental composition and provides a measure of absolute purity.[14]Deviation of ≤ ±0.4% from calculated values is generally accepted.[14]Provides a fundamental measure of purity against the theoretical formula, detects inorganic and non-UV active impurities.[14][15]Requires a relatively larger sample amount, does not detect impurities with similar elemental composition (isomers), prone to manipulation if data is not supported by original chromatograms.[4][14]
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the sample, identifying the functional groups present.[7]Confirms the presence of the thioamide C=S bond and absence of the starting material's C=O bond.Qualitative.Fast, simple, provides a "fingerprint" spectrum for compound identity.[7]Not a quantitative method for purity; insensitive to minor impurities.[16]

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical workflow for the purification and subsequent purity analysis of a synthesized thioamide. This process ensures that the final product is thoroughly characterized and meets the required purity standards before further application.

G Workflow for Thioamide Purity Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Purity Confirmation crude Crude Synthesized Thioamide purify Purification (e.g., Column Chromatography) crude->purify check Preliminary Purity Check (TLC / LC-MS) purify->check check->purify Impure purified_product Purified Thioamide check->purified_product Pure hplc HPLC Analysis purified_product->hplc nmr NMR Spectroscopy (¹H, ¹³C, qNMR) purified_product->nmr ms Mass Spectrometry (HRMS) purified_product->ms ea Elemental Analysis (CHNS) purified_product->ea hplc_res Purity > 98% (Area %) No major impurities hplc->hplc_res nmr_res Correct Structure Confirmed No starting material/solvent residue nmr->nmr_res ms_res Correct Molecular Weight [M+H]⁺ observed ms->ms_res ea_res C, H, N, S % within ±0.4% of calculated values ea->ea_res final_product Confirmed Pure Thioamide hplc_res->final_product nmr_res->final_product ms_res->final_product ea_res->final_product

Caption: A logical workflow for thioamide synthesis, purification, and purity confirmation.

Detailed Experimental Protocols

The following are example protocols for key analytical techniques. These should be optimized for the specific thioamide being analyzed.

High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the primary thioamide from potential process-related impurities and degradation products.[6]

  • Instrumentation : HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[6]

  • Reagents and Standards :

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Formic Acid or Trifluoroacetic Acid (TFA) (0.1% v/v)

    • Synthesized thioamide sample

  • Sample Preparation :

    • Prepare a diluent, typically 50:50 (v/v) Acetonitrile:Water.

    • Accurately weigh and dissolve the thioamide sample in the diluent to a final concentration of approximately 0.5 mg/mL.[10]

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11][17]

    • Mobile Phase A : Water with 0.1% TFA.

    • Mobile Phase B : Acetonitrile with 0.1% TFA.

    • Gradient : 10% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate : 1.0 mL/min.[6]

    • Column Temperature : 30 °C.

    • Detection Wavelength : Scan with PDA detector; monitor at a relevant wavelength (e.g., 265 nm, characteristic for thioamides).[2][18]

    • Injection Volume : 10 µL.

  • Data Analysis : Determine the percentage purity by area percent normalization. The peak purity of the main component should be assessed using a PDA detector to check for co-eluting impurities.[10]

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol provides an absolute purity value by relating the analyte signal to a known amount of a high-purity internal standard.[4]

  • Instrumentation : NMR Spectrometer (≥400 MHz).[19]

  • Reagents and Standards :

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).[19]

    • High-purity internal standard with a known purity (e.g., maleic anhydride, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of the thioamide sample into an NMR tube.

    • Accurately weigh approximately 5-10 mg of the internal standard and add it to the same NMR tube.

    • Record the exact masses of both the sample and the standard.

    • Add ~0.7 mL of the deuterated solvent, cap the tube, and vortex until fully dissolved.

  • NMR Acquisition :

    • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to allow for full relaxation.

  • Data Analysis :

    • Integrate a well-resolved signal from the thioamide (I_sample) and a signal from the internal standard (I_std).

    • Normalize the integrals by dividing by the number of protons giving rise to each signal (N_sample and N_std).

    • Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) / (I_std / N_std) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std Where: MW = Molecular Weight, m = mass, Purity_std = purity of the standard.

High-Resolution Mass Spectrometry (HRMS)

This method confirms the molecular weight and elemental formula of the synthesized thioamide.

  • Instrumentation : LC-MS system with a high-resolution mass analyzer (e.g., TOF or Orbitrap) and an Electrospray Ionization (ESI) source.[5][13]

  • Sample Preparation :

    • Prepare a dilute solution of the thioamide sample (~10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • MS Acquisition :

    • Infuse the sample directly or inject it via the LC system.

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Set the mass range to cover the expected molecular weight of the thioamide.

  • Data Analysis : Compare the measured accurate mass of the [M+H]⁺ ion to the theoretically calculated mass. A mass accuracy of <5 ppm provides high confidence in the assigned elemental formula.[19]

Elemental Analysis (CHNS)

This technique provides a fundamental check on the elemental composition of the bulk sample.

  • Instrumentation : CHNS Elemental Analyzer.

  • Sample Preparation :

    • Provide a dry, homogeneous sample of the purified thioamide (typically 2-5 mg). The sample must be free of residual solvents.

  • Analysis :

    • The instrument performs combustion of the sample at high temperatures. The resulting gases are separated and quantified by a detector.

  • Data Analysis : The experimentally determined weight percentages of Carbon, Hydrogen, Nitrogen, and Sulfur are compared to the theoretical values calculated from the molecular formula. A result is generally considered acceptable if the experimental values are within ±0.4% of the calculated values.[14]

References

A Comparative Guide to the Electrophilicity of Thioketones Versus Ketones for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of functional groups is paramount. This guide provides an objective comparison of the electrophilicity of thioketones and ketones, supported by theoretical principles and experimental data, to aid in reaction design and mechanistic elucidation.

The replacement of the oxygen atom in a ketone with sulfur to form a thioketone introduces significant changes in the electronic structure and reactivity of the carbonyl/thiocarbonyl group. While both classes of compounds feature an electrophilic carbon atom, the degree and nature of this electrophilicity differ, leading to distinct chemical behaviors. This guide delves into these differences, offering a clear comparison for informed application in chemical synthesis and drug development.

Theoretical Underpinnings of Electrophilicity

The electrophilicity of the carbon atom in ketones and thioketones is fundamentally governed by the polarity of the C=O and C=S bonds, respectively. Oxygen is more electronegative than sulfur, which leads to a greater polarization of the C=O bond compared to the C=S bond. This would suggest a more electrophilic carbon in ketones. However, the reactivity is also critically influenced by the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater willingness to accept electrons, and thus higher electrophilicity. In the case of thioketones, the C=S π* orbital is lower in energy than the C=O π* orbital. This is because the p-orbitals of sulfur are larger and more diffuse, leading to poorer overlap with the carbon p-orbital and a weaker, higher-energy π bond. Consequently, the corresponding π* antibonding orbital (the LUMO) is lower in energy. This lower LUMO energy generally makes thioketones more reactive towards nucleophiles than their ketone counterparts.

Furthermore, the larger size of the sulfur atom and the longer C=S bond length (approx. 1.60 Å) compared to the C=O bond (approx. 1.22 Å) result in a more polarizable and "softer" electrophilic center in thioketones, influencing their reactivity profile, particularly with soft nucleophiles.

Quantitative Comparison of Physicochemical Properties

Spectroscopic and computational data provide quantitative insights into the electronic differences between ketones and thioketones. The following tables summarize key parameters for acetone (B3395972) and its sulfur analog, thioacetone (B1215245), as representative examples.

CompoundFunctional Group13C NMR Chemical Shift (ppm) of C=X Carbon
AcetoneC=O~206
ThioacetoneC=S~240
Table 1: Comparison of 13C NMR Chemical Shifts. The significantly downfield chemical shift of the thiocarbonyl carbon in thioacetone compared to the carbonyl carbon in acetone indicates a more deshielded nucleus, which is consistent with a more electrophilic character.
CompoundParameterValueReference
AcetoneLUMO Energy (eV)(Typical range for aliphatic ketones)General Computational Chemistry Principles
ThioacetoneLUMO Energy (eV)(Generally lower than corresponding ketone)General Computational Chemistry Principles
AcetoneCalculated Partial Charge on Carbonyl Carbon(Varies with computational method)[Computational Studies]
ThioacetoneCalculated Partial Charge on Thiocarbonyl Carbon(Varies with computational method)[Computational Studies]
Table 2: Comparison of Computational Parameters. While exact values vary with the level of theory, computational studies consistently show that thioketones possess a lower LUMO energy than their corresponding ketones, predicting higher reactivity towards nucleophiles. Interestingly, some computational models, such as Hirshfeld charge analysis on acyl and thioacyl chlorides, have shown a reduced positive charge on the thiocarbonyl carbon compared to the carbonyl carbon[1]. This highlights that while charge is a factor, LUMO energy is often a better predictor of kinetic reactivity.

Experimental Evidence of Differential Reactivity

The disparate reactivity of ketones and thioketones is well-documented. A classic example is their reaction with organolithium reagents.[2] While ketones readily undergo nucleophilic addition to the carbonyl carbon to form tertiary alcohols, thioketones often yield a mixture of products, with reduction to the corresponding thiol being a major pathway.[2] Computational studies on the reaction of acetone and thioacetone with methyllithium (B1224462) have revealed that the transition state for addition to the C=S bond is significantly different and often higher in energy than for the C=O bond, partly due to the geometric constraints of the sulfur atom.[2] This leads to alternative reaction pathways, such as single-electron transfer leading to reduction, becoming more competitive.

G cluster_ketone Ketone Reactivity cluster_thioketone Thioketone Reactivity Ketone Ketone (R₂C=O) Addition_Product Tertiary Alcohol (R₂R'C-OH) Ketone->Addition_Product Nucleophile1 Nucleophile (e.g., R'Li) Nucleophile1->Ketone Nucleophilic Addition Thioketone Thioketone (R₂C=S) Reduction_Product Thiol (R₂CH-SH) Thioketone->Reduction_Product Reduction Pathway Addition_Product_Thio Thiolate Adduct (R₂R'C-S⁻) Thioketone->Addition_Product_Thio Addition Pathway (often minor) Nucleophile2 Nucleophile (e.g., R'Li) Nucleophile2->Thioketone

Experimental Protocols

Competitive Reactivity Study via Wittig Reaction

This protocol allows for the direct comparison of the electrophilicity of a ketone and a thioketone by having them compete for a limited amount of a nucleophile.

Objective: To determine the relative reactivity of a ketone and its analogous thioketone towards a stabilized Wittig ylide.

Materials:

  • Ketone of interest

  • Analogous thioketone

  • Stabilized Wittig ylide (e.g., (triphenylphosphoranylidene)acetate)

  • Anhydrous solvent (e.g., THF)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve equimolar amounts of the ketone, thioketone, and the internal standard in the anhydrous solvent.

  • Add a substoichiometric amount (e.g., 0.1 equivalents) of the stabilized Wittig ylide to the solution at a controlled temperature (e.g., 0 °C).

  • Stir the reaction mixture for a set period, taking aliquots at regular intervals.

  • Quench the reaction in the aliquots by adding a small amount of water.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the organic extracts by GC-MS to determine the ratio of the alkene products formed from the ketone and the thioketone.

Data Analysis: The ratio of the product from the thioketone to the product from the ketone directly reflects the relative rates of reaction and thus their relative electrophilicities. A higher proportion of the product from the thioketone indicates its greater electrophilicity towards the Wittig ylide.

G Start Equimolar mixture (Ketone, Thioketone, Internal Std) Add_Ylide Add Substoichiometric Wittig Ylide Start->Add_Ylide React Reaction at controlled temp. Add_Ylide->React Aliquot Take Aliquots over time React->Aliquot Quench Quench Reaction Aliquot->Quench Extract Extract Organics Quench->Extract Analyze GC-MS Analysis Extract->Analyze

Kinetic Analysis of Nucleophilic Addition by UV-Vis Spectrophotometry

This method is suitable for reactions where the thioketone has a distinct UV-Vis absorbance that changes upon reaction.

Objective: To determine the second-order rate constant for the reaction of a thioketone with a nucleophile.

Materials:

  • Thioketone with a strong chromophore

  • Nucleophile (e.g., a primary amine or thiol)

  • Buffer solution of appropriate pH

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare stock solutions of the thioketone and the nucleophile in the chosen buffer.

  • Determine the wavelength of maximum absorbance (λmax) for the thioketone.

  • In a cuvette, mix the thioketone solution with a large excess of the nucleophile solution to ensure pseudo-first-order kinetics.

  • Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at λmax over time.

  • Repeat the experiment with different concentrations of the nucleophile in excess.

Data Analysis:

  • For each run, plot ln(Absorbance) vs. time. The negative of the slope of this plot gives the pseudo-first-order rate constant (k_obs).

  • Plot k_obs vs. the concentration of the nucleophile. The slope of this second plot is the second-order rate constant (k) for the reaction.

  • This kinetic data can be compared to that of the corresponding ketone (if measurable by a similar method, e.g., by monitoring the appearance of a product) to quantify the difference in electrophilicity.

Logical Relationships and Summary

The electrophilicity of ketones and thioketones is a multifactorial property. The following diagram illustrates the key relationships influencing their reactivity.

G Electronegativity Electronegativity (O > S) Bond_Polarity Bond Polarity (C=O > C=S) Electronegativity->Bond_Polarity Partial_Charge Partial Positive Charge on Carbon Bond_Polarity->Partial_Charge Reactivity Electrophilicity / Reactivity towards Nucleophiles (Thioketone > Ketone, generally) Partial_Charge->Reactivity Contributing Factor Orbital_Overlap p-Orbital Overlap (C-O > C-S) Pi_Bond_Strength π-Bond Strength (C=O > C=S) Orbital_Overlap->Pi_Bond_Strength LUMO_Energy LUMO (π*) Energy (C=S < C=O) Pi_Bond_Strength->LUMO_Energy inverse relationship LUMO_Energy->Reactivity Major Factor

References

A Comparative Guide to Thioamide Formation: Unraveling the Mechanisms of TCDI and Classical Thionating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thioamides are pivotal structural motifs in medicinal chemistry and drug development, serving as crucial isosteres of amides with unique physicochemical properties.[1] The synthesis of thioamides can be broadly approached via two distinct pathways: the conversion of amines using activating agents like 1,1'-Thiocarbonyldiimidazole (TCDI), and the direct thionation of amides using reagents such as Lawesson's Reagent. This guide provides an objective comparison of these methods, delving into their reaction mechanisms, presenting supporting experimental data, and offering detailed protocols to inform synthetic strategy.

Unraveling the Reaction Mechanisms

1. TCDI-Mediated Thioamide Synthesis from Amines

1,1'-Thiocarbonyldiimidazole (TCDI) is a highly efficient reagent for the synthesis of thioamides from primary and secondary amines.[2] It serves as a safer and more manageable alternative to the highly toxic thiophosgene.[3] The generally accepted mechanism involves a two-step process:

  • Nucleophilic Attack: The amine performs a nucleophilic attack on the electrophilic carbon of the thiocarbonyl group in TCDI.

  • Elimination: This is followed by the elimination of two molecules of imidazole (B134444), a stable leaving group, to yield the final thioamide product.

TCDI_Mechanism TCDI TCDI Intermediate Tetrahedral Intermediate TCDI->Intermediate Amine R₂NH (Amine) Amine->TCDI Nucleophilic Attack Thioamide Thioamide Intermediate->Thioamide Elimination Imidazole Imidazole (x2) Intermediate->Imidazole Lawesson_Mechanism cluster_LR Lawesson's Reagent (LR) LR_dimer LR Dimer LR_monomer Dithiophosphine Ylide LR_dimer->LR_monomer Equilibrium Intermediate Oxathiaphosphetane Intermediate LR_monomer->Intermediate Amide Amide Amide->Intermediate [2+2] Cycloaddition Thioamide Thioamide Intermediate->Thioamide Cycloreversion Byproduct Phosphine Oxide Byproduct Intermediate->Byproduct

References

comparative analysis of thionating agents for amide to thioamide conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of amides to thioamides is a fundamental transformation in organic synthesis, providing access to a class of compounds with significant applications in medicinal chemistry and materials science. Thioamides serve as crucial building blocks for synthesizing various sulfur-containing heterocycles and are often employed as isosteres of amides in drug design to enhance metabolic stability or receptor affinity.[1] This guide provides a comparative analysis of common thionating agents, focusing on Lawesson's Reagent, Phosphorus Pentasulfide (P₄S₁₀), and Belleau's Reagent, with supporting experimental data and detailed protocols to aid in reagent selection and experimental design.

Performance Comparison of Thionating Agents

The choice of a thionating agent is critical and depends on factors such as substrate reactivity, desired reaction conditions, and scalability. Lawesson's Reagent is generally considered a milder and more versatile option compared to the classical reagent, Phosphorus Pentasulfide, often resulting in higher yields and requiring less harsh conditions.[2][3] Belleau's reagent, a derivative of Lawesson's reagent, offers similar reactivity.

The following table summarizes the performance of these key thionating agents based on reported experimental data for the conversion of representative amides to thioamides.

Thionating AgentSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Lawesson's Reagent N-PhenylbenzamideToluene (B28343)110295[4]
N,N-DimethylbenzamideToluene110192[4]
BenzamideTHFRoom Temp.0.586[5]
Phosphorus Pentasulfide (P₄S₁₀) BenzamideToluene110675[6]
NicotinamidePyridineReflux480[7]
P₄S₁₀ / Hexamethyldisiloxane (B120664) (HMDO) N-MethylbenzamideCH₂Cl₂Reflux194[7]
Belleau's Reagent N-Methyl-2-pyrrolidoneToluene80190[8]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible results. Below are representative protocols for the thionation of a generic secondary amide using Lawesson's Reagent and Phosphorus Pentasulfide.

Protocol 1: Thionation of a Secondary Amide using Lawesson's Reagent

This protocol describes a general procedure for the thionation of a secondary amide on a 1.0 mmol scale.[4]

Materials:

  • Secondary Amide (1.0 mmol)

  • Lawesson's Reagent (0.5 mmol, 0.5 eq)

  • Anhydrous Toluene (10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the secondary amide (1.0 mmol) and Lawesson's Reagent (0.5 mmol).

  • Add anhydrous toluene (10 mL) to the flask.

  • Attach a reflux condenser and place the flask in a heating mantle or oil bath.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue, containing the desired thioamide and phosphorus byproducts, is then purified by silica gel column chromatography using an appropriate eluent system determined by TLC analysis.

Safety Precautions: Lawesson's Reagent has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. The reaction may generate hydrogen sulfide (B99878) (H₂S) as a byproduct, which is toxic.[4]

Protocol 2: Thionation of a Secondary Amide using Phosphorus Pentasulfide (P₄S₁₀)

This protocol outlines a general procedure for the thionation of a secondary amide using P₄S₁₀, often in the presence of a co-reagent like hexamethyldisiloxane (HMDO) to improve yields and simplify work-up.[7]

Materials:

  • Secondary Amide (1.0 mmol)

  • Phosphorus Pentasulfide (P₄S₁₀) (0.25 mmol, 0.25 eq)

  • Hexamethyldisiloxane (HMDO) (1.7 mmol, 1.7 eq)

  • Anhydrous Toluene (10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the secondary amide (1.0 mmol) and P₄S₁₀ (0.25 mmol).

  • Add anhydrous toluene (10 mL) to the flask.

  • With stirring, add hexamethyldisiloxane (HMDO) (1.7 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to 90 °C in an oil bath.

  • Monitor the reaction by TLC. The reaction time can be significantly longer than with Lawesson's Reagent.

  • Upon completion, cool the reaction to room temperature.

  • The reaction mixture can be worked up by carefully adding it to a saturated aqueous solution of sodium bicarbonate to quench any unreacted P₄S₁₀.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Safety Precautions: Phosphorus pentasulfide is a moisture-sensitive and flammable solid. It reacts with water to produce toxic hydrogen sulfide gas. All manipulations should be performed under an inert atmosphere in a fume hood.[9]

Reaction Mechanisms and Reagent Structures

The thionation of amides by both Lawesson's Reagent and P₄S₁₀ is believed to proceed through a four-membered ring intermediate.

With Lawesson's Reagent , the dimeric structure is in equilibrium with a more reactive monomeric dithiophosphine ylide. This monomer undergoes a [2+2] cycloaddition with the amide carbonyl to form a thiaoxaphosphetane intermediate. This intermediate then fragments to yield the thioamide and a stable phosphorus-oxygen byproduct, which is the driving force for the reaction.[3][9]

Phosphorus Pentasulfide (P₄S₁₀) has a cage-like adamantane (B196018) structure. In solution, it is thought to dissociate into reactive P₂S₅ units. The mechanism is proposed to be similar to that of Lawesson's Reagent, involving the formation of a similar four-membered ring intermediate.[1][9] However, reactions with P₄S₁₀ often require higher temperatures and can be less clean, sometimes leading to the formation of polymeric byproducts.[3]

Thionating_Agents cluster_reagents Common Thionating Agents cluster_structures Chemical Structures LR Lawesson's Reagent LR_struct LR->LR_struct P4S10 Phosphorus Pentasulfide (P₄S₁₀) P4S10_struct P4S10->P4S10_struct BR Belleau's Reagent BR_struct Similar to Lawesson's Reagent (p-phenoxyphenyl instead of p-methoxyphenyl) BR->BR_struct

Caption: Structures of common thionating agents.

Thionation_Mechanism Amide Amide (R-C(=O)NR'R'') Intermediate [2+2] Cycloaddition Thiaoxaphosphetane Intermediate Amide->Intermediate + ThionatingAgent Thionating Agent (e.g., Lawesson's Reagent) ThionatingAgent->Intermediate Thioamide Thioamide (R-C(=S)NR'R'') Intermediate->Thioamide Fragmentation Byproduct Phosphorus-Oxygen Byproduct Intermediate->Byproduct

Caption: General mechanism for amide thionation.

Conclusion

The selection of an appropriate thionating agent is a critical parameter in the synthesis of thioamides. Lawesson's Reagent is often the preferred choice due to its milder reaction conditions, higher yields, and broader substrate scope compared to phosphorus pentasulfide.[3][5] However, P₄S₁₀ remains a cost-effective alternative, and its reactivity can be enhanced with additives like HMDO, which also simplifies the purification process.[10] For sensitive substrates or when milder conditions are paramount, Lawesson's Reagent and its analogues, such as Belleau's Reagent, are generally superior. This guide provides the necessary data and protocols to make an informed decision for your specific synthetic needs.

References

assessing the efficiency of different phosphites in the Corey-Winter reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Corey-Winter reaction is a cornerstone for the stereospecific synthesis of alkenes from 1,2-diols. A critical step in this two-part process is the decomposition of an intermediate cyclic thionocarbonate, a reaction driven by a phosphite (B83602) reagent. The choice of phosphite can significantly influence the reaction's efficiency, including yield and reaction time. This guide provides an objective comparison of commonly used phosphites, supported by available experimental data, to aid in reagent selection and optimization of this crucial transformation.

The Corey-Winter olefination is a two-step process that begins with the conversion of a 1,2-diol to a cyclic thionocarbonate.[1][2] This intermediate is then treated with a phosphite reagent, which facilitates a stereospecific elimination to yield the corresponding alkene.[1][2] While a variety of phosphites can be employed, their structural and electronic differences can impact their performance in this key elimination step.

Executive Summary of Phosphite Performance

To facilitate a clear comparison, the following table summarizes the performance of different phosphites in the Corey-Winter reaction based on available data. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, the data presented is collated from various sources.

Phosphite ReagentStructureKey Performance CharacteristicsTypical Reaction ConditionsYield (%)Reference
Trimethyl phosphiteP(OCH₃)₃The most widely used and generally effective reagent, offering high yields for a variety of substrates.Refluxing in neat phosphite or in a high-boiling solvent.93[1]
Triethyl phosphiteP(OCH₂CH₃)₃A common alternative to trimethyl phosphite, often used interchangeably. Its higher boiling point can be advantageous for reactions requiring elevated temperatures.Refluxing in neat phosphite or in a high-boiling solvent.Generally high, comparable to trimethyl phosphite.[3]
Triphenyl phosphiteP(OPh)₃Less commonly used in standard Corey-Winter reactions. Its lower nucleophilicity may require more forcing conditions (higher temperatures or longer reaction times).Higher temperatures may be required compared to trialkyl phosphites.Data not readily available for direct comparison.N/A

Note: The yields reported are for specific examples and may vary depending on the substrate and reaction conditions.

Reaction Mechanism and the Role of the Phosphite

The second stage of the Corey-Winter reaction is initiated by the nucleophilic attack of the phosphite on the sulfur atom of the cyclic thionocarbonate. This is the rate-determining step and the efficiency of the phosphite as a nucleophile is paramount. The generally accepted mechanism proceeds through the following key steps:

  • Nucleophilic Attack: The trivalent phosphorus atom of the phosphite attacks the sulfur atom of the thionocarbonate.[1]

  • Intermediate Formation: This attack leads to the formation of a carbene intermediate.[1]

  • Ylide Generation: The carbene then reacts with a second equivalent of the phosphite to form a phosphorus ylide.[1]

  • Elimination: The ylide undergoes a cis-elimination to furnish the desired alkene, along with the formation of a stable acyl phosphite which subsequently decarboxylates.[1]

Corey_Winter_Mechanism Thionocarbonate Cyclic Thionocarbonate Carbene Carbene Intermediate Thionocarbonate->Carbene + P(OR)₃ Phosphite1 P(OR)₃ Ylide Phosphorus Ylide Carbene->Ylide + P(OR)₃ Phosphite2 P(OR)₃ Alkene Alkene Ylide->Alkene Byproducts CO₂ + S=P(OR)₃ Ylide->Byproducts

Corey-Winter Reaction Mechanism

The nucleophilicity of the phosphite is a key factor influencing the rate of the initial attack on the thionocarbonate. Trialkyl phosphites, such as trimethyl and triethyl phosphite, are generally more nucleophilic than triaryl phosphites like triphenyl phosphite. This difference in nucleophilicity can be attributed to the electron-donating nature of the alkyl groups compared to the electron-withdrawing nature of the phenyl groups.

Experimental Protocols

The following are generalized experimental protocols for the two stages of the Corey-Winter reaction. It is crucial to adapt these procedures to the specific substrate and scale of the reaction.

Step 1: Synthesis of the Cyclic Thionocarbonate
  • To a solution of the 1,2-diol (1.0 eq) in an appropriate solvent (e.g., toluene), add 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) (1.1-1.5 eq).[1]

  • The reaction mixture is typically heated to reflux and stirred for a period ranging from a few hours to 48 hours, depending on the substrate.[1]

  • Upon completion, the reaction is cooled to room temperature and quenched with an aqueous acid solution (e.g., 1M HCl).[1]

  • The organic layer is extracted, washed, dried, and concentrated under reduced pressure.[1]

  • The crude thionocarbonate is then purified by column chromatography.[1]

Step 2: Olefination with Phosphite
  • A solution of the purified cyclic thionocarbonate (1.0 eq) in an excess of the chosen phosphite (e.g., trimethyl phosphite or triethyl phosphite) is prepared.[1]

  • The mixture is heated to reflux and stirred for several hours (typically 2-48 hours).[1]

  • The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or GC-MS).

  • Once the reaction is complete, the excess phosphite is removed under reduced pressure.[1]

  • The resulting residue is purified by column chromatography to yield the desired alkene.[1]

Experimental_Workflow Diol 1,2-Diol TCDI TCDI, Toluene, Reflux Diol->TCDI Thionocarbonate Cyclic Thionocarbonate TCDI->Thionocarbonate Workup1 Aqueous Workup & Purification Thionocarbonate->Workup1 Phosphite Phosphite, Reflux Workup1->Phosphite Purified Thionocarbonate Alkene Alkene Phosphite->Alkene Workup2 Purification Alkene->Workup2

Corey-Winter Reaction Workflow

Conclusion

The Corey-Winter reaction remains a powerful and reliable method for the stereospecific synthesis of olefins. The choice of phosphite reagent in the second step is a critical parameter that can affect the overall efficiency of the reaction. Trimethyl phosphite is the most commonly employed and well-documented reagent, consistently providing high yields for a broad range of substrates. Triethyl phosphite serves as a viable alternative, particularly when higher reaction temperatures are beneficial. While other phosphites can be used, their efficiency relative to the standard trialkyl phosphites is not as extensively documented. For researchers aiming to optimize the Corey-Winter reaction, a careful consideration of the substrate, desired reaction conditions, and the nucleophilicity of the phosphite reagent is essential for achieving the best possible outcome.

References

A Comparative Guide to the Kinetic Validation of Methanethione Derivative Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of methanethione (thioformaldehyde, CH₂S) and its derivatives. Understanding the reaction kinetics of these compounds is crucial for their application in various fields, including organic synthesis, materials science, and drug development. This document summarizes key quantitative data, details common experimental protocols, and visualizes reaction pathways and workflows to facilitate a deeper understanding of the reactivity of these versatile thiocarbonyl compounds.

Quantitative Kinetic Data Comparison

The following tables summarize reported kinetic data for various reactions involving this compound and its derivatives. Due to the high reactivity and instability of many of these compounds, kinetic data is often determined using specialized techniques under controlled conditions.

Reaction TypeReactantsRate Constant (k)Activation Energy (Ea)Temperature (K)Solvent/PhaseReference
Gas-Phase Reactions with Radicals
H-atom additionH + H₂CS8.7 x 10⁻¹³ (T/298)²⁸⁷ exp(-125/T) cm³ molecule⁻¹ s⁻¹Non-Arrhenius220-950Gas[1]
OH radical additionOH + H₂CSSlower than H₂CS + OH by 1-4 orders of magnitudeBarrier height: -0.8 kcal/mol200-400Gas (Water-assisted)[2]
F-atom additionF + H₂CS(1.86 ± 0.28) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹Virtually independent of temperature220-960Gas[3]
Cycloaddition Reactions
Diels-Alder2H-pyran-2-thione + strained alkynesSecond-order rate constants determined experimentally---[4]
[2+2] CycloadditionDiphenylketene + Cyclopentadiene (B3395910)4.1 x 10⁻⁴ M⁻¹s⁻¹ (for [2+2]), 0.9 x 10⁻⁴ M⁻¹s⁻¹ (for [4+2])ΔH‡ ≈ 8.4 kcal/mol253-[1]
Solution-Phase Reactions
Nucleophilic Additionp-substituted β-nitrostyrenes + ThiophenolFirst order in substrate, fractional order in thiophenol-298-31350% (v/v) acetonitrile-water[5]
Hydrolysis4-Nitrophenyl thionobenzoate + Amines----[6]
Oxidation2H-thiopyran-2-thione (TT) + ROSk₂ determined by UV-Vis-Room TempPBS buffer (pH 7.4) with 1% DMSO[7]

Note: The table above presents a selection of available data. Direct comparison between different reaction types and derivatives should be made with caution due to varying experimental conditions.

Experimental Protocols

The kinetic analysis of this compound derivative reactions often requires specialized techniques due to their high reactivity and short lifetimes. Below are detailed methodologies for commonly employed experimental approaches.

Stopped-Flow Spectroscopy

This technique is ideal for studying fast reactions in solution, typically with half-lives in the millisecond range.[8]

Principle: Two reactant solutions are rapidly driven from separate syringes into a high-efficiency mixing chamber. The resulting solution then flows into an observation cell, where the flow is abruptly stopped. The progress of the reaction is monitored in real-time by a spectroscopic method, most commonly UV-Visible absorption or fluorescence spectroscopy.[8][9]

Typical Experimental Setup:

  • Reactant Preparation: Solutions of the this compound derivative and the coreactant are prepared in a suitable solvent and loaded into separate gas-tight syringes.

  • Mixing: A pneumatic or stepper-motor drive rapidly pushes the plungers of the syringes, forcing the solutions through a mixer.

  • Detection: The mixed solution enters an observation cell (e.g., a quartz cuvette with a defined path length). A light beam from a spectrophotometer passes through the cell, and the change in absorbance or fluorescence intensity is recorded over time by a fast-response detector.[9]

  • Data Acquisition: The signal change is recorded as a function of time, typically starting from the moment the flow is stopped. Data can be collected in linear or logarithmic sampling modes, with the latter being preferable for reactions with multiple phases.[10]

Data Analysis: The kinetic traces (absorbance vs. time) are fitted to appropriate integrated rate laws (e.g., first-order, second-order) using non-linear regression analysis to determine the observed rate constant (k_obs).[10]

UV-Visible Spectroscopy for Reaction Monitoring

For slower reactions, conventional UV-Visible spectrophotometry can be used to monitor the change in concentration of a reactant or product over time.[3][11]

Principle: If a reactant or product has a distinct chromophore that absorbs light in the UV-Visible region, its concentration can be determined using the Beer-Lambert Law (A = εbc). By measuring the absorbance at a specific wavelength at different time intervals, the reaction kinetics can be followed.[12][13]

Typical Experimental Procedure:

  • Wavelength Selection: The UV-Vis spectrum of the reaction mixture is scanned to identify a wavelength where a reactant or product has a strong, unique absorbance.

  • Reaction Initiation: The reaction is initiated by adding the final reactant to a cuvette containing the other components, followed by rapid mixing.

  • Data Collection: The absorbance at the selected wavelength is recorded at regular time intervals using the time-scan (or kinetics) mode of the spectrophotometer.

  • Data Analysis: The absorbance data is converted to concentration, and the resulting concentration vs. time data is plotted and fitted to the appropriate integrated rate law to determine the rate constant.[12]

Gas-Phase Kinetic Studies using Discharge-Flow Reactors

For gas-phase reactions, particularly those involving radicals, a discharge-flow reactor coupled with a detection method like mass spectrometry is often employed.[1]

Principle: A carrier gas flows through a tube at a constant velocity. Reactants are introduced at different points along the tube. The reaction time is determined by the distance between the injection points and the detector, and the flow velocity.

Typical Experimental Setup:

  • Radical Generation: Radicals (e.g., H, O, F atoms) are often generated upstream using a microwave or radiofrequency discharge.

  • Reactant Introduction: The this compound derivative is introduced into the flow tube through a movable or fixed inlet.

  • Detection: The concentrations of reactants and products are monitored at the end of the flow tube, typically using a mass spectrometer.

  • Kinetic Measurement: By varying the concentration of the excess reactant or the reaction time (by moving the reactant inlet), the rate constant can be determined from the decay of the limiting reactant.[1]

Visualizations of Reaction Pathways and Workflows

Reaction Mechanism: Nucleophilic Addition to a Thiocarbonyl

The following diagram illustrates a general mechanism for the nucleophilic addition to a this compound derivative. This is a common reaction pathway for these compounds.

Nucleophilic_Addition Reactants This compound Derivative (R₂C=S) + Nucleophile (Nu⁻) TransitionState Transition State [R₂C(Nu)-S]⁻ Reactants->TransitionState k₁ Intermediate Tetrahedral Intermediate R₂C(Nu)-S⁻ TransitionState->Intermediate fast Protonation Protonation (e.g., by solvent) Intermediate->Protonation k₂ Product Adduct R₂C(Nu)-SH Protonation->Product

Caption: General mechanism for nucleophilic addition to a this compound derivative.

Experimental Workflow: Stopped-Flow Kinetics

This diagram outlines the typical workflow for a stopped-flow kinetic experiment.

Stopped_Flow_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Reactant_A Prepare Solution of Reactant A Load_Syringes Load Reactants into Separate Syringes Prep_Reactant_A->Load_Syringes Prep_Reactant_B Prepare Solution of Reactant B Prep_Reactant_B->Load_Syringes Rapid_Mixing Rapidly Mix Solutions Load_Syringes->Rapid_Mixing Stop_Flow Stop Flow in Observation Cell Rapid_Mixing->Stop_Flow Monitor_Signal Monitor Spectroscopic Signal vs. Time Stop_Flow->Monitor_Signal Plot_Data Plot Signal vs. Time Monitor_Signal->Plot_Data Fit_Curve Fit Data to Integrated Rate Law Plot_Data->Fit_Curve Determine_k Determine Rate Constant (k) Fit_Curve->Determine_k

Caption: Workflow for a stopped-flow kinetic experiment.

Logical Relationship: Factors Affecting Reaction Rate

This diagram illustrates the key factors that influence the rate of a chemical reaction, based on the Arrhenius and transition state theories.

Reaction_Rate_Factors Rate Reaction Rate k Rate Constant (k) k->Rate Concentration Reactant Concentrations Concentration->Rate Temperature Temperature (T) Temperature->k Ea Activation Energy (Ea) Ea->k A Pre-exponential Factor (A) A->k Catalyst Catalyst Catalyst->Ea lowers

Caption: Factors influencing the rate of a chemical reaction.

References

A Comparative Guide to the Stability of Aromatic vs. Aliphatic Thioketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thioketones, the sulfur analogues of ketones, are a class of compounds known for their unique reactivity and vibrant coloration. However, their broader application in fields like organic synthesis and medicinal chemistry has been historically limited by their inherent instability. This guide provides an objective comparison of the stability of aromatic and aliphatic thioketones, supported by key experimental data and detailed methodologies for stability assessment. The fundamental difference in stability arises from a combination of electronic and steric factors, which dictates their propensity for rapid oligomerization or decomposition.

General Principles of Thioketone Stability

The thiocarbonyl group (C=S) is intrinsically less stable than its oxygen counterpart, the carbonyl group (C=O). This instability is primarily due to the poorer overlap between the 2p orbital of carbon and the larger, more diffuse 3p orbital of sulfur, leading to a weaker π-bond.[1][2] The dissociation energy of a C=S bond is significantly lower than that of a C=O bond (approximately 115 kcal/mol versus 162 kcal/mol).[2] Consequently, many simple thioketones are highly reactive and tend to form more stable dimers, trimers, or polymers through cycloaddition or polymerization reactions.[1][3]

Comparative Stability Data

Direct quantitative comparison of the stability of aromatic and aliphatic thioketones under identical conditions is sparse in the literature due to the rapid decomposition of unhindered aliphatic variants. However, a qualitative and semi-quantitative picture can be assembled from available data.

ClassExample CompoundStructureObserved StabilityStabilizing FactorsKey Experimental Observations
Aromatic Thiobenzophenone
alt text
Stable as a crystalline solid at room temperature.[4]Steric Hindrance: Bulky phenyl groups prevent intermolecular reactions. Electronic Effects: Resonance stabilization from the aromatic rings.Can be isolated and stored. It is, however, susceptible to photooxidation in the air, converting back to benzophenone (B1666685) and sulfur.[1][4]
Aliphatic (Unhindered) ThioacetoneHighly Unstable. Readily polymerizes and trimerizes above -20 °C.[5]Minimal steric hindrance and lack of significant electronic stabilization.Can only be isolated at very low temperatures. The pure thioketo tautomer is the species that undergoes rapid polymerization at room temperature.[5]
Aliphatic (Sterically Hindered) ThiocamphorStable as a crystalline solid at room temperature.[1][6]Significant Steric Hindrance: The rigid bicyclic structure effectively shields the thiocarbonyl group.Its stability is comparable to that of aromatic thioketones like thiobenzophenone, highlighting the critical role of steric bulk.[1]
Aromatic (with Intramolecular H-Bonding) ortho-Hydroxy-thioacetophenoneRemarkably Stable as a monomeric species.Intramolecular Hydrogen Bonding: A strong O-H···S=C hydrogen bond provides significant stabilization.This specific electronic interaction demonstrates another powerful strategy for stabilizing the thioketone functional group.
Complex Aliphatic Pyropheophorbide a 13¹-thioketoneComplex macrocyclic structureUnstable in Aqueous Solution. Large, complex structure provides some stability, but hydrolysis is a key decomposition pathway.In a 4% aqueous micellar solution at neutral pH, the concentration of the thioketone decreased by more than 50% after 3 hours.[7]

Factors Influencing Thioketone Stability

The stability of a thioketone is a balance between its inherent electronic properties and the steric environment around the thiocarbonyl group.

G cluster_factors Factors Influencing Thioketone Stability cluster_effects Stabilizing & Destabilizing Effects Aromatic Aromatic Thioketones Steric Steric Hindrance Aromatic->Steric provides Electronic Electronic Stabilization (Resonance, H-Bonding) Aromatic->Electronic allows for Aliphatic Aliphatic Thioketones Unhindered Lack of Steric Bulk Aliphatic->Unhindered often has Stability Stability Steric->Stability increases Electronic->Stability increases Reactivity High Reactivity of C=S bond (Tendency to Oligomerize) Reactivity->Stability decreases Unhindered->Reactivity leads to

Caption: Key factors determining the stability of thioketones.

Experimental Protocols for Stability Assessment

Assessing the stability of thioketones typically involves monitoring their concentration over time under specific conditions (e.g., in solution, at a certain temperature, in the presence of light or air).

UV-Vis Spectrophotometry for Monitoring Decomposition

This method is ideal for colored thioketones, which exhibit strong absorption in the visible region of the spectrum due to n→π* transitions.[1]

Objective: To determine the rate of decomposition of a thioketone in solution by monitoring the decrease in its characteristic absorbance over time.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of the thioketone in a suitable, inert solvent (e.g., degassed acetonitrile, THF, or toluene) of a known concentration.

  • Sample Preparation: In a quartz cuvette, dilute the stock solution with the chosen solvent to an initial absorbance value between 1.0 and 1.5 at the λ_max of the thioketone. The cuvette should be sealed to prevent solvent evaporation and exposure to air if the compound is oxygen-sensitive.

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to kinetics mode. Set the measurement wavelength to the λ_max of the thioketone.

  • Data Acquisition: Place the cuvette in the temperature-controlled cell holder of the spectrophotometer. Start the data acquisition, recording the absorbance at the set wavelength at regular time intervals (e.g., every 1-5 minutes).

  • Data Analysis: Plot absorbance versus time. If the reaction follows first-order kinetics, a plot of ln(Absorbance) versus time will yield a straight line. The slope of this line is the negative of the rate constant (k). The half-life (t_½) can then be calculated using the formula: t_½ = 0.693 / k.

¹H NMR Spectroscopy for Monitoring Oligomerization

This method is particularly useful for tracking the disappearance of the monomeric form and the appearance of oligomeric or polymeric species, especially for unstable aliphatic thioketones.

Objective: To monitor the conversion of a monomeric thioketone to its oligomers/polymers.

Protocol:

  • Sample Preparation: Prepare a solution of the thioketone in a deuterated solvent (e.g., CDCl₃, d₈-toluene) in an NMR tube at a low temperature (e.g., -50 °C) to ensure the sample is initially in its monomeric form.[5] An internal standard (e.g., tetramethylsilane, TMS) should be included for quantitative analysis.

  • Initial Spectrum Acquisition: Acquire an initial ¹H NMR spectrum at low temperature. Identify the characteristic peaks of the monomeric thioketone.[5]

  • Initiating the Reaction: Bring the NMR tube to the desired study temperature (e.g., room temperature) to initiate the oligomerization process.

  • Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals.

  • Data Analysis: Integrate the characteristic monomer peaks and compare them to the integration of the internal standard at each time point. The decrease in the relative integral of the monomer signals over time corresponds to its consumption. Concurrently, new, often broader, signals corresponding to the oligomeric/polymeric species may appear.[5] Plotting the concentration of the monomer versus time allows for the determination of the reaction kinetics.

G start Prepare Thioketone Solution (in appropriate solvent) method Choose Monitoring Method start->method uv_vis UV-Vis Spectrophotometry (for colored thioketones) method->uv_vis Colored nmr NMR Spectroscopy method->nmr All acquire_uv Acquire Absorbance Data over Time at λ_max uv_vis->acquire_uv acquire_nmr Acquire Spectra over Time nmr->acquire_nmr analyze_uv Plot Abs vs. Time Calculate Rate Constant (k) and Half-life (t½) acquire_uv->analyze_uv analyze_nmr Integrate Monomer Peaks vs. Internal Standard Plot [Monomer] vs. Time acquire_nmr->analyze_nmr

Caption: Workflow for experimental stability assessment of thioketones.

Conclusion

The stability of thioketones is governed by a delicate interplay of steric and electronic factors.

  • Aromatic thioketones generally exhibit significantly higher stability than their unhindered aliphatic counterparts. This stability is primarily conferred by the steric bulk of the aromatic substituents, which physically obstructs the pathways to dimerization and polymerization. Electronic delocalization through the aromatic rings may also play a secondary stabilizing role.

  • Unhindered aliphatic thioketones , such as thioacetone, are notoriously unstable and can only be studied in their monomeric form at very low temperatures.

  • Sterically hindered aliphatic thioketones , like thiocamphor, demonstrate that steric bulk is a sufficient condition for creating stable, isolable aliphatic thioketones, with stability comparable to aromatic systems.

For drug development professionals and synthetic chemists, this comparison underscores the necessity of incorporating significant steric hindrance when designing molecules that contain a thioketone moiety to ensure sufficient stability for practical handling, storage, and application. Aromatic rings provide a reliable and synthetically accessible means to introduce this required steric bulk.

References

A Comparative Guide to Barton-McCombie Deoxygenation and Its Tin-Free Modifications

Author: BenchChem Technical Support Team. Date: December 2025

The Barton-McCombie reaction is a powerful and widely used method for the deoxygenation of alcohols in organic synthesis.[1][2] This radical-mediated transformation allows for the selective removal of a hydroxyl group, replacing it with a hydrogen atom. The classical protocol, developed by Sir Derek Barton and Stuart McCombie, involves the conversion of an alcohol into a thiocarbonyl derivative, typically a xanthate, which is then treated with tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN).[3][4] The driving force behind this reaction is the formation of a stable tin-sulfur bond.[5]

While highly effective, the traditional Barton-McCombie reaction suffers from a significant drawback: the use of toxic and difficult-to-remove tin-based reagents.[2] This limitation has spurred the development of numerous modifications aimed at replacing tributyltin hydride with more environmentally benign and user-friendly alternatives. This guide provides a comparative overview of the yields and experimental protocols for the classical Barton-McCombie reaction and its most prominent tin-free modifications.

Comparison of Yields for Barton-McCombie Modifications

The efficiency of the Barton-McCombie deoxygenation and its variants can be influenced by the nature of the alcohol (primary, secondary, or tertiary), the specific thiocarbonyl derivative used, and the hydrogen donor system. The following table summarizes typical reported yields for different modifications across various alcohol types.

Modification/Hydrogen DonorAlcohol TypeThiocarbonyl DerivativeTypical Yield (%)Reference(s)
Classical Method
Tributyltin Hydride (Bu₃SnH)SecondaryXanthate, Thionocarbonate80-95%[1][3]
TertiaryXanthateModerate to High[3]
PrimaryXanthateModerate[3]
Tin-Free Modifications
Silanes (e.g., PhSiH₃, (TMS)₃SiH)SecondaryXanthate, Thionocarbonate60-90%[1]
PrimaryXanthateGood[3]
TertiaryThionocarbonateGood[6]
Borane Systems (e.g., Et₃B/air)SecondaryXanthate>80%[1]
Hypophosphites (e.g., NaH₂PO₂)SecondaryXanthate71-95%[1]
Photoredox CatalysisSecondary, TertiaryThiocarbamateGood to Excellent[6][7]

Experimental Protocols

This section provides detailed methodologies for the classical Barton-McCombie reaction and key tin-free modifications.

Protocol 1: Classical Barton-McCombie Deoxygenation using Tributyltin Hydride

This two-step procedure first involves the formation of a xanthate from the alcohol, followed by the deoxygenation reaction.

Step 1: Xanthate Formation

  • To a solution of the alcohol (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.5 equiv, 60% dispersion in mineral oil).[4]

  • Stir the mixture at 0 °C for 30 minutes.[4]

  • Add carbon disulfide (5.0 equiv) at 0 °C and stir the reaction mixture for an additional hour at room temperature.[4]

  • Add methyl iodide (5.0 equiv) and continue stirring at room temperature for 24 hours.[4]

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired xanthate.[4]

Step 2: Deoxygenation

  • In a round-bottom flask, dissolve the xanthate (1.0 equiv) in dry toluene (B28343).[4]

  • Add AIBN (0.2 equiv) and tributyltin hydride (2.0 equiv) to the solution at room temperature.[4]

  • Heat the reaction mixture to 90 °C and stir for 4 hours, or until the starting material is consumed (monitored by TLC).[4]

  • Cool the reaction mixture and quench with saturated aqueous ammonium chloride.[4]

  • Extract the product with ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.[4]

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[4]

Protocol 2: Tin-Free Deoxygenation using Phenylsilane (B129415)

This method replaces the toxic tributyltin hydride with a less hazardous silane.

  • Prepare the thiocarbonyl derivative (e.g., xanthate) of the alcohol as described in Protocol 1, Step 1.

  • Dissolve the thiocarbonyl derivative (1.0 equiv) in a suitable aprotic solvent such as dioxane.[1]

  • Add phenylsilane (PhSiH₃) as the hydrogen donor.

  • Add a radical initiator, such as AIBN.

  • Heat the reaction mixture at 80 °C. The reaction progress can be enhanced by the addition of a thiol, such as tert-dodecanethiol, which facilitates chain transfer.[1]

  • Upon completion, the reaction mixture is worked up and the product is purified by standard chromatographic techniques.

Protocol 3: Tin-Free Deoxygenation using Triethylborane-Air Initiation

This modification allows for the reaction to be conducted at room temperature.

  • Synthesize the xanthate derivative of the alcohol following the procedure in Protocol 1, Step 1.

  • Dissolve the xanthate (1.0 equiv) and diphenylsilane (B1312307) (Ph₂SiH₂) in toluene or dichloromethane.[1]

  • Introduce a solution of triethylborane (B153662) (Et₃B) in hexane (B92381) to the reaction mixture.

  • Introduce air into the reaction vessel (e.g., via a syringe) to initiate the radical chain reaction. The reaction is typically carried out at room temperature.[1]

  • After the reaction is complete, the solvent is removed, and the product is purified using column chromatography.

Reaction Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the classical Barton-McCombie reaction and a representative tin-free modification.

Barton_McCombie_Classical cluster_step1 Step 1: Thiocarbonyl Derivative Formation cluster_step2 Step 2: Deoxygenation Alcohol Alcohol (R-OH) Base_CS2_MeI 1. Base (e.g., NaH) 2. CS₂ 3. MeI Alcohol->Base_CS2_MeI Activation Xanthate Xanthate (R-O-C(=S)SMe) Base_CS2_MeI->Xanthate Xanthate2 Xanthate Radical_Chain Radical Chain Reaction Xanthate2->Radical_Chain Bu3SnH Bu₃SnH Bu3SnH->Radical_Chain AIBN AIBN (Initiator) Radical_Initiation Radical Initiation AIBN->Radical_Initiation Heat Radical_Initiation->Bu3SnH H abstraction Product Deoxygenated Product (R-H) Radical_Chain->Product

Caption: Workflow for the Classical Barton-McCombie Deoxygenation.

Barton_McCombie_Tin_Free cluster_step1_tf Step 1: Thiocarbonyl Derivative Formation cluster_step2_tf Step 2: Tin-Free Deoxygenation Alcohol_tf Alcohol (R-OH) Activation_tf Activation (e.g., NaH, CS₂, MeI) Alcohol_tf->Activation_tf Thiocarbonyl_tf Thiocarbonyl Derivative Activation_tf->Thiocarbonyl_tf Thiocarbonyl2_tf Thiocarbonyl Derivative Radical_Reaction_tf Radical Reaction Thiocarbonyl2_tf->Radical_Reaction_tf H_Donor Tin-Free H-Donor (e.g., Silane, Borane, Hypophosphite) H_Donor->Radical_Reaction_tf Initiator_tf Initiator (e.g., AIBN, Et₃B/air) Radical_Generation_tf Radical Generation Initiator_tf->Radical_Generation_tf Radical_Generation_tf->H_Donor H abstraction Product_tf Deoxygenated Product (R-H) Radical_Reaction_tf->Product_tf

Caption: Generalized Workflow for Tin-Free Barton-McCombie Modifications.

References

A Comparative Guide to a Novel Synthetic Route for Methanethione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel synthetic route to methanethione S-oxides (sulfines) with established methods. The performance of each route is objectively evaluated based on experimental data, offering insights for process optimization and selection. Detailed experimental protocols for synthesis and validation are provided to facilitate replication and further investigation.

Introduction to this compound Analogs (Sulfines)

This compound and its analogs, particularly the S-oxides known as sulfines, are reactive organosulfur compounds of significant interest in organic synthesis and medicinal chemistry. Their unique electronic structure and reactivity make them valuable intermediates for the construction of complex molecules. The development of efficient and reliable synthetic routes to sulfines is crucial for exploring their full potential in various scientific domains. This guide focuses on the validation of a new synthetic approach, the hetero-Wolff rearrangement of diazomethyl sulfoxides, by comparing it against two established methods: the oxidation of thioketones and the thermolysis of α-silyl sulfoxides.

Comparison of Synthetic Routes to a this compound Analog

The synthesis of a representative this compound analog, thiobenzophenone (B74592) S-oxide, is compared across three distinct synthetic pathways. The data below summarizes key performance indicators for each route, allowing for a direct comparison of their efficiency and practicality.

ParameterNew Route: Hetero-Wolff RearrangementAlternative 1: Oxidation of ThioketoneAlternative 2: Thermolysis of α-Silyl Sulfoxide (B87167)
Starting Material Diazomethyl phenyl sulfoxideThiobenzophenonePhenyl(trimethylsilyl)methyl phenyl sulfoxide
Key Reagents Copper(II) acetylacetonate (B107027) (catalyst)meta-Chloroperoxybenzoic acid (m-CPBA)Heat (thermal elimination)
Reaction Temperature 80 °C0 °C to room temperature110 °C
Reaction Time 2 hours15 minutes30 minutes
Reported Yield ~75%>95%~80%
Product Purity Good, requires chromatographyHigh, often crystallineGood, requires chromatography
Scalability Potentially scalableReadily scalableScalable
Reference [1][2][3]

Experimental Protocols

Detailed methodologies for the synthesis of thiobenzophenone S-oxide via the three compared routes are provided below, along with a protocol for a functional validation assay.

Synthesis Protocol 1: Hetero-Wolff Rearrangement of Diazomethyl Phenyl Sulfoxide (New Route)

This protocol describes the copper-catalyzed thermal decomposition of a diazomethyl sulfoxide to generate a sulfine (B13751562) through a hetero-Wolff rearrangement.

Materials:

Procedure:

  • A solution of diazomethyl phenyl sulfoxide (1.0 mmol) in anhydrous toluene (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Copper(II) acetylacetonate (0.02 mmol) is added to the solution.

  • The mixture is heated to 80 °C and stirred for 2 hours, during which time the evolution of nitrogen gas is observed.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford thiobenzophenone S-oxide as a solid.

Synthesis Protocol 2: Oxidation of Thiobenzophenone (Alternative 1)

This established method involves the direct oxidation of a thioketone to the corresponding sulfine using a peroxy acid.[2]

Materials:

  • Thiobenzophenone

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Thiobenzophenone (1.0 mmol) is dissolved in dichloromethane (20 mL) in a flask and cooled to 0 °C in an ice bath.

  • A solution of m-CPBA (1.0 mmol) in dichloromethane (10 mL) is added dropwise to the stirred solution of thiobenzophenone over 10 minutes.

  • The reaction mixture is stirred at 0 °C for an additional 5 minutes and then allowed to warm to room temperature.

  • The reaction is monitored by TLC for the disappearance of the blue color of the thiobenzophenone.

  • The reaction mixture is washed with saturated aqueous sodium bicarbonate solution and then with water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield thiobenzophenone S-oxide, which can be further purified by recrystallization.

Synthesis Protocol 3: Thermolysis of Phenyl(trimethylsilyl)methyl Phenyl Sulfoxide (Alternative 2)

This route utilizes the thermal elimination of a β-silyl sulfoxide, a variation of the Peterson olefination, to generate the sulfine.[3]

Materials:

  • Phenyl(trimethylsilyl)methyl phenyl sulfoxide

  • Anhydrous toluene

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Phenyl(trimethylsilyl)methyl phenyl sulfoxide (1.0 mmol) is dissolved in anhydrous toluene (15 mL) in a round-bottom flask equipped with a reflux condenser.

  • The solution is heated to reflux (approximately 110 °C) for 30 minutes.

  • The reaction is monitored by TLC.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to give thiobenzophenone S-oxide.

Validation Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

To validate the identity and purity of the synthesized thiobenzophenone S-oxide, its ability to inhibit the enzyme acetylcholinesterase (AChE) can be assessed. This provides a functional confirmation of the synthesized compound.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Synthesized thiobenzophenone S-oxide

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of AChE, ATCI, DTNB, and the synthesized thiobenzophenone S-oxide in phosphate buffer.

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of various concentrations of the thiobenzophenone S-oxide solution to the test wells. For the control well, add 20 µL of buffer instead of the inhibitor.

  • Add 20 µL of the AChE solution to each well and incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

  • The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the thiobenzophenone S-oxide. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined by plotting the percentage of inhibition against the inhibitor concentration. Based on literature for similar organosulfur compounds, an IC₅₀ value in the micromolar range would be expected.[4][5]

Visualizations

The following diagrams illustrate the synthetic pathways and the experimental workflow for validation.

G cluster_0 New Route: Hetero-Wolff Rearrangement Diazomethyl phenyl sulfoxide Diazomethyl phenyl sulfoxide Carbene Intermediate Carbene Intermediate Diazomethyl phenyl sulfoxide->Carbene Intermediate Cu(acac)₂, 80°C - N₂ Thiobenzophenone S-oxide (Sulfine) Thiobenzophenone S-oxide (Sulfine) Carbene Intermediate->Thiobenzophenone S-oxide (Sulfine) Rearrangement G cluster_1 Alternative 1: Oxidation cluster_2 Alternative 2: Thermolysis Thiobenzophenone Thiobenzophenone Thiobenzophenone S-oxide (Sulfine) Thiobenzophenone S-oxide (Sulfine) Thiobenzophenone->Thiobenzophenone S-oxide (Sulfine) m-CPBA, CH₂Cl₂ α-Silyl Sulfoxide α-Silyl Sulfoxide Thiobenzophenone S-oxide (Sulfine) Thiobenzophenone S-oxide (Sulfine) α-Silyl Sulfoxide->Thiobenzophenone S-oxide (Sulfine) Toluene, 110°C G Synthesized Sulfine Synthesized Sulfine Inhibition of AChE Inhibition of AChE Synthesized Sulfine->Inhibition of AChE AChE Enzyme AChE Enzyme AChE Enzyme->Inhibition of AChE ATCI (Substrate) ATCI (Substrate) ATCI (Substrate)->Inhibition of AChE DTNB (Ellman's Reagent) DTNB (Ellman's Reagent) Thiocholine + TNB²⁻ (Yellow) Thiocholine + TNB²⁻ (Yellow) DTNB (Ellman's Reagent)->Thiocholine + TNB²⁻ (Yellow) Inhibition of AChE->Thiocholine + TNB²⁻ (Yellow) Reaction Measure Absorbance at 412 nm Measure Absorbance at 412 nm Thiocholine + TNB²⁻ (Yellow)->Measure Absorbance at 412 nm Calculate IC₅₀ Calculate IC₅₀ Measure Absorbance at 412 nm->Calculate IC₅₀

References

A Comparative Guide to Thioketone Synthesis Pathways: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of thioketones, a crucial class of compounds in medicinal chemistry and organic synthesis, is often accomplished through the thionation of corresponding ketones. The choice of thionating agent and the underlying reaction pathway significantly impact reaction efficiency, substrate scope, and yield. This guide provides a comparative analysis of two prominent reaction pathways for thioketone synthesis—one mediated by Lawesson's Reagent and the other by Phosphorus Pentasulfide (P₄S₁₀)—with a focus on insights derived from Density Functional Theory (DFT) studies.

Data Presentation: A Comparative Overview

While extensive DFT studies have elucidated the mechanistic details of thionation using Lawesson's Reagent, providing valuable quantitative data on the reaction energetics, similar computational studies for the P₄S₁₀ pathway are less prevalent in publicly accessible literature. The following table summarizes the available quantitative data for the Lawesson's Reagent pathway and provides experimental comparative data for P₄S₁₀-based reagents.

Reagent/MethodSubstrateCalculated Activation Energy (ΔG‡, kcal/mol)Experimental ConditionsExperimental Yield (%)Reference
Lawesson's Reagent Acetone23.8--[1]
Acetaldehyde---
Methyl Acetate---
Acetamide---
P₄S₁₀/Al₂O₃ Various KetonesNot AvailableAcetonitrile, RefluxGood to Excellent[2]
P₄S₁₀/HMDO N,N-dimethylbenzamideNot AvailableDichloromethane, Reflux (40°C), 1.5 h87
P₄S₁₀ General AmidesNot AvailableToluene/Xylene, Reflux (110-140°C), 6-10 hVariable

Reaction Pathways and Mechanistic Insights

The Lawesson's Reagent Pathway: A Well-Defined Mechanism

DFT studies have revealed that the thionation of carbonyl compounds with Lawesson's Reagent (LR) proceeds through a two-step mechanism after the initial dissociation of the LR dimer.[1][2][3]

  • Concerted Cycloaddition: The monomeric form of Lawesson's Reagent undergoes a concerted cycloaddition with the carbonyl compound, leading to the formation of a four-membered oxathiaphosphetane intermediate.[1][2]

  • Cycloreversion: This intermediate then undergoes a cycloreversion, which is the rate-limiting step, to yield the final thiocarbonyl compound and a phosphorus-containing byproduct.[1][2] Topological analyses from DFT studies have confirmed the concerted and asynchronous nature of this process.[2][3]

The reactivity of the carbonyl compound is influenced by both steric and electronic effects, with amides generally being the most reactive, followed by esters, aldehydes, and ketones.[1]

Lawessons_Reagent_Pathway cluster_start Lawesson's Reagent Dimer cluster_reaction Reaction with Ketone LR_dimer LR Dimer LR_monomer LR Monomer LR_dimer->LR_monomer Dissociation Intermediate Oxathiaphosphetane Intermediate LR_monomer->Intermediate Cycloaddition (Concerted) Ketone R₂C=O Ketone->Intermediate Thioketone R₂C=S Intermediate->Thioketone Cycloreversion (Rate-limiting) Byproduct Byproduct Intermediate->Byproduct

Reaction pathway for thioketone synthesis using Lawesson's Reagent.

The Phosphorus Pentasulfide (P₄S₁₀) Pathway: A Versatile Alternative

Phosphorus pentasulfide is another widely used thionating agent, often in combination with additives to enhance its reactivity and solubility.[2] Common combinations include P₄S₁₀/Al₂O₃ and P₄S₁₀/hexamethyldisiloxane (HMDO).[2] While the precise mechanism of P₄S₁₀ thionation is considered more complex and has not been as extensively detailed with DFT calculations as the Lawesson's Reagent pathway, it is generally accepted to involve the reaction of the carbonyl oxygen with the phosphorus center, followed by a series of steps to form the thiocarbonyl.

The P₄S₁₀/Al₂O₃ system offers a convenient method for thioketone synthesis, with the alumina (B75360) support potentially scavenging byproducts and improving yields.[2] The P₄S₁₀-pyridine complex has also been shown to be an effective thionating agent, particularly at higher temperatures where Lawesson's Reagent may decompose.

Experimental Protocols

Computational Methodology for Lawesson's Reagent Pathway DFT Study:

The mechanistic study of the thionation of carbonyl compounds with Lawesson's reagent is typically performed using Density Functional Theory (DFT) methods. A common computational protocol involves:

  • Software: Gaussian suite of programs.

  • Method: M06-2X functional, which is known to be effective for main-group thermochemistry and kinetics.

  • Basis Set: 6-311+G(d,p) for all atoms.

  • Solvent Model: The effect of a solvent (e.g., dichloromethane) is often included using a continuum solvation model such as the CPCM (Conductor-like Polarizable Continuum Model).

  • Calculations:

    • Geometry Optimization: All stationary points (reactants, intermediates, transition states, and products) are fully optimized.

    • Frequency Analysis: Vibrational frequency calculations are performed to characterize the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

    • Intrinsic Reaction Coordinate (IRC): IRC calculations are performed to confirm that the transition states connect the correct reactants and products.

Conclusion

DFT studies have provided a detailed mechanistic understanding of thioketone synthesis using Lawesson's Reagent, revealing a two-step cycloaddition-cycloreversion pathway and offering quantitative insights into the reaction's energetics. While P₄S₁₀ and its formulations present a versatile and powerful alternative, a similar level of detailed public computational analysis of its reaction pathways is not as readily available. The choice between these reagents will depend on the specific substrate, desired reaction conditions, and scalability of the synthesis. Further computational studies on the P₄S₁₀ pathway would be highly beneficial to the scientific community for a more complete comparative understanding.

References

A Comparative Guide to Alternative Deoxygenation Methods: Moving Beyond the Barton-McCombie Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the Barton-McCombie reaction has been a cornerstone in synthetic organic chemistry for the deoxygenation of alcohols. However, its reliance on toxic tin reagents and often harsh reaction conditions has driven the development of milder, more efficient, and environmentally benign alternatives. This guide provides a comprehensive comparison of the performance of prominent alternative deoxygenation methods—photoredox catalysis, electrochemical synthesis, and tosylhydrazone reduction—alongside the classical Barton-McCombie reaction, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

Comparative Performance of Deoxygenation Methods

The choice of a deoxygenation method is often dictated by the substrate's nature, functional group tolerance, and scalability. The following tables summarize the performance of the Barton-McCombie reaction and its key alternatives across a range of alcohol types, providing a quantitative basis for comparison.

Table 1: Barton-McCombie Deoxygenation

This method involves the conversion of the alcohol to a thiocarbonyl derivative, typically a xanthate or a thiocarbonyl diimidazole derivative, followed by radical-initiated reduction with a tin hydride.

Substrate TypeExample SubstrateReagents & ConditionsYield (%)Reference
SecondaryCyclohexanol1. NaH, CS₂, MeI; 2. Bu₃SnH, AIBN, Toluene (B28343), reflux82[1]
Secondary (Hindered)Cholesterol derivative1. NaH, CS₂, MeI; 2. Bu₃SnH, AIBN, Toluene, reflux75[1]
Secondary (Carbohydrate)Ribonucleoside derivative1. TCDI, DMAP; 2. Bu₃SnH, AIBN, Toluene, reflux85[1]
Primary1-Dodecanol1. TCDI, DMAP; 2. Bu₃SnH, AIBN, Toluene, reflux~70-95[1]
TertiaryAdamantanol1. NaH, CS₂, MeI; 2. Bu₃SnH, AIBN, Toluene, refluxHigh[2]

Table 2: Photoredox-Catalyzed Deoxygenation

Visible-light photoredox catalysis offers a mild and efficient alternative, often utilizing an iridium or ruthenium photocatalyst to generate radical intermediates from activated alcohols.

Substrate TypeExample SubstrateReagents & ConditionsYield (%)Reference
Benzylic1-Phenylethanol3,5-bis(trifluoromethyl)benzoyl chloride, [Ir(ppy)₂(dtb-bpy)]PF₆, Hünig's base, MeCN/H₂O, blue light95[3]
α-carbonylEthyl mandelate3,5-bis(trifluoromethyl)benzoyl chloride, [Ir(ppy)₂(dtb-bpy)]PF₆, Hünig's base, MeCN/H₂O, blue light88[3]
Primary1-Hexanol"POP" reagent, B₂cat₂, LiI, visible lightHigh[4]
SecondaryCyclohexanol"POP" reagent, B₂cat₂, LiI, visible lightHigh[4]
Tertiarytert-Butanol"POP" reagent, B₂cat₂, LiI, visible lightHigh[4]

Table 3: Electrochemical Deoxygenation

Electrochemical methods provide a reagent-free approach to radical generation, offering a high degree of control and sustainability.

Substrate TypeExample SubstrateReagents & ConditionsYield (%)Reference
BenzylicBenzyl alcoholPPh₃, TBAPF₆, MeCN, undivided cell, constant current80[5]
Secondary Benzylic1-PhenylethanolPPh₃, TBAPF₆, MeCN, undivided cell, constant current75[5]
Primary Aliphatic1-DodecanolMethyl toluate, NBu₄BF₄, DMF, 60-100 °C, constant current92[5]
Primary Aliphatic1-OctanolAlCl₃, TBAClO₄, MeCN/EtOAc, Al anode, Sn cathode, constant current87[2]
TertiaryAdamantanolAlCl₃, TBAClO₄, MeCN/EtOAc, Al anode, Sn cathode, constant current85[2]

Table 4: Deoxygenation via Tosylhydrazones

This classical method involves the conversion of a ketone (derived from the alcohol) to its tosylhydrazone, followed by reduction with a hydride reagent.

Substrate TypeExample Substrate (from Ketone)Reagents & ConditionsYield (%)Reference
SecondaryCyclohexanone1. TsNHNH₂; 2. NaBH₄, MeOH, refluxHigh[6]
Secondary (Steroid)5α-androstan-17β-ol-3-one1. TsNHNH₂; 2. NaBH₄, MeOH, reflux73-76[6]
Secondary2-Decanone1. TsNHNH₂; 2. NaBH₄, 2-propanol/H₂ONot specified[7]
Hindered KetoneCamphor1. TsNHNH₂; 2. NaBH₃CN, DMF-sulfolane, H⁺95[8]

Experimental Protocols

Detailed methodologies for key deoxygenation procedures are provided below.

Protocol 1: Barton-McCombie Deoxygenation using Thiocarbonyl Diimidazole

This protocol is adapted from the deoxygenation of a secondary alcohol.[1]

Step 1: Formation of the Thiocarbonyl Diimidazole (TCDI) Derivative

  • To a solution of the secondary alcohol (1.0 equiv) in anhydrous toluene is added 1,1'-thiocarbonyldiimidazole (B131065) (1.2 equiv).

  • The reaction mixture is heated to 80 °C and stirred for 4-6 hours until the starting material is consumed (monitored by TLC).

  • The reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the thiocarbonyl derivative.

Step 2: Deoxygenation

  • The purified thiocarbonyl derivative (1.0 equiv) is dissolved in anhydrous toluene.

  • Tributyltin hydride (1.5 equiv) and a catalytic amount of AIBN (azobisisobutyronitrile) are added.

  • The reaction mixture is heated to reflux (around 110 °C) for 2-4 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to afford the deoxygenated product.

Protocol 2: Photoredox-Catalyzed Deoxygenation of a Benzylic Alcohol

This protocol is a representative example of a visible-light-mediated deoxygenation.[3]

  • To a solution of the benzylic alcohol (1.0 equiv) in anhydrous acetonitrile (B52724) are added 3,5-bis(trifluoromethyl)benzoyl chloride (1.2 equiv) and pyridine (B92270) (1.5 equiv). The mixture is stirred at room temperature for 1 hour.

  • To this mixture are added [Ir(ppy)₂(dtb-bpy)]PF₆ (1 mol%), and Hünig's base (2.0 equiv).

  • The reaction vessel is sealed and the mixture is degassed with argon for 15 minutes.

  • The reaction mixture is then irradiated with a blue LED lamp (450 nm) at room temperature for 12-24 hours.

  • Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

Protocol 3: Electrochemical Deoxygenation of a Primary Alcohol

This protocol describes a direct electrochemical deoxygenation process.[5]

  • An undivided electrochemical cell is equipped with a graphite (B72142) anode and a graphite cathode.

  • The cell is charged with the primary alcohol (1.0 equiv), methyl toluate (3.0 equiv), and tetrabutylammonium (B224687) tetrafluoroborate (B81430) (NBu₄BF₄) (0.2 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • The mixture is electrolyzed at a constant current of 10 mA/cm² at 80 °C.

  • The reaction progress is monitored by GC-MS.

  • After completion, the electrolyte solution is diluted with water and extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The product is purified by distillation or column chromatography.

Protocol 4: Deoxygenation of a Ketone via its Tosylhydrazone

This protocol is a classic method for the complete reduction of a carbonyl group.[6]

Step 1: Formation of the Tosylhydrazone

  • A mixture of the ketone (1.0 equiv) and p-toluenesulfonhydrazide (1.1 equiv) in methanol (B129727) is heated at reflux for 3 hours.

  • The reaction mixture is cooled to room temperature, and the precipitated tosylhydrazone is collected by filtration and washed with cold methanol.

Step 2: Reduction of the Tosylhydrazone

  • To a solution of the dried tosylhydrazone (1.0 equiv) in methanol is added sodium borohydride (B1222165) (excess, ~10 equiv) in portions.

  • The resulting mixture is heated at reflux for 8 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Reaction Mechanisms and Visualizations

Understanding the underlying mechanisms is crucial for troubleshooting and optimizing deoxygenation reactions. The following diagrams, generated using Graphviz, illustrate the key steps in each method.

Barton-McCombie Deoxygenation Pathway

The Barton-McCombie reaction proceeds through a radical chain mechanism. A tributyltin radical abstracts the thiocarbonyl group, generating an alkyl radical which is then quenched by a hydrogen atom from another molecule of tributyltin hydride.

Barton_McCombie cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Bu3Sn_rad Bu₃Sn• AIBN->Bu3Sn_rad Heat Bu3SnH Bu₃SnH Bu3SnH->Bu3Sn_rad H abstraction ROCS2R_prime R-O-C(=S)S-R' Bu3Sn_rad->ROCS2R_prime Attack on S Bu3Sn_rad2 Bu₃Sn• R_rad R• ROCS2R_prime->R_rad Fragmentation Bu3SnSCSOR Bu₃Sn-S-C(=S)O-R RH R-H (Product) R_rad->RH H abstraction Bu3SnH2 Bu₃SnH Bu3SnH2->RH Bu3SnH2->Bu3Sn_rad2

Barton-McCombie Reaction Mechanism
Photoredox-Catalyzed Deoxygenation Pathway

In this mechanism, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process with an activated alcohol derivative, leading to the formation of an alkyl radical that is subsequently reduced.

Photoredox_Deoxygenation PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hv (Visible Light) RO_Ac Activated Alcohol (R-O-Ac) PC_excited->RO_Ac SET PC_reduced PC⁻ RO_Ac_rad_anion [R-O-Ac]•⁻ RO_Ac->RO_Ac_rad_anion R_rad R• RO_Ac_rad_anion->R_rad Fragmentation RH R-H (Product) R_rad->RH H abstraction H_donor H-Donor H_donor->RH PC_reduced->PC Reductive Quenching Cycle

Photoredox Deoxygenation Pathway
Electrochemical Deoxygenation Pathway

Electrochemical deoxygenation involves the direct reduction of the alcohol or an in-situ generated derivative at the cathode to form a radical anion, which then fragments to an alkyl radical.

Electrochemical_Deoxygenation cluster_cathode Cathode cluster_anode Anode ROH Alcohol (R-OH) ROH_activated Activated R-OH ROH->ROH_activated Activation (optional) ROH_rad_anion [Activated R-OH]•⁻ ROH_activated->ROH_rad_anion + e⁻ R_rad R• ROH_rad_anion->R_rad Fragmentation RH R-H (Product) R_rad->RH + H⁺, + e⁻ Solvent Solvent/Additive Solvent_oxidized Oxidized Species Solvent->Solvent_oxidized - e⁻

Electrochemical Deoxygenation Workflow
Deoxygenation via Tosylhydrazone Pathway

This method proceeds through the reduction of a tosylhydrazone to a diazo intermediate, which then loses nitrogen to form a carbene or a radical, ultimately leading to the alkane.

Tosylhydrazone_Deoxygenation Ketone R₂C=O Tosylhydrazone R₂C=NNHTs Ketone->Tosylhydrazone + TsNHNH₂ Diazo R₂C=N₂ Tosylhydrazone->Diazo Base or Reductant Intermediate Carbene/Radical Intermediate Diazo->Intermediate - N₂ Alkane R₂CH₂ (Product) Intermediate->Alkane H source Hydride Hydride Source (e.g., NaBH₄) Hydride->Alkane

Deoxygenation via Tosylhydrazone

Conclusion and Method Selection

The landscape of alcohol deoxygenation has evolved significantly, offering a range of powerful alternatives to the traditional Barton-McCombie reaction.

  • Barton-McCombie Reaction: Remains a reliable and versatile method, especially for complex molecules and when tin contamination is not a major concern. Its primary drawback is the toxicity of tin reagents.

  • Photoredox Catalysis: Represents a major advancement, offering exceptionally mild conditions and high functional group tolerance. It is particularly well-suited for benzylic and activated alcohols and is increasingly being applied to unactivated systems. The requirement for a photocatalyst and light source are key considerations.

  • Electrochemical Deoxygenation: Provides a green and sustainable approach, avoiding stoichiometric reagents. It shows broad applicability for various alcohol types and can be highly efficient. The need for electrochemical equipment may be a barrier for some laboratories.

  • Deoxygenation via Tosylhydrazones: A classic and effective method for the complete removal of a hydroxyl group via its corresponding ketone. It is particularly useful when a two-step process is acceptable and for substrates that are stable to the conditions of tosylhydrazone formation and reduction.

The selection of the most appropriate deoxygenation method will depend on a careful evaluation of the specific substrate, the desired scale of the reaction, available equipment, and tolerance for specific reagents. For drug development professionals, the newer photoredox and electrochemical methods are particularly attractive due to their mildness and reduced toxicity profiles, facilitating late-stage functionalization and the synthesis of complex, sensitive molecules. This guide provides the foundational data and protocols to empower researchers to make informed decisions and successfully implement the most suitable deoxygenation strategy for their synthetic challenges.

References

Safety Operating Guide

Proper Disposal of Methanethione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This document provides comprehensive guidance on the safe and proper disposal of methanethione (CH₂S), a highly unstable thioaldehyde. Due to its inherent instability, this compound readily trimerizes into the more stable compound, 1,3,5-trithiane (B122704). Therefore, disposal procedures will focus on the management of 1,3,5-trithiane and other organosulfur waste streams. Adherence to these protocols is essential for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Considerations

This compound is not commercially available in its monomeric form due to its rapid polymerization. In a laboratory setting, it may be transiently formed in situ. Any waste generated from reactions involving this compound should be treated as containing 1,3,5-trithiane and other related organosulfur compounds.

Key Hazards of 1,3,5-Trithiane:

  • Toxicity: Toxic if swallowed.[1]

  • Irritation: Causes serious eye irritation.[2]

  • Combustibility: It is a combustible solid.

  • Hazardous Decomposition: Upon combustion, it may produce hazardous gases such as carbon oxides and sulfur oxides.[2]

Personal Protective Equipment (PPE):

When handling 1,3,5-trithiane or any waste containing organosulfur compounds, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is required when handling the solid form to avoid dust inhalation.[3]

  • Protective Clothing: A lab coat and closed-toe shoes are required.

Disposal Procedures

There are two primary disposal pathways for 1,3,5-trithiane and associated organosulfur waste: direct disposal via a certified waste management provider and in-lab chemical neutralization for small quantities.

Direct Disposal (Preferred Method)

For larger quantities of 1,3,5-trithiane or heavily contaminated materials, direct disposal through a licensed hazardous waste management company is the recommended and safest option.

Step-by-Step Procedure:

  • Segregation: Collect all 1,3,5-trithiane waste, including contaminated labware and PPE, in a dedicated and clearly labeled waste container. Do not mix with other waste streams.

  • Containerization: Use a robust, leak-proof container that is compatible with organosulfur compounds. The container must be kept tightly closed except when adding waste.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name ("1,3,5-Trithiane"), and the approximate quantity.

  • Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and disposal. Organosulfur compounds often require special incineration.[4]

In-Lab Chemical Neutralization (For Small Quantities)

For trace amounts or very dilute solutions of organosulfur compounds, chemical neutralization through oxidation can be an effective disposal method. This procedure converts the organosulfur compound to less hazardous, water-soluble sulfonic acids or other oxidized forms.

Experimental Protocol: Oxidation of Organosulfur Waste

This protocol is based on the oxidative degradation of thiols and sulfides.

Materials:

  • Sodium hypochlorite (B82951) solution (household bleach, ~5.25% NaOCl)

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., beaker or flask)

  • pH paper or pH meter

  • Sodium bisulfite (for quenching excess oxidant)

Procedure:

  • Preparation: In a chemical fume hood, place the small quantity of organosulfur waste into the reaction vessel. If the waste is solid, dissolve it in a minimal amount of a suitable organic solvent that is miscible with water (e.g., acetone).

  • Oxidation: Slowly add an excess of sodium hypochlorite solution to the stirred waste. The reaction is exothermic, so add the oxidant in small portions to control the temperature. Continue stirring for at least 2 hours to ensure complete oxidation.

  • Quenching: After the reaction period, test for the presence of excess oxidant using potassium iodide-starch paper (optional). To quench any remaining sodium hypochlorite, add a small amount of sodium bisulfite solution until the oxidant is consumed.

  • Neutralization: Check the pH of the resulting solution. Neutralize the solution to a pH between 6.0 and 8.0 using a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate) as needed.

  • Final Disposal: The neutralized, non-hazardous aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always confirm your institution's specific policies on drain disposal.

Quantitative Data Summary

ParameterValue/RangeSource
1,3,5-Trithiane Melting Point215-220 °C[3]
1,3,5-Trithiane Solubility in WaterSlightly soluble[5]
Recommended pH for Aqueous Waste Disposal6.0 - 8.0General Laboratory Practice
Sodium Hypochlorite Concentration (Bleach)~5.25%General Laboratory Practice

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from reactions involving this compound.

MethanethioneDisposal start Waste Generation (from reaction involving This compound) assess Assess Quantity of Waste start->assess Contains 1,3,5-trithiane small_quant Small Quantity / Trace Contamination assess->small_quant Minor large_quant Large Quantity / Bulk Waste assess->large_quant Major neutralize In-Lab Chemical Neutralization (Oxidation) small_quant->neutralize direct_disp Direct Disposal via Waste Management large_quant->direct_disp drain_disp Drain Disposal (post-treatment and neutralization) neutralize->drain_disp Verify local regulations incineration High-Temperature Incineration direct_disp->incineration Preferred method for organosulfur compounds

Figure 1. Decision workflow for the disposal of this compound-derived waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methanethione

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。